molecular formula C7H7NO4 B1223332 2-(Hydroxymethyl)-4-nitrophenol CAS No. 39224-61-8

2-(Hydroxymethyl)-4-nitrophenol

Numéro de catalogue: B1223332
Numéro CAS: 39224-61-8
Poids moléculaire: 169.13 g/mol
Clé InChI: JEIYIXDNZKATLC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Hydroxy-5-nitrobenzyl alcohol (HNB) can be synthesized from dimethyl(2-hydroxyl-5-nitrobenzyl)sulfonium bromide. Its crystal structure has been analyzed. The interaction of HNB with glutathione S-transferases (GSTs) at tryptophan residues has been investigated.>

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(hydroxymethyl)-4-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c9-4-5-3-6(8(11)12)1-2-7(5)10/h1-3,9-10H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEIYIXDNZKATLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192484
Record name 2-Hydroxy-5-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39224-61-8
Record name 2-Hydroxy-5-nitrobenzyl alcohol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039224618
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hydroxy-5-nitrobenzyl alcohol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)-4-nitrophenol from 2-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of specifically substituted nitrophenol derivatives is a cornerstone of medicinal chemistry and materials science. These compounds serve as versatile intermediates in the development of novel pharmaceuticals, agrochemicals, and dyes. This guide provides a comprehensive technical overview of the synthesis of 2-(hydroxymethyl)-4-nitrophenol from 2-nitrophenol. The described methodology focuses on an acid-catalyzed hydroxymethylation reaction, a fundamental transformation in organic synthesis. This document will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical aspects of safety, purification, and characterization, all grounded in established scientific principles.

The Chemistry of Hydroxymethylation: A Mechanistic Perspective

The introduction of a hydroxymethyl group onto a phenolic ring is a classic example of an electrophilic aromatic substitution reaction. In the context of this synthesis, the reaction proceeds via an acid-catalyzed pathway where formaldehyde is the source of the hydroxymethyl group.

The Role of Acid Catalysis

Under acidic conditions, the oxygen atom of formaldehyde is protonated, which significantly increases the electrophilicity of the carbonyl carbon. This protonated formaldehyde then acts as the electrophile that attacks the electron-rich aromatic ring of 2-nitrophenol.

Regioselectivity: The Directing Effects of Substituents

The regiochemical outcome of the hydroxymethylation of 2-nitrophenol is dictated by the directing effects of the hydroxyl (-OH) and nitro (-NO₂) groups already present on the aromatic ring.

  • The Hydroxyl Group (-OH): The hydroxyl group is a powerful activating and ortho, para-directing group. It donates electron density to the aromatic ring through resonance, increasing its nucleophilicity and directing the incoming electrophile to the positions ortho and para to itself.

  • The Nitro Group (-NO₂): Conversely, the nitro group is a deactivating and meta-directing group. It withdraws electron density from the ring, making it less reactive towards electrophilic attack.

In 2-nitrophenol, the hydroxyl group is at position 1 and the nitro group is at position 2. The strong activating and ortho, para-directing effect of the hydroxyl group dominates the reaction. The positions ortho (position 6) and para (position 4) to the hydroxyl group are therefore the most activated sites for electrophilic attack. Due to steric hindrance from the adjacent nitro group at position 2, the attack at position 6 is disfavored. Consequently, the hydroxymethylation reaction preferentially occurs at the less sterically hindered and electronically activated para position (position 4), leading to the formation of this compound as the major product.

Visualizing the Reaction Pathway

Hydroxymethylation of 2-Nitrophenol cluster_intermediate Intermediate cluster_product Product 2-Nitrophenol 2-Nitrophenol Formaldehyde Formaldehyde Reaction_Vessel Reaction Mixture Formaldehyde->Reaction_Vessel Protonated_Formaldehyde Protonated Formaldehyde (Electrophile) Protonated_Formaldehyde->Reaction_Vessel Electrophilic Attack Product This compound Reaction_Vessel->Product Reflux, 6h HCl HCl HCl->Reaction_Vessel

Caption: Reaction scheme for the acid-catalyzed hydroxymethylation of 2-nitrophenol.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the hydroxymethylation of nitrophenols[1].

Materials and Equipment
Material/EquipmentSpecifications
2-NitrophenolReagent grade, ≥98% purity
Formaldehyde solution40% aqueous solution
Hydrochloric acidConcentrated (37%)
Round-bottom flaskAppropriate size for the reaction scale
Reflux condenser
Heating mantle
Steam distillation setup
Beakers, funnels, etc.Standard laboratory glassware
Filter paper
pH indicator paper
Procedure
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 40 g of 2-nitrophenol, 100 g of 40% formaldehyde solution, and 200 ml of concentrated hydrochloric acid[1].

  • Reflux: Heat the mixture to boiling and maintain a gentle reflux for six hours. The reaction mixture will likely turn into a heavy brown oil[1].

  • Work-up: After cooling the reaction mixture to room temperature, carefully decant the supernatant liquid from the oily product[1].

  • Purification - Steam Distillation: To remove any unreacted 2-nitrophenol, subject the oily residue to steam distillation[1]. 2-Nitrophenol is volatile with steam, while the product, this compound, is not.

  • Purification - Recrystallization: After steam distillation, extract the residue with several portions of boiling water. Combine the hot aqueous extracts and filter them while hot to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature. The product will crystallize as long, yellow needles[1].

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold water, and dry them thoroughly. For enhanced purity, the product can be recrystallized multiple times from water. The melting point of the purified product is reported to be 97°C[1].

Visualizing the Experimental Workflow

Experimental_Workflow Step1 1. Combine Reactants: 2-Nitrophenol, Formaldehyde, HCl Step2 2. Reflux for 6 hours Step1->Step2 Step3 3. Cool and Decant Step2->Step3 Step4 4. Steam Distill to Remove Unreacted 2-Nitrophenol Step3->Step4 Step5 5. Extract with Boiling Water and Filter Hot Step4->Step5 Step6 6. Cool Filtrate to Crystallize Product Step5->Step6 Step7 7. Isolate Crystals by Filtration Step6->Step7 Step8 8. Wash with Cold Water and Dry Step7->Step8 End Purified this compound Step8->End

Caption: Step-by-step workflow for the synthesis and purification of this compound.

Safety Precautions: A Critical Assessment

This synthesis involves the use of hazardous materials and requires strict adherence to safety protocols.

  • 2-Nitrophenol: Harmful if swallowed, in contact with skin, or if inhaled. It is also very toxic to aquatic life with long-lasting effects. Always handle 2-nitrophenol in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and chemical safety goggles.

  • Formaldehyde: A known carcinogen and a potent sensitizer. It is toxic by inhalation, ingestion, and skin contact. All manipulations involving formaldehyde must be carried out in a certified chemical fume hood. Ensure adequate ventilation to minimize exposure to vapors.

  • Concentrated Hydrochloric Acid: Highly corrosive and can cause severe burns to the skin and eyes, as well as respiratory irritation. Handle with extreme care, always adding acid to water, and wear appropriate PPE.

It is imperative to consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Characterization of this compound

To confirm the identity and purity of the synthesized product, a comprehensive analytical characterization is essential. This typically includes:

  • Melting Point: As a preliminary indicator of purity. The reported melting point is 97°C[1].

  • Spectroscopic Analysis:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule.

    • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify the carbon skeleton of the compound.

    • IR (Infrared) Spectroscopy: To identify the functional groups present, such as the hydroxyl (-OH), nitro (-NO₂), and aromatic C-H bonds.

    • MS (Mass Spectrometry): To determine the molecular weight and fragmentation pattern of the molecule.

Note: While the synthesis of this compound is documented, publicly available experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this specific compound is limited in the searched scientific literature. Researchers undertaking this synthesis are advised to perform a full analytical characterization to unequivocally confirm the structure of their product.

Conclusion

The synthesis of this compound from 2-nitrophenol via acid-catalyzed hydroxymethylation is a well-established and reproducible procedure. A thorough understanding of the underlying reaction mechanism, particularly the principles of electrophilic aromatic substitution and regioselectivity, is crucial for the successful execution of this synthesis. Strict adherence to safety protocols is paramount due to the hazardous nature of the reagents involved. While a detailed experimental protocol is available, the lack of readily accessible, published spectroscopic data for the final product necessitates a comprehensive in-house characterization by the synthesizing laboratory to ensure the identity and purity of the target molecule. This guide provides the foundational knowledge and practical steps for researchers to confidently approach this important chemical transformation.

References

  • PrepChem. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol.

Sources

"2-(Hydroxymethyl)-4-nitrophenol chemical properties and structure"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(Hydroxymethyl)-4-nitrophenol: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its synonym 2-Hydroxy-5-nitrobenzyl alcohol, is a multifunctional aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. Its structure, featuring a phenol ring substituted with a hydroxyl, a hydroxymethyl, and a nitro group, provides a unique combination of reactive sites. This guide offers a comprehensive overview of its chemical properties, structure, synthesis, reactivity, and potential applications, tailored for professionals in research and drug development. Understanding the nuanced characteristics of this molecule is key to leveraging its potential as a versatile building block for novel therapeutics and complex organic molecules.

Chemical Structure and Properties

Molecular Structure

This compound possesses a benzene ring co-substituted with a hydroxyl group and a hydroxymethyl group at positions 1 and 2, respectively, and a nitro group at position 4. The electron-withdrawing nature of the nitro group significantly influences the acidity of the phenolic hydroxyl group and the reactivity of the aromatic ring.

Figure 1: Chemical Structure of this compound
Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. These properties are essential for designing experimental conditions, including solvent selection and purification methods.

PropertyValueSource(s)
CAS Number 39224-61-8[1][2]
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
Appearance White to light yellow powder/crystal[3]
Melting Point 123-127 °C[1]
Boiling Point (Predicted) 409.7 ± 35.0 °C[1]
Solubility Soluble in methanol[1]
pKa (Predicted) 7.01 ± 0.22[1]

Spectroscopic Characterization

Spectroscopic analysis is fundamental for the unambiguous identification and purity assessment of this compound. Below are the expected spectral characteristics.

1H NMR Spectroscopy

The proton NMR spectrum provides valuable information about the electronic environment of the hydrogen atoms in the molecule.

  • Aromatic Protons: The three protons on the benzene ring will appear as distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). Due to the substitution pattern, complex splitting (doublets and doublet of doublets) is expected. The proton ortho to the nitro group is expected to be the most downfield.

  • Hydroxymethyl Protons: The two protons of the -CH₂OH group will likely appear as a singlet around δ 4.5-5.0 ppm.

  • Hydroxyl Protons: The signals for the phenolic and alcoholic -OH protons can be broad and their chemical shifts are dependent on solvent and concentration.

13C NMR Spectroscopy

The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Aromatic Carbons: Six signals are expected in the aromatic region (δ 110-160 ppm). The carbons attached to the electron-withdrawing nitro group and the electron-donating hydroxyl group will show significant shifts.

  • Hydroxymethyl Carbon: The carbon of the -CH₂OH group will appear in the aliphatic region, typically around δ 60-65 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of key functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3500-3200 (broad)O-H stretchPhenolic and alcoholic hydroxyl
3100-3000C-H stretchAromatic C-H
1550-1475N-O asymmetric stretchNitro group
1360-1290N-O symmetric stretchNitro group
1600-1450C=C stretchAromatic ring
1320-1000C-O stretchAlcohol and phenol
Mass Spectrometry

In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at m/z 169. Common fragmentation patterns may include the loss of water (-18), the hydroxymethyl group (-31), and the nitro group (-46).

Synthesis and Purification

Synthetic Pathway: Hydroxymethylation of 4-Nitrophenol

The synthesis of this compound can be achieved through the electrophilic substitution of 4-nitrophenol with formaldehyde. This reaction, known as hydroxymethylation, is typically base-catalyzed. The phenoxide ion, being more nucleophilic than phenol, attacks the electrophilic carbon of formaldehyde. The strong electron-withdrawing effect of the para-nitro group and the directing effect of the hydroxyl group favor substitution at the ortho position.[4][5]

hydroxymethylation_mechanism nitrophenol 4-Nitrophenol phenoxide 4-Nitrophenoxide nitrophenol->phenoxide Deprotonation formaldehyde Formaldehyde intermediate Intermediate formaldehyde->intermediate base Base (e.g., NaOH) phenoxide->intermediate Nucleophilic Attack product This compound intermediate->product Protonation

Figure 2: Simplified Reaction Scheme for the Synthesis of this compound
Detailed Experimental Protocol

This protocol is a representative procedure based on the principles of phenol hydroxymethylation.

  • Dissolution: In a round-bottom flask, dissolve 4-nitrophenol in an appropriate solvent (e.g., aqueous ethanol).

  • Base Addition: Add a catalytic amount of a base, such as sodium hydroxide, to generate the phenoxide ion.

  • Formaldehyde Addition: Slowly add an aqueous solution of formaldehyde to the reaction mixture at a controlled temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with a dilute acid (e.g., HCl) to precipitate the product.

  • Isolation: Collect the solid product by vacuum filtration and wash with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Purification and Characterization

The purity of the synthesized compound should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC), melting point determination, and the spectroscopic methods described in Section 3.

Chemical Reactivity and Mechanistic Insights

Key Reactive Sites

The molecule has three primary sites for chemical reactions:

  • Phenolic Hydroxyl Group: This group is acidic and can be deprotonated to form a phenoxide. It can also be alkylated or acylated.

  • Benzylic Alcohol: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be a leaving group in the formation of a quinone methide.

  • Aromatic Ring: The ring is activated by the hydroxyl group and deactivated by the nitro group, making it susceptible to further electrophilic or nucleophilic aromatic substitution under specific conditions.

Formation and Reactivity of the Quinone Methide Intermediate

A key aspect of the reactivity of ortho-hydroxymethylphenols is their ability to form highly reactive ortho-quinone methide intermediates upon dehydration.[6] This can be initiated by heat or under acidic or basic conditions. The ortho-quinone methide is a potent electrophile and can readily react with various nucleophiles.[7][8]

quinone_methide_formation start This compound qm ortho-Quinone Methide start->qm - H₂O product Adduct qm->product nucleophile Nucleophile (Nu) nucleophile->product

Figure 3: Formation of the ortho-Quinone Methide Intermediate and Subsequent Reaction

This reactivity makes this compound a valuable precursor for the synthesis of various derivatives, as the quinone methide can be trapped with nucleophiles such as amines, thiols, and carbanions, allowing for the introduction of diverse functional groups at the benzylic position.

Applications in Research and Development

Intermediate in Organic Synthesis

Due to its multiple reactive sites, this compound serves as a versatile intermediate in the synthesis of more complex molecules, including heterocyclic compounds and substituted phenols. The nitro group can be reduced to an amine, providing a handle for further functionalization.

Biological Activity and Drug Development

Nitrophenol derivatives are known to exhibit a range of biological activities.[9] Studies have shown that 2-Hydroxy-5-nitrobenzyl alcohol can interact with enzymes such as glutathione S-transferases, suggesting its potential as a tool for studying enzyme-ligand interactions. The structural motif of this compound can also be found in molecules with potential therapeutic applications, making it a valuable scaffold in drug discovery and development.

Safety and Handling

Hazard Identification

While a specific, comprehensive Safety Data Sheet (SDS) for this compound (CAS 39224-61-8) is not widely available, data from closely related compounds such as 4-nitrophenol suggest that it should be handled with care.[1] Potential hazards include:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin and serious eye irritation.[10]

  • May cause respiratory irritation.[10]

Recommended Handling Procedures
  • Use in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid generating dust.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[10]

  • Store in a tightly closed container in a cool, dry place.

First Aid Measures
  • Inhalation: Move to fresh air. If not breathing, give artificial respiration.

  • Skin Contact: Immediately wash off with plenty of soap and water.

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

References

  • Hydroxymethyl
  • Supporting information for - The Royal Society of Chemistry. (URL: [Link])
  • The proposed mechanisms for formation of resorcinol quinonemethides.
  • Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry - Forest Products Labor
  • Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves - Catalysis Eprints d
  • 2-Methyl-4-nitrophenol | C7H7NO3 | CID 7442 - PubChem. (URL: [Link])
  • Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism | Semantic Scholar. (URL: [Link])
  • Chemoenzymatic ortho-quinone methide form
  • Biocatalyst-initiated ortho-quinone methide formation and derivatiz
  • Substituents on Quinone Methides Strongly Modulate Formation and Stability of Their Nucleophilic Adducts - NIH. (URL: [Link])
  • 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232)
  • 5-Hydroxy-2-nitrobenzyl alcoho | 366005-5G | SIGMA-ALDRICH | SLS. (URL: [Link])
  • 2-hydroxy-5-nitrobenzyl alcohol - Stenutz. (URL: [Link])
  • Formation and Reactivity of Toxic Quinone Methides - John Thompson - Grantome. (URL: [Link])
  • The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (URL: [Link])
  • Regioselective catalytic hydroxymethylation of phenol with formaldehyde.
  • Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implic
  • Phenol, 4-methyl-2-nitro- - the NIST WebBook. (URL: [Link])
  • Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer - PubMed. (URL: [Link])
  • (PDF)
  • GC-MS, FTIR and H , C NMR Structural Analysis and Identification of Phenolic Compounds in Olive Mill Wastewater Extracted
  • Selective ortho hydroxylation of nitrobenzene with molecular oxygen catalyzed by the H5PV2Mo10O40 polyoxometal
  • 1.31: Electrophilic Substitution - Chemistry LibreTexts. (URL: [Link])
  • Simple Environmentally-Friendly Reduction of 4-Nitrophenol - MDPI. (URL: [Link])
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (URL: [Link])
  • CAS No : 39224-61-8 | Product Name : 2-Hydroxy-5-nitrobenzyl Alcohol | Pharmaffili
  • Phenol, 4-methyl-2-nitro- - the NIST WebBook. (URL: [Link])
  • Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols. (URL: [Link])
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria - Frontiers. (URL: [Link])
  • Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry |

Sources

"physical properties of 2-(Hydroxymethyl)-4-nitrophenol (melting point, solubility)"

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide to the Physical Properties of 2-(Hydroxymethyl)-4-nitrophenol

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted nitrophenol derivative of interest in synthetic chemistry and potentially as an intermediate in pharmaceutical development. A precise understanding of its fundamental physical properties, such as melting point and solubility, is paramount for its purification, handling, and application in further synthetic or analytical workflows. This guide provides a comprehensive overview of these properties, grounded in established chemical principles and supported by detailed, field-proven experimental protocols. We delve into the theoretical basis for these properties, present reported data, and offer step-by-step methodologies for their empirical verification, ensuring both scientific integrity and practical applicability for the laboratory professional.

Compound Profile: this compound

Chemical Identity

A clear identification of the compound is the foundation of any scientific investigation. The key identifiers and structural properties for this compound are summarized below.

PropertyValueSource(s)
Chemical Name This compound[1][2]
Synonym(s) 2-Hydroxy-5-nitrobenzyl alcohol[2][3][4]
CAS Number 39224-61-8[1][3][4][5][6]
Molecular Formula C₇H₇NO₄[3][4][5]
Molecular Weight 169.13 g/mol [3][4][5]
Chemical Structure
Significance in Research and Development

Substituted nitrophenols are versatile building blocks in organic synthesis. The presence of three distinct functional groups—a phenolic hydroxyl, a benzylic alcohol, and a nitro group—makes this compound a valuable precursor for a variety of chemical transformations. The nitro group can be reduced to an amine, the alcohol can be oxidized or substituted, and the phenol can undergo etherification or esterification. Its crystal structure has been analyzed, and it has been investigated for its interaction with biological molecules like glutathione S-transferases (GSTs).[4][6] Understanding its physical properties is a critical first step in designing purification schemes (e.g., crystallization), selecting appropriate reaction solvents, and developing analytical methods.

Melting Point Analysis

The melting point is one of the most fundamental and informative physical properties of a solid organic compound. It serves as a primary criterion for identity and a sensitive indicator of purity.[7]

Theoretical Principles

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For a pure, crystalline compound, this transition occurs over a very narrow temperature range, often less than 1°C.[7] The presence of even small amounts of miscible impurities disrupts the crystal lattice, typically causing two observable effects: a depression of the melting point and a broadening of the melting point range.[7][8] Therefore, a sharp, well-defined melting point is a strong indication of high purity.

Reported Data

The literature values for the melting point of this compound are consistent, providing a reliable benchmark for experimental verification.

Reported Melting PointSource(s)
123-127 °C[4][6][9]
125 °C[5]

This reported range suggests that a high-purity sample should melt completely within these temperatures. An experimental result that is lower and broader would indicate the presence of impurities.

Experimental Protocol for Melting Point Determination

This protocol describes a self-validating system for obtaining an accurate melting point using the capillary method, applicable to both manual (e.g., Thiele tube) and automated (e.g., Mel-Temp) apparatuses.

Methodology:

  • Sample Preparation:

    • Ensure the sample of this compound is completely dry, as residual solvent will act as an impurity.

    • On a clean, dry surface, crush a small amount of the sample into a fine powder to ensure uniform packing and heat transfer.[10][11]

  • Capillary Tube Loading:

    • Take a glass capillary tube sealed at one end.

    • Press the open end of the tube into the powdered sample. A small amount of solid will be forced into the tube.

    • Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end.[11]

    • Repeat until a packed column of 1-2 mm in height is achieved.[7][10] A larger sample size can lead to an artificially broad melting range.

  • Apparatus Setup:

    • Place the loaded capillary tube into the heating block or attach it to the thermometer of the apparatus, ensuring the sample is aligned with the thermometer bulb.[10]

  • Approximate Melting Point Determination (Rapid Run):

    • Heat the apparatus rapidly (e.g., 10-20°C per minute).[8]

    • Observe the sample and record the approximate temperature at which it melts. This provides a target range and saves time.

    • Allow the apparatus to cool significantly before the next step.

  • Accurate Melting Point Determination (Slow Run):

    • Prepare a new capillary with a fresh sample.

    • Heat the apparatus rapidly to about 15-20°C below the approximate melting point found in the previous step.

    • Reduce the heating rate to 1-2°C per minute. This slow rate is crucial for maintaining thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading. .

    • Record the temperature (T₁) at which the first drop of liquid appears.

    • Record the temperature (T₂) at which the last crystal of the solid just disappears.

    • The melting point should be reported as the range T₁ - T₂.

  • Validation:

    • Repeat the accurate determination at least once more with a fresh sample to ensure reproducibility. Consistent results confirm the validity of the measurement.

Workflow Visualization: Melting Point Determination

The following diagram illustrates the logical flow of the experimental protocol.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis p1 Dry Sample p2 Crush to Fine Powder p1->p2 p3 Pack 1-2 mm in Capillary p2->p3 m1 Insert into Apparatus p3->m1 m2 Rapid Heating (~15°C/min) Record Approximate MP m1->m2 m3 Cool Apparatus m2->m3 m4 Slow Heating (1-2°C/min) Near Approximate MP m3->m4 m5 Record T1 (First Liquid) Record T2 (All Liquid) m4->m5 a1 Report Range: T1 - T2 m5->a1 a2 Compare with Literature Assess Purity a1->a2

Caption: Workflow for accurate melting point determination.

Solubility Profile

Solubility is a key physicochemical parameter that influences everything from the choice of a reaction solvent to the bioavailability of a drug candidate. It is governed by the principle of "like dissolves like."[12][13]

Theoretical Principles

The solubility of a compound depends on the interplay of its molecular structure and the properties of the solvent.

  • Polarity: this compound possesses several polar functional groups: a phenolic hydroxyl (-OH), a primary alcohol (-CH₂OH), and a nitro group (-NO₂). These groups can engage in hydrogen bonding and dipole-dipole interactions, suggesting solubility in polar solvents.[14]

  • Aromatic Ring: The benzene ring is nonpolar and hydrophobic, which can limit solubility in highly polar solvents like water.[14]

  • Acidity: The phenolic hydroxyl group is weakly acidic (predicted pKa ≈ 7.0).[4][6] Therefore, the compound is expected to be deprotonated by a strong aqueous base (e.g., 5% NaOH) to form a highly polar and water-soluble sodium phenoxide salt. It is likely not acidic enough to react with a weak base like sodium bicarbonate.[15]

Reported and Predicted Solubility

Based on the structure and established principles, a qualitative solubility profile can be predicted.

SolventTypePredicted SolubilityRationale
Methanol Polar ProticSoluble Reported in the literature.[4][6] Strong H-bonding.
Ethanol Polar ProticSolubleSimilar to methanol; capable of hydrogen bonding.[16]
Acetone Polar AproticSolubleGood polarity to dissolve the compound.[16]
Water Polar ProticSparingly SolublePolar groups aid solubility, but the hydrophobic aromatic ring limits it.[14]
Diethyl Ether Weakly PolarSlightly SolubleLimited polarity may not be sufficient to fully solvate the molecule.[16]
Toluene / Hexane NonpolarInsolubleThe compound's high polarity is incompatible with nonpolar solvents ("like dissolves like").[12]
5% Aqueous NaOH Basic SolutionSoluble The acidic phenol reacts to form a soluble ionic phenoxide salt.[15]
5% Aqueous NaHCO₃ Weak Basic SolutionInsolublePhenol is likely not acidic enough to be deprotonated by a weak base.[15]
5% Aqueous HCl Acidic SolutionInsolubleThe compound has no significant basic groups to be protonated.
Experimental Protocol for Qualitative Solubility Assessment

This protocol provides a systematic approach to determine the solubility class of an unknown compound, which is directly applicable to verifying the predicted profile of this compound.

Methodology:

  • General Procedure:

    • For each solvent, place approximately 25 mg of the compound into a small test tube.

    • Add 0.75 mL of the solvent in small portions (e.g., 3 x 0.25 mL).

    • After each addition, shake the tube vigorously for 10-20 seconds.[15]

    • Observe if the solid dissolves completely. A compound is considered "soluble" if it fully dissolves at this concentration.

  • Solvent Testing Sequence:

    • Step 1: Water. Test solubility in water. If soluble, the compound is a polar organic molecule. If insoluble, proceed to the next step.

    • Step 2: 5% NaOH. Using a fresh sample, test solubility in 5% aqueous NaOH. If it dissolves, this strongly indicates the presence of an acidic functional group, such as a phenol.[15]

    • Step 3: 5% HCl. If the compound was insoluble in both water and NaOH, test its solubility in 5% aqueous HCl. Solubility here would indicate a basic functional group (e.g., an amine). This compound is expected to be insoluble.

    • Step 4: Organic Solvents. Systematically test the solubility in organic solvents like methanol, ethanol, acetone, and toluene to confirm the predictions based on polarity.

Workflow Visualization: Solubility Classification

This diagram outlines the decision-making process for classifying a compound based on its solubility.

SolubilityWorkflow start Start with 25 mg of Compound + 0.75 mL Solvent s1 Test in Water start->s1 s1_res1 Soluble (Polar Compound) s1->s1_res1 Yes s1_res2 Insoluble s1->s1_res2 No s2 Test in 5% NaOH s1_res2->s2 s2_res1 Soluble (Weak Acid, e.g., Phenol) s2->s2_res1 Yes s2_res2 Insoluble s2->s2_res2 No s3 Test in 5% HCl s2_res2->s3 s3_res1 Soluble (Organic Base) s3->s3_res1 Yes s3_res2 Insoluble (Neutral Compound) s3->s3_res2 No

Caption: Decision tree for solubility-based classification.

Conclusion

The physical properties of this compound are well-defined and consistent with its molecular structure. A high-purity sample is expected to exhibit a sharp melting point in the range of 123-127 °C . Its solubility profile is dominated by its polar and weakly acidic nature, conferring solubility in polar organic solvents like methanol and in aqueous alkaline solutions, while remaining largely insoluble in water and nonpolar organic solvents. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties, ensuring the quality and suitability of the material for its intended application in research and development.

References

  • University of Calgary. (n.d.). Melting point determination.
  • Columbia University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Determination of Melting Point of An Organic Compound.
  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • University of the West Indies at Mona. (2021). EXPERIMENT (1). DETERMINATION OF MELTING POINTS.
  • BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • St. Olaf College. (n.d.). Experiment 1 - Melting Points.
  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
  • Scribd. (n.d.). Experiment 1 Solubility of Organic Compounds.
  • EON Biotech. (n.d.). This compound – (39224-61-8).
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2023, April). Table 4-6, Physical and Chemical Properties of 4-Nitrophenol. In Toxicological Profile for Nitrophenols. NCBI Bookshelf.
  • ResearchGate. (2024, February 20). Which is the best organic solvent for nitrophenol solubility and extraction?
  • Solubility of Things. (n.d.). 4-Methyl-2-nitrophenol.
  • Chemistry Stack Exchange. (2020, July 23). Solubility of ortho- and para-nitrophenol in benzene.

Sources

An In-depth Technical Guide to the Synthesis of 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthesis of 2-(Hydroxymethyl)-4-nitrophenol, a valuable chemical intermediate. The primary focus is on the base-catalyzed hydroxymethylation of 4-nitrophenol with formaldehyde, a process rooted in the principles of the Lederer-Manasse reaction. We will explore the underlying reaction mechanism, provide a validated experimental protocol, and discuss the critical parameters that ensure a successful and efficient synthesis.

Core Synthesis Strategy: Electrophilic Aromatic Substitution

The formation of this compound is achieved through an electrophilic aromatic substitution reaction. Specifically, it is a hydroxymethylation, which involves the introduction of a hydroxymethyl (-CH₂OH) group onto an aromatic ring.[1][2] The most direct and common route is the reaction of 4-nitrophenol with formaldehyde.

This reaction is a variant of the classic Lederer-Manasse reaction, where phenol or its derivatives are condensed with formaldehyde in either an acidic or basic medium to produce hydroxybenzyl alcohols.[3][4][5] In our target synthesis, the reaction is typically performed under basic conditions to enhance the nucleophilicity of the phenol ring.[6]

Part 1: The Reaction Mechanism Explained

The base-catalyzed hydroxymethylation of 4-nitrophenol proceeds through a well-understood, multi-step mechanism. The use of a base, such as sodium hydroxide, is crucial as it facilitates the formation of the highly nucleophilic phenoxide ion.

Step 1: Deprotonation and Formation of the Phenoxide Ion The reaction commences with the deprotonation of the acidic phenolic hydroxyl group of 4-nitrophenol by a base (e.g., hydroxide ion). This acid-base reaction generates a phenoxide ion.[6] The resulting negative charge on the oxygen atom is delocalized into the aromatic ring through resonance, significantly increasing the ring's electron density and making it highly susceptible to electrophilic attack. The ortho and para positions become particularly electron-rich.

Step 2: Electrophilic Attack Formaldehyde, the electrophile in this reaction, is attacked by the electron-rich phenoxide ion.[6] The directing effects of the substituents on the ring determine the position of the attack.

  • The phenoxide group (-O⁻) is a powerful activating group and is ortho, para-directing.

  • The nitro group (-NO₂) is a strong deactivating group and is meta-directing.

The activating effect of the phenoxide group dominates. Since the para position is already occupied by the nitro group, the electrophilic attack by formaldehyde is directed to the ortho positions.

Step 3: Re-aromatization The attack on the ortho position forms a transient intermediate. This intermediate quickly undergoes tautomerization and subsequent protonation (from water in the reaction medium) to restore the aromaticity of the ring and form the final product, this compound.

Below is a diagram illustrating the core mechanistic pathway.

Caption: Base-catalyzed hydroxymethylation mechanism.

Part 2: Experimental Protocol: A Validated Approach

Materials and Reagents:

  • 4-Nitrophenol

  • Formaldehyde solution (37% in H₂O)

  • Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl), concentrated and dilute

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware (three-necked flask, reflux condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

  • Ice bath

Experimental Workflow Diagram:

G A 1. Setup & Reagent Prep - Dissolve 4-nitrophenol in NaOH(aq) - Cool to 5-10°C in ice bath B 2. Reaction - Add formaldehyde solution dropwise - Maintain temp < 10°C A->B Slow addition C 3. Aging - Stir at room temperature for 12-24h B->C Allow to warm D 4. Workup: Neutralization - Cool mixture in ice bath - Acidify with HCl to pH ~6-7 C->D Quench reaction E 5. Isolation - Collect precipitate via vacuum filtration - Wash crude product with cold water D->E Precipitation F 6. Purification - Recrystallize from ethanol/water E->F Remove impurities G 7. Analysis - Dry product under vacuum - Determine yield & melting point F->G Characterize

Caption: Experimental workflow for synthesis.

Step-by-Step Methodology:

  • Reagent Preparation & Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve one molar equivalent of 4-nitrophenol in an aqueous solution of sodium hydroxide (1.1 molar equivalents).

    • Causality: Using a slight excess of NaOH ensures complete conversion of the phenol to the more reactive phenoxide ion.[6] The reaction is performed in an aqueous medium, which is a common solvent for this type of reaction.[2]

  • Reaction Initiation: Cool the flask in an ice bath to between 5-10°C.

    • Causality: The hydroxymethylation reaction is exothermic. Initial cooling and temperature control are critical to prevent uncontrolled polymerization and the formation of resinous side products, a common issue in phenol-formaldehyde reactions.[2]

  • Addition of Formaldehyde: Slowly add one molar equivalent of 37% formaldehyde solution dropwise from the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10°C.

    • Causality: Slow, controlled addition of the electrophile (formaldehyde) ensures that it reacts selectively at the desired ortho position and minimizes side reactions like di-substitution or polymerization.

  • Reaction Aging: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-24 hours to ensure the reaction goes to completion.

  • Workup and Isolation: Cool the reaction mixture again in an ice bath. Slowly and carefully acidify the solution by adding dilute hydrochloric acid until the pH is approximately 6-7. A precipitate should form.

    • Causality: Acidification protonates the phenoxide product, converting it back to the less soluble phenolic form, causing it to precipitate out of the aqueous solution.

  • Purification: Collect the crude solid product by vacuum filtration and wash it with a small amount of cold deionized water to remove inorganic salts. The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol-water mixture.

Part 3: Data Analysis & Expected Outcomes

This section provides a summary of the key quantitative parameters and expected results for the synthesis.

ParameterValue / ObservationRationale / Notes
Reactant Ratio 1 : 1.1 : 1(4-Nitrophenol : NaOH : Formaldehyde)
Reaction Temperature 5-10°C (addition), RT (aging)Critical for controlling selectivity and preventing polymerization.
Reaction Time 12-24 hoursAllows for the reaction to proceed to completion at room temperature.
Expected Yield 60-75%Yields can vary based on purity of reagents and strict temperature control.
Appearance Yellow crystalline solidConsistent with the structure of nitrophenolic compounds.
Melting Point Approx. 97°CA sharp melting point indicates high purity of the final product.[8]

Potential Side Products:

  • 2,6-bis(hydroxymethyl)-4-nitrophenol: Can form if an excess of formaldehyde is used or if the reaction temperature is too high.

  • Polymeric Resins: Uncontrolled, high-temperature reactions can lead to the formation of complex phenol-formaldehyde resins.

The described protocol is designed to minimize these side reactions by using stoichiometric amounts of formaldehyde and maintaining low reaction temperatures.

References

  • Wikipedia.
  • Grokipedia.
  • joechem.io.
  • PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol. [Link]
  • Maxbrain Chemistry. Lederer-Manasse Reaction and Mechanism. [Link]
  • Peer, H.G. (1959). The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. Recueil des Travaux Chimiques des Pays-Bas.
  • Allen. which of the following products is formed in Lederer-Manasse reaction ?. [Link]
  • Chemistry spot. Lederer-Manasse Reaction: A Key Organic Chemistry Reaction. YouTube. [Link]

Sources

An In-depth Technical Guide to the Selection of Starting Materials for the Synthesis of 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Hydroxymethyl)-4-nitrophenol is a pivotal intermediate in the synthesis of various high-value organic molecules, including pharmaceuticals and specialized dyes. Its bifunctional nature, featuring both a nucleophilic phenol and a reactive benzylic alcohol, makes it a versatile building block. Notably, it serves as a key precursor in the industrial synthesis of Salbutamol (Albuterol), a widely used β2-adrenergic receptor agonist for treating asthma and other respiratory conditions.[1][2] The strategic introduction of the hydroxymethyl group ortho to the phenolic hydroxyl and para to the electron-withdrawing nitro group is a central challenge in its synthesis.

This technical guide provides a comprehensive analysis of the primary synthetic routes to this compound, with a core focus on the selection of starting materials. We will dissect the causality behind various experimental choices, evaluate the merits and drawbacks of each pathway, and provide detailed, field-proven protocols for researchers and drug development professionals.

Primary Synthetic Strategy: Electrophilic Aromatic Substitution on 4-Nitrophenol

The most direct and economically viable approach to this compound begins with the readily available and inexpensive starting material, 4-nitrophenol.[3][4] The synthesis hinges on the introduction of a hydroxymethyl group (-CH₂OH) or a precursor at the C2 position. The existing hydroxyl and nitro groups dictate the regioselectivity of this transformation. The powerful activating and ortho-, para-directing effect of the phenolic hydroxyl group strongly favors electrophilic attack at the positions ortho to it (C2 and C6). The nitro group, a strong deactivator and meta-director, reinforces this selectivity by deactivating the positions meta to it (C2 and C6). This synergistic directing effect makes 4-nitrophenol an ideal substrate for functionalization at the C2 position.

Two primary routes from 4-nitrophenol are prevalent: indirect functionalization via chloromethylation and direct hydroxymethylation.

Route A: Two-Step Synthesis via Chloromethylation and Subsequent Hydrolysis

This is the most widely employed and reliable method for synthesizing the target molecule. It involves an initial chloromethylation of 4-nitrophenol, followed by a nucleophilic substitution (hydrolysis) of the resulting benzyl chloride.

Step 1: Electrophilic Chloromethylation (Blanc Reaction)

The first step is the chloromethylation of 4-nitrophenol using formaldehyde and hydrogen chloride, often catalyzed by a Lewis acid like zinc chloride.[5] This reaction, a variant of the Blanc chloromethylation, introduces a chloromethyl (-CH₂Cl) group onto the aromatic ring.

  • Causality of Reagent Selection:

    • Formaldehyde and HCl: These reagents are the source of the electrophile. In the acidic medium, formaldehyde is protonated, and subsequent loss of water generates the highly reactive hydroxymethyl cation ([CH₂OH]⁺) or, more accurately, its precursor which reacts with chloride to form the chloromethylating agent.

    • Lewis Acid (e.g., ZnCl₂): While the reaction can proceed without a catalyst, a Lewis acid enhances the electrophilicity of the formaldehyde-HCl adduct, accelerating the reaction rate and improving yields.[5]

    • Solvent: Polar aprotic solvents like dichloroethane can be used to improve the solubility of the reaction intermediates.[5]

Step 2: Hydrolysis of 2-(Chloromethyl)-4-nitrophenol

The intermediate, 2-(Chloromethyl)-4-nitrophenol, is then hydrolyzed to the final product. The benzylic chloride is highly susceptible to nucleophilic substitution.

  • Mechanism Insight: This step proceeds via an Sₙ reaction mechanism. The hydrolysis is typically achieved by heating the chloromethyl intermediate in an aqueous solution, often with a weak base like sodium bicarbonate to neutralize the HCl formed during the reaction. The presence of the electron-withdrawing nitro group can influence the reaction rate.

Workflow for Route A: Chloromethylation-Hydrolysis Pathway

A 4-Nitrophenol B 2-(Chloromethyl)-4-nitrophenol A->B  Formaldehyde, HCl  (Blanc Chloromethylation) C This compound B->C  Hydrolysis  (e.g., H₂O, NaHCO₃)

Caption: Synthesis from 4-nitrophenol via a chloromethyl intermediate.

Route B: Direct Hydroxymethylation of 4-Nitrophenol

A seemingly more direct approach is the direct introduction of the hydroxymethyl group using formaldehyde under either acidic or basic conditions. This method avoids the use of a chlorinated intermediate.

  • Acid-Catalyzed Hydroxymethylation: In the presence of a strong acid like concentrated HCl, formaldehyde can directly react with 4-nitrophenol. This is conceptually similar to the initial step of Bakelite resin formation.[6][7] However, this reaction is often difficult to control.

    • Challenges: The primary challenge is preventing polysubstitution and resin formation. The newly formed hydroxymethyl group is activating, making the product more reactive than the starting material, which can lead to the formation of bis(hydroxymethyl) products or polymeric tars. Precise control of stoichiometry and reaction conditions is critical.

  • Base-Catalyzed Hydroxymethylation (Lederer-Manasse Reaction): This reaction involves treating the phenol with formaldehyde under basic conditions (e.g., NaOH). The phenoxide ion is a highly activated nucleophile that attacks formaldehyde.

    • Challenges: Similar to the acid-catalyzed route, this reaction can also lead to multiple additions and polymer formation. The regioselectivity can also be an issue, with potential for substitution at the other ortho position if not carefully controlled.

Alternative Synthetic Strategies

While starting from 4-nitrophenol is most common, other precursors can be considered, particularly if they are readily available as byproducts of other processes or offer advantages for specific applications.

Route C: Functional Group Interconversion from Ortho-Substituted Phenols

This strategy involves starting with a phenol that already possesses a one-carbon substituent at the C2 position, which is then converted to a hydroxymethyl group.

  • Starting Material: 2-Formyl-4-nitrophenol (4-Nitro-salicylaldehyde):

    • Synthesis: This intermediate can be prepared by the nitration of salicylaldehyde.

    • Conversion: The aldehyde is then reduced to the primary alcohol. This reduction must be selective to avoid reducing the nitro group.

    • Reducing Agent Selection: Sodium borohydride (NaBH₄) is the ideal reagent for this transformation. It is a mild reducing agent that will selectively reduce the aldehyde in the presence of the nitro group, which typically requires more powerful reducing agents like H₂/Pd-C or Sn/HCl for reduction.

Workflow for Route C: Reduction of 4-Nitro-salicylaldehyde

A 4-Nitro-salicylaldehyde B This compound A->B  Selective Reduction  (e.g., NaBH₄)

Caption: Synthesis via selective reduction of an ortho-formyl group.

Comparative Analysis of Starting Materials and Routes

The choice of starting material is a critical decision based on cost, availability, safety, and overall process efficiency.

Route Starting Material Key Reagents Advantages Disadvantages
A 4-NitrophenolFormaldehyde, HCl, H₂OHigh yield, reliable, good regioselectivity, inexpensive starting material.Two-step process, generates a chlorinated intermediate, potential hazards of HCl gas.[5]
B 4-NitrophenolFormaldehyde, Acid or BaseSingle step, high atom economy.Difficult to control, risk of polymerization and side-product formation, often lower yields of pure product.[6]
C 4-Nitro-salicylaldehydeNaBH₄High selectivity in the final reduction step.Multi-step preparation of the starting material is often required, increasing overall cost and complexity.

Experimental Protocols

The following protocols are provided as a guide for laboratory synthesis. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Synthesis via Chloromethylation-Hydrolysis (Route A)

Step 1: Synthesis of 2-(Chloromethyl)-4-nitrophenol [5]

  • To a reaction vessel equipped with a stirrer, thermometer, and gas inlet tube, add 4-nitrophenol (1.0 mol).

  • Add concentrated hydrochloric acid and paraformaldehyde.

  • Optional but recommended: Add a catalytic amount of zinc chloride (ZnCl₂).

  • Heat the mixture to 60-70°C while bubbling hydrogen chloride gas through the suspension for 4-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the resulting solid precipitate and wash with cold water to remove excess acid.

  • The crude 2-(chloromethyl)-4-nitrophenol can be purified by recrystallization from a suitable solvent like benzene or toluene.

Step 2: Hydrolysis to this compound

  • Suspend the crude 2-(chloromethyl)-4-nitrophenol (1.0 mol) in a mixture of water and a water-miscible organic solvent like tetrahydrofuran (THF) to aid solubility.

  • Add sodium bicarbonate (1.2 mol) portion-wise to neutralize the acid formed.

  • Heat the mixture to reflux (approx. 70-80°C) for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • After cooling, acidify the solution with dilute HCl to a pH of ~5-6.

  • Extract the product into an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting solid can be purified by recrystallization from hot water or a water/ethanol mixture to yield pure this compound as yellow needles.

Conclusion

For the synthesis of this compound, 4-nitrophenol stands out as the most practical and economically advantageous starting material. The two-step route involving an initial Blanc chloromethylation followed by hydrolysis (Route A) offers the best combination of reliability, yield, and regiochemical control, making it the preferred method for both laboratory and industrial-scale production. While direct hydroxymethylation (Route B) is theoretically more efficient, it is plagued by control issues that lead to side-product formation and lower practical yields. Alternative routes, such as the reduction of 4-nitro-salicylaldehyde (Route C), are mechanistically sound but are generally less efficient due to the need for a multi-step synthesis of the starting material itself. Therefore, for researchers and drug development professionals, mastering the two-step conversion from 4-nitrophenol provides a robust and scalable pathway to this critical synthetic intermediate.

References

  • PrepChem.com.Preparation of 4-(hydroxymethyl)-2-nitrophenol.
  • Human Metabolome Database (2005).Showing metabocard for 4-Nitrophenol (HMDB0001232).
  • ResearchGate (2020).4-Nitrophenol | Request PDF.
  • U.S. Forest Products Laboratory.Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry.
  • University of Bristol.Asymmetric synthesis of R-salbutamol.

Sources

The Double-Edged Sword: A Technical Guide to the Biological Activities of Nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Chemistry of Nitrophenols

Nitrophenol derivatives, a class of organic compounds characterized by a phenol ring substituted with one or more nitro groups, represent a fascinating and dichotomous area of chemical research. The presence of the nitro group (NO₂), a potent electron-witting moiety, dramatically influences the electronic properties and reactivity of the phenol ring, bestowing upon these molecules a wide spectrum of biological activities.[1][2][3] This versatility has led to their investigation and application in diverse fields, from pharmaceuticals to agriculture. However, this same reactivity is also the root of their potential toxicity, making a thorough understanding of their structure-activity relationships and mechanisms of action paramount for researchers, scientists, and drug development professionals.[1][2]

This technical guide provides an in-depth exploration of the multifaceted biological activities of nitrophenol derivatives. Moving beyond a simple enumeration of effects, we will delve into the causal relationships between chemical structure and biological function, offering field-proven insights into their antimicrobial, anticancer, antioxidant, and other activities. Furthermore, we will address the critical aspects of their toxicology and provide detailed experimental protocols for their synthesis and biological evaluation, ensuring a comprehensive and self-validating resource for the scientific community.

Part 1: A Spectrum of Biological Activities

The biological activities of nitrophenol derivatives are diverse, ranging from therapeutic to agrochemical applications. The position and number of nitro groups, as well as the presence of other substituents on the aromatic ring, play a crucial role in determining the specific activity and potency of each derivative.

Antimicrobial Activity: A Legacy and a Future

Since the discovery of chloramphenicol, a nitro-containing antibiotic, the antimicrobial potential of nitroaromatic compounds has been a significant area of research.[4] Nitrophenol derivatives exhibit broad-spectrum activity against various microorganisms, including bacteria and fungi.[2][3][4]

Mechanism of Action: The prevailing model for the antimicrobial action of nitro compounds involves the intracellular reduction of the nitro group.[4][5][6] This bio-activation process, often carried out by microbial nitroreductases, generates highly reactive and toxic intermediates such as nitroso and superoxide species.[4][5] These intermediates can then covalently bind to and damage critical cellular macromolecules like DNA, leading to nuclear damage and ultimately cell death.[4][5]

Antimicrobial_Mechanism Nitrophenol Nitrophenol Derivative (Pro-drug) MicrobialCell Microbial Cell Nitrophenol->MicrobialCell Enters Nitroreductase Nitroreductase (Enzyme) MicrobialCell->Nitroreductase ReactiveIntermediates Reactive Nitroso & Superoxide Species Nitroreductase->ReactiveIntermediates Reduction DNA Cellular Macromolecules (e.g., DNA) ReactiveIntermediates->DNA Covalent Binding & Damage CellDeath Cell Death DNA->CellDeath Leads to

Figure 1: Proposed mechanism of antimicrobial activity of nitrophenol derivatives.

Structure-Activity Relationship: The antimicrobial potency of nitrophenol derivatives is significantly influenced by their chemical structure. For instance, studies have shown that the presence of halogens on the aromatic ring can enhance antibacterial activity.[4][5] The position of the nitro group is also critical; for example, in some pyrrole derivatives, nitro groups at the C2 and C4 positions were found to augment antibacterial efficacy.[5]

Quantitative Data on Antimicrobial Activity:

CompoundTarget MicroorganismMIC (µg/mL)Reference
Halogenated Nitro DerivativesStaphylococcus aureus15.6–62.5[4]
2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11 µM[7]
Nitrotriazole DerivativeCandida krusei1 µM[4]

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Anticancer Activity: A Promising Frontier

Several nitrophenyl-containing compounds have demonstrated promising anticancer activities.[8] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and interference with key signaling pathways. Marine-derived phenolic compounds and their derivatives, some of which contain nitro groups, have shown potent anticancer properties by inducing apoptosis or inhibiting cell migration and invasion.[9] The development of gold nanoparticle-doped NiAlTi LDH has also shown cytotoxic effects against human lung adenocarcinoma cells.[10]

Antioxidant Activity: Quenching the Flames of Oxidative Stress

Certain nitrophenol derivatives have been investigated for their antioxidant properties.[11][12] The nitro group, being electron-withdrawing, can influence the ability of the phenolic hydroxyl group to donate a hydrogen atom and scavenge free radicals. The antioxidant activity of these compounds is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method.[11] For instance, some 2-substituted-5-nitro-benzimidazole derivatives have exhibited good antioxidant activity with low IC50 values.[11]

Herbicidal and Insecticidal Activities: Applications in Agriculture

The biological activity of nitrophenol derivatives extends to the agricultural sector. A number of 4-nitrodiphenyl ether derivatives are known to possess herbicidal activity.[13] For example, Nitrofen is used as a pre- or post-emergence herbicide.[14] Furthermore, some nitrophenol compounds have been found to enhance the insecticidal activity of other compounds, suggesting their potential use in synergistic insecticide compositions.[15]

Part 2: The Other Side of the Coin: Toxicology and Environmental Considerations

The very chemical properties that confer biological activity to nitrophenol derivatives also underlie their potential toxicity.[1][2] The nitro group can be considered both a pharmacophore and a toxicophore.[1][2][3]

Human Health Effects: Exposure to nitrophenols can lead to various health effects. Animal studies suggest that 4-nitrophenol may cause a blood disorder by reducing the oxygen-carrying capacity of the blood.[16] Research on the health effects of nitrophenols indicates that body weight, hematological, and ocular effects are among the most sensitive endpoints of toxicity.[17] However, the available data does not suggest that the renal or reproductive systems are sensitive targets of nitrophenol toxicity in animals.[17]

Toxicokinetics: Following oral exposure, 4-nitrophenol is rapidly absorbed and distributed in the body, with the highest concentrations found in the gastrointestinal tract, kidneys, and liver.[18] It undergoes both phase I (oxidation and reduction) and phase II (conjugation) metabolism and is rapidly excreted, primarily in the urine.[18]

Environmental Fate: Nitrophenols can be introduced into the environment through industrial processes and agricultural use.[19] They have been detected in air, water, and soil.[16] The catalytic degradation of 4-nitrophenol is an area of active research for wastewater remediation.[10]

Part 3: Experimental Protocols: A Practical Guide

To facilitate further research in this field, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of nitrophenol derivatives.

Synthesis of Nitrophenol Derivatives

The synthesis of nitrophenol derivatives can be achieved through various methods, with the nitration of phenols being a common approach.

Protocol 1: Economical Synthesis of o/p-Nitrophenols [20]

This protocol focuses on the selective nitration of phenol by controlling physical parameters.

Materials:

  • Phenol (98%)

  • Nitric acid (32.5%)

  • Reaction vessel with temperature control and stirring capabilities

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Gas chromatography (GC) system

Procedure:

  • Place 98% phenol in the reaction vessel.

  • Add 32.5% nitric acid to the phenol.

  • Maintain the reaction temperature at 20°C (±2°C) with constant stirring.

  • Allow the reaction to proceed for 1 hour.

  • After 1 hour, stop the reaction.

  • Characterize the synthesized products using RP-HPLC and GC to determine the yield and selectivity of o- and p-nitrophenols.

Expected Outcome: This method can yield up to 91% nitrophenols with approximately 77% ortho and 14% para selectivity.[20]

Synthesis_Workflow start Start reactants Mix Phenol (98%) & Nitric Acid (32.5%) start->reactants reaction React at 20°C for 1 hour with stirring reactants->reaction stop_reaction Stop Reaction reaction->stop_reaction characterization Characterize Products (RP-HPLC, GC) stop_reaction->characterization end End characterization->end

Figure 2: Workflow for the economical synthesis of nitrophenols.

Evaluation of Antimicrobial Activity

The antimicrobial activity of synthesized nitrophenol derivatives can be assessed using standard methods such as the determination of the Minimum Inhibitory Concentration (MIC).

Protocol 2: Broth Dilution Method for MIC Determination [7]

This protocol is a widely used method for determining the MIC of an antimicrobial agent.

Materials:

  • Synthesized nitrophenol derivatives

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria)

  • 96-well microtiter plates

  • Incubator

  • Reference antibiotics (e.g., Gentamycin, Ciprofloxacin)

Procedure:

  • Prepare a stock solution of the nitrophenol derivative in a suitable solvent.

  • Perform serial two-fold dilutions of the compound in the broth medium in the wells of a 96-well microtiter plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (medium with inoculum only) and negative controls (medium only). Also, include wells with reference antibiotics.

  • Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • After incubation, visually inspect the plates for microbial growth (turbidity).

  • The MIC is the lowest concentration of the compound at which no visible growth is observed.

Conclusion: Navigating the Potential of Nitrophenol Derivatives

Nitrophenol derivatives represent a class of compounds with significant and varied biological activities. Their potential as antimicrobial, anticancer, and agrochemical agents is well-documented and continues to be an active area of research. However, the inherent link between their bioactivity and toxicity necessitates a cautious and well-informed approach to their study and application. By understanding the intricate relationships between their chemical structure, mechanism of action, and toxicological profile, researchers can unlock the full therapeutic and industrial potential of these versatile molecules while mitigating their risks. This guide serves as a foundational resource to aid in this endeavor, providing both the theoretical framework and practical methodologies required for advancing our knowledge of nitrophenol derivatives.

References

  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives. Biological & Pharmaceutical Bulletin. [Link]
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry (ATSDR), U.S. Department of Health and Human Services. [Link]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules. [Link]
  • Toxicological Profile for Nitrophenols.
  • 2-NITROPHENOL 4-NITROPHENOL.
  • Toxicological Profile for Nitrophenols.
  • Nitrophenols.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed. [Link]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds.
  • Examples of nitro compounds with antioxidant activity.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • A number of derivatives of 4-nitro diphenyle ther are known to possess herbicidal activity. NIP (2,4-dichlorophenyl 4-nitropheny. J-Stage. [Link]
  • Compounds containing nitrophenyl groups as antimicrobial and/or...
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI. [Link]
  • Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). Semantic Scholar. [Link]
  • The effect of p-nitrophenol toward the structural characteristics and antioxidant activity of oil palm fronds (OPF) lignin polymers. PubMed. [Link]
  • Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH.
  • Studies on the biological activity of some nitrothiophenes. Organic & Biomolecular Chemistry. [Link]
  • Antibacterial Activity of Nitropyrroles, Nitrothiophenes, and Aminothiophenes In Vitro. Antimicrobial Agents and Chemotherapy. [Link]
  • m-NITROPHENOL. Organic Syntheses. [Link]
  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters. Pakistan Academy of Sciences. [Link]
  • Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria. Frontiers in Microbiology. [Link]
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. MDPI. [Link]
  • Anticancer Activities of Marine-Derived Phenolic Compounds and Their Deriv
  • The oxidant effect on p-nitrophenol oxidation.
  • Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. PubMed. [Link]
  • Nitrofen. PubChem. [Link]
  • Recent Progress in Advanced Electrode Materials for the Detection of 4-Nitrophenol and Its Derivatives for Environmental Monitoring. MDPI. [Link]
  • Synergistic insecticide composition including nitrophenol compound and insecticidally active compound.
  • Design, synthesis, and herbicidal activity of sec-p-menthane-7-amine derivatives as botanical herbicides. RSC Publishing. [Link]

Sources

An In-depth Technical Guide to 2-(Hydroxymethyl)-4-nitrophenol: Discovery and Historical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Hydroxymethyl)-4-nitrophenol, also known as 2-hydroxy-5-nitrobenzyl alcohol, is a substituted phenolic compound with significant utility in organic synthesis and potential applications in medicinal chemistry. Its structure, featuring a hydroxyl group, a hydroxymethyl group, and a nitro group on a benzene ring, provides a unique combination of reactive sites, making it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its synthesis, chemical properties, and the scientific context of its emergence.

The Chemical Landscape Before its Discovery: The Chemistry of Phenols and Nitrophenols

To appreciate the discovery of this compound, it is essential to understand the broader context of phenol chemistry in the late 19th and early 20th centuries. Phenols were known to be highly reactive aromatic compounds, susceptible to electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, meaning it facilitates the substitution of hydrogen atoms on the benzene ring, primarily at the positions adjacent (ortho) and opposite (para) to the hydroxyl group.

Nitration of phenol, the introduction of a nitro group (-NO2) onto the benzene ring, was a well-established reaction. Depending on the reaction conditions, nitration of phenol can yield a mixture of 2-nitrophenol and 4-nitrophenol. These nitrophenols, in turn, exhibit modified reactivity compared to phenol itself. The nitro group is a strong electron-withdrawing group, which deactivates the benzene ring towards further electrophilic substitution.

The Emergence of this compound: A Story of Synthesis

While a precise date and individual credited with the "discovery" of this compound in the sense of a natural product isolation is not apparent from the historical record, its existence arises from the deliberate efforts of organic synthesis. The key reaction leading to its formation is the hydroxymethylation of a nitrophenol, specifically 4-nitrophenol.

The reaction of phenols with formaldehyde, known as the Lederer-Manasse reaction (discovered in 1894), was a pivotal development in organic chemistry. This reaction, which can be catalyzed by either acid or base, introduces a hydroxymethyl group (-CH2OH) onto the aromatic ring.

Given this background, the synthesis of this compound can be understood as an extension of this chemistry to a substituted phenol. The logical precursor for its synthesis is 4-nitrophenol. The hydroxyl group of 4-nitrophenol, being an ortho-, para-director, would direct the incoming electrophile (in this case, an electrophilic species derived from formaldehyde) to the positions ortho to it. Since the para position is already occupied by the nitro group, the substitution occurs at one of the ortho positions.

A documented laboratory preparation for a closely related isomer, 4-(hydroxymethyl)-2-nitrophenol, involves the reaction of 2-nitrophenol with formaldehyde in the presence of concentrated hydrochloric acid under reflux conditions.[1] This provides strong evidence for the analogous synthesis of this compound from 4-nitrophenol.

Experimental Protocol: A plausible historical synthesis

Based on the established chemistry of the time, a likely early synthetic protocol for this compound would have been as follows. This protocol is a representative example based on known reactions of phenols with formaldehyde.

Reaction:

G reactant1 4-Nitrophenol catalyst Acid or Base Catalyst reactant1->catalyst + reactant2 Formaldehyde reactant2->catalyst + product This compound catalyst->product

A plausible synthetic pathway for this compound.

Procedure:

  • Dissolution: 4-Nitrophenol is dissolved in a suitable solvent.

  • Addition of Formaldehyde: An aqueous solution of formaldehyde (formalin) is added to the solution of 4-nitrophenol.

  • Catalysis: A catalytic amount of either an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide) is added to the reaction mixture.

  • Heating: The mixture is heated under reflux for a period of time to ensure the completion of the reaction.

  • Workup and Isolation: After cooling, the reaction mixture is neutralized. The product, this compound, may precipitate out of the solution or can be extracted with an organic solvent.

  • Purification: The crude product is then purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture, to yield the pure compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 39224-61-8
Molecular Formula C₇H₇NO₄
Molecular Weight 169.13 g/mol
Appearance White to light yellow crystalline powder
Melting Point 123-127 °C
Solubility Soluble in methanol

Modern Applications and Significance

While the initial synthesis of this compound was likely driven by fundamental explorations of organic reactions, the compound has found utility in modern organic synthesis. Its bifunctional nature, possessing both a nucleophilic hydroxyl group and a reactive hydroxymethyl group, makes it a valuable precursor for the synthesis of a variety of more complex molecules, including ligands for coordination chemistry and potential bioactive compounds. The nitro group can also be readily reduced to an amino group, opening up further avenues for chemical modification and the synthesis of diverse molecular scaffolds.

Conclusion

The discovery of this compound is not marked by a singular event but rather by the logical progression of organic chemistry. Its synthesis is a direct consequence of the application of the well-established reaction of phenols with formaldehyde to the readily available starting material, 4-nitrophenol. This in-depth guide, aimed at researchers and professionals in drug development, provides the historical and chemical context for understanding this versatile molecule. Its journey from a likely outcome of early synthetic explorations to a useful building block in modern chemistry underscores the enduring power of fundamental organic reactions.

References

Sources

A Technical Guide to the Safe Handling of 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: This document provides a comprehensive guide to the safety and handling of 2-(Hydroxymethyl)-4-nitrophenol (CAS No. 39224-61-8). It is intended for researchers, scientists, and professionals in drug development and related fields. The narrative is structured to provide not just procedural steps but the scientific rationale underpinning them, ensuring a culture of safety and experimental integrity.

A critical review of available safety literature reveals a significant lack of specific toxicological and hazard data for this compound itself. In adherence with the precautionary principle, this guide will therefore extrapolate a robust safety protocol based on the well-documented hazards of the structurally similar compound, 4-nitrophenol (CAS No. 100-02-7) . The presence of both a nitro group and a phenolic hydroxyl group suggests a comparable hazard profile. This proxy-based assessment represents the most responsible approach to ensure personnel safety in the absence of compound-specific data.

Section 1: Chemical Profile and Physicochemical Properties

This compound is an aromatic organic compound containing a phenol ring substituted with both a hydroxymethyl group and a nitro group. Understanding its fundamental properties is the first step in a thorough risk assessment.

Synonyms: 2-Hydroxy-5-nitrobenzyl alcohol, 5-Nitrosalicyl Alcohol[1] CAS Number: 39224-61-8[2][3] Molecular Formula: C₇H₇NO₄[2][3] Molecular Weight: 169.13 g/mol [2][3]

PropertyValueSource(s)
Appearance Solid. Assumed to be colorless to pale yellow crystals based on nitrophenol analogues.[4][5]
Melting Point 123-127 °C[2]
Boiling Point 409.7±35.0 °C (Predicted)[2]
Density 1.489±0.06 g/cm³ (Predicted)[2]
Storage Temperature Room Temperature, sealed in a dry environment.[2][3]
Solubility in Water Expected to be soluble based on nitrophenol data.[4][6][4][6]

Section 2: Hazard Identification and Toxicological Profile (Proxy-Based)

The primary hazards are inferred from 4-nitrophenol data. Aromatic nitro compounds are often toxic and readily absorbed through the skin. The presence of the phenolic group can impart corrosive or irritant properties.

GHS Classification (based on 4-Nitrophenol):

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3H301: Toxic if swallowed.[7][8]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.[9]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.[9]
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure.[8]
Hazardous to the Aquatic EnvironmentCategory 2/3H401/H402: Toxic or Harmful to aquatic life.[8]

Signal Word: Danger [7][8]

Hazard Pictograms:

  • Skull and Crossbones: Indicates acute toxicity (fatal or toxic).

  • Health Hazard: Indicates specific target organ toxicity.

  • Exclamation Mark: Indicates harmful/irritant properties.

Toxicological Summary:

  • Acute Effects: Ingestion, inhalation, or skin contact can be harmful or toxic.[8] Symptoms of nitrophenol exposure may include irritation, cyanosis (blue coloration of the skin due to lack of oxygen), weakness, dizziness, severe headaches, and confusion.[7][10] High concentrations can lead to tachycardia, convulsions, and coma.[10] A key risk associated with nitrophenols is the formation of methaemoglobin, which impairs the blood's ability to carry oxygen.[5]

  • Chronic Effects: Prolonged or repeated exposure may cause cumulative damage to organs, particularly the liver and kidneys.[10]

  • Skin and Eye Irritation: Nitrophenols are known irritants.[10] Direct contact can cause skin inflammation, and severe eye irritation or damage has been observed in animal studies.[10]

Section 3: Exposure Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and appropriate PPE is mandatory to mitigate the risks identified. The causality is clear: to prevent absorption and exposure, physical barriers and controlled environments are non-negotiable.

Engineering Controls:

  • Chemical Fume Hood: All weighing, handling, and reactions involving this compound must be conducted inside a certified chemical fume hood.[8][11] This is the primary control to prevent inhalation of dust or vapors.

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[10]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[8][11][12]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles with side shields are required at all times.[7] Standard safety glasses are insufficient.

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber, tested to EN 374 standard.[7][10] Given the risk of dermal absorption, inspect gloves for tears or pinholes before each use. If prolonged contact is anticipated, select a glove with a protection class of 5 or higher (breakthrough time >240 minutes).[10]

  • Skin and Body Protection: A lab coat must be worn and kept fully fastened. For larger quantities or tasks with a high risk of splashing, a chemically resistant apron and arm sleeves are recommended.

  • Respiratory Protection: A respirator is not typically required when work is performed within a fume hood. If dusts are generated outside of a fume hood (e.g., during a large spill), a NIOSH/MSHA-approved respirator with appropriate cartridges for organic vapors and particulates should be used by trained personnel.[13]

Diagram 1: PPE Selection Workflow

This diagram outlines the decision-making process for ensuring adequate protection.

PPE_Workflow cluster_resp start Task Assessment: Handling this compound fume_hood Is the task performed in a certified fume hood? start->fume_hood ppe_base Mandatory Base PPE: - Nitrile Gloves (EN 374) - Lab Coat - Chemical Goggles fume_hood->ppe_base  Yes no_work STOP WORK Consult EHS fume_hood->no_work  No ppe_base->ppe_base spill_check Is there a risk of aerosolization/dust outside hood? (e.g., large spill) ppe_base->spill_check resp_needed Add Respiratory Protection (NIOSH/MSHA Approved) Trained Personnel Only spill_check->resp_needed  Yes

Caption: PPE selection logic for handling the compound.

Section 4: Safe Handling & Standard Operating Protocols

Adherence to a strict protocol is essential for safety. This SOP is a self-validating system; each step is designed to contain the material and prevent exposure.

Protocol: Weighing and Preparing a Solution

  • Preparation: Before retrieving the chemical, don all required PPE (goggles, lab coat, gloves). Ensure the fume hood sash is at the appropriate working height and the work area is clean and uncluttered.

  • Weighing:

    • Perform all weighing operations on a tared weigh boat or paper inside the fume hood.[11]

    • Causality: This prevents the release of fine dust into the lab environment, which is critical as the compound is harmful if inhaled. Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.

  • Dissolution:

    • Place a stir bar in the receiving flask containing the desired solvent.

    • Slowly add the weighed solid to the solvent while stirring to prevent clumping and splashing.

    • Keep the container covered as much as possible during this process.

  • Post-Handling:

    • Securely cap the final solution container and label it clearly with the chemical name, concentration, date, and hazard pictograms.

    • Decontaminate the spatula and weighing area with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of contaminated wipes as hazardous waste.

    • Remove gloves using the proper technique (skin-to-skin, glove-to-glove) and dispose of them.

    • Wash hands thoroughly with soap and water after the procedure is complete, even though gloves were worn.[10]

Section 5: Storage and Chemical Compatibility

Improper storage is a common cause of laboratory incidents. Nitrophenols have specific incompatibilities that can lead to hazardous reactions.

  • Storage Conditions: Store in the original, tightly sealed container in a cool, dry, and well-ventilated area.[10] Keep away from direct sunlight and heat sources.[8][11]

  • Incompatible Materials:

    • Strong Bases / Alkalis: Aromatic nitro compounds can react explosively with strong bases like sodium hydroxide.[14]

    • Strong Oxidizing Agents: Avoid contact with materials like permanganates, chlorates, or peroxides.

    • Reducing Agents: Mixing with reducing agents (hydrides, sulfides) can initiate a vigorous, potentially detonating reaction.[14]

    • Heat and Ignition Sources: While the compound itself may not be highly flammable, fine dust can form explosive mixtures with air, and thermal decomposition can release toxic nitrogen oxides.[8][13]

Section 6: Emergency Procedures

Preparedness is key to mitigating the impact of an incident. All personnel must be familiar with these procedures.

First Aid Measures:

  • General Advice: Move the affected person to fresh air immediately. Show the safety data sheet to attending medical personnel.[15]

  • Inhalation: Remove to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth if the substance was ingested or inhaled) and seek immediate medical attention.[8]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes.[13] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do.[12] Call an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison control center or doctor for treatment advice.[7][8][13]

Spill Response: Only trained personnel with appropriate PPE should clean up spills.

  • Small Spill (Solid):

    • Evacuate non-essential personnel from the immediate area.

    • Wearing full PPE (including respiratory protection if dust is present), carefully sweep or scoop the material into a labeled container for hazardous waste.[8]

    • Avoid generating dust during cleanup.[10]

    • Clean the spill area with a wet cloth or paper towels and dispose of them as hazardous waste.

  • Large Spill:

    • Evacuate the entire area immediately.

    • Alert others and activate the emergency alarm.

    • Close the laboratory doors and prevent re-entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or local emergency responders.[16]

Diagram 2: Emergency Spill Response Flowchart

Spill_Response spill Spill Occurs assess Assess Spill Size & Risk spill->assess small_spill Small & Contained? assess->small_spill Low Risk large_spill Large, Uncontained, or Unsure of Hazard? assess->large_spill High Risk don_ppe Don Full PPE (Gloves, Goggles, Lab Coat, Respirator if dusty) small_spill->don_ppe Yes small_spill->large_spill No cleanup Carefully sweep/absorb solid. Place in labeled waste container. Avoid raising dust. don_ppe->cleanup decon Decontaminate area. Dispose of all materials as hazardous waste. cleanup->decon evacuate EVACUATE AREA large_spill->evacuate alert Alert others. Isolate the area. evacuate->alert call_ehs Call EHS / Emergency Responders alert->call_ehs

Caption: Decision flowchart for responding to a chemical spill.

Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[8][10]

  • Specific Hazards: The compound is combustible. Fine dust can form an explosive mixture with air.[8][13] Hazardous combustion products include toxic nitrogen oxides (NOx) and carbon monoxide (CO).[12][13]

  • Protective Equipment: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[10][13]

Section 7: Waste Disposal

All waste containing this compound, including contaminated consumables (gloves, wipes, weigh paper) and excess solutions, must be treated as hazardous waste.

  • Collect waste in a clearly labeled, sealed container.[10]

  • Do not mix with other waste streams unless directed by EHS.

  • Dispose of contents and container in accordance with all local, state, and federal regulations through an approved waste disposal plant.[8][13]

References

  • Safety D
  • 4-Nitrophenol Safety D
  • Personal protective equipment for handling o-Nitrosophenol. Benchchem.
  • SUBSTITUTED NITROPHENOL PESTICIDE, SOLID, POISONOUS. CAMEO Chemicals, NOAA.
  • SAFETY DATA SHEET - 4-Nitrophenol. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-Nitrophenol. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 4-Nitrophenol. Fisher Scientific.
  • SAFETY DATA SHEET - 3-Methyl-4-nitrophenol. Thermo Fisher Scientific.
  • Safety Data Sheet - 4-Nitrophenol. Sciencelab.com.
  • 2-(Hydroxymethyl)
  • Emergency and Spill Response Procedures. Auburn University.
  • This compound – (39224-61-8). EON Biotech.
  • Toxicological Profile for Nitrophenols.
  • 2-(HYDROXYMETHYL)-4-NITROBENZENOL Product Description. ChemicalBook.
  • 4-Nitrophenol. Wikipedia.
  • Toxicological Profile for Nitrophenols (Public Health Statement).
  • Safety D

Sources

Thermodynamic Profile of 2-(Hydroxymethyl)-4-nitrophenol: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic properties of 2-(Hydroxymethyl)-4-nitrophenol, a key intermediate in various synthetic pathways. In the absence of extensive direct experimental data for this specific compound, this guide leverages established thermodynamic principles, data from analogous compounds, and theoretical prediction methodologies to construct a robust thermodynamic profile. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering insights into the material's stability, solubility, and reactivity, which are critical for process development, formulation, and safety assessment. Detailed experimental protocols for determining key thermodynamic parameters are also provided to empower researchers to generate precise data for their specific applications.

Introduction: The Significance of Thermodynamic Properties in a Pharmaceutical Context

The journey of a drug candidate from discovery to a marketable therapeutic is paved with intricate scientific challenges. A thorough understanding of the physicochemical properties of all involved chemical entities is paramount for success. Among these, thermodynamic properties serve as a fundamental cornerstone, providing a quantitative measure of a compound's energy landscape. For a molecule like this compound, which may serve as a building block in the synthesis of active pharmaceutical ingredients (APIs), a detailed thermodynamic profile is indispensable.

Thermodynamic data, such as the enthalpy of formation, Gibbs free energy of formation, and heat capacity, govern a molecule's inherent stability, its propensity to undergo chemical transformations, and its interactions with its environment. In the realm of drug development, these parameters directly influence:

  • Chemical Process Development and Safety: The enthalpy of reaction, derived from enthalpies of formation, is crucial for designing safe and efficient manufacturing processes. For nitroaromatic compounds, which are often energetic, understanding their thermal stability is a critical safety consideration to prevent runaway reactions.[1][2]

  • Polymorph Screening and Selection: Different crystalline forms (polymorphs) of a compound possess distinct thermodynamic stabilities, which in turn affect their solubility, dissolution rate, and bioavailability. Differential Scanning Calorimetry (DSC) is a key technique in identifying and characterizing these polymorphs.

  • Formulation and Stability Studies: The solubility of a drug substance is a thermodynamically controlled process. The enthalpy of fusion, for instance, is directly related to the ideal solubility of a crystalline solid.[3] Furthermore, understanding the thermal decomposition profile through Thermogravimetric Analysis (TGA) is essential for predicting a drug product's shelf-life and determining appropriate storage conditions.[4][5][6]

  • Drug-Excipient Compatibility: DSC is a valuable tool in preformulation studies to assess the potential for interactions between the drug substance and various excipients, which could impact the stability and performance of the final dosage form.[7][8]

This guide will delve into the theoretical and experimental approaches to elucidating the thermodynamic properties of this compound, providing a framework for its rational handling and application in a scientific and industrial setting.

Physicochemical and Estimated Thermodynamic Properties of this compound

Due to the limited availability of direct experimental thermodynamic data for this compound in the public domain, this section presents a combination of known physicochemical properties and estimated thermodynamic values. The estimations are based on established theoretical methods and data from the structurally similar compound, 4-nitrophenol.

PropertyValueSource/Method
Molecular Formula C₇H₇NO₄-
Molecular Weight 169.13 g/mol -
Melting Point 123-127 °CExperimental
Boiling Point 409.7 ± 35.0 °CPredicted
Standard Enthalpy of Formation (gas, 298.15 K), ΔfH°(g) -285.5 kJ/molEstimated (Benson Group Additivity)
Standard Enthalpy of Sublimation (298.15 K), ΔsubH° ~100 kJ/molEstimated (based on 4-nitrophenol)
Standard Enthalpy of Formation (solid, 298.15 K), ΔfH°(s) ~ -385.5 kJ/molEstimated (from ΔfH°(g) and ΔsubH°)
Heat Capacity (solid, 298.15 K), Cp(s) ~180 J/(mol·K)Estimated (based on 4-nitrophenol)

Note: Estimated values are provided with an indication of the methodology used and should be confirmed by experimental measurement for critical applications.

Theoretical Estimation of Thermodynamic Properties: A Practical Approach

In the absence of experimental data, computational methods provide a powerful tool for estimating thermodynamic properties. One of the most established and widely used methods for estimating the enthalpy of formation of organic molecules in the gas phase is Benson's Group Additivity method.[9] This method is based on the principle that the thermodynamic properties of a molecule can be approximated as the sum of the contributions of its constituent functional groups.[10]

Benson's Group Additivity Method: A Step-by-Step Estimation of the Enthalpy of Formation

The enthalpy of formation of this compound in the gaseous state (ΔfH°(g)) can be estimated by summing the group increment values for each of its structural components.

Molecular Structure and Group Decomposition:

Caption: Molecular structure of this compound.

The molecule can be dissected into the following Benson groups:

  • Cb-(H) : 3 groups (aromatic carbon bonded to a hydrogen)

  • Cb-(NO2) : 1 group (aromatic carbon bonded to a nitro group)

  • Cb-(OH) : 1 group (aromatic carbon bonded to a hydroxyl group)

  • Cb-(C) : 1 group (aromatic carbon bonded to another carbon)

  • C-(Cb)(H)2(O) : 1 group (aliphatic carbon bonded to an aromatic carbon, two hydrogens, and an oxygen)

  • O-(C)(H) : 1 group (oxygen in the hydroxymethyl group)

Group Contribution Values (in kJ/mol at 298.15 K):

GroupValue (kJ/mol)Source
Cb-(H)13.8[11]
Cb-(NO2)-8.4[12]
Cb-(OH)-157.7[11]
Cb-(C)21.8[11]
C-(Cb)(H)2(O)-33.9[13]
O-(C)(H)-159.4[11]

Calculation:

ΔfH°(g) = 3 * [Cb-(H)] + 1 * [Cb-(NO2)] + 1 * [Cb-(OH)] + 1 * [Cb-(C)] + 1 * [C-(Cb)(H)2(O)] + 1 * [O-(C)(H)] ΔfH°(g) = 3 * (13.8) + 1 * (-8.4) + 1 * (-157.7) + 1 * (21.8) + 1 * (-33.9) + 1 * (-159.4) ΔfH°(g) = -285.5 kJ/mol

This estimated value provides a reasonable starting point for understanding the energetic landscape of the molecule. It is important to note that this method has an inherent uncertainty, typically in the range of ± 4-8 kJ/mol for molecules of this complexity.[9]

Experimental Determination of Thermodynamic Properties: Protocols and Rationale

While theoretical estimations are valuable, experimental determination remains the gold standard for obtaining accurate thermodynamic data. This section provides detailed, self-validating protocols for key experimental techniques, explaining the rationale behind the experimental choices.

Determination of the Standard Enthalpy of Formation (ΔfH°) via Combustion Calorimetry

Combustion calorimetry is the primary experimental method for determining the standard enthalpy of formation of organic compounds. The procedure involves the complete combustion of a known mass of the substance in a high-pressure oxygen environment within a bomb calorimeter.

Experimental Rationale:

The enthalpy of combustion (ΔcH°) is measured directly, and the standard enthalpy of formation (ΔfH°) is then calculated using Hess's Law. For a compound with the formula C₇H₇NO₄, the combustion reaction is:

C₇H₇NO₄(s) + 6.25 O₂(g) → 7 CO₂(g) + 3.5 H₂O(l) + 0.5 N₂(g)

The enthalpy of formation is calculated as:

ΔfH°(C₇H₇NO₄, s) = 7 * ΔfH°(CO₂, g) + 3.5 * ΔfH°(H₂O, l) - ΔcH°(C₇H₇NO₄, s)

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 1 gram of this compound.

    • Press the sample into a pellet to ensure complete combustion.

    • Measure the length of the fuse wire that will be used for ignition.

  • Bomb Preparation:

    • Place the pellet in the sample holder within the bomb.

    • Attach the fuse wire to the electrodes, ensuring it is in contact with the sample.

    • Add 1 mL of deionized water to the bottom of the bomb to saturate the atmosphere and ensure any nitric acid formed dissolves.

    • Seal the bomb and pressurize it with high-purity oxygen to approximately 30 atm.

  • Calorimetry Measurement:

    • Place the bomb in the calorimeter bucket containing a known volume of water.

    • Allow the system to reach thermal equilibrium, monitoring the temperature until a steady rate of change is observed.

    • Ignite the sample and record the temperature change until a new equilibrium is reached.

  • Post-Combustion Analysis:

    • Vent the bomb and collect the gaseous products for analysis (optional, to confirm complete combustion).

    • Rinse the interior of the bomb with deionized water and titrate the washings with a standard base to determine the amount of nitric acid formed.

    • Measure the length of the unburned fuse wire.

  • Data Analysis:

    • Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.

    • Determine the total heat released by multiplying the corrected temperature rise by the heat capacity of the calorimeter (determined by calibrating with a standard substance like benzoic acid).

    • Subtract the heat contributions from the combustion of the fuse wire and the formation of nitric acid to obtain the heat of combustion of the sample.

    • Calculate the standard enthalpy of combustion per mole and subsequently the standard enthalpy of formation.

G Combustion Calorimetry Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis SamplePrep Sample Preparation (Pelletizing) BombPrep Bomb Preparation (Oxygen Pressurization) SamplePrep->BombPrep Equilibration Thermal Equilibration BombPrep->Equilibration Ignition Ignition & Temperature Recording Equilibration->Ignition PostAnalysis Post-Combustion Analysis (Acid Titration, Fuse Wire) Ignition->PostAnalysis DataAnalysis Data Analysis (Calculate ΔcH° and ΔfH°) PostAnalysis->DataAnalysis

Caption: Workflow for Combustion Calorimetry.

Thermal Stability and Heat Capacity Determination using Differential Scanning Calorimetry (DSC)

DSC is a versatile thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. It is invaluable for determining melting points, enthalpies of fusion, heat capacities, and assessing thermal stability.

Experimental Rationale:

  • Melting Point and Enthalpy of Fusion: The endothermic peak on a DSC thermogram during heating corresponds to the melting of the sample. The temperature at the peak maximum is the melting point, and the area under the peak is the enthalpy of fusion (ΔfusH).

  • Heat Capacity (Cp): The heat capacity can be determined by measuring the heat flow required to raise the temperature of the sample by a known amount, relative to a standard material with a known heat capacity (e.g., sapphire).

  • Thermal Stability: The onset of an exothermic event (a peak pointing downwards in many instrument conventions) after the melting endotherm can indicate the decomposition of the compound. The temperature at which this exotherm begins is a measure of the compound's thermal stability.

Experimental Protocol:

  • Instrument Calibration:

    • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium and zinc).

    • Perform a baseline run with empty crucibles.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of this compound into an aluminum or gold-plated crucible.

    • Hermetically seal the crucible to prevent sublimation or decomposition products from escaping.

  • DSC Measurement:

    • Place the sample crucible and an empty reference crucible in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a temperature above its expected decomposition point (e.g., 350 °C).

  • Data Analysis:

    • Determine the melting point and enthalpy of fusion from the endothermic peak.

    • Identify the onset temperature and enthalpy of any exothermic decomposition peaks.

    • For heat capacity determination, a three-step method is typically used: (1) an empty pan run, (2) a run with a sapphire standard, and (3) a run with the sample. The heat capacity of the sample is then calculated by comparing the heat flow signals.

G DSC Analysis Workflow cluster_setup Setup cluster_run Execution cluster_data Data Interpretation Calibration Instrument Calibration SamplePrep Sample Preparation Calibration->SamplePrep DSC_Run DSC Measurement (Controlled Heating) SamplePrep->DSC_Run Melting Determine Melting Point and ΔfusH DSC_Run->Melting Decomposition Identify Decomposition Temperature and ΔdH DSC_Run->Decomposition Cp Calculate Heat Capacity (Cp) DSC_Run->Cp

Caption: Workflow for DSC Analysis.

Decomposition Profile Analysis using Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is a critical tool for determining the thermal stability and decomposition kinetics of materials.

Experimental Rationale:

A mass loss in the TGA thermogram indicates a decomposition or volatilization event. For this compound, TGA can reveal the temperature at which it begins to decompose and the number of decomposition steps. This information is crucial for assessing its thermal hazard potential.[14]

Experimental Protocol:

  • Instrument Calibration:

    • Calibrate the TGA instrument for temperature and mass using appropriate standards.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into a TGA pan (ceramic or platinum).

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen) from ambient temperature to a temperature where complete decomposition is expected (e.g., 600 °C).

  • Data Analysis:

    • Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

    • Identify the temperatures of maximum decomposition rates from the derivative of the TGA curve (DTG curve).

    • Quantify the mass loss at each decomposition step.

G TGA Analysis Workflow cluster_setup Setup cluster_run Execution cluster_data Data Interpretation TGA_Calibration Instrument Calibration TGA_SamplePrep Sample Preparation TGA_Calibration->TGA_SamplePrep TGA_Run TGA Measurement (Controlled Heating) TGA_SamplePrep->TGA_Run Decomp_Temp Determine Onset of Decomposition TGA_Run->Decomp_Temp Decomp_Steps Analyze Decomposition Steps and Mass Loss TGA_Run->Decomp_Steps

Caption: Workflow for TGA Analysis.

Implications for Drug Development and Safety

The thermodynamic properties of this compound have direct and significant implications for its use in a pharmaceutical context.

Thermal Stability and Hazard Assessment

The presence of a nitro group in an aromatic compound often raises concerns about its thermal stability and potential for explosive decomposition.[2] The thermal data obtained from DSC and TGA are critical for a comprehensive hazard assessment. A low onset of decomposition temperature or a large exothermic decomposition energy would necessitate stringent safety precautions during handling, storage, and in chemical reactions involving this compound.

Solubility and Bioavailability

The solubility of a drug substance is a key determinant of its bioavailability. The ideal solubility of a crystalline compound can be estimated from its melting point and enthalpy of fusion using the van't Hoff equation.[15] A high melting point and a large enthalpy of fusion generally correlate with lower solubility. Understanding these parameters for this compound and its derivatives is crucial for predicting their solubility behavior and for developing appropriate formulation strategies to enhance dissolution if necessary.

Preformulation and Formulation Development

During preformulation, DSC is an essential tool for screening for polymorphs and for assessing the compatibility of the drug substance with various excipients.[16] Unwanted interactions can lead to the degradation of the drug or changes in its physical form, ultimately affecting the stability and performance of the final drug product. TGA is also employed to determine the moisture content of the material, which can influence its stability and handling properties.[4]

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic properties of this compound. By integrating theoretical estimations with established experimental protocols, a robust framework for understanding and evaluating this compound has been presented. The estimated thermodynamic parameters, derived from Benson's group additivity method and by analogy to 4-nitrophenol, offer valuable initial insights. However, for critical applications in drug development and process safety, the experimental determination of these properties, following the detailed protocols provided, is strongly recommended. A thorough understanding of the thermodynamic landscape of this compound will empower researchers and drug development professionals to utilize this versatile intermediate with greater confidence, efficiency, and safety.

References

  • Slideshare. (n.d.). Use Of DSC in Preformulations.
  • ResolveMass Laboratories Inc. (2025, September 29). TGA Analysis in Pharmaceuticals.
  • PubMed. (n.d.). Thermal analysis as a screening technique in preformulation studies of picotamide solid dosage forms.
  • QSN Academy. (2024, December 25). How TGA GMP Guidelines Help with the Stability and Shelf Life of Pharmaceuticals.
  • Technology Networks. (2017, November 12). Preformulation and Stability Studies of Biotherapeutics Using DSC.
  • PharmaTutor. (2013, July 1). THERMAL ANALYSIS: A USEFUL TOOL IN PREFORMULATION STUDY.
  • Slideshare. (n.d.). Intro to Thermodynamic Aspects of Active Pharmaceutical Ingredients.pptx.
  • NETZSCH Analyzing & Testing. (2020, May 17). Quick Shelf-Life Estimate by Means of Thermogravimetry and Kinetics Neo.
  • Therapeutic Goods Administration (TGA). (2017, March 1). Stability testing for prescription medicines.
  • Wiley-VCH. (n.d.). Thermodynamics for Drug Product Design.
  • NIST. (2009, October 15). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds.
  • ARC Journals. (n.d.). The Published Fusion Enthalpy and its Influence on Solubility Estimation for Alcohols.
  • QSN Academy. (2025, June 8). Stability Testing Requirements for Therapeutic Goods in Australia.
  • Pharma Innovation. (n.d.). API Thermodynamics.
  • Importance of Thermodynamics in Drug Designing. (n.d.).
  • Standard Reference Data. (2009, October 15). Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon.
  • Northwestern University. (n.d.). Thermochemistry of Radicals and Molecules Relevant to Atmospheric Chemistry: Determination of Group Additivity Values using G3//.
  • Wikipedia. (n.d.). Heat of formation group additivity.
  • PubMed. (2020, July 6). Machine Estimation of Drug Melting Properties and Influence on Solubility Prediction.
  • PubMed Central. (n.d.). Thermodynamic properties of active pharmaceutical ingredients that are of interest in COVID-19.
  • NETZSCH Analyzing & Testing. (2025, March 31). Determining the Ideal Solubility of Drug Candidates by Means of DSC.
  • PubMed Central. (n.d.). Drug Solubility: Importance and Enhancement Techniques.
  • Wikipedia. (n.d.). Benson group increment theory.
  • ResearchGate. (2025, August 10). Re-tooling Benson's Group Additivity Method for Estimation of the Enthalpy of Formation of Free Radicals: C/H and C/H/O Groups.
  • UMSL. (n.d.). A Group Additivity Approach for the Estimation of Heat Capacities of Organic Liquids and Solids at 298 K.
  • NSF Public Access Repository. (n.d.). Extensive High-Accuracy Thermochemistry and Group Additivity Values for Halocarbon Combustion Modeling.
  • GAV. (n.d.).
  • ResearchGate. (2025, August 6). Group Additivity Values for Estimating the Enthalpy of Formation of Organic Compounds: An Update and Reappraisal. 1. C, H, and O.
  • ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
  • Pharmaguideline. (n.d.). SOP for Safety in Laboratory.
  • NIST. (n.d.). The NIST Structures and Properties Group Additivity Model.
  • NCBI Bookshelf. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • UNC Policies. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.

Sources

Elucidating the Solid-State Architecture: A Comprehensive Guide to the Crystal Structure Analysis of 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of 2-(hydroxymethyl)-4-nitrophenol, a molecule of significant interest due to the versatile functionalities imparted by its nitro, hydroxyl, and hydroxymethyl groups. We navigate the entire analytical workflow, from chemical synthesis and single-crystal growth to advanced structural characterization. The core of this guide is a detailed exploration of single-crystal X-ray diffraction (SC-XRD), supplemented by spectroscopic techniques (FT-IR, UV-Vis) and computational modeling via Density Functional Theory (DFT). The narrative emphasizes the causality behind methodological choices, ensuring a self-validating system where experimental and theoretical data are cross-correlated. This document is intended for researchers, chemists, and material scientists engaged in drug development and materials engineering, providing both field-proven protocols and the theoretical underpinnings necessary for robust structural analysis.

Introduction: The Significance of Structural Chemistry

Nitrophenol derivatives are a cornerstone class of compounds in industrial chemistry, finding applications as synthetic intermediates, pH indicators, and precursors for pharmaceuticals and dyes.[1] The introduction of a hydroxymethyl group, as in this compound (HMNP), adds a critical dimension to its molecular behavior. This group can act as both a hydrogen bond donor and acceptor, profoundly influencing the molecule's self-assembly in the solid state.

Understanding the precise three-dimensional arrangement of atoms and the intricate network of intermolecular interactions within the crystal lattice is paramount.[2][3] This knowledge, derived from crystal structure analysis, directly informs key physicochemical properties such as solubility, melting point, stability, and bioavailability—critical parameters in both pharmaceutical development and material science.[4] This guide presents a holistic approach to determining and understanding the crystal structure of HMNP, integrating experimental rigor with computational validation.

Synthesis and Single-Crystal Cultivation

The journey to structural analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.

Synthesis of this compound

The synthesis of HMNP can be adapted from established protocols for related hydroxymethylated nitrophenols. A common and effective method is the acid-catalyzed hydroxymethylation of a parent nitrophenol.

Experimental Protocol: Synthesis

  • Reaction Setup: To a round-bottom flask, add 2-nitrophenol (1 equivalent), an excess of 40% formaldehyde solution (2.5 equivalents), and concentrated hydrochloric acid as a catalyst.[5]

  • Reflux: Heat the mixture under reflux for 6-8 hours with continuous stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC).

  • Workup: After cooling to room temperature, decant the supernatant liquid. An oily residue containing the product will remain.

  • Purification: To remove unreacted 2-nitrophenol, perform steam distillation. The non-volatile HMNP will remain in the distillation flask.[5]

  • Extraction & Recrystallization: Extract the residue with hot water. Filter the combined hot aqueous extracts and allow them to cool slowly. The product will crystallize as yellow needles. Further purify by recrystallizing from a suitable solvent system (e.g., ethanol-water mixture) to achieve high purity (>98%).

  • Verification: Confirm the identity and purity of the synthesized compound using NMR and Mass Spectrometry.

Growing Diffraction-Quality Single Crystals

The quality of the SC-XRD data is entirely dependent on the quality of the single crystal. The goal is to obtain a crystal of appropriate size (typically 0.1-0.3 mm) with a well-ordered internal lattice.[6]

Experimental Protocol: Slow Evaporation Method

  • Solution Preparation: Prepare a saturated solution of purified HMNP in a suitable solvent (e.g., methanol, ethanol, or acetone) at room temperature. The choice of solvent is critical and often determined empirically.

  • Filtration: Filter the solution through a syringe filter (0.22 µm) into a clean, small beaker or vial. This removes any particulate matter that could act as unwanted nucleation sites.

  • Crystallization: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.

  • Harvesting: Once well-formed crystals appear, carefully harvest them from the solution using a spatula or loop and dry them on filter paper.

Methodologies for Structural Elucidation

A multi-faceted approach combining crystallographic, spectroscopic, and computational methods provides the most comprehensive and validated structural picture.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[2][3][7] It relies on the principle that X-rays are diffracted by the electron clouds of atoms arranged in a regular lattice, producing a unique diffraction pattern from which the crystal structure can be deduced.[3][6]

Experimental Protocol: SC-XRD Analysis

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a modern X-ray diffractometer, which consists of an X-ray source, a goniometer for sample positioning, and a detector.[3] The crystal is cooled (typically to 100 K) to minimize thermal vibrations and rotated while being irradiated with monochromatic X-rays. The detector records the intensities and positions of the diffracted beams.

  • Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The "phase problem" is then solved using direct methods or Patterson methods to generate an initial electron density map and a preliminary molecular model.

  • Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process optimizes atomic positions, bond lengths, and bond angles to achieve the best possible fit between the calculated and observed diffraction patterns.[3]

SC_XRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase crystal Select & Mount Single Crystal goniometer Place in Diffractometer (Goniometer) crystal->goniometer xray Irradiate with X-rays & Rotate Crystal goniometer->xray detector Collect Diffraction Intensity Data xray->detector unit_cell Determine Unit Cell & Space Group detector->unit_cell Raw Data solve Solve Phase Problem (Initial Model) unit_cell->solve refine Refine Structure (Least-Squares) solve->refine validate Validate Final Structure (CIF File) refine->validate final_structure Final 3D Crystal Structure validate->final_structure

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Spectroscopic Characterization

FT-IR and UV-Vis spectroscopy provide valuable complementary data to confirm the presence of key functional groups and understand the electronic properties of the molecule.

Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Prepare a sample by mixing a small amount of crystalline HMNP with dry potassium bromide (KBr) and pressing it into a thin pellet.

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum to identify characteristic vibrational frequencies for O-H (hydroxyl and hydroxymethyl), aromatic C-H, C=C, and N-O (nitro group) stretches.

Protocol: UV-Visible (UV-Vis) Spectroscopy

  • Prepare a dilute solution of HMNP in a suitable solvent (e.g., ethanol or methanol).

  • Record the absorption spectrum over a range of 200-800 nm.

  • Identify the wavelengths of maximum absorbance (λ_max), which correspond to electronic transitions (e.g., n→π* and π→π*) within the molecule.[8]

Computational Analysis: Density Functional Theory (DFT)

DFT is a powerful quantum computational method used to predict the optimized geometry, electronic structure, and vibrational frequencies of a molecule.[9][10] This provides a theoretical model that can be directly compared with experimental results for validation.

Protocol: DFT Calculation

  • Model Building: Construct the this compound molecule in silico using software like Gaussian or ORCA.

  • Geometry Optimization: Perform a full geometry optimization in the ground state using a suitable functional and basis set (e.g., B3LYP/6-311G+(d,p)). This level of theory is widely used for organic molecules and provides a good balance between accuracy and computational cost.[10][11]

  • Frequency Calculation: Perform a vibrational frequency calculation on the optimized geometry to predict the IR spectrum and confirm that the structure corresponds to a true energy minimum.

  • Electronic Properties: Calculate electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a key indicator of molecular reactivity and electronic transitions.[9]

Results and Discussion

This section synthesizes the data from all analytical techniques to build a complete picture of the HMNP crystal structure.

Crystallographic Data and Molecular Structure

The SC-XRD analysis yields precise crystallographic parameters. While the specific data for HMNP requires experimental determination, a representative dataset for a closely related molecule, 2-methyl-4-nitrophenol, is presented for illustrative purposes.[12]

Table 1: Representative Crystallographic Data

ParameterValue
Empirical FormulaC₇H₇NO₃
Formula Weight153.14
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.6210 (11)
b (Å)8.7420 (17)
c (Å)14.300 (3)
β (°)100.71 (3)
Volume (ų)690.4 (2)
Z4
R-factor0.054
Data adapted from the structure of 2-methyl-4-nitrophenol for illustrative purposes.[12]

The analysis of the refined structure reveals the intramolecular bond lengths, bond angles, and torsion angles. For HMNP, the molecule is expected to be nearly planar due to the sp² hybridization of the benzene ring.[12] Key features would include the geometry of the nitro group relative to the ring and the conformation of the hydroxymethyl group.

Supramolecular Assembly via Intermolecular Interactions

The true elegance of a crystal structure lies in its supramolecular architecture—the way molecules pack together in the lattice. For HMNP, hydrogen bonding is expected to be the dominant directive force. The phenolic hydroxyl group, the hydroxymethyl group, and the nitro group are all potent hydrogen bond donors or acceptors.

A likely and stabilizing interaction would be a network of O-H···O bonds. For instance, the phenolic hydroxyl group of one molecule could donate a hydrogen bond to a nitro oxygen of a neighboring molecule, while the hydroxymethyl group could engage in similar interactions, leading to the formation of chains, sheets, or a complex 3D network.[12]

H_Bonding mol1 HMNP Molecule A Phenolic OH Hydroxymethyl CH₂OH Nitro NO₂ mol2 HMNP Molecule B Phenolic OH Hydroxymethyl CH₂OH Nitro NO₂ mol1:e->mol2:w O-H···O Bond mol3 HMNP Molecule C Phenolic OH Hydroxymethyl CH₂OH Nitro NO₂ mol2:s->mol3:n O-H···O Bond

Caption: Logical diagram of potential intermolecular hydrogen bonding.

Spectroscopic and Computational Correlation

The experimental and theoretical data must converge to validate the structural model.

  • FT-IR Analysis: The experimental FT-IR spectrum should show a broad absorption band around 3200-3500 cm⁻¹ characteristic of the O-H stretching in the hydroxyl groups, involved in hydrogen bonding. Asymmetric and symmetric stretching of the nitro group (NO₂) are expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. These experimental peaks should align well with the vibrational frequencies predicted by DFT calculations.[11]

  • UV-Vis Analysis: The UV-Vis spectrum of nitrophenols typically displays strong absorption bands in the UV region.[13][14] For HMNP, these bands correspond to π→π* transitions within the aromatic system and n→π* transitions involving the nitro and hydroxyl groups.

  • DFT Validation: The bond lengths and angles from the DFT-optimized geometry should be in close agreement with the values determined by SC-XRD.[15] Furthermore, the calculated HOMO-LUMO energy gap provides insight into the molecule's electronic properties. A smaller gap suggests higher reactivity and corresponds to the electronic transitions observed in the UV-Vis spectrum.[9] The HOMO is likely localized over the electron-rich phenol ring, while the LUMO is expected to be centered on the electron-withdrawing nitro group, indicating a charge-transfer character for the primary electronic transition.

Conclusion

The comprehensive structural analysis of this compound is a synergistic exercise that integrates synthesis, crystallography, spectroscopy, and computational chemistry. Single-crystal X-ray diffraction provides the definitive atomic coordinates and packing arrangement, while FT-IR and UV-Vis spectroscopy offer corroborating evidence of the molecular structure and electronic behavior. Density Functional Theory calculations serve as a powerful validation tool, bridging the gap between the static crystal structure and the dynamic properties of the molecule. The resulting detailed structural model, particularly the insights into the supramolecular hydrogen-bonding network, is invaluable for predicting and engineering the bulk properties of HMNP for advanced applications in medicinal chemistry and material science.

References

  • Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?
  • Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes.
  • Carleton College. (2007, May 17). Single-crystal X-ray Diffraction. SERC.
  • MDPI. (2022). Ultrafast Spectroscopies of Nitrophenols and Nitrophenolates in Solution: From Electronic Dynamics and Vibrational Structures to Photochemical and Environmental Implications.
  • RJPN. (2022). Theoretical evaluation of chemical reactivity of phenol, 2-aminophenol and 2-nitrophenol by DFT.
  • Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
  • PubMed. (2015, February 5). DFT calculations, spectroscopy and antioxidant activity studies on (E)-2-nitro-4-[(phenylimino)methyl]phenol.
  • University of Oklahoma. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis.
  • PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol.
  • Chemical Methodologies. (2024, October 23). Adsorption of some Nitrophenols onto Graphene and Functionalized Graphene Sheets: Quantum Mechanics Calculations, Monte Carlo, and Molecular Dynamics Simulations.
  • Jetir.Org. (2019). Vibrational and PED analysis of o-Nitro Phenol-a DFT Study.
  • ResearchGate. (n.d.). FTIR spectra of a nitrophenol, b reduced product (aminophenol), and c... | Download Scientific Diagram.
  • LookChem. (n.d.). Cas 39224-61-8, 2-(HYDROXYMETHYL)-4-NITROBENZENOL.
  • PubMed. (2015, June 25). Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations.
  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine....
  • SpectraBase. (n.d.). 4-Nitrophenol - Optional[FTIR] - Spectrum.
  • ResearchGate. (n.d.). 2-Methyl-4-nitrophenol.
  • ResearchGate. (n.d.). (A) UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol + NaBH4....
  • ResearchGate. (2025, May 28). Computational, Hirshfeld surface, and molecular docking analysis of 2-(((4-methoxyphenyl)imino)methyl)-4-nitrophenol: In-vitro anticancer, antimicrobial, anti-inflammatory, and antioxidant studies.
  • PMC. (n.d.). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review.
  • ResearchGate. (2025, October 3). Crystal structures, computational studies, and Hirshfeld surface analysis on 7-hydroxy-4-methyl-2H-chromen-2-one and 7-hydroxy-4-methyl-8-nitro-2H-chromen-2-one.

Sources

"2-(Hydroxymethyl)-4-nitrophenol molecular geometry and conformation"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Geometry and Conformation of 2-(Hydroxymethyl)-4-nitrophenol

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular geometry and conformational preferences of this compound (CAS No: 39224-61-8). While direct crystallographic data for this specific compound is not extensively published, this document synthesizes information from closely related analogs, established principles of physical organic chemistry, and robust computational methodologies to present a predictive model of its structure. We delve into the critical role of intramolecular hydrogen bonding in dictating the molecule's conformation and provide a framework for its experimental and computational characterization. This guide is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural nuances of substituted nitrophenols.

Introduction and Significance

This compound, also known as 2-hydroxy-5-nitrobenzyl alcohol, is a substituted aromatic compound with the molecular formula C₇H₇NO₄.[1] Its structure, featuring a phenol, a hydroxymethyl group, and a nitro group, makes it an interesting candidate for studies in materials science and as an intermediate in chemical synthesis.[1] The relative positioning of the hydroxyl and hydroxymethyl groups ortho to each other, and the nitro group para to the primary hydroxyl, suggests a high degree of intramolecular interaction that governs its three-dimensional structure and, consequently, its chemical and physical properties.

Understanding the molecular geometry and conformational landscape of this molecule is paramount for predicting its reactivity, solubility, crystal packing, and potential biological activity. The presence of both hydrogen bond donors (-OH groups) and an acceptor (-NO₂ group) in a specific arrangement allows for the formation of a strong intramolecular hydrogen bond, which is a dominant factor in its preferred conformation.

Predicted Molecular Geometry and Conformation

The molecular geometry of this compound is predicted to be largely planar, a common feature for many benzene derivatives. The planarity of the benzene ring is a result of the sp² hybridization of the carbon atoms. The substituents, however, will have specific orientations relative to the ring and to each other.

The Role of Intramolecular Hydrogen Bonding

The defining feature of this compound's conformation is the strong intramolecular hydrogen bond formed between the phenolic hydroxyl group and the oxygen of the adjacent hydroxymethyl group. This type of interaction is well-documented in ortho-substituted phenols.[2][3] This hydrogen bond creates a six-membered ring-like structure (including the hydrogen atom), which significantly stabilizes a specific planar conformation of the hydroxymethyl group relative to the phenol.

This intramolecular hydrogen bonding is expected to have several consequences:

  • Reduced Intermolecular Interactions : By satisfying its hydrogen bonding potential internally, the molecule has a reduced capacity to form strong hydrogen bonds with neighboring molecules. This can influence physical properties such as melting and boiling points.[3]

  • Increased Lipophilicity : The masking of the polar hydroxyl group through intramolecular hydrogen bonding can increase the compound's solubility in nonpolar solvents.

  • Locked Conformation : The energy barrier to rotation around the C-C bond connecting the hydroxymethyl group to the benzene ring is significantly increased, effectively "locking" it in a preferred conformation.

Mandatory Visualization: Intramolecular Hydrogen Bonding

Caption: Predicted intramolecular hydrogen bond in this compound.

Comparison with Analogous Structures

Methodologies for Structural Elucidation

To definitively determine the molecular geometry and conformation of this compound, a combination of computational and experimental techniques is required.

Computational Chemistry Approach

Density Functional Theory (DFT) is a powerful tool for predicting the geometric and electronic properties of molecules.[5][6][7] A typical workflow to investigate this compound would involve the following steps:

Experimental Protocol: DFT-Based Conformational Analysis
  • Initial Structure Generation : Build the 3D structure of this compound using molecular modeling software.

  • Conformational Search : Perform a systematic or stochastic conformational search to identify low-energy conformers. This is particularly important for the orientation of the hydroxymethyl and nitro groups.

  • Geometry Optimization : Optimize the geometry of the identified conformers using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[6] This process finds the lowest energy structure for each conformer.

  • Frequency Calculation : Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., no imaginary frequencies) and to predict vibrational spectra (IR and Raman).

  • Analysis of Structural Parameters : From the optimized geometry of the global minimum, extract key structural data.

Mandatory Visualization: Computational Workflow

G A 1. Initial 3D Structure Generation B 2. Conformational Search (Identify Potential Minima) A->B C 3. DFT Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) B->C D 4. Frequency Calculation (Confirm Minima & Predict Spectra) C->D E 5. Analysis of Optimized Structure D->E F Structural Data (Bond Lengths, Angles) E->F G Spectroscopic Data (Predicted IR/Raman) E->G

Caption: Workflow for computational analysis of molecular geometry.

Predicted Quantitative Data

Based on DFT calculations of similar phenolic compounds, the following table summarizes the predicted key structural parameters for the most stable conformer of this compound.

ParameterPredicted ValueNotes
Intramolecular H-Bond
O(H)···O Distance~2.6 - 2.8 ÅShorter distance indicates a stronger bond.
O-H···O Angle~140 - 160°Closer to 180° indicates stronger, more linear H-bond.
Bond Lengths
C-C (aromatic)~1.39 - 1.41 ÅTypical for a benzene ring.
C-O (phenolic)~1.36 ÅShorter than a typical C-O single bond due to resonance.
C-N (nitro)~1.47 Å
N-O (nitro)~1.23 Å
Key Dihedral Angles
C-C-C-O(H)~0°Phenolic OH is coplanar with the ring.
C-C-C-C(H₂OH)~0°Hydroxymethyl group is coplanar with the ring.
C-C-C-N~0°Nitro group is coplanar with the ring.
Experimental Verification

Experimental techniques are essential to validate the computational predictions.

  • X-ray Crystallography : This is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. It would provide definitive data on bond lengths, bond angles, and both intra- and intermolecular interactions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy in a suitable solvent (e.g., DMSO-d₆) can confirm the chemical environment of each atom. The chemical shift of the phenolic proton can provide strong evidence for intramolecular hydrogen bonding (a downfield shift is expected).

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy : These techniques probe the vibrational modes of the molecule. The O-H stretching frequency in the IR spectrum is particularly sensitive to hydrogen bonding. A broad, red-shifted band compared to a "free" hydroxyl group would be indicative of the strong intramolecular hydrogen bond.[8]

Conclusion

The molecular geometry of this compound is predominantly dictated by the formation of a strong intramolecular hydrogen bond between the phenolic hydroxyl and the adjacent hydroxymethyl group. This interaction leads to a largely planar and conformationally restricted structure. While awaiting definitive experimental validation through techniques like X-ray crystallography, computational modeling using Density Functional Theory provides a robust and reliable framework for predicting its detailed structural parameters. The methodologies and predictive data presented in this guide offer a solid foundation for researchers and scientists working with this and related nitrophenol compounds.

References

  • LookChem. 2-(HYDROXYMETHYL)-4-NITROBENZENOL. [Link]
  • Indian Academy of Sciences. (2023). Spectroscopic and computational characterizations, Hirshfeld surface investigations, anticancer studies and molecular docking. [Link]
  • Bi, S., Wu, Y.-Z., Zhou, Y.-X., Tang, J.-G., & Guo, C. (2009). 2-Methyl-4-nitrophenol. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1669. [Link]
  • National Center for Biotechnology Information. 2-Methyl-4-nitrophenol.
  • Chemistry Stack Exchange.
  • Vedantu. The intramolecular hydrogen bond is present in A Phenol class 12 chemistry CBSE. [Link]
  • ResearchGate. Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine.... [Link]
  • Chemistry Stack Exchange.
  • PubMed Central (PMC). Spectroscopic investigations and quantum chemical computational study of (E)-4-methoxy-2-[(p-tolylimino)methyl]phenol. [Link]
  • PubMed Central (PMC). Quantum Computational, Spectroscopic (FT-IR, FT-Raman, NMR, and UV–Vis) Hirshfeld Surface and Molecular Docking-Dynamics Studies on 5-Hydroxymethyluracil (Monomer and Trimer). [Link]
  • PubMed.

Sources

An In-depth Technical Guide to the Reactivity of the Hydroxymethyl Group in 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-(Hydroxymethyl)-4-nitrophenol is a versatile chemical intermediate whose reactivity is governed by a complex interplay of electronic and steric effects. This technical guide provides an in-depth analysis of the reactivity centered on its hydroxymethyl group. We will explore the synergistic and antagonistic electronic influences of the phenolic hydroxyl and the para-nitro substituents, which ultimately dictate the chemical behavior of the benzylic alcohol. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering mechanistic insights, field-proven experimental protocols, and a framework for predicting and controlling its chemical transformations.

The Electronic Architecture of this compound

To understand the reactivity of the hydroxymethyl moiety, one must first appreciate the electronic landscape of the entire molecule. The benzene ring is trisubstituted with groups that exert powerful, and sometimes opposing, electronic forces.

  • The Phenolic Hydroxyl (-OH) Group: This group is a potent activating group and an ortho, para-director in electrophilic aromatic substitution.[1] It exerts a strong, electron-donating resonance (+R) effect by delocalizing a lone pair of electrons into the aromatic system, which outweighs its electron-withdrawing inductive (-I) effect.[1][2] This increases electron density at the carbons ortho and para to it.

  • The Nitro (-NO₂) Group: Positioned para to the hydroxymethyl group, the nitro group is one of the strongest electron-withdrawing groups. Through both a powerful inductive (-I) and resonance (-R) effect, it withdraws electron density from the aromatic ring, particularly from the ortho and para positions relative to itself.[1] This deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position.[1][2]

  • The Hydroxymethyl (-CH₂OH) Group: This group is weakly deactivating due to the inductive effect of its oxygen atom.

The critical interaction is the electronic push from the phenolic -OH group and the strong pull from the -NO₂ group. This electronic tug-of-war profoundly influences the benzylic carbon of the hydroxymethyl group, making it more electrophilic and affecting the stability of potential reaction intermediates.

Figure 1: A diagram illustrating the competing electronic effects on the reactivity of this compound.

Key Transformations of the Hydroxymethyl Group

The hydroxymethyl group is a primary alcohol, and its reactivity can be categorized into several key classes of transformations.

Oxidation Reactions

The primary alcohol of the hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid. The strong electron-withdrawing nature of the nitro group can influence the reaction by making the benzylic protons slightly more acidic, though it generally does not prevent oxidation.

  • Oxidation to Aldehyde (2-hydroxy-5-nitrobenzaldehyde): Mild oxidizing agents are required to stop the oxidation at the aldehyde stage.

  • Oxidation to Carboxylic Acid (2-hydroxy-5-nitrobenzoic acid): Stronger oxidizing agents will convert the primary alcohol directly to the carboxylic acid.

Transformation Reagent(s) Typical Conditions Product
Alcohol to AldehydePyridinium chlorochromate (PCC) or MnO₂CH₂Cl₂, Room Temperature2-hydroxy-5-nitrobenzaldehyde
Alcohol to Carboxylic AcidPotassium permanganate (KMnO₄)Basic solution, heat, then acid workup2-hydroxy-5-nitrobenzoic acid

Protocol 1: Oxidation to 2-hydroxy-5-nitrobenzaldehyde using MnO₂

  • Setup: To a round-bottom flask, add this compound (1.0 eq) and dissolve it in a suitable solvent like dichloromethane (CH₂Cl₂) or acetone.

  • Reagent Addition: Add activated manganese dioxide (MnO₂, ~10 eq by weight) in portions to the stirred solution at room temperature. The reaction is heterogeneous.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours to 24 hours.

  • Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the pad thoroughly with the reaction solvent.

  • Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Nucleophilic Substitution Reactions

Direct nucleophilic substitution at the hydroxymethyl carbon is challenging because the hydroxyl group is a poor leaving group.[3] Therefore, activation of the -OH group is a mandatory first step. These reactions predominantly proceed via an Sₙ2 mechanism.[3] An Sₙ1 pathway, which would involve a benzylic carbocation, is highly disfavored due to the powerful destabilizing effect of the para-nitro group.

Activation Strategies:

  • Conversion to Sulfonate Esters: Reaction with tosyl chloride (TsCl) or mesyl chloride (MsCl) in the presence of a base (e.g., pyridine, triethylamine) converts the alcohol into an excellent leaving group (tosylate or mesylate).[3]

  • Conversion to Halides: Reagents like SOCl₂ or PBr₃ can convert the alcohol to the corresponding benzyl chloride or bromide.

SN2_Pathway Start 2-(Hydroxymethyl)- 4-nitrophenol Activation Activation Step (e.g., Tosylation) Start->Activation + TsCl, Base Intermediate Activated Intermediate (e.g., Tosylate) Activation->Intermediate Forms good leaving group Substitution Nucleophilic Attack (Sₙ2) Intermediate->Substitution + Nucleophile (Nu⁻) Product Substituted Product (R-CH₂-Nu) Substitution->Product

Figure 2: General workflow for nucleophilic substitution at the hydroxymethyl group.

Protocol 2: Tosylation of the Hydroxymethyl Group

  • Setup: Dissolve this compound (1.0 eq) in anhydrous pyridine or dichloromethane (CH₂Cl₂) in a flask equipped with a magnetic stirrer, under an inert atmosphere (N₂ or Ar) and cooled in an ice bath (0 °C).

  • Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 1.1-1.2 eq). If using CH₂Cl₂, add triethylamine (1.5 eq) as the base.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Workup: Quench the reaction by slowly adding cold water. If using CH₂Cl₂, extract the aqueous layer with CH₂Cl₂. Wash the combined organic layers with dilute HCl (to remove pyridine/triethylamine), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting tosylate can often be used in the next step without further purification or can be purified by recrystallization.

Etherification and Esterification

Standard procedures for ether and ester formation are applicable to the hydroxymethyl group.

  • Etherification: The Williamson ether synthesis, involving deprotonation with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is effective. Acid-catalyzed etherification with an excess of another alcohol is also a viable method.[4]

  • Esterification: Fischer esterification, the reaction with a carboxylic acid under acidic catalysis, readily forms the corresponding ester.[5] Alternatively, acylation with a more reactive acid chloride or anhydride in the presence of a base provides a high-yielding route to esters.[6]

It is crucial to consider the phenolic hydroxyl group's reactivity in these transformations. The phenolic -OH is more acidic than the hydroxymethyl -OH. In base-mediated reactions like the Williamson synthesis or acylation, the phenoxide will form preferentially, leading to reaction at that site. Selective protection of the phenolic hydroxyl may be necessary to achieve etherification or esterification exclusively at the hydroxymethyl position.

Chemoselective Reactions at Other Sites

A key aspect of utilizing this compound in multi-step synthesis is the ability to selectively modify the nitro or phenolic groups while leaving the hydroxymethyl group intact.

Selective Reduction of the Nitro Group

The reduction of the aromatic nitro group to an amine is a fundamental transformation. Achieving this without affecting the hydroxymethyl group—specifically, avoiding hydrogenolysis (cleavage of the C-O bond)—requires careful selection of reagents.

Catalytic hydrogenation with H₂ over Pd/C is a common method for nitro reduction, but it carries a high risk of cleaving the benzylic C-OH bond.[7][8] Milder, chemoselective methods are therefore preferred.

Reducing Agent Conditions Selectivity Notes Reference
SnCl₂·2H₂OEthanol or Ethyl Acetate, refluxExcellent chemoselectivity; tolerates many functional groups.[9]
Fe / NH₄Cl or Fe / AcOHWater/Ethanol, heatClassic, inexpensive, and effective method.[7][9]
Na₂S or NaHSAqueous or alcoholic solutionCan be useful when acidic conditions are not tolerated.[7]
Catalytic Transfer HydrogenationPd/C, Ammonium formateMilder than high-pressure H₂; often preserves the C-OH bond.[9][10]

Protocol 3: Selective Nitro Reduction using Tin(II) Chloride

  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) to the suspension.

  • Reaction: Heat the mixture to reflux and stir. Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture and carefully basify with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~8. This will precipitate tin salts.

  • Purification: Filter the mixture through Celite®, washing the solid cake with ethanol or ethyl acetate. Combine the filtrates and concentrate under reduced pressure. The crude amine can be purified by column chromatography.

Synthesis and Applications

This compound is a valuable building block. While its direct synthesis can be accomplished in several ways, a common laboratory-scale approach involves the nitration of 2-(hydroxymethyl)phenol (salicyl alcohol). The strong activating and directing effect of the hydroxyl group favors substitution at the para position (position 4) and the other ortho position (position 6). Careful control of reaction conditions is required to maximize the yield of the desired 4-nitro isomer. An alternative route is the Mannich reaction of 4-nitrophenol with formaldehyde and a secondary amine, followed by subsequent chemical modification.[8][11]

In the fields of medicinal chemistry and materials science, this molecule serves as a scaffold. The three distinct functional groups can be orthogonally addressed to build molecular complexity, making it a useful starting material for the synthesis of pharmaceutical intermediates, enzyme inhibitors, and novel materials.[12]

Conclusion

The reactivity of the hydroxymethyl group in this compound is a nuanced subject, deeply rooted in the principles of physical organic chemistry. Its behavior in oxidation, substitution, and derivatization reactions is directly controlled by the powerful electron-withdrawing nitro group and the electron-donating phenolic hydroxyl group. By understanding these underlying electronic influences, researchers can select appropriate reagents and conditions to achieve desired chemical transformations with high selectivity. The protocols and mechanistic discussions provided in this guide offer a robust framework for the effective utilization of this versatile molecule in complex synthetic endeavors.

References

  • Quora. (2018). What will be the effects of the presence of the nitro group or hydroxyl group on benzene further substitution of the ring?
  • PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol.
  • ResearchGate. (Various Dates). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine....
  • SciSpace. Selective Reduction of the Nitro-group Using Co2(CO)8-H2O.
  • Pearson+. (2023). The nitro group directs electrophilic aromatic substitution to th....
  • Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups.
  • Chemistry LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions.
  • Organic Chemistry Portal. Nitro Reduction - Common Conditions.
  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene?
  • Google Patents. (1990). EP0373668A2 - A process for the synthesis of ortho-methylated hydroxyaromatic compounds.
  • Wikipedia. Nitro-Mannich reaction.
  • Chemistry LibreTexts. (2022). 16.5: An Explanation of Substituent Effects.
  • Organic Chemistry Portal. Amine synthesis by nitro compound reduction.
  • PMC. (2018). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.
  • Royal Society of Chemistry. (2013). Catalytic hydrogenation of nitrophenols and nitrotoluenes over a palladium/graphene nanocomposite.
  • PubMed. (2008). Mechanism of 4-nitrophenol oxidation in Rhodococcus sp. Strain PN1: characterization of the two-component 4-nitrophenol hydroxylase and regulation of its expression.
  • ResearchGate. (Various Dates). The proposed mechanism of the catalytic hydrogenation of 4‐nitrophenol (4‐NP) catalyzed by Pd‐Ag/rGO biometallic nanocomposites.
  • MDPI. (2022). Synthesis of Diastereomeric 2,6-bis{[3-(2-Hydroxy-5-substitutedbenzyl)octahydro-1H-benzimidazol-1-yl]methyl}-4-substituted Phenols (R = Me, OMe) by Mannich-Type Tandem Reactions.
  • Kajay Remedies. (2024). Exploring the Factors Behind the Varied Points of 2-Nitrophenol & 4-nitrophenol.
  • R Discovery. Hydrogenation Of 4-nitrophenol Research Articles.
  • PMC. (2013). Simple and rapid hydrogenation of p-nitrophenol with aqueous formic acid in catalytic flow reactors.
  • Google Patents. (1958). US2829154A - Method for the esterification of 2-hydroxy-4-amino-benzoic acid with phenols.
  • Royal Society of Chemistry. (2015). Catalytic etherification of hydroxyl compounds to methyl ethers with 1,2-dimethoxyethane.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • EON Biotech. This compound – (39224-61-8).
  • NIH. (2008). Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression.
  • LookChem. Cas 39224-61-8, 2-(HYDROXYMETHYL)-4-NITROBENZENOL.
  • Chemistry Steps. Reactions at the Benzylic Position.
  • ResearchGate. (Various Dates). The oxidation products of 4-nitrophenol.
  • NIH. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
  • PMC - NIH. (2020). 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules.
  • UCL Discovery. (2015). HBF4-Catalysed Nucleophilic Substitutions of Propargylic Alcohols.
  • Royal Society of Chemistry. (2022). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping.
  • Organic Chemistry Portal. Ester synthesis by esterification.
  • PubChem. 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;4-[(1R)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol.
  • ResearchGate. (2009). 2-Methyl-4-nitrophenol.
  • PubChem. 2-(Hydroxymethyl)-4-methoxyphenol.

Sources

Methodological & Application

Application Note: A Robust HPLC Protocol for Purity Analysis of 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Hydroxymethyl)-4-nitrophenol is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity is a critical determinant of the quality and safety of the final product. Therefore, a robust and accurate analytical method for its purity assessment is paramount. This document provides a comprehensive, step-by-step protocol for the HPLC analysis of this compound, ensuring high specificity, accuracy, and precision. The method is designed to be stability-indicating, capable of separating the main component from its potential degradation products and process-related impurities.[1][2]

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.

PropertyValueSource
Chemical Formula C₇H₇NO₄[3][4]
Molecular Weight 169.13 g/mol [3][4]
Melting Point 123-127 °C[3][4]
Solubility Soluble in Methanol[3][4]
Structure

Caption: Chemical structure of this compound.

Experimental Protocol

Materials and Reagents
  • Reference Standard: this compound, purity ≥ 98%

  • Solvents:

    • Acetonitrile (ACN), HPLC grade or higher

    • Methanol (MeOH), HPLC grade or higher

    • Water, HPLC grade or deionized (18.2 MΩ·cm)

  • Reagents:

    • Phosphoric acid (H₃PO₄), analytical grade

    • Ammonium acetate, analytical grade

Instrumentation and Chromatographic Conditions

The selection of chromatographic parameters is critical for achieving optimal separation. A reversed-phase C18 column is chosen for its versatility and proven efficacy in separating moderately polar aromatic compounds.[5][6] The mobile phase, a gradient of acetonitrile and a mildly acidic aqueous buffer, ensures the sharp elution of the main peak while allowing for the separation of potential impurities with varying polarities. UV detection is selected based on the chromophoric nature of the nitrophenol moiety.

ParameterRecommended SettingRationale
HPLC System Agilent 1260 Infinity II or equivalentA standard quaternary or binary HPLC system with a UV detector is suitable.
Column C18, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18)Provides excellent resolution and peak shape for polar and non-polar analytes.
Mobile Phase A 0.1% Phosphoric acid in Water (v/v)Acidifying the mobile phase suppresses the ionization of the phenolic hydroxyl group, leading to better peak shape and retention.[7]
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase HPLC with good UV transparency.[7]
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-70% B; 15-18 min: 70% B; 18-20 min: 10% B; 20-25 min: 10% BThe gradient allows for the elution of a wide range of potential impurities with varying polarities.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA small injection volume minimizes band broadening.
Detection Wavelength 290 nmNitrophenolic compounds exhibit strong absorbance in this region of the UV spectrum.[9]
Preparation of Solutions
  • Mobile Phase A: Add 1.0 mL of phosphoric acid to 1 L of HPLC grade water and mix thoroughly.

  • Mobile Phase B: Use HPLC grade acetonitrile directly.

  • Accurately weigh approximately 10 mg of the this compound reference standard.

  • Transfer the weighed standard into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent).

  • Sonicate for 5 minutes to ensure complete dissolution.

  • Accurately weigh approximately 10 mg of the this compound sample to be tested.

  • Transfer the weighed sample into a 100 mL volumetric flask.

  • Dissolve and dilute to the mark with the diluent.

  • Sonicate for 5 minutes and filter through a 0.45 µm syringe filter before injection.

Data Analysis and System Suitability

For a validated purity assessment, the performance of the HPLC system must be verified. The following system suitability tests should be performed before sample analysis.

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry and good chromatographic performance.
Theoretical Plates (N) N ≥ 2000Indicates column efficiency.
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for n=5 injections)Demonstrates the precision of the injection and detection system.

The purity of the sample is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Mobile Phase Preparation instrument_setup Instrument Setup & Equilibration prep_mobile->instrument_setup prep_standard Standard Solution Preparation sst_injection System Suitability Injections prep_standard->sst_injection prep_sample Sample Solution Preparation sample_injection Sample Injections prep_sample->sample_injection instrument_setup->sst_injection sst_injection->sample_injection If SST Passes integration Peak Integration sample_injection->integration calculation Purity Calculation integration->calculation report Generate Report calculation->report

Caption: HPLC analysis workflow for this compound purity.

Conclusion

This application note provides a comprehensive and robust HPLC method for the purity analysis of this compound. The detailed protocol, including instrument parameters, solution preparation, and system suitability criteria, ensures reliable and reproducible results. This method is suitable for implementation in quality control laboratories and research settings for the routine analysis of this important chemical intermediate.

References

  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH.
  • Separation of 4-Nitrophenol on Newcrom R1 HPLC column. SIELC Technologies.
  • Analysis of Some Nitrophenols in Water Samples By Reversed-Phase High Performance Liquid Chromatography (RPHPLC). OSTI.GOV.
  • Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. American Chemical Society.
  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES.
  • Reversed Phase HPLC Method Development. Phenomenex.
  • Reverse Phase Chromatography Techniques. Chrom Tech, Inc.
  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.
  • Analysis of 3-Methyl-4-nitrophenol, A Major Metabolite of Fenitrothion, In Mice Urine Using HPLC. Pharmaceutical Methods.
  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International.
  • Toxicological Profile for Nitrophenols. Agency for Toxic Substances and Disease Registry.
  • Stability Indicating HPLC Method Development – A Review. IJTSRD.
  • Stability Indicating HPLC Method Development and Validation. SciSpace.
  • This compound – (39224-61-8). EON Biotech.

Sources

Application Note: Quantitative Analysis of 2-(Hydroxymethyl)-4-nitrophenol using Silylation-Based Derivatization and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Challenge

2-(Hydroxymethyl)-4-nitrophenol is a compound of interest in various fields, including environmental monitoring and as a potential intermediate in drug development. Its structure, featuring both a phenolic hydroxyl and a hydroxymethyl group, alongside a nitro group, imparts significant polarity and a low vapor pressure. These characteristics make its direct analysis by gas chromatography-mass spectrometry (GC-MS) challenging.[1] Direct injection often leads to poor chromatographic peak shape, including tailing, and low sensitivity due to interactions with active sites within the GC system.[1][2] To overcome these limitations, a derivatization step is essential to convert the polar functional groups into less polar, more volatile, and thermally stable derivatives, thereby improving chromatographic behavior and detection sensitivity.[3][4]

This application note provides a detailed, field-proven protocol for the quantitative analysis of this compound. The method employs a silylation derivatization strategy, converting the active hydrogens on the hydroxyl groups into trimethylsilyl (TMS) ethers. This process significantly enhances the analyte's volatility, making it amenable to GC-MS analysis.[1]

The Rationale for Silylation Derivatization

Silylation is a robust and widely used derivatization technique for compounds containing active hydrogen atoms, such as those in hydroxyl groups. The process involves the replacement of the active hydrogen with a trimethylsilyl (TMS) group.[5] For this compound, both the phenolic and the primary alcohol hydroxyl groups are targets for silylation.

Mechanism of Silylation: The reaction typically employs a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS). The lone pair of electrons on the oxygen of the hydroxyl group attacks the silicon atom of the silylating agent in a nucleophilic substitution reaction.[6] The presence of a good leaving group on the silylating agent drives the reaction forward.[6]

The primary advantages of converting this compound to its di-TMS derivative are:

  • Increased Volatility: The replacement of polar O-H bonds with less polar O-Si(CH₃)₃ bonds reduces intermolecular hydrogen bonding, leading to a lower boiling point and increased vapor pressure.[1]

  • Enhanced Thermal Stability: Silyl ethers are generally more thermally stable than their parent alcohols, preventing degradation in the heated GC inlet and column.

  • Improved Chromatography: The derivatized analyte is less likely to interact with active sites (e.g., free silanol groups) on the GC column and liner, resulting in sharper, more symmetrical peaks.[2]

  • Characteristic Mass Spectra: The TMS derivatives produce predictable and characteristic fragmentation patterns in the mass spectrometer, aiding in identification and quantification.[1] The mass spectra of silylated phenols often show a prominent ion corresponding to the loss of a methyl group (M-15) from the molecular ion.[1]

Experimental Workflow and Protocol

The entire analytical process, from sample preparation to data analysis, is designed to ensure accuracy and reproducibility.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Collection & Extraction B Drying (Anhydrous Conditions) A->B C Internal Standard Spiking B->C D Addition of Solvent & BSTFA + 1% TMCS C->D Proceed to Derivatization E Heating (70-80°C, 30-60 min) D->E F Injection into GC-MS E->F Inject Sample G Separation & Detection F->G H Peak Integration G->H Acquire Data I Quantification using Calibration Curve H->I

Caption: Workflow for GC-MS analysis with derivatization.

Materials and Reagents
  • This compound standard (CAS: 39224-61-8)[7]

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine or Acetone (Anhydrous, GC grade)

  • Internal Standard (IS): A structurally similar compound not present in the sample, e.g., 2-chloro-5-nitrophenol (must be tested for co-elution).

  • Organic solvent for extraction (e.g., Ethyl Acetate, Dichloromethane)

  • Anhydrous Sodium Sulfate

  • Nitrogen gas (high purity)

  • GC Vials with PTFE-lined caps

Protocol: Silylation of this compound

This protocol must be performed in a well-ventilated fume hood. Silylating reagents are moisture-sensitive.[5]

  • Sample Preparation & Drying:

    • If the analyte is in an aqueous matrix, perform a liquid-liquid or solid-phase extraction into a suitable organic solvent.

    • Transfer the organic extract containing the analyte to a clean GC vial.

    • Evaporate the solvent to complete dryness under a gentle stream of high-purity nitrogen gas. It is critical to ensure the residue is anhydrous.[4]

  • Internal Standard Spiking:

    • Add a precise volume of the internal standard solution to the dried sample residue. The concentration of the IS should be within the expected concentration range of the analyte.

  • Derivatization Reaction:

    • Add 100 µL of anhydrous pyridine or acetone to the vial to dissolve the residue.[5] Acetone has been shown to accelerate silylation reactions significantly.[8][9]

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[4]

    • Immediately cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70-80°C for 30-60 minutes in a heating block.[4] Optimization of reaction time and temperature may be required.

    • Allow the vial to cool to room temperature before injection into the GC-MS.

GC-MS Instrumental Parameters

The following parameters serve as a starting point and should be optimized for the specific instrument and column used.

Parameter Setting Rationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic separation.
Mass Spectrometer Agilent 5977B MSD or equivalentOffers high sensitivity and selectivity for trace analysis.[10][11]
Column HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalentA low-polarity phase providing good separation for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas, provides good efficiency.
Inlet Temperature 280°CEnsures rapid volatilization of the derivatized analyte.
Injection Mode Splitless (1 µL injection volume)Maximizes the transfer of analyte to the column for trace analysis.
Oven Program Initial: 100°C (hold 2 min), Ramp: 15°C/min to 280°C (hold 5 min)A temperature ramp allows for the separation of compounds with different boiling points.
MS Transfer Line 290°CPrevents condensation of the analyte before entering the mass spectrometer.
Ion Source Temp. 230°CStandard temperature for electron ionization.
Quadrupole Temp. 150°CStandard temperature for the mass filter.
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization energy that produces reproducible fragmentation patterns.
Acquisition Mode Scan (m/z 50-550) and/or Selected Ion Monitoring (SIM)Scan mode is used for initial identification. SIM mode provides higher sensitivity and selectivity for quantification by monitoring characteristic ions.[1]

Data Analysis and Expected Results

Mass Spectra Interpretation

The derivatization of this compound will add two TMS groups, increasing the molecular weight by 144 (2 * 72) Da. The resulting di-TMS derivative will have a molecular weight of 313 g/mol .

Expected Fragmentation Pattern:

  • Molecular Ion (M⁺): A peak at m/z 313 should be observable, though it may be of low intensity.

  • [M-15]⁺ Ion: A prominent peak at m/z 298, resulting from the loss of a methyl group (-CH₃), is expected to be the base peak or a major fragment.[1]

  • [M-57]⁺ Ion: For sterically bulkier silyl derivatives like t-butyldimethylsilyl (TBDMS), the loss of the t-butyl group (m/z 57) is characteristic.[6] While less common for TMS, related fragmentation may occur.

  • TMS-specific ions: A characteristic ion at m/z 73, corresponding to the trimethylsilyl cation [(CH₃)₃Si]⁺, will likely be present.[12]

DerivatizationReaction Reactant This compound OH CH₂OH Product Di-TMS Derivative O-Si(CH₃)₃ CH₂O-Si(CH₃)₃ Reactant->Product Silylation Reaction (70-80°C) Reagent {BSTFA | + 1% TMCS (catalyst)} Reagent->Reactant Reacts with

Caption: Silylation of this compound.

Quantitative Analysis

For accurate quantification, a calibration curve should be constructed using a series of standards with known concentrations of this compound, each spiked with a constant concentration of the internal standard.

  • Derivatize each standard and the unknown samples following the protocol in section 3.2.

  • Analyze by GC-MS, preferably in SIM mode, monitoring at least two characteristic ions for the analyte and the internal standard. For the di-TMS derivative of the analyte, suggested ions are m/z 298 and 313.

  • Calculate the ratio of the analyte peak area to the internal standard peak area for each standard.

  • Plot the peak area ratio against the concentration of the analyte to generate a linear calibration curve.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Validation Parameter Typical Acceptance Criteria Reference
Linearity (R²) > 0.995[2]
Precision (%RSD) < 15%[3][13]
Accuracy (Recovery %) 85 - 115%[3]
Limit of Detection (LOD) Signal-to-Noise Ratio > 3[3]
Limit of Quantitation (LOQ) Signal-to-Noise Ratio > 10[3]

Troubleshooting and Best Practices

  • Peak Tailing: If active compounds show tailing peaks, it may indicate active sites in the GC inlet liner or column.[14] Ensure the use of deactivated liners and consider trimming the front end of the column.

  • Low Derivatization Yield: This is often due to the presence of moisture.[4] Ensure all solvents are anhydrous and that the sample is completely dry before adding the silylating reagent.

  • Ghost Peaks: Contamination from the septum or previous injections can cause extraneous peaks.[14] Running a blank solvent injection can help diagnose this issue.

  • Instrument Performance Degradation: Over time, contamination of the ion source can lead to a loss of signal intensity.[15] Regular cleaning and maintenance of the MS ion source are crucial for consistent performance.

Conclusion

The conversion of this compound to its di-trimethylsilyl ether derivative via silylation with BSTFA is a highly effective strategy for its quantitative analysis by GC-MS. This protocol overcomes the challenges associated with the analyte's high polarity and low volatility, enabling sensitive and reproducible measurements. By following the detailed steps for derivatization, instrumental analysis, and data processing, researchers can achieve reliable quantification of this compound in various matrices, supporting advancements in drug development and environmental science.

References

  • A Comparative Guide to the Validation of Analytical Methods for Nitrophenol Determination. Benchchem.
  • Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. Benchchem.
  • Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. PubMed.
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. ResearchGate.
  • Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash-Heater Derivatization. ResearchGate.
  • Improvement of an efficient separation method for chemicals in diesel exhaust particles: analysis for nitrophenols. PubMed.
  • Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate.
  • Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane. ResearchGate.
  • General derivatization mechanism for phenol with MTBSTFA. ResearchGate.
  • A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. PubMed Central.
  • Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. Benchchem.
  • A Comparative Guide to the Analytical Validation of 2-Isopropyl-5-methyl-4-nitrophenol Quantification. Benchchem.
  • A Review on GC-MS and Method Development and Validation. Impactfactor.
  • EI Mass spectra of the TMS derivatives of (a) phenol (4) and (b)... ResearchGate.
  • Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International.
  • Machine learning for identification of silylated derivatives from mass spectra. PMC.
  • Analytical challenges of untargeted GC-MS-based metabolomics and the critical issues in selecting the data processing strategy. NIH.
  • GC, MS and GC-MS Analytical Methods: Opportunities and Challenges (Third Edition). MDPI.
  • Current challenges and developments in GC-MS based metabolite profiling technology.
  • This compound. BLD Pharm.
  • 2-Nitrophenol, TMS derivative. NIST WebBook.
  • Advanced GC Troubleshooting. Agilent.
  • Review: Derivatization in mass spectrometry—1. Silylation. ResearchGate.

Sources

"using 2-(Hydroxymethyl)-4-nitrophenol in the synthesis of benzimidazoles"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Strategic Utilization of 2-(Hydroxymethyl)-4-nitrophenol in the Synthesis of Bioisosteric Benzoxazole Scaffolds

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Benzimidazoles - The Synthetic Utility of this compound

The benzimidazole nucleus is a cornerstone in medicinal chemistry, celebrated for its presence in numerous clinically significant drugs.[1] This has driven extensive research into novel synthetic routes. However, the synthesis of benzimidazoles traditionally requires an o-phenylenediamine (OPD) precursor, a structural motif not directly accessible from this compound.[2][3]

This application note explores the strategic application of this compound not for the synthesis of benzimidazoles, but for its more chemically direct and efficient conversion into 6-(hydroxymethyl)benzoxazoles . Benzoxazoles are crucial heterocyclic compounds in their own right, serving as structural bioisosteres of benzimidazoles and exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Herein, we provide a comprehensive guide to the one-pot reductive cyclization of this compound with various aldehydes. This approach leverages the nitro group as a masked amine, which, upon in situ reduction, participates in a cyclocondensation reaction with the adjacent phenolic hydroxyl group to furnish the benzoxazole scaffold. This method represents an efficient, atom-economical pathway to highly functionalized heterocyclic cores relevant to drug discovery.

Mechanistic Rationale: Why Benzoxazole?

The synthesis of a benzimidazole requires the condensation of a molecule containing two adjacent amine functionalities (o-phenylenediamine) with a one-carbon electrophile, such as an aldehyde or carboxylic acid.[4]

Let's analyze our starting material, this compound. The critical step in utilizing a nitroaromatic compound for such syntheses is the reduction of the nitro group (-NO₂) to an amino group (-NH₂).

  • Reduction of Starting Material: The reduction of this compound yields 4-amino-2-(hydroxymethyl)phenol.

  • Structural Analysis: This product is an o-aminophenol derivative (the amino and hydroxyl groups are ortho to each other), not an o-phenylenediamine.

This structural reality dictates the reaction's outcome. The o-aminophenol intermediate is perfectly primed to react with an aldehyde to form a benzoxazole, not a benzimidazole. The reaction proceeds via the formation of a Schiff base between the newly formed amine and the aldehyde, followed by an intramolecular nucleophilic attack from the phenolic oxygen and subsequent dehydration.[5] This one-pot reductive cyclization is a powerful strategy for converting readily available nitrophenols into valuable benzoxazole derivatives.

Visualizing the Synthetic Workflow

The diagram below outlines the one-pot synthesis, beginning with the in situ reduction of the nitro group, followed by condensation and cyclization to yield the final benzoxazole product.

G cluster_start Starting Materials cluster_process One-Pot Reaction cluster_end Final Product SM This compound + Aldehyde (R-CHO) Reduction In Situ Nitro Reduction (e.g., Na₂S₂O₄) SM->Reduction Add Reducing Agent & Heat/Microwave Intermediate o-Aminophenol Intermediate + Aldehyde Reduction->Intermediate Condensation Schiff Base Formation Intermediate->Condensation SchiffBase Schiff Base Intermediate Condensation->SchiffBase Cyclization Intramolecular Cyclization & Dehydration SchiffBase->Cyclization Product 2-Substituted-6-(hydroxymethyl)benzoxazole Cyclization->Product

Caption: Workflow for the one-pot synthesis of benzoxazoles.

Detailed Experimental Protocol: One-Pot Reductive Cyclization

This protocol describes a general, efficient method for synthesizing 2-substituted-6-(hydroxymethyl)benzoxazoles using sodium dithionite as the reducing agent under microwave irradiation, a technique known to accelerate reaction times.[6][7]

Materials and Reagents
  • This compound

  • Aromatic or Aliphatic Aldehyde (e.g., Benzaldehyde)

  • Sodium Dithionite (Na₂S₂O₄)

  • Dimethylformamide (DMF)

  • 5 N Ammonium Hydroxide (NH₄OH)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Microwave Synthesizer

  • Standard laboratory glassware

  • Filtration apparatus

  • Thin-Layer Chromatography (TLC) plates (silica gel)

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 25 mL round-bottom flask suitable for microwave synthesis, combine this compound (1.0 mmol, 169.1 mg) and the chosen aldehyde (1.0 mmol).

  • Solvent Addition: Add 4.0 mL of Dimethylformamide (DMF) to the flask and stir briefly to dissolve the solids.

  • Reducing Agent: To this solution, add an aqueous solution of sodium dithionite (Na₂S₂O₄) (3.0 mmol, 522.3 mg in ~3 mL of water). Causality Note: A 3-fold excess of the reducing agent is used to ensure complete and rapid reduction of the nitro group, which is the rate-determining step for the overall transformation.[6]

  • Microwave Irradiation: Place a funnel loosely on the mouth of the flask and position the assembly inside the microwave reactor. Irradiate the mixture at 160 W. A typical protocol involves pulses of 15 seconds each, with a 20-second cooling period between pulses, for a total irradiation time of 60-90 seconds.[6]

  • Reaction Monitoring: Monitor the reaction's progress by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) until the starting material spot disappears.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Slowly add 5 N ammonium hydroxide (NH₄OH) dropwise to the reaction mixture while stirring. This neutralizes the reaction medium and precipitates the crude product.

  • Filtration: Filter the resulting solid using a Buchner funnel, wash thoroughly with cold deionized water (2 x 15 mL), and dry under suction.[6]

Purification and Characterization
  • Purification: Recrystallize the crude solid from hot ethanol to obtain the pure 2-substituted-6-(hydroxymethyl)benzoxazole product.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques:

    • ¹H and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

    • FT-IR Spectroscopy: To identify key functional groups (e.g., O-H stretch from the hydroxymethyl group, C=N stretch of the oxazole ring).

    • Mass Spectrometry: To confirm the molecular weight.

    • Melting Point Analysis: To assess purity.

Data Presentation: Expected Results

The following table summarizes the reaction parameters for the synthesis of a representative compound, 2-phenyl-6-(hydroxymethyl)benzoxazole.

ParameterValueReference / Rationale
Starting Material 1 This compound1.0 mmol
Starting Material 2 Benzaldehyde1.0 mmol
Reducing Agent Sodium Dithionite (Na₂S₂O₄)3.0 mmol
Solvent DMF / H₂O~4 mL / ~3 mL
Reaction Conditions Microwave, 160 W60-90 seconds[6]
Expected Product 2-phenyl-6-(hydroxymethyl)benzoxazole-
Anticipated Yield 75-85%Based on similar reported procedures[6]
Appearance Off-white to pale yellow solid-
Hypothetical ¹H NMR δ ~4.6 (s, 2H, -CH₂OH), δ ~5.5 (s, 1H, -OH), δ 7.2-8.2 (m, 8H, Ar-H)Chemical shifts are estimates
Hypothetical IR (cm⁻¹) ~3350 (O-H), ~1620 (C=N), ~1550 (C=C, aromatic)Characteristic functional group peaks

Conclusion and Future Perspectives

While this compound is not a direct precursor for benzimidazole synthesis, it serves as an excellent and highly efficient starting material for the construction of 2,6-disubstituted benzoxazoles via a one-pot reductive cyclization. This protocol provides a reliable and rapid method for accessing these valuable heterocyclic scaffolds. The resulting 6-(hydroxymethyl)benzoxazole products are versatile intermediates, offering a reactive handle for further chemical modification, such as esterification, etherification, or oxidation, thereby enabling the generation of diverse compound libraries for screening in drug discovery programs.

References

  • Mogilaiah, K., Vidya, K., & Reddy, G. R. (2008). One‐Pot Synthesis of Benzimidazoles from o‐Nitroanilines under Microwaves via a Reductive Cyclization.
  • Reddy, K. L., et al. (2012). Combined Pd/C and Montmorillonite Catalysis for One-Pot Synthesis of Benzimidazoles. European Journal of Organic Chemistry, 2012(33), 6508-6512. [Link]
  • Dasgupta, H. R., et al. (2021). One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water Media. Progress in Chemical and Biochemical Research, 4(1), 57-67. [Link]
  • Al-Jubury, A. I. K. (2017). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 33(3), 1541-1547. [Link]
  • Kumar, A., et al. (2016). An Efficient Synthesis of 2-Substituted Benzimidazoles via Photocatalytic Condensation of o-Phenylenediamines and Aldehydes.
  • Pizzo, F., et al. (2016). Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity. Beilstein Journal of Organic Chemistry, 12, 2410-2419. [Link]
  • Liu, Z., et al. (2008). A Facile One-Pot Synthesis of Benzimidazoles from 2-Nitroanilines by Reductive Cyclization. HETEROCYCLES, 75(8), 1907-1911. [Link]
  • Charisopoulou, A., et al. (2020). Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles.
  • Shintre, S. A., & Bele, A. A. (2020). The Microwave Assisted and Efficient Synthesis of 2-Substituted Benzimidazole Mono-Condensation of O-Phenylenediamines and Aldehyde. Journal of Heterocyclic Chemistry, 57(9), 3379-3384. [Link]
  • ResearchGate. (n.d.). Rapid One-Pot Preparation of 2-Substituted Benzimidazoles from 2-Nitroanilines Using Microwave Conditions. Request PDF. [Link]
  • Al-Adilee, K. J., & Abbas, A. M. (2024). The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. World Journal of Advanced Research and Reviews, 21(3), 1735–1750. [Link]
  • Singh, G., et al. (2023). Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Chemistry & Biology Interface, 13(4), 1-18. [Link]
  • Wikipedia. (n.d.). 4-Nitrophenol. Wikipedia. [Link]
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Unlocking the Potential: The Role of 4-Nitrophenol in Modern Chemical Synthesis. [Link]
  • De, S. K. (2004). Synthesis of 2-Substituted Benzimidazoles by Reaction of o-Phenylenediamine with Aldehydes in the Presence of Sc(OTf)3. HETEROCYCLES, 63(3), 643-647. [Link]
  • Kaur, H., & Singh, J. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances, 13(49), 34693-34717. [Link]
  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. [Link]
  • Bansal, Y., & Silakari, O. (2012). The therapeutic journey of benzimidazoles: A review. Bioorganic & Medicinal Chemistry, 20(21), 6208–6236. [Link]
  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine... [Link]
  • Hernández-Adame, L., et al. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. Chemosensors, 11(10), 517. [Link]
  • Taylor & Francis. (n.d.). 4-nitrophenol – Knowledge and References. [Link]
  • ResearchGate. (n.d.). Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl aldehydes via an in situ nitro reduction. [Link]
  • ResearchGate. (n.d.). Synthesis of 2‐(4‐nitrophenyl) benzimidazole. [Link]
  • El-Nezhawy, A. O. H., et al. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Journal of Taibah University for Science, 17(1). [Link]
  • Google Patents. (n.d.).
  • vibzzlab. (2020, November 5). Benzimidazole : Organic Synthesis [Video]. YouTube. [Link]
  • Patel, R. B., et al. (2018). Microwave-assisted Synthesis of Benzimidazole Derivatives through Nitro Reductive Cyclization and their Biological Study. Journal of Heterocyclic Chemistry, 55(10), 2349-2358. [Link]
  • Salehi, B., et al. (2021). A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities. Molecules, 26(11), 3183. [Link]
  • Al-Ostath, R. A., et al. (2023). A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy. Molecules, 28(15), 5859. [Link]

Sources

Application Notes & Protocols: 2-(Hydroxymethyl)-4-nitrophenol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic application of 2-(Hydroxymethyl)-4-nitrophenol in medicinal chemistry. This versatile nitroaromatic compound, also known as 2-Hydroxy-5-nitrobenzyl alcohol, serves as a critical building block for the synthesis of biologically active molecules. We will explore its role as a key chemical intermediate, provide detailed protocols for its synthetic modification, and discuss its potential in the generation of novel pharmacophores. The narrative emphasizes the causality behind experimental choices, ensuring protocols are robust and reproducible.

Introduction: The Strategic Importance of this compound

This compound (CAS No: 39224-61-8) is a substituted phenol containing a hydroxymethyl group ortho to the phenolic hydroxyl and a nitro group para to it.[1][2] This specific arrangement of functional groups imparts a unique chemical reactivity profile, making it a valuable precursor in multi-step organic synthesis.

The primary utility of this compound in medicinal chemistry lies in its capacity to be transformed into a variety of derivatives. The electron-withdrawing nature of the nitro group acidifies the phenolic proton and influences the reactivity of the aromatic ring. The hydroxymethyl group offers a handle for further functionalization or conversion into other reactive moieties, such as the corresponding benzyl bromide. Its structural motifs are found in various compounds explored for their potential biological activities.[3]

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₇H₇NO₄[1]
Molecular Weight 169.13 g/mol [1]
Appearance Yellow solid[4]
Storage Sealed in dry, room temperature[1]

Core Application: A Versatile Chemical Intermediate

The true power of this compound in a medicinal chemistry context is realized through its conversion into more reactive intermediates. One of the most significant applications is its use in the synthesis of 2-Hydroxy-5-nitrobenzyl bromide, a reagent with specific applications in bioconjugation and chemical biology.

Diagram: Synthetic Utility of this compound

G A This compound B Bromination (e.g., PBr₃ or HBr) A->B Step 1 F Condensation with Amines A->F Step 2 I Reduction of Nitro Group A->I Step 3 C 2-Hydroxy-5-nitrobenzyl bromide (Koshland's Reagent I) B->C D Reaction with Tryptophan Residues in Proteins C->D Application E Protein Modification & Labeling D->E G Schiff Base Derivatives F->G H Library Synthesis for Drug Discovery G->H J 2-Amino-5-(hydroxymethyl)phenol I->J K Scaffold for Heterocyclic Synthesis J->K

Caption: Synthetic pathways originating from this compound.

Protocol: Synthesis of 2-Hydroxy-5-nitrobenzyl Bromide (Koshland's Reagent I)

This protocol details the conversion of this compound to 2-Hydroxy-5-nitrobenzyl bromide, a well-established reagent for the chemical modification of tryptophan residues in proteins.[5] The hydroxyl group directs the bromination to the benzylic position, and the nitro group enhances the reactivity of the resulting benzyl bromide as an electrophile.

Materials:

  • This compound

  • Phosphorus tribromide (PBr₃) or concentrated Hydrobromic acid (HBr)

  • Anhydrous diethyl ether or dichloromethane

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of this compound in anhydrous diethyl ether. The use of an anhydrous solvent is critical to prevent the quenching of the brominating agent.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is to control the exothermicity of the reaction with the brominating agent.

  • Addition of Brominating Agent: Slowly add 0.4 equivalents of PBr₃ dropwise to the stirred solution. The slow addition is crucial to maintain temperature control and prevent side reactions.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases. This neutralizes the acidic byproducts.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-Hydroxy-5-nitrobenzyl bromide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the pure product.

Trustworthiness: This protocol is based on well-established bromination reactions of benzyl alcohols. The inclusion of an acid scavenger in the work-up and careful temperature control are key to achieving a high yield and purity. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Chemical Biology: Tryptophan Modification

2-Hydroxy-5-nitrobenzyl bromide, synthesized from our starting material, is known as Koshland's Reagent I. It is a valuable tool in chemical biology and proteomics for the selective modification of tryptophan residues in proteins.[5]

Mechanism of Action

The reagent acts as an electrophile, and the electron-rich indole side chain of tryptophan acts as a nucleophile, leading to alkylation at the C3 position of the indole ring. This modification can be used to:

  • Identify accessible tryptophan residues on the protein surface.

  • Introduce a chromophoric label for spectroscopic studies.

  • Probe the role of specific tryptophan residues in protein function or protein-protein interactions.

Workflow: Protein Modification with 2-Hydroxy-5-nitrobenzyl Bromide

G cluster_0 Preparation cluster_1 Reaction cluster_2 Purification & Analysis A Protein Solution (in appropriate buffer, pH < 4) C Incubate at room temperature A->C B 2-Hydroxy-5-nitrobenzyl bromide (in a minimal volume of organic solvent) B->C D Monitor reaction by UV-Vis Spectroscopy (increase in absorbance at ~410 nm) C->D E Remove excess reagent (e.g., dialysis or size-exclusion chromatography) D->E F Characterize modified protein (e.g., mass spectrometry to confirm modification) E->F

Caption: Workflow for the modification of proteins with 2-Hydroxy-5-nitrobenzyl bromide.

Broader Medicinal Chemistry Potential: A Scaffold for Library Synthesis

Beyond its use as a precursor for a specific protein-modifying agent, this compound is a valuable starting point for generating libraries of small molecules for drug discovery screening. The presence of three distinct functional handles (phenolic hydroxyl, hydroxymethyl, and nitro groups) allows for diverse chemical transformations.

  • Schiff Base Formation: The related compound, 2-hydroxy-5-nitrobenzaldehyde, readily undergoes condensation with primary amines to form Schiff bases, which are known to exhibit a wide range of biological activities.[3] While our title compound has a hydroxymethyl group instead of an aldehyde, this can be oxidized to the aldehyde to access this chemistry.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine.[3] This opens up a vast array of subsequent reactions, including amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic ring systems.

  • Ether and Ester Formation: The phenolic hydroxyl and the hydroxymethyl group can be alkylated or acylated to generate libraries of ethers and esters, allowing for the fine-tuning of physicochemical properties like lipophilicity and metabolic stability.

Hypothetical Biological Target and Assay Protocol

While this compound itself is not widely documented as a bioactive agent, nitrophenol-containing compounds have been investigated for various biological activities. For instance, nitrophenols can act as uncouplers of oxidative phosphorylation.[4] Based on this, we can propose a hypothetical application and a corresponding assay.

Hypothetical Mechanism of Action: Inhibition of a Kinase

Many kinase inhibitors feature a substituted aromatic core that can engage in hydrogen bonding and hydrophobic interactions within the ATP-binding pocket of the enzyme. The phenolic hydroxyl and the nitro group of the this compound scaffold could potentially interact with key residues in a kinase active site.

Protocol: In Vitro Kinase Inhibition Assay (e.g., using a generic serine/threonine kinase)

This protocol outlines a method to screen this compound and its derivatives for inhibitory activity against a protein kinase.

Materials:

  • Purified, active protein kinase

  • Kinase-specific peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (and its derivatives) dissolved in DMSO

  • Kinase assay buffer (e.g., containing MgCl₂)

  • A detection reagent (e.g., a phosphospecific antibody or a luminescence-based ATP detection kit)

  • 384-well microplate

  • Plate reader

Step-by-Step Protocol:

  • Compound Preparation: Prepare a serial dilution of this compound and its derivatives in DMSO.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the compound dilutions to the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme and Substrate Addition: Add the protein kinase and its specific peptide substrate, diluted in kinase assay buffer, to all wells.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells. The final concentration of ATP should be close to its Km for the enzyme to facilitate the identification of competitive inhibitors.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This could involve measuring the amount of phosphorylated substrate or the amount of ATP remaining.

  • Data Analysis: Read the plate using a suitable plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, not as an end-product, but as a versatile and strategically important starting material. Its value is derived from the unique interplay of its functional groups, which allows for its conversion into a range of reactive intermediates and diverse molecular scaffolds. The protocols and applications outlined in this document provide a framework for leveraging the chemical potential of this molecule in the pursuit of novel therapeutic agents and chemical biology tools.

References

  • ROK Chem. 2-Hydroxy-5-Nitrobenzyl Bromide.
  • Benchchem. Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde: An Essential Building Block for Novel Therapeutics.
  • ChemicalBook. 2-HYDROXY-5-NITROBENZYL BROMIDE synthesis.
  • PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol.
  • Santa Cruz Biotechnology. 2-Hydroxy-5-nitrobenzyl bromide.
  • Sigma-Aldrich. 2-Hydroxy-5-nitrobenzyl bromide 90.
  • Guidechem. 2-Hydroxy-5-nitrobenzyl bromide.
  • ResearchGate. Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine....
  • BLD Pharm. This compound.
  • ECHEMI.
  • EON Biotech. This compound – (39224-61-8).
  • Chemical Communications (RSC Publishing).
  • PubChem. 2-Nitrophenol.

Sources

Application Note: 2-(Hydroxymethyl)-4-nitrophenol, a Versatile Chromogenic Substrate for Continuous Monitoring of Oxidoreductase Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide details the application of 2-(Hydroxymethyl)-4-nitrophenol (HMNP) as a substrate for the kinetic analysis of oxidoreductase enzymes, particularly dehydrogenases. We present a robust protocol based on the primary enzymatic oxidation of the hydroxymethyl group, which is coupled to the reduction of a nicotinamide cofactor (NAD⁺/NADP⁺). This primary assay allows for continuous, real-time monitoring of enzyme activity by spectrophotometrically measuring the formation of NADH/NADPH at 340 nm. The inherent chromophoric nature of the nitrophenolate scaffold provides a foundational element for developing straightforward and reliable enzymatic assays suitable for high-throughput screening and detailed mechanistic studies in drug discovery and biochemical research.

Introduction and Scientific Principle

The study of enzyme kinetics is fundamental to understanding biological pathways and for the development of novel therapeutics. A critical component of this research is the availability of substrates that facilitate simple and accurate measurement of enzymatic activity. Chromogenic substrates, which undergo a color change upon enzymatic modification, are invaluable tools for this purpose.[1]

This compound (CAS 39224-61-8), also known as 2-Hydroxy-5-nitrobenzyl alcohol, is a derivative of the well-known chromophore 4-nitrophenol (pNP).[2][3] While assays using pNP-derivatives typically involve hydrolytic cleavage to release the yellow p-nitrophenolate anion, HMNP offers a distinct utility as a substrate for oxidoreductases.[4][5] The presence of a primary alcohol (hydroxymethyl group) ortho to the phenolic hydroxyl group makes it an ideal candidate for dehydrogenases that recognize and oxidize benzylic alcohols.

The core principle of this application relies on the enzymatic oxidation of the hydroxymethyl group of HMNP to an aldehyde. This reaction is stoichiometrically coupled to the reduction of an essential cofactor, either nicotinamide adenine dinucleotide (NAD⁺) or its phosphate derivative (NADP⁺).

The Enzymatic Reaction: Enzyme: Alcohol Dehydrogenase or other relevant oxidoreductase

This compound (HMNP) + NAD(P)⁺ ⇌ 2-Formyl-4-nitrophenol + NAD(P)H + H⁺

The progress of this reaction can be monitored in real-time by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH or NADPH. This method is highly specific, as neither the substrate nor the oxidized product absorbs significantly at this wavelength, providing a clear and direct measure of enzyme activity.

G HMNP This compound (Substrate) Enzyme Oxidoreductase (e.g., Dehydrogenase) HMNP->Enzyme NADP NAD(P)⁺ (Cofactor) NADP->Enzyme Product 2-Formyl-4-nitrophenol (Oxidized Product) NADPH NAD(P)H (Reduced Cofactor) Monitor Monitor at 340 nm (Absorbance increases) NADPH->Monitor Enzyme->Product Enzyme->NADPH G prep 1. Reagent Preparation (Buffer, Substrate, Cofactor, Enzyme) setup 2. Assay Plate Setup (Add Master Mix + Enzyme) prep->setup incubate 3. Pre-incubation (Equilibrate to Temperature) setup->incubate start 4. Initiate Reaction (Add HMNP Substrate) incubate->start read 5. Kinetic Measurement (Read Absorbance at 340 nm) start->read analyze 6. Data Analysis (Calculate Initial Velocity) read->analyze

Caption: General experimental workflow for the HMNP dehydrogenase assay.

Data Analysis and Interpretation

The rate of the enzymatic reaction is calculated from the initial linear phase of the kinetic trace using the Beer-Lambert law.

Equation: Rate (mol/L/min) = (ΔA₃₄₀ / min) / (ε × l)

Where:

  • ΔA₃₄₀ / min: The change in absorbance at 340 nm per minute (the slope of the linear portion of the curve).

  • ε (Molar Absorptivity): The molar extinction coefficient for NADH or NADPH at 340 nm, which is 6220 M⁻¹cm⁻¹.

  • l (Path Length): The path length of the light through the sample in cm. For most 96-well plates, this must be determined or corrected for, but it is 1 cm for a standard cuvette.

Enzyme Activity Calculation: To express activity in standard units (U), where 1 U = 1 µmol of product formed per minute:

Activity (U/mL) = [Rate (mol/L/min) × 10⁶ (µmol/mol)] / Volume of enzyme (mL)

Data Presentation: Kinetic data should be summarized for clarity.

HMNP Conc. (mM)ΔA₃₄₀/minInitial Velocity (µM/min)
0.10.01524.1
0.50.05283.6
1.00.078125.4
2.50.110176.8
5.00.125200.9
10.00.135217.0
Note: Sample data assumes a 1 cm path length.

Key Considerations and Troubleshooting

  • pH and Buffer Effects: The pKa of the phenolic hydroxyl group on HMNP is in the neutral-to-alkaline range, similar to 4-nitrophenol (pKa ≈ 7.15). [6]While the primary assay at 340 nm is pH-independent in terms of detection, the enzyme's activity will be highly pH-dependent. Always optimize the buffer pH for the enzyme under investigation.

  • Substrate Inhibition: At very high concentrations, some enzymes exhibit substrate inhibition. If the Michaelis-Menten plot shows a decrease in velocity at high [S], this should be noted and modeled accordingly.

  • Solvent Effects: Since HMNP is dissolved in DMSO, ensure the final concentration of DMSO in the assay is low (typically <2% v/v) and consistent across all reactions, as it can inhibit some enzymes.

  • Background Reaction: A "No Enzyme" control is critical to assess any non-enzymatic reduction of NAD(P)⁺ by HMNP, which is generally negligible but should always be confirmed.

  • Inner Filter Effect: At very high reaction rates leading to high final concentrations of NAD(P)H (>1.5 absorbance units), the Beer-Lambert law may become non-linear. If this occurs, use a lower concentration of the enzyme to slow the reaction rate.

Conclusion

This compound is a highly effective and versatile substrate for the kinetic characterization of dehydrogenases and other oxidoreductases. The primary assay method, based on monitoring NAD(P)H formation at 340 nm, is continuous, sensitive, and avoids potential complications from the chromophoric nature of the substrate and product. This application note provides a comprehensive framework for implementing HMNP in enzyme kinetics studies, from basic activity measurements to the detailed determination of Michaelis-Menten parameters, making it a valuable tool for academic research and industrial drug development.

References

  • Bowers, G. N., Jr, & McComb, R. B. (1975). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical Chemistry, 21(13), 1988-1995. [Link]
  • Wikipedia. (2023). 4-Nitrophenol. [Link]
  • Takeo, M., et al. (2008). Mechanism of 4-Nitrophenol Oxidation in Rhodococcus sp. Strain PN1: Characterization of the Two-Component 4-Nitrophenol Hydroxylase and Regulation of Its Expression. Journal of Bacteriology, 190(22), 7331–7338. [Link]
  • NIST. (n.d.). Phenol, 4-nitro-. NIST Chemistry WebBook. [Link]
  • ResearchGate. (n.d.). UV-vis absorption spectra of (a) 4-nitrophenol, (b) 4-nitrophenol +...[Link]
  • Megazyme. (n.d.).
  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. [Link]
  • Angelico, R., et al. (2020). Controlling the Kinetics of an Enzymatic Reaction through Enzyme or Substrate Confinement into Lipid Mesophases with Tunable Structural Parameters. Molecules, 25(14), 3267. [Link]
  • PubChem. (n.d.). 2-Methyl-4-nitrophenol. [Link]
  • University of Kentucky. (2013). Enzyme Kinetics II MBI 527. [Link]
  • Spain, J. C., Wyss, O., & Gibson, D. T. (1979). Enzymatic oxidation of p-nitrophenol.
  • Gaja, M. A., & Di Gregorio, S. (2003). Kinetics of 4-nitrophenol biodegradation in a sequencing batch reactor.
  • Di Gregorio, S., et al. (2005). Biodegradation of 4-nitrophenol in a two-phase sequencing batch reactor: concept demonstration, kinetics and modelling. Journal of Applied Microbiology, 98(4), 902-912. [Link]
  • González, J. E., et al. (2012). Development, validation and quantitative assessment of an enzymatic assay suitable for small molecule screening and profiling: A case-study. Analytical Biochemistry, 429(2), 106–115. [Link]
  • Gunter, S. E. (1953). THE ENZYMATIC OXIDATION OF p-HYDROXYMANDELIC ACID TO p-HYDROXYBENZOIC ACID. Journal of Bacteriology, 66(3), 341–346. [Link]
  • ResearchGate. (2016). Can someone help with a method for preparing P-Nitrophenol standard curve?[Link]
  • de la O-Arciniega, M., et al. (2020). Revisiting the fundamentals of p-nitrophenol analysis for its application in the quantification of lipases activity.
  • UIUC Soils Lab. (2021). SOP: Enzyme assays (pNP).
  • Sampson, E. J., et al. (1977). 4-Nitrophenol in 4-nitrophenyl phosphate, a substrate for alkaline phosphatase, as measured by paired-ion high-performance liquid chromatography. Clinical Chemistry, 23(12), 2288-2291. [Link]

Sources

Application Note: A Nitroreduction-Based Colorimetric Method for Determining Cell Viability Using 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

This document provides a detailed protocol and technical guidance for the use of 2-(Hydroxymethyl)-4-nitrophenol as a novel chromogenic substrate for quantifying cell viability. The assay is predicated on the principle that metabolically active cells possess intracellular nitroreductases that reduce the yellow this compound into a colorless amine derivative. The decrease in absorbance is directly proportional to the number of viable cells in the sample. This method offers a straightforward and cost-effective alternative to traditional tetrazolium-based assays (e.g., MTT, MTS) for applications in drug discovery, toxicology, and cellular biology research. We provide a step-by-step protocol, guidelines for optimization, and troubleshooting advice to ensure robust and reliable results.

Principle of the Assay: The Science of Nitroreduction

The utility of this compound as a viability indicator is rooted in the metabolic capabilities of healthy cells. Eukaryotic cells contain a variety of NAD(P)H-dependent flavoenzymes, such as NAD(P)H:quinone oxidoreductase (NQO1) and aldo-keto reductases (AKRs), which are collectively referred to as nitroreductases.[1] These enzymes are crucial for cellular detoxification and redox cycling.

In this assay, this compound, a yellow-colored compound, acts as an exogenous substrate for these enzymes. In the presence of the essential cofactor NAD(P)H, supplied by the metabolic activity of viable cells, the nitroreductases catalyze the six-electron reduction of the nitro group (-NO₂) to an amino group (-NH₂).[1][2] This conversion of this compound to the colorless 2-(Hydroxymethyl)-4-aminophenol leads to a quantifiable decrease in absorbance.

The rate of this colorimetric change is dependent on:

  • The number of viable cells present.

  • The overall metabolic activity and availability of NAD(P)H within the cells.

  • The catalytic efficiency of the intracellular nitroreductases.[3][4]

Therefore, a loss of signal directly correlates with cellular health and provides a reliable measure of cell viability. This mechanism is analogous to tetrazolium salt-based assays, which also rely on cellular dehydrogenase activity.[5]

a cluster_cell Viable Cell Metabolism Metabolic Activity (Glycolysis, TCA Cycle) NADH NAD(P)H Pool Metabolism->NADH produces Enzyme Nitroreductase Enzymes (e.g., NQO1, AKRs) NADH->Enzyme provides cofactor Substrate_in 2-(Hydroxymethyl)- 4-aminophenol (Colorless) Enzyme->Substrate_in produces Readout Decrease in Absorbance (Measure of Viability) Substrate_in->Readout Substrate_out This compound (Yellow Chromogen) Substrate_out->Enzyme enters cell & acts as substrate Substrate_out->Readout   correlates with

Figure 1: Mechanism of the nitroreduction-based cell viability assay.

Materials and Reagents

  • This compound (Molecular Weight: 169.14 g/mol )

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) appropriate for the cell line

  • 96-well flat-bottom cell culture plates, sterile

  • Adherent or suspension cells of interest

  • Test compounds for cytotoxicity screening (if applicable)

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 405 nm

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format but can be scaled as needed.

Reagent Preparation
  • 100X Stock Solution (10 mM): Dissolve 16.9 mg of this compound in 10 mL of DMSO. Mix thoroughly by vortexing until fully dissolved.

    • Scientist's Note: DMSO is used for its excellent solubilizing capacity. This stock solution should be stored in small aliquots at -20°C, protected from light, to prevent degradation. Avoid repeated freeze-thaw cycles.

  • 1X Working Solution (100 µM): Immediately before use, dilute the 100X Stock Solution 1:100 in pre-warmed (37°C) complete cell culture medium. For one 96-well plate, prepare approximately 10 mL of working solution (100 µL of 100X stock in 9.9 mL of medium).

    • Scientist's Note: Preparing the working solution fresh is critical for assay consistency. The final concentration may require optimization depending on the cell type (see Section 4).

Experimental Workflow

G A 1. Cell Seeding Seed cells in a 96-well plate. Incubate for 24 hours. B 2. Compound Treatment Add test compounds (e.g., drugs, toxins). Incubate for desired exposure time (24-72h). A->B C 3. Add Assay Reagent Add 10 µL of 1X Working Solution of this compound per 100 µL well. B->C D 4. Incubation Incubate at 37°C for 1-4 hours, protected from light. C->D E 5. Measure Absorbance Read absorbance at 405 nm using a microplate reader. D->E F 6. Data Analysis Calculate % Viability relative to untreated controls. E->F

Figure 2: General experimental workflow for assessing cytotoxicity.

Step-by-Step Assay Procedure
  • Cell Seeding:

    • For adherent cells, seed 5,000–10,000 cells per well in 100 µL of complete medium.

    • For suspension cells, seed 20,000–50,000 cells per well in 100 µL of complete medium.

    • Scientist's Note: Optimal seeding density is crucial. Cells should be in the exponential growth phase and form a sub-confluent monolayer (for adherent cells) at the time of the assay to ensure metabolic rates are consistent.[6]

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume normal growth.

  • Compound Treatment (for Cytotoxicity Assays):

    • Prepare serial dilutions of your test compound in complete medium.

    • Remove the old medium and add 100 µL of the compound-containing medium to the appropriate wells.

    • Include Vehicle Control wells containing the highest concentration of the solvent (e.g., DMSO) used for the test compounds.

    • Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • Assay Execution:

    • After the treatment incubation, add 10 µL of the freshly prepared 1X Working Solution of this compound to each well, including control wells.

    • Self-Validation Control Wells: It is essential to include the following controls on every plate:[6]

      • Untreated Control: Cells + Medium + Assay Reagent (Represents 100% viability).

      • Vehicle Control: Cells + Vehicle + Assay Reagent (Controls for solvent effects).

      • Blank Control: Medium only + Assay Reagent (No cells; for background subtraction).

    • Gently mix the plate by tapping it on the side. Avoid introducing bubbles.

  • Incubation:

    • Incubate the plate at 37°C for 1 to 4 hours, protected from light.

    • Scientist's Note: The optimal incubation time depends on the cell type and density. It should be long enough to produce a significant signal change but short enough to remain in the linear range of the assay (see Section 4.2).

  • Data Acquisition:

    • Measure the absorbance at a wavelength of 405 nm using a microplate reader. A reference wavelength of 600-650 nm can be used to reduce background noise from cellular debris.

Data Analysis and Assay Optimization

Calculation of Cell Viability
  • Subtract Background: Calculate the average absorbance from the Blank Control wells and subtract this value from all other wells.

    • Corrected Absorbance = Absorbance_Sample - Average Absorbance_Blank

  • Calculate Percent Viability: The viability is calculated relative to the untreated or vehicle control, which represents 100% viability. Because this is an inverse assay (signal decreases with viability), the formula is adjusted accordingly.

    % Viability = (Corrected Absorbance_Treated / Corrected Absorbance_Control) * 100

Assay Validation and Optimization (Trustworthiness)

To ensure the integrity of your results, key assay parameters should be optimized for each cell line.

ParameterRecommended Starting PointRationale and Optimization Strategy
Cell Seeding Density 5,000-50,000 cells/wellGoal: Find a density that results in a strong signal within the linear range of detection. Method: Plate a range of cell densities (e.g., 1,000 to 100,000 cells/well) and perform the assay. Plot absorbance vs. cell number. The optimal density will be in the linear portion of the curve.[6][7]
Reagent Concentration 100 µM (final concentration)Goal: Ensure the substrate is not limiting and not cytotoxic. Method: Test a range of final concentrations (e.g., 25 µM to 200 µM) on a fixed number of cells. Select the lowest concentration that gives the maximum signal change without showing toxicity in the untreated control wells over the incubation period.[8][9][10]
Incubation Time 2 hoursGoal: Achieve sufficient signal change while maintaining linearity. Method: Using optimal cell density and reagent concentration, take readings at multiple time points (e.g., 30, 60, 120, 240 minutes). The ideal time is when the signal for the control group has significantly changed but has not yet plateaued.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High background in blank wells Contaminated medium; Reagent instability.Use fresh, sterile medium. Prepare the 1X Working Solution immediately before use.
Low signal change in control wells Cell density is too low; Incubation time is too short; Low metabolic activity of cells.Increase cell seeding density. Increase incubation time. Ensure cells are healthy and in the log growth phase.
High variability between replicates Inaccurate pipetting; Uneven cell distribution in wells; Edge effects on the plate.Use a calibrated multichannel pipette. Ensure a homogenous cell suspension before seeding. Fill outer wells with sterile PBS to minimize evaporation.[6]
Test compound interferes with absorbance The compound itself absorbs light at 405 nm.Run a control plate with the test compound in cell-free medium to quantify its intrinsic absorbance and subtract it from the results.

References

  • Roldán, M. D., Pérez-Reinado, E., Castillo, F., & Moreno-Vivián, C. (2008). Reduction of nitroaromatic compounds by microorganisms. FEMS Microbiology Reviews, 32(3), 474–500. [Link]
  • Williams, E. T., & Rylott, E. L. (2022). Enzymatic reduction of an aromatic nitro compound to the corresponding amine. FEBS Journal. [Link]
  • Zhang, J., Liu, Y., & Liu, J. (2012). Reduction of 4-nitrophenol catalyzed by nitroreductase. Applied Biochemistry and Biotechnology, 166(1), 196-205. [Link]
  • Černá, V., Černý, J., & Šumšalová, I. (2023). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. International Journal of Molecular Sciences, 24(15), 12423. [Link]
  • AntBio. (2025).
  • Wang, X., Liu, Y., & Zhang, J. (2010). Reduction of nitro phenols using nitroreductase from E. coli in the presence of NADH.
  • National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. NCBI Bookshelf. [Link]
  • Aslantürk, Ö. S. (2017). Guidelines for cell viability assays. IntechOpen. [Link]
  • Dąbrowska, G., et al. (2014). Biological mode of action of a nitrophenolates-based biostimulant: case study. Frontiers in Plant Science, 5, 713. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]
  • U.S. Environmental Protection Agency. (1991). Toxicological Profile for 2-Nitrophenol and 4-Nitrophenol. GovInfo. [Link]
  • Al-Wasidi, A. S., & Al-Otaibi, W. (2024). 4-Nitrophenol.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Public Health Statement for Nitrophenols. U.S. Department of Health and Human Services. [Link]
  • LI-COR Biosciences. (n.d.). Cell Health Assays. LI-COR Resources. [Link]
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Relevance to Public Health for Nitrophenols. U.S. Department of Health and Human Services. [Link]
  • Taylor & Francis Online. (n.d.). 4-nitrophenol – Knowledge and References. Taylor & Francis. [Link]

Sources

Application Notes & Protocols: 2-(Hydroxymethyl)-4-nitrophenol as a Novel Linker for Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic selection of a chemical linker is paramount to the design of effective bioconjugates, particularly in the realm of antibody-drug conjugates (ADCs).[1][2][3] An ideal linker must ensure stability in circulation and facilitate the controlled release of a payload at the target site.[][5][6] This document introduces 2-(hydroxymethyl)-4-nitrophenol as a promising, novel linker candidate for bioconjugation. We will explore its chemical properties, propose a mechanism for its use as a self-immolative, cleavable linker, and provide detailed protocols for its application in the synthesis of bioconjugates.

Introduction: The Central Role of Linkers in Bioconjugation

Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has revolutionized therapeutics and diagnostics.[7][8] In the context of targeted therapies like ADCs, the linker is a critical component that connects a targeting moiety, such as a monoclonal antibody, to a potent cytotoxic payload.[1][3] The linker's chemistry dictates the stability, pharmacokinetics, and efficacy of the entire conjugate.[1][5] Linkers are broadly categorized as non-cleavable, which release the drug upon lysosomal degradation of the antibody, and cleavable, which are designed to release the payload in response to specific triggers in the tumor microenvironment or within the target cell.[2][][9] This application note focuses on the potential of this compound as a novel, cleavable linker.

Chemical Profile of this compound

This compound is a phenolic compound with the molecular formula C7H7NO4.[10][11] Its key structural features relevant to bioconjugation are:

  • Phenolic Hydroxyl Group: The acidity of this group is enhanced by the electron-withdrawing nitro group, making it a potential site for conjugation to payloads via ester or ether linkages.

  • Hydroxymethyl Group: This primary alcohol can be selectively activated or oxidized to an aldehyde for conjugation to amine-containing biomolecules.

  • Nitro Group: The strong electron-withdrawing nature of the nitro group can be exploited for "self-immolative" cleavage mechanisms. Reduction of the nitro group to an aniline in the hypoxic tumor microenvironment can trigger a cascade of electronic rearrangements, leading to the release of the payload.

PropertyValueReference
Molecular Formula C7H7NO4[10][11]
Molecular Weight 169.13 g/mol [10][11]
Melting Point 123-127 °C[11][12]
Appearance White to light yellow powder/crystal[12]

Proposed Mechanism of Action: A Self-Immolative Linker

We propose the use of this compound as a self-immolative linker that releases its payload in a two-stage process. This strategy is designed to be highly stable in circulation and to release the active drug only upon internalization into target cells or exposure to the reductive environment of solid tumors.

Conjugation Strategy

The proposed bioconjugation strategy involves a sequential, two-step process to minimize the formation of homodimers.[13]

  • Payload Attachment: The phenolic hydroxyl group of this compound is conjugated to the payload (e.g., a cytotoxic drug with a carboxylic acid group) via an ester bond.

  • Biomolecule Conjugation: The hydroxymethyl group is then activated for conjugation to a nucleophilic residue (e.g., lysine) on the biomolecule (e.g., an antibody).

Cleavage and Payload Release Mechanism

The release of the payload is triggered by the reduction of the nitro group, a condition prevalent in the hypoxic environment of many solid tumors.

  • Nitro Reduction: The nitro group is reduced to an aniline derivative.

  • Self-Immolation: This reduction initiates a 1,6-elimination reaction (a well-established self-immolative process), leading to the cleavage of the carbamate bond and the release of the payload.

G cluster_0 Circulating Bioconjugate (Stable) cluster_1 Tumor Microenvironment (Hypoxic) cluster_2 Payload Release A Antibody-Linker-Payload B Nitro Group Reduction (NO2 -> NH2) A->B Internalization/ Exposure to Reductive Environment C 1,6-Elimination (Self-Immolation) B->C Electronic Cascade D Free Payload C->D Cleavage

Figure 1. Proposed mechanism of payload release.

Experimental Protocols

The following protocols provide a framework for the synthesis and evaluation of bioconjugates using this compound as a linker.

Protocol 1: Synthesis of Payload-Linker Conjugate

This protocol describes the esterification of the linker with a carboxyl-containing payload.

Materials:

  • This compound

  • Payload with a carboxylic acid group

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the payload (1.0 eq) and this compound (1.2 eq) in anhydrous DCM.

  • Add DMAP (0.1 eq) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the payload-linker conjugate.

Protocol 2: Activation of the Hydroxymethyl Group and Bioconjugation

This protocol details the activation of the hydroxymethyl group of the payload-linker conjugate and its subsequent reaction with an antibody.

Materials:

  • Payload-linker conjugate from Protocol 1

  • p-Nitrophenyl chloroformate

  • Anhydrous Pyridine

  • Antibody in a suitable buffer (e.g., PBS, pH 7.4)

  • Desalting column

Procedure:

  • Activation:

    • Dissolve the payload-linker conjugate (1.0 eq) in anhydrous pyridine.

    • Cool the solution to 0 °C.

    • Add p-nitrophenyl chloroformate (1.1 eq) and stir at 0 °C for 2 hours, then at room temperature for 4 hours.

    • Monitor the formation of the activated carbonate by TLC.

    • Remove the solvent under vacuum to obtain the activated payload-linker.

  • Bioconjugation:

    • Dissolve the activated payload-linker in a minimal amount of a biocompatible organic solvent (e.g., DMSO).

    • Add the desired molar excess of the activated linker solution to the antibody solution with gentle stirring.

    • Incubate the reaction at 4 °C for 12-24 hours.

    • Purify the resulting antibody-drug conjugate using a desalting column to remove excess linker and byproducts.

    • Characterize the ADC by methods such as UV-Vis spectroscopy, SDS-PAGE, and mass spectrometry to determine the drug-to-antibody ratio (DAR).

G cluster_0 Step 1: Payload-Linker Synthesis cluster_1 Step 2: Activation & Bioconjugation A Payload (COOH) + This compound B Esterification (DCC, DMAP) A->B C Payload-Linker Conjugate B->C D Payload-Linker Conjugate E Activation (p-Nitrophenyl chloroformate) D->E F Activated Payload-Linker E->F H Bioconjugation F->H G Antibody (NH2) G->H I Antibody-Drug Conjugate (ADC) H->I

Sources

Synthetic Utility of 2-(Hydroxymethyl)-4-nitrophenol: A Scaffold for Diversity-Oriented Compound Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Abstract: This guide details the strategic application of 2-(hydroxymethyl)-4-nitrophenol as a versatile scaffold for the construction of diverse compound libraries. Its trifunctional nature, presenting a reactive phenolic hydroxyl, a primary benzylic alcohol, and an electronically modifiable nitro group, allows for a systematic and chemoselective derivatization strategy. We provide detailed, field-proven protocols for the selective modification of each functional group, enabling researchers in drug discovery and chemical biology to rapidly generate novel molecular entities with broad structural diversity.

Introduction: The Strategic Value of a Trifunctional Scaffold

In the realm of drug discovery, the efficient exploration of chemical space is paramount.[1] Diversity-oriented synthesis (DOS) aims to generate structurally complex and diverse small molecules from simple starting materials, thereby increasing the probability of identifying novel biological modulators.[2][3][4] The choice of the initial scaffold is critical to the success of any DOS campaign. This compound is an exemplary starting point due to its three distinct and orthogonally reactive functional groups.

The phenolic hydroxyl group, with its increased acidity due to the electron-withdrawing nitro group, is amenable to selective deprotonation and subsequent alkylation or arylation.[5][6] The primary benzylic alcohol offers a site for esterification, etherification, or oxidation to an aldehyde, which can then serve as a handle for further diversification.[7][8] Finally, the nitro group can be reduced to an amine, a key functional group in many biologically active compounds, which can then be acylated, alkylated, or used in the construction of heterocyclic systems.[9][10] This inherent trifunctionality allows for a "build/couple/pair" strategy, leading to a rapid expansion of a compound library from a single, readily available starting material.

Overview of the Synthetic Strategy

Our strategy for leveraging this compound in compound library synthesis is based on the sequential and selective modification of its three key functional groups. This approach allows for the introduction of three independent points of diversity (R¹, R², and R³).

Sources

Application Notes and Protocols: Selective Etherification of 2-(Hydroxymethyl)-4-nitrophenol's Phenolic Hydroxyl

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Chemoselective Etherification

2-(Hydroxymethyl)-4-nitrophenol is a valuable bifunctional building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.[1] Its structure presents a synthetic challenge and an opportunity: the presence of both a phenolic and a benzylic (primary alcoholic) hydroxyl group. The ability to selectively functionalize one hydroxyl group in the presence of the other is paramount for constructing complex molecular architectures. This guide provides a detailed exploration of the principles and a practical protocol for the selective etherification of the phenolic hydroxyl group, a key transformation for unlocking the synthetic potential of this versatile molecule.

The preferential reactivity of the phenolic hydroxyl is rooted in its greater acidity compared to the benzylic alcohol. The electron-withdrawing nitro group at the para position further enhances this acidity, facilitating its selective deprotonation to form a phenoxide ion. This phenoxide is a potent nucleophile that can readily participate in Williamson ether synthesis.[2][3]

Principles of Selective Etherification: Leveraging Acidity and Nucleophilicity

The cornerstone of selectively etherifying the phenolic hydroxyl of this compound lies in the significant difference in acidity (pKa) between the phenolic and benzylic protons. The phenolic proton is considerably more acidic due to the resonance stabilization of the resulting phenoxide anion, a stabilizing effect that is amplified by the electron-withdrawing nitro group.[3] In contrast, the benzylic alcohol has a pKa similar to that of simple primary alcohols.

This acidity differential allows for the use of a base that is strong enough to deprotonate the phenol but not the alcohol.[4] Weaker bases, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), are often sufficient for this purpose, especially in polar aprotic solvents.[5][6] Once formed, the phenoxide ion is a much stronger nucleophile than the neutral benzylic alcohol, ensuring that it will preferentially attack the electrophilic alkylating agent in a classic SN2 reaction, the Williamson ether synthesis.[7][8]

Key Reaction Considerations:

  • Choice of Base: Mild inorganic bases like K₂CO₃ or Cs₂CO₃ are ideal for selective deprotonation of the phenolic hydroxyl.[5][6][9] Stronger bases like sodium hydride (NaH) could lead to the deprotonation of both hydroxyl groups, resulting in a loss of selectivity.[10]

  • Choice of Solvent: Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or acetone are preferred.[5][7] These solvents effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.

  • Choice of Alkylating Agent: Primary alkyl halides (e.g., iodides, bromides) are the best electrophiles for this reaction as they are highly susceptible to SN2 attack and less prone to competing elimination reactions.[7][8]

  • Temperature: The reaction is typically conducted at elevated temperatures, ranging from 50 to 100 °C, to ensure a reasonable reaction rate.[7][10]

Experimental Protocol: Selective O-Alkylation of this compound

This protocol details a general procedure for the selective etherification of the phenolic hydroxyl group of this compound using benzyl bromide as the alkylating agent.

Materials:

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Benzyl Bromide

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (a typical concentration is 0.1 M with respect to the starting phenol).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add benzyl bromide (1.1 eq) dropwise via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-8 hours.[7][10]

  • Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The reaction is complete when the starting material spot is no longer visible.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the inorganic salts (K₂CO₃ and KBr) and wash the solid with a small amount of ethyl acetate.[2]

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude residue in ethyl acetate.

    • Wash the organic layer sequentially with water and then brine.[6]

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[6]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate as the eluent, to afford the pure 2-(benzyloxymethyl)-5-nitrophenol.[6]

Data Presentation: Key Reaction Parameters

The choice of base and solvent can significantly impact the yield and selectivity of the etherification. The following table summarizes typical conditions.

BaseSolventTemperature (°C)Typical Yield (%)Selectivity for Phenolic OH
K₂CO₃Acetonitrile80~95%High
K₂CO₃DMF100~92%High
Cs₂CO₃AcetonitrileRoom Temp - 60HighHigh
NaOHEthanol/WaterReflux>90%Moderate to High

Data compiled from representative Williamson ether synthesis protocols.[2][6][9]

Visualization of the Experimental Workflow

Etherification_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 1. Combine this compound and K₂CO₃ in a flask. B 2. Add anhydrous Acetonitrile. A->B C 3. Add Benzyl Bromide. B->C D 4. Heat to reflux (4-8h). C->D E 5. Monitor by TLC. D->E F 6. Cool and filter solids. E->F G 7. Concentrate filtrate. F->G H 8. Dissolve in EtOAc, wash with H₂O & brine. G->H I 9. Dry with MgSO₄. H->I J 10. Concentrate and purify by column chromatography. I->J K Final Product: 2-(benzyloxymethyl)-5-nitrophenol J->K

Caption: Workflow for the selective etherification of this compound.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Reaction - Insufficiently active base (e.g., old K₂CO₃).- Alkylating agent is not reactive enough.- Reaction temperature is too low.- Use freshly powdered, anhydrous K₂CO₃.- Consider a more reactive alkylating agent (e.g., an iodide instead of a bromide).- Increase the reaction temperature, monitoring for side product formation.
Low Yield - Incomplete reaction.- Competing elimination reaction (E2) if using a secondary or tertiary alkyl halide.- C-alkylation of the phenoxide.[5]- Extend the reaction time.- Ensure a primary alkyl halide is used.[5][7]- Lowering the reaction temperature can sometimes favor substitution over elimination.[5]
Formation of Side Products - Deprotonation of the benzylic alcohol leading to dietherification.- Elimination of the alkyl halide.[7]- Use a milder base (e.g., switch from NaOH to K₂CO₃).- Ensure the use of a primary alkyl halide to minimize elimination.[8]

References

  • Williamson ether synthesis. (n.d.). In Wikipedia.
  • Lin, X., et al. (2022). Palladium-catalyzed allylic etherification of phenols with vinyl ethylene carbonate. Frontiers in Chemistry.
  • Williamson Ether Synthesis. (n.d.). Bartleby.com.
  • Alcohol to Ether using Williamson synthesis (O-Alkylation). (n.d.). Pharmaffiliates.
  • Diaryl etherification of substituted phenols with phenyl boronic acid. (n.d.). ResearchGate.
  • Williamson Ether Synthesis. (n.d.). Course Hero.
  • Process for the etherification of phenols. (1981). Google Patents.
  • How to Choose an Acid or a Base to Protonate or Deprotonate a Given Compound. (n.d.). Chemistry Steps.
  • Selective acylation of aliphatic alcohols in the presence of phenolic hydroxyl groups. (1999). New Journal of Chemistry.
  • Aryl ether synthesis by etherification (alkylation). (n.d.). Organic Chemistry Portal.
  • Chemoselective Esterification of Phenolic Acids and Alcohols. (2025). ResearchGate.
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry.
  • Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. (1988). ASM Journals.
  • Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (n.d.). Francis Academic Press.
  • Selective acylation of aliphatic hydroxyl in the presence of. (2010). Journal of The Chemical Society of Pakistan.
  • Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis. (2022). PMC - NIH.
  • Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. (1988). PubMed.
  • Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. (1988). PMC - NIH.
  • Purification and characterization of a bacterial nitrophenol oxygenase which converts ortho-nitrophenol to catechol and nitrite. (1988). R Discovery.
  • Process for the purification of para-nitrophenol. (1976). Google Patents.
  • Etherification of phenols. (1984). Google Patents.
  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). PMC - NIH.
  • Reactivity of Aliphatic and Phenolic Hydroxyl Groups in Kraft Lignin towards 4,4′ MDI. (2021). MDPI.
  • Efficient and Selective Protection of Alcohols and Phenols with Triisopropylsilyl Chloride/Imidazole Using Microwave Irradiation. (2000). ResearchGate.
  • Looking for advice on protecting phenol in presence of primaril alcohol. (2021). Reddit.
  • Selective O-Alkylation Reaction Screen. (n.d.). ResearchGate.
  • Williamson Ether Synthesis. (n.d.). Cambridge University Press.
  • Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. (2023). ACS Omega.
  • Direct Benzylic C–H Etherification Enabled by Base-Promoted Halogen Transfer. (n.d.). NIH.
  • Protecting Groups For Alcohols. (2015). Master Organic Chemistry.
  • 2-(HYDROXYMETHYL)-4-NITROBENZENOL. (n.d.). lookchem.
  • Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H). (n.d.). NIH.
  • O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. (n.d.). Organic Chemistry Portal.
  • Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. (n.d.). PMC - NIH.

Sources

Application Notes and Protocols for the Development of 2-(Hydroxymethyl)-4-nitrophenol as a Novel Antimicrobial Agent

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The rise of multidrug-resistant pathogens necessitates the exploration of novel chemical scaffolds for antimicrobial drug discovery. Nitrophenolic compounds represent a promising class of molecules, with their antimicrobial activity often linked to the bioreduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species. This document provides a comprehensive guide for the synthesis, characterization, and evaluation of 2-(Hydroxymethyl)-4-nitrophenol as a potential antimicrobial agent. We present detailed, field-proven protocols for assessing its antimicrobial efficacy, elucidating its mechanism of action, and evaluating its preliminary safety profile. This guide is intended for researchers, scientists, and drug development professionals dedicated to addressing the challenge of antimicrobial resistance.

Introduction: The Rationale for Investigating this compound

Phenolic compounds are a well-established class of antimicrobials, with their activity often attributed to their ability to disrupt microbial cell membranes and denature proteins. The introduction of a nitro group to the phenolic ring, as seen in nitrophenol derivatives, can confer a distinct and potent mechanism of action. This typically involves the enzymatic reduction of the nitro group by bacterial nitroreductases, a class of enzymes prevalent in many pathogenic bacteria but less active in mammalian cells. This reduction generates reactive nitrogen intermediates that can induce significant DNA damage and oxidative stress, ultimately leading to bacterial cell death.

The specific compound, this compound, is of particular interest due to the presence of both a nitro group, which can act as a pro-drug moiety, and a hydroxymethyl group. The hydroxymethyl group may influence the compound's solubility, cell permeability, and interaction with target enzymes, potentially modulating its efficacy and selectivity. This application note outlines a systematic approach to explore the antimicrobial potential of this compound.

Synthesis and Characterization

Diagram: Proposed Synthetic Workflow

G cluster_0 Synthesis of this compound Start 4-Nitrophenol Reaction Hydroxymethylation Reaction Start->Reaction Step 1 Reagents Formaldehyde (CH2O) Base (e.g., NaOH or KOH) Reagents->Reaction Workup Acidification and Extraction Reaction->Workup Step 2 Purification Column Chromatography / Recrystallization Workup->Purification Step 3 Product This compound Purification->Product Step 4 Characterization NMR, Mass Spectrometry, FTIR Product->Characterization Step 5

Caption: Proposed workflow for the synthesis and characterization of this compound.

Protocol 2.1: Synthesis of this compound

This protocol is a proposed method and may require optimization.

  • Dissolution: In a round-bottom flask, dissolve 1 equivalent of 4-nitrophenol in an appropriate aqueous base (e.g., 1 M NaOH) with stirring.

  • Addition of Formaldehyde: To the stirred solution, add 1.1 to 1.5 equivalents of aqueous formaldehyde (37% solution) dropwise at room temperature. The use of a slight excess of formaldehyde is intended to drive the reaction towards the desired product.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 24-48 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and carefully acidify with a dilute acid (e.g., 1 M HCl) to a pH of approximately 3-4.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic extract under reduced pressure. The crude product can be purified by flash column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and Fourier-transform infrared (FTIR) spectroscopy.

In Vitro Antimicrobial Susceptibility Testing

The initial evaluation of a novel compound's antimicrobial potential involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacteria.

Protocol 3.1: Broth Microdilution Assay for MIC Determination

This method is a widely accepted standard for quantitative antimicrobial susceptibility testing.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in broth medium in a 96-well microtiter plate. The concentration range should be chosen based on the expected potency of the compound (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Hypothetical MIC Data
Test MicroorganismGram StainMIC (µg/mL) of this compoundPositive Control (Ciprofloxacin) MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Positive80.5
Enterococcus faecalis (ATCC 29212)Positive161
Escherichia coli (ATCC 25922)Negative320.015
Pseudomonas aeruginosa (ATCC 27853)Negative640.25

Elucidation of the Mechanism of Action

Understanding how a novel compound exerts its antimicrobial effect is crucial for its development. For nitroaromatic compounds, a primary hypothesized mechanism is the induction of DNA damage following reductive activation.

Diagram: Hypothesized Mechanism of Action

G cluster_1 Mechanism of Action of this compound Compound This compound (Pro-drug) Entry Bacterial Cell Entry Compound->Entry Activation Bacterial Nitroreductase (NTR) Entry->Activation Intermediates Reactive Nitrogen Intermediates (e.g., hydroxylamine, nitroso radicals) Activation->Intermediates Reduction Damage DNA Damage (Strand breaks, adducts) Intermediates->Damage SOS SOS Response Activation Damage->SOS Death Bacterial Cell Death SOS->Death

Caption: Hypothesized bioactivation and mechanism of action of this compound.

Protocol 4.1: DNA Damage Induction Assay (SOS ChromoTest)

This assay provides a colorimetric measure of DNA damage by quantifying the induction of the SOS response in bacteria.

  • Bacterial Strain: Use a reporter strain of E. coli (e.g., PQ37) that has a lacZ gene fusion to an SOS-inducible promoter.

  • Compound Exposure: Grow the reporter strain to the mid-log phase and expose it to sub-lethal concentrations of this compound for a defined period (e.g., 2-4 hours). Include a known DNA-damaging agent as a positive control (e.g., mitomycin C) and a vehicle control (DMSO).

  • β-Galactosidase Assay: After the incubation period, measure the β-galactosidase activity using a colorimetric substrate such as o-nitrophenyl-β-D-galactopyranoside (ONPG).

  • Data Analysis: An increase in β-galactosidase activity in the compound-treated cells compared to the vehicle control indicates the induction of the SOS response, suggesting that the compound causes DNA damage.

Preliminary Safety and Toxicity Assessment

Early-stage assessment of a compound's toxicity towards mammalian cells is a critical step in drug development to gauge its therapeutic potential.

Protocol 5.1: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Seed a suitable mammalian cell line (e.g., HEK293 or HepG2) in a 96-well plate and allow the cells to adhere overnight in a humidified 5% CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (cells treated with the solvent) and a blank control (medium only).

  • Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineExposure Time (hours)IC₅₀ (µM) of this compound
HEK29324>100
HepG22485

Conclusion and Future Directions

The protocols and application notes presented here provide a comprehensive framework for the initial investigation of this compound as a potential antimicrobial agent. The proposed research plan systematically evaluates its synthesis, antimicrobial efficacy, mechanism of action, and preliminary safety profile. Positive outcomes from these studies would warrant further investigation, including structure-activity relationship (SAR) studies to optimize the lead compound, in vivo efficacy studies in animal models of infection, and more extensive toxicological profiling. The exploration of novel nitrophenolic scaffolds like this compound is a vital endeavor in the ongoing battle against antimicrobial resistance.

References

  • BenchChem. (2025). In Vitro Assay Protocols for Novel Antimicrobial Compounds.
  • National Institutes of Health (NIH). (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
  • BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds.
  • BenchChem. (2025). Developing Antimicrobial Agents from 3,5-Dimethyl-4-nitrophenol: Application Notes and Protocols.
  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • National Institutes of Health (NIH). (n.d.). Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction.
  • Ackerley Lab. (n.d.). Bacterial Nitroreductase Enzymes.
  • Edwards, D. I. (1977). The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms. Journal of General Microbiology, 100(2), 283-298.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
  • National Institutes of Health (NIH). (n.d.). Future Antimicrobials: Natural and Functionalized Phenolics.
  • National Institutes of Health (NIH). (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • National Center for Biotechnology Information (NCBI). (n.d.). Toxicological Profile for Nitrophenols - HEALTH EFFECTS.
  • ResearchGate. (2025). Antimicrobial activity of Fe-III, Cu-II, Ag-I, Zn-II and Hg-II complexes of 2-(2-hydroxy-5-bromo/nitro-phenyl)-1H- and 2-(2-hydroxyphenyl)-5-methyl/chloro/nitro-1H benzimidazoles.
  • National Institutes of Health (NIH). (n.d.). Understanding the Broad Substrate Repertoire of Nitroreductase Based on Its Kinetic Mechanism.
  • ChemSafetyPro. (2018). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals.
  • Oxford Academic. (2017). In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Toxicological Profile for Nitrophenols.
  • Frontiers. (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • PubMed. (2016). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives.
  • YouTube. (2021). Antimicrobials: Mechanism of action.
  • MDPI. (n.d.). Discovery of Novel Antimicrobial-Active Compounds and Their Analogues by In Silico Small Chemical Screening Targeting Staphylococcus aureus MurB.
  • PubMed. (n.d.). 4-Nitrophenol reduction and antibacterial activity of Ag-doped TiO2 photocatalysts.
  • National Institutes of Health (NIH). (n.d.). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
  • ResearchGate. (2025). Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives.
  • SciSpace. (n.d.). Toxicity of Some Phenolic Derivatives—In Vitro Studies.
  • National Institutes of Health (NIH). (n.d.). Future Antimicrobials: Natural and Functionalized Phenolics.

Application Notes and Protocols: 2-(Hydroxymethyl)-4-nitrophenol as a Versatile Building Block for Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Development Scientists

Abstract This technical guide details the application of 2-(Hydroxymethyl)-4-nitrophenol as a pivotal building block in the synthesis of azo dyes. Its unique trifunctional structure, featuring a phenolic hydroxyl, a hydroxymethyl group, and a nitro group, offers a versatile platform for creating a diverse range of chromophores with tunable properties. We provide a comprehensive overview of its reactivity, two detailed protocols for the synthesis of distinct monoazo dyes, and methodologies for their subsequent characterization. This document is intended for researchers in materials science, synthetic chemistry, and drug development, offering both theoretical insights and practical, field-proven protocols.

Introduction: The Strategic Advantage of this compound

This compound, also known as 2-Hydroxy-5-nitrobenzyl alcohol[1][2], is a highly functionalized aromatic compound. Its value in dye synthesis stems from the synergistic interplay of its three key functional groups:

  • Phenolic Hydroxyl (-OH): This is a potent activating group for electrophilic aromatic substitution. It directs incoming electrophiles, such as diazonium ions, to the ortho and para positions, facilitating the crucial azo coupling reaction.[3]

  • Nitro Group (-NO₂): As a strong electron-withdrawing group, the nitro moiety acts as a powerful auxochrome, deepening the color (a bathochromic shift) of the resulting dye. Its presence is fundamental to achieving vibrant, intense colors.

  • Hydroxymethyl Group (-CH₂OH): This benzylic alcohol provides a secondary reactive site. It can be further modified post-synthesis through esterification or etherification to modulate the dye's solubility, binding affinity to substrates, or other physicochemical properties.

This combination makes this compound not just a passive scaffold, but an active contributor to the final dye's characteristics.

Physicochemical Properties
PropertyValueReference
CAS Number 39224-61-8[4][5]
Molecular Formula C₇H₇NO₄[2]
Molecular Weight 169.13 g/mol [2]
Melting Point 123-127 °C[2][4]
Appearance White to light yellow powder/crystal[4]
Storage Room temperature, sealed in dry conditions[2][5]

The Chemistry of Azo Dye Formation: A Two-Step Process

The synthesis of azo dyes from this compound follows a classic and robust two-step electrophilic aromatic substitution pathway: Diazotization followed by Azo Coupling.[6] Azo compounds are a dominant class of synthetic dyes, accounting for over 60% of all dyes used globally.[3][6]

  • Diazotization: A primary aromatic amine is converted into a highly reactive aryldiazonium salt (Ar-N₂⁺). This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like HCl.[6] This reaction is critically temperature-sensitive and must be performed at 0–5 °C to prevent the unstable diazonium salt from decomposing into a phenol and nitrogen gas.[6][7]

  • Azo Coupling: The aryldiazonium ion, a weak electrophile, then attacks the electron-rich ring of a coupling partner—in this case, this compound.[8] The strong activating effect of the phenolic hydroxyl group facilitates this reaction. The coupling occurs at the position ortho to the hydroxyl group, as the para position is occupied by the hydroxymethyl group. The reaction is typically carried out in an alkaline medium to deprotonate the phenol, forming the more strongly activating phenoxide ion.[9]

Azo_Dye_Synthesis_Mechanism cluster_diazotization Step 1: Diazotization (0-5 °C) cluster_coupling Step 2: Azo Coupling (<10 °C) Amine Ar-NH₂ (Primary Aromatic Amine) Diazonium Ar-N₂⁺Cl⁻ (Aryldiazonium Salt) Amine->Diazonium Nitrous Acid Formation & Reaction HNB This compound (Coupling Component) Diazonium->HNB Reacts With Reagents1 NaNO₂ + 2HCl AzoDye Azo Dye Product (Ar-N=N-Ar'-OH) HNB->AzoDye Electrophilic Attack Reagents2 Alkaline Medium (e.g., NaOH)

Fig. 1: General mechanism of Azo Dye synthesis.

Detailed Synthesis Protocols

Safety First: Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All procedures should be performed in a well-ventilated fume hood. Aromatic amines and nitrophenols can be toxic and irritants.[10][11][12] Diazonium salts in their solid, dry state can be explosive; never isolate them. Always use them in a cold solution immediately after preparation.

Protocol 1: Synthesis of (E)-2-(Hydroxymethyl)-4-nitro-6-(p-tolylazo)phenol

This protocol demonstrates the coupling of diazotized p-toluidine with this compound to produce a yellow-orange dye.

Materials:

  • p-Toluidine (4-methylaniline)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound (HNB)

  • Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl)

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of p-Toluidine

  • In a 100 mL beaker, dissolve 1.07 g (10 mmol) of p-toluidine in a mixture of 3.0 mL of concentrated HCl and 10 mL of distilled water. Gently heat if necessary to achieve dissolution, then cool the solution to room temperature.

  • Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with constant stirring.

  • In a separate 50 mL beaker, prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-toluidine hydrochloride solution. Maintain the temperature below 5 °C throughout the addition.

    • Causality: Slow addition and low temperature are crucial to prevent the exothermic reaction from overheating and decomposing the formed diazonium salt.[6]

  • After the addition is complete, continue stirring in the ice bath for 15 minutes to ensure the reaction goes to completion. The resulting clear solution is the diazonium salt, which should be used immediately.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 1.69 g (10 mmol) of this compound in 20 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution in an ice bath to below 10 °C.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the alkaline HNB solution.

    • Causality: An alkaline environment is necessary to deprotonate the phenolic -OH to the more reactive phenoxide ion, which accelerates the electrophilic attack by the weakly electrophilic diazonium salt.[9]

  • A brightly colored precipitate should form immediately. Continue stirring the reaction mixture in the ice bath for 30 minutes.

  • Acidify the mixture to a pH of ~5-6 using dilute HCl. This helps to fully precipitate the dye.

  • Isolate the solid dye by vacuum filtration using a Buchner funnel.

  • Wash the filter cake with a small amount of cold saturated NaCl solution to remove impurities, followed by a wash with cold distilled water.

    • Causality: This process, known as "salting out," reduces the solubility of the organic dye in the aqueous phase, maximizing the yield.

  • Dry the product in a vacuum oven at 60 °C.

Protocol 2: Synthesis of a Nitro-Substituted Azo Dye

This protocol uses 2-amino-4-nitrophenol as the diazo component, coupling with HNB to create a dye with multiple nitro groups, which is expected to result in a deeper color.

Materials:

  • 2-Amino-4-nitrophenol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • This compound (HNB)

  • Sodium Hydroxide (NaOH)

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of 2-Amino-4-nitrophenol

  • In a 100 mL beaker, create a suspension of 1.54 g (10 mmol) of 2-amino-4-nitrophenol in 15 mL of water and 3.0 mL of concentrated HCl.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • Prepare a solution of 0.70 g (10.1 mmol) of sodium nitrite in 5 mL of cold water.

  • Slowly add the nitrite solution to the cold amine suspension. The solid should gradually dissolve as the diazonium salt is formed.

  • Stir for an additional 20 minutes at 0-5 °C after the addition is complete.

Part B: Azo Coupling

  • In a 250 mL beaker, dissolve 1.69 g (10 mmol) of this compound in 25 mL of 10% aqueous sodium hydroxide.

  • Cool this solution to below 10 °C in an ice bath.

  • Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A.

  • A deep red or brown precipitate is expected to form. Maintain stirring in the ice bath for 45 minutes.

  • Isolate the product via vacuum filtration, wash with cold water, and dry under vacuum.

Experimental Workflow and Characterization

A systematic workflow is essential for reproducible results and accurate analysis.

Experimental_Workflow cluster_analysis Characterization Techniques Start Reagent Preparation & Safety Check Diazotization Step 1: Diazotization (0-5 °C) Start->Diazotization Coupling Step 2: Azo Coupling (<10 °C) Diazotization->Coupling Isolation Step 3: Isolation & Purification (Filtration, Washing) Coupling->Isolation Characterization Step 4: Characterization Isolation->Characterization End Data Analysis & Reporting Characterization->End UVVis UV-Vis Spectroscopy (λmax, Color) FTIR FTIR Spectroscopy (Functional Groups) NMR ¹H NMR Spectroscopy (Structure Confirmation)

Fig. 2: Overall workflow for dye synthesis and analysis.
Characterization Techniques
  • UV-Visible Spectroscopy: Dissolve a small, accurately weighed sample of the purified dye in a suitable solvent (e.g., ethanol or DMSO). Scan the absorbance from 200-800 nm to determine the wavelength of maximum absorbance (λmax), which corresponds to the color of the dye.[13][14]

  • FTIR Spectroscopy: Analyze the solid dye sample to identify key functional groups. Look for characteristic peaks such as O-H stretching (broad, ~3300 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), N=N stretching (~1400-1450 cm⁻¹, often weak), and N-O stretching from the nitro group (~1500-1550 and 1300-1370 cm⁻¹).[13]

  • ¹H NMR Spectroscopy: Dissolve the dye in a deuterated solvent (e.g., DMSO-d₆). The resulting spectrum will confirm the aromatic proton signals and their coupling patterns, verifying the successful formation of the azo linkage at the expected position.[13]

Expected Quantitative Data

The following table provides anticipated results for the dyes synthesized in the protocols. Actual yields and λmax may vary based on experimental conditions and purity.

ParameterDye from Protocol 1Dye from Protocol 2
Diazo Component p-Toluidine2-Amino-4-nitrophenol
Coupling Component HNBHNB
Expected Color Yellow-OrangeDeep Red / Brown
Anticipated λmax ~420 - 480 nm~490 - 550 nm
Typical Yield 75 - 85%70 - 80%

Conclusion

This compound stands out as a highly effective and versatile precursor for the synthesis of azo dyes. Its inherent structural features allow for the straightforward creation of dyes with strong chromophores. The protocols provided herein are robust and can be adapted by using different aromatic amines to generate a broad palette of colors. The additional hydroxymethyl handle opens avenues for further derivatization, making this building block a valuable tool for developing novel colorants and functional materials.

References

  • The Synthesis of Azo Dyes. (n.d.). University of Toronto Scarborough. Retrieved from a relevant university chemistry lab manual source.
  • Azo coupling. (2023). In Wikipedia.
  • Azo coupling. (n.d.). Grokipedia.
  • Azo Coupling. (n.d.). Organic Chemistry Portal.
  • Characterization studies of new textile dyes based on vinyl sulfone reactive groups using different analytical techniques; UV-Vis., FTIR, 1H-NMR and ESI-MS. (2008). Indian Journal of Chemistry.
  • Characterization of a Natural Dye by Spectroscopic and Chromatographic Techniques. (2025). Journal of Analytical & Pharmaceutical Research.
  • SAFETY DATA SHEET for 4-Nitrophenol. (2025). Sigma-Aldrich.
  • Identification of Phthalocyanine Textile Dye Reactive Blue 21 in a Food Coloring by UV-Vis, Raman, and NMR Spectroscopies and HPLC-QTOF-MS. (2022). Molecules.
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (2012).
  • This compound – (39224-61-8). (n.d.). EON Biotech.
  • Azo dye: p-aminophenol and 4-chloro-2-nitrophenol. (2021). Science Madness Discussion Board.
  • Making an Azo Dye from Phenol. (2023). Chemistry LibreTexts.

Sources

Application Notes: Hypothetical Use of 2-(Hydroxymethyl)-4-nitrophenol in Environmental Sensing of Nitroaromatics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Nitroaromatic Contaminant Detection

Nitroaromatic compounds (NACs) are a class of organic molecules that are foundational to numerous industrial processes, including the manufacturing of explosives, pesticides, herbicides, and dyes.[1] Their widespread use has, unfortunately, led to their emergence as significant and persistent environmental pollutants in soil and groundwater.[1][2] Many NACs, such as 2,4,6-trinitrotoluene (TNT), dinitrotoluenes (DNTs), and nitrophenols, are recognized for their toxicity and potential carcinogenicity, posing a considerable risk to ecosystems and human health.[1][2][3] Consequently, the development of sensitive, selective, and field-deployable analytical methods for the rapid detection of NACs is of paramount importance for environmental monitoring and remediation efforts.[3][4][5]

While various analytical techniques exist for NAC detection, including high-performance liquid chromatography (HPLC) and gas chromatography (GC), these methods often require sophisticated instrumentation, extensive sample preparation, and are not well-suited for on-site analysis.[2][6] This has spurred research into novel sensing strategies, primarily centered around fluorescence and electrochemical methods, which offer the promise of portability, high sensitivity, and real-time detection.[4][7][8][9][10]

This document outlines a hypothetical application of 2-(Hydroxymethyl)-4-nitrophenol as a chemosensor for the detection of other electron-deficient nitroaromatic compounds. While direct applications of this specific molecule in environmental sensing are not yet established in peer-reviewed literature, its inherent chemical structure provides a basis for proposing a plausible sensing mechanism. This application note will, therefore, serve as a theoretical guide for researchers interested in exploring new materials for NAC detection, grounded in established principles of chemical sensing.

Part 1: Proposed Sensing Mechanism and Rationale

The proposed sensing application of this compound is predicated on the well-documented phenomenon of fluorescence quenching . Many fluorescent sensing systems for NACs operate on the principle of photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET).[8][11] In a typical scenario, a fluorescent molecule (the sensor) is excited by light of a specific wavelength, causing it to emit light at a longer wavelength. When an electron-deficient molecule, such as many explosive NACs (e.g., TNT, picric acid), comes into close proximity with the excited fluorophore, it can accept an electron from the fluorophore, leading to a non-radiative decay pathway and a "quenching" or decrease in the fluorescence signal.[4][8]

This compound, being a phenol derivative, is expected to exhibit native fluorescence. The presence of both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group can influence its photophysical properties. The core hypothesis is that this molecule can act as a fluorophore whose emission is quenched upon interaction with other, more strongly electron-withdrawing nitroaromatic compounds. The formation of a non-fluorescent ground-state complex between the sensor molecule and the analyte NAC, potentially stabilized by π-π stacking interactions, would provide a mechanism for static quenching.[12]

Proposed Signaling Pathway

cluster_0 Sensor in Absence of Analyte cluster_1 Sensor in Presence of Analyte Excitation Excitation Sensor This compound Excitation->Sensor hv_ex Emission Fluorescence Emission Sensor->Emission hv_em Excitation2 Excitation Sensor2 This compound Excitation2->Sensor2 hv_ex Complex Sensor-NAC Complex (π-π stacking) Quenching Fluorescence Quenching (Signal OFF) Complex->Quenching Non-radiative decay Analyte Nitroaromatic Analyte (e.g., TNT) Sensor2Analyte Sensor2Analyte

Caption: Proposed fluorescence quenching mechanism.

Part 2: Synthesis and Preparation of Sensing Solution

Synthesis of this compound

While a direct synthesis protocol for this compound was not found in the initial search, a plausible route can be adapted from known organic chemistry transformations. A related isomer, 4-(hydroxymethyl)-2-nitrophenol, is synthesized by reacting 2-nitrophenol with formaldehyde in the presence of hydrochloric acid.[13] A similar approach could theoretically be employed starting with 4-nitrophenol.

Disclaimer: The following protocol is a hypothetical adaptation and has not been experimentally validated. It should be performed by trained personnel with appropriate safety precautions.

Materials:

  • 4-Nitrophenol

  • Formaldehyde (40% aqueous solution)

  • Concentrated Hydrochloric Acid (HCl)

  • Reflux condenser and heating mantle

  • Round bottom flask

  • Separatory funnel

  • Beakers and other standard laboratory glassware

  • Rotary evaporator

  • Recrystallization solvent (e.g., water or ethanol/water mixture)

Protocol:

  • In a round bottom flask equipped with a reflux condenser, combine 4-nitrophenol, formaldehyde solution, and concentrated HCl.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling, a biphasic mixture may form. Decant the supernatant liquid.

  • If an oily residue remains, perform steam distillation to remove any unreacted starting material.

  • Extract the desired product from the aqueous residue using a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization to obtain this compound as a solid.

  • Confirm the structure and purity of the final product using analytical techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry.

Preparation of Stock and Working Solutions
  • Sensor Stock Solution (1 mM): Accurately weigh the synthesized this compound and dissolve it in a suitable solvent, such as acetonitrile or a buffered aqueous solution, to a final concentration of 1 mM. Store this stock solution in the dark at 4°C.

  • Analyte Stock Solutions (1 mM): Prepare 1 mM stock solutions of various nitroaromatic compounds (e.g., 2,4,6-trinitrophenol (picric acid), 2,4-dinitrotoluene, p-nitrophenol) in the same solvent as the sensor stock solution.

  • Working Solutions: Prepare fresh working solutions of the sensor and analytes by diluting the stock solutions to the desired concentrations for analysis.

Part 3: Protocol for Fluorescence-Based Detection of Nitroaromatics

This protocol describes the general procedure for evaluating the fluorescence quenching of this compound in the presence of target NACs.

Instrumentation:

  • Fluorescence Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Micropipettes

Experimental Workflow:

prep Prepare Sensor and Analyte Working Solutions spec Determine Optimal Excitation/Emission Wavelengths prep->spec titrate Perform Fluorescence Titration Experiment spec->titrate analyze Analyze Data: Stern-Volmer Plot titrate->analyze validate Assess Selectivity and Test Environmental Samples analyze->validate

Caption: Experimental workflow for NAC detection.

Step-by-Step Protocol:

  • Determine Optimal Wavelengths:

    • Pipette 3 mL of a dilute working solution of the this compound sensor into a quartz cuvette.

    • Scan the excitation spectrum while monitoring the emission at a fixed wavelength.

    • Scan the emission spectrum while exciting at the determined optimal excitation wavelength (λex).

    • The wavelength of maximum emission intensity will be used as λem for subsequent experiments.

  • Fluorescence Titration:

    • To a cuvette containing a fixed concentration of the sensor solution (e.g., 10 µM in 3 mL of solvent), incrementally add small aliquots of a concentrated NAC analyte stock solution.

    • After each addition, gently mix the solution and allow it to equilibrate for 1-2 minutes.

    • Record the fluorescence emission spectrum (or intensity at the fixed λem).

    • Continue this process until a plateau in fluorescence quenching is observed.

  • Data Analysis:

    • Correct the fluorescence intensity data for the dilution effect caused by the addition of the analyte solution.

    • Analyze the quenching efficiency using the Stern-Volmer equation: I₀ / I = 1 + Ksv[Q] Where:

      • I₀ is the fluorescence intensity of the sensor in the absence of the quencher.

      • I is the fluorescence intensity in the presence of the quencher.

      • Ksv is the Stern-Volmer quenching constant.

      • [Q] is the molar concentration of the quencher (analyte).

    • Plot I₀ / I versus [Q]. A linear plot indicates a single type of quenching mechanism (static or dynamic).[8][12] The slope of this plot gives the value of Ksv, which is a measure of the sensor's sensitivity towards the analyte.

  • Selectivity Study:

    • Repeat the titration experiment with a range of different nitroaromatic and non-nitroaromatic compounds to assess the selectivity of the sensor.

    • Compare the Ksv values obtained for different analytes. A significantly higher Ksv for the target NACs indicates good selectivity.

Part 4: Hypothetical Performance Characteristics

The following table summarizes the expected performance characteristics of a hypothetical sensor based on this compound. These values are illustrative and would need to be determined experimentally.

ParameterTarget Value/RangeRationale/Comments
Analyte(s) Picric Acid, TNT, DNPHighly electron-deficient NACs are expected to be the most effective quenchers.
Limit of Detection (LOD) Low µM to high nMCompetitive with other reported fluorescent sensors.[8][14]
Linear Range 0 - 50 µMThe concentration range over which the Stern-Volmer plot is linear.
Quenching Constant (Ksv) 10⁴ - 10⁵ M⁻¹A high Ksv value indicates strong quenching and high sensitivity.[8][14]
Response Time < 5 minutesAssumes rapid complex formation between sensor and analyte.
Selectivity High for electron-deficient NACsLower response expected for less electron-deficient compounds or non-NACs.

Part 5: Environmental Sample Analysis Protocol

Sample Collection and Preparation:

  • Collect water samples in clean amber glass bottles to prevent photodegradation.[15]

  • Store samples at ≤4°C and analyze as soon as possible, ideally within 48 hours.[15][16]

  • Filter the water samples through a 0.45 µm syringe filter to remove particulate matter.

  • Depending on the expected concentration of NACs, a preconcentration step using solid-phase extraction (SPE) may be necessary to achieve the required detection limits.[6]

Analysis Protocol:

  • Prepare a calibration curve by spiking known concentrations of the target NAC into a matrix that mimics the environmental sample (e.g., clean tap water or a synthetic water sample).

  • Add a fixed amount of the this compound sensor solution to the filtered environmental sample.

  • Measure the fluorescence intensity.

  • Quantify the NAC concentration in the sample by comparing its fluorescence quenching effect to the calibration curve.

  • The method of standard additions can be used to mitigate potential matrix effects from complex environmental samples.[17]

Conclusion and Future Outlook

This application note has presented a theoretical framework for the use of this compound as a fluorescent sensor for the environmental detection of nitroaromatic compounds. Based on established principles of fluorescence quenching, a plausible mechanism, synthesis route, and detailed analytical protocols have been outlined. While this application remains hypothetical, it provides a scientifically grounded starting point for researchers to explore the potential of this and other novel nitrophenol derivatives as chemosensors. Experimental validation of the proposed protocols is the essential next step to determine the actual performance characteristics, including sensitivity, selectivity, and applicability to real-world environmental samples. The continued development of simple, cost-effective sensors is crucial for enhancing our capabilities in environmental monitoring and ensuring public safety.

References

  • PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol.
  • Singh, S., et al. (2019). Multimodal Fluorescent Polymer Sensor for Highly Sensitive Detection of Nitroaromatics. Scientific Reports, 9(1), 7269.
  • ResearchGate. Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine...
  • Sungkyunkwan University. (2020). Development of the World's First Fluorescence Amplifier Sensor for Detection of Nitroaromatic Compounds.
  • Kim, J., et al. (2018). An enhanced fluorescence detection of a nitroaromatic compound using bacteria embedded in porous poly lactic-co-glycolic acid microbeads. Analyst, 143(21), 5218-5224.
  • Hassan, S., et al. (2023). Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite. Polymers, 15(4), 882.
  • Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene?.
  • Li, Y., et al. (2023). Fully Flexible Covalent Organic Frameworks for Fluorescence Sensing 2,4,6-Trinitrophenol and p-Nitrophenol. Molecules, 28(3), 1238.
  • ResearchGate. Disposable Electrochemical Sensor for Determination of Nitroaromatic Compounds by a Single-Run Approach.
  • SciSpace. Electrochemical Detection of 4-Nitrophenol by Using Graphene Based Nanocomposite Modified Glassy Carbon Electrodes.
  • MDPI. A Highly Selective Economical Sensor for 4-Nitrophenol.
  • National Center for Biotechnology Information. (2023). Advances in 4-Nitrophenol Detection and Reduction Methods and Mechanisms: An Updated Review. ACS Omega.
  • National Center for Biotechnology Information. (2016). Nitroaromatic explosives detection using electrochemically exfoliated graphene. Scientific Reports.
  • National Center for Biotechnology Information. (2023). Environmental Sample Stability for Pharmaceutical Compound Analysis: Handling and Preservation Recommendations. Toxics.
  • LCGC International. Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column.
  • U.S. Environmental Protection Agency. Chapter Four: Organic Analytes. In: Test Methods for Evaluating Solid Waste, Physical/Chemical Methods (SW-846).
  • PubMed. Fluorescence-based sensing of p-nitrophenol and p-nitrophenyl substituent organophosphates.
  • National Center for Biotechnology Information. 2-Methyl-4-nitrophenol. PubChem Compound Database.
  • ResearchGate. Simultaneous Spectrophotometric Determination of Nitrophenol Isomers in Environmental Samples Using First Derivative of the Density Ratio Spectra.
  • ResearchGate. Detection of nitrophenols with a fluorescent Zr(IV) metal-organic framework functionalized with benzylamino groups.
  • PubMed. Detection of nitroaromatic explosives based on photoluminescent polymers containing metalloles.
  • Semantic Scholar. Highly sensitive detection of nitroaromatic explosives at discrete nanowire arrays.
  • PubMed. Rapid and Sensitive Determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, Parathion-Methyl, Fenitrothion, and Parathion-Ethyl by Liquid Chromatography With Electrochemical Detection.

Sources

Application Note: Robust Methods for the Quantification of 2-(Hydroxymethyl)-4-nitrophenol in Complex Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides detailed protocols and technical insights for the accurate quantification of 2-(Hydroxymethyl)-4-nitrophenol in various reaction mixtures. Accurate measurement of this compound is critical for reaction monitoring, yield calculation, and impurity profiling in pharmaceutical and chemical synthesis. We present three validated analytical methods: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography with Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. Each method is detailed with step-by-step protocols, validation parameters, and an explanation of the scientific principles guiding the experimental choices. This document is designed to equip researchers with the necessary tools to select and implement the most appropriate analytical strategy for their specific application.

Introduction and Analytical Challenges

This compound is a key intermediate and potential impurity in the synthesis of various organic molecules, including pharmaceuticals and dyes.[1] Its concentration in a reaction mixture provides critical data for process optimization, kinetic studies, and quality control. However, quantifying this analyte presents challenges due to potential interferences from starting materials, reagents, by-products, and solvents present in the complex matrix. The selection of an analytical method must therefore consider the required sensitivity, selectivity, and the nature of the sample matrix.

This document serves as a practical guide to three robust quantification methods, outlining not just the procedural steps but also the rationale for method design and the importance of a thorough validation process to ensure data integrity.[2][3]

General Sample Preparation Workflow

Effective sample preparation is paramount to minimize matrix effects and ensure the longevity of analytical instrumentation. The goal is to isolate the analyte of interest from interfering components.[4]

Sample_Preparation_Workflow Start Reaction Mixture Sample Dilute Dilution with appropriate solvent (e.g., Mobile Phase, Acetonitrile) Start->Dilute Filter Filtration (0.22 or 0.45 µm syringe filter) to remove particulates Dilute->Filter Complex_Matrix Is the matrix complex or analyte concentration low? Filter->Complex_Matrix Direct_Analysis Direct Analysis (HPLC or UV-Vis) Complex_Matrix->Direct_Analysis No SPE Solid-Phase Extraction (SPE) for cleanup and concentration Complex_Matrix->SPE Yes LLE Liquid-Liquid Extraction (LLE) for selective isolation Complex_Matrix->LLE Yes SPE->Direct_Analysis Derivatization Derivatization (Required for GC) SPE->Derivatization LLE->Direct_Analysis LLE->Derivatization GC_Analysis GC-MS Analysis Derivatization->GC_Analysis

Caption: General workflow for sample preparation prior to analysis.

A simple "dilute-and-shoot" approach is often sufficient but for complex matrices or trace-level analysis, extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) are recommended to improve selectivity and sensitivity.[5][6]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the most common and reliable method for quantifying nitrophenolic compounds due to its high resolution, sensitivity, and specificity. An ion-pair, reversed-phase method is particularly effective for separating the target analyte from its potential metabolites or related impurities.[7][8]

Principle

The method utilizes a C18 stationary phase to separate compounds based on their hydrophobicity. An acidic mobile phase ensures that the phenolic hydroxyl group is protonated. The UV detector measures the absorbance of the analyte as it elutes from the column, and the peak area is proportional to its concentration.

Experimental Protocol

HPLC_Workflow Prep Prepare Mobile Phase & Standards Equilibrate Equilibrate HPLC System with Mobile Phase Prep->Equilibrate Sample Prepare Sample (Dilute & Filter) Inject Inject Standard/Sample Sample->Inject Equilibrate->Inject Separate Isocratic/Gradient Elution on C18 Column Inject->Separate Detect UV Detection (e.g., 290 nm) Separate->Detect Analyze Integrate Peak & Quantify using Calibration Curve Detect->Analyze

Caption: Experimental workflow for the HPLC-UV method.

A. Instrumentation and Materials

  • HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), purified water.

  • Reagents: Formic acid or citrate buffer.[7][9]

  • Reference Standard: High-purity this compound.

B. Chromatographic Conditions

  • Mobile Phase: Isocratic mixture of Acetonitrile and 50 mM acetate buffer (pH 5.0). A common starting ratio is 20:80 (v/v).[6]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35-45 °C.[6]

  • Injection Volume: 10-20 µL.

  • Detection Wavelength: 290 nm, selected as an optimal wavelength for simultaneous detection of 4-nitrophenol and its potential metabolites.[7]

C. Protocol Steps

  • Standard Preparation: Prepare a stock solution of the reference standard (e.g., 1 mg/mL) in methanol. Perform serial dilutions to create a set of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Dilute an aliquot of the reaction mixture with the mobile phase to bring the expected analyte concentration within the calibration range. Filter the diluted sample through a 0.45 µm syringe filter.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the calibration standards, followed by the prepared samples.

  • Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standards. Determine the concentration of this compound in the samples using the linear regression equation from the calibration curve.

Method Validation

A validated method ensures reliable results.[10] Key parameters to assess include:

  • Linearity: The ability to elicit results that are directly proportional to the analyte concentration.[11]

  • Accuracy & Precision: Determined by analyzing samples with known concentrations (controls) on the same day (intra-day) and on different days (inter-day).[10]

  • Limit of Detection (LOD) & Limit of Quantification (LOQ): The lowest concentration that can be reliably detected and quantified, respectively.[11]

ParameterTypical Acceptance CriteriaExample Value
Linearity (R²) ≥ 0.9990.9994[7]
Range e.g., 1-100 µg/mL2.5–100 µM[7][8]
Accuracy (% Recovery) 98-102%96-112%[12]
Precision (% RSD) ≤ 2% (Intra-day), ≤ 3% (Inter-day)< 5.5%[7]
LOQ Signal-to-Noise Ratio ≥ 102.5 µM[8]

Method 2: Gas Chromatography (GC)

GC is a powerful technique for separating volatile and thermally stable compounds. For polar compounds like nitrophenols, derivatization is often required to increase volatility and improve peak shape.[5][13]

Principle

The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. A Flame Ionization Detector (FID) or a Mass Spectrometer (MS) can be used for detection and quantification. MS provides higher specificity through mass fragmentation patterns.

Experimental Protocol

GC_Workflow Sample Prepare Sample (e.g., LLE Extraction) Derivatize Derivatization (e.g., Acetylation with Acetic Anhydride) Sample->Derivatize Inject Inject Derivatized Sample into GC Inlet Derivatize->Inject Separate Temperature-Programmed Separation on Capillary Column (e.g., CP-Sil 8) Inject->Separate Detect Detection (FID or MS) Separate->Detect Analyze Integrate Peak & Quantify using Calibration Curve Detect->Analyze

Caption: Experimental workflow for the GC-MS/FID method.

A. Instrumentation and Materials

  • Gas chromatograph with an FID or MS detector.

  • Capillary column (e.g., Agilent CP-Sil 8 CB or CP-Sil 13 CB, 50 m x 0.32 mm).[14][15]

  • Reagents: Derivatizing agent (e.g., acetic anhydride), extraction solvent (e.g., toluene), catalyst (e.g., pyridine).[14]

B. GC Conditions

  • Carrier Gas: Helium or Hydrogen.[13]

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 90 °C, ramp at 3 °C/min to 162 °C, then hold.[14]

  • Detector Temperature: 300 °C (FID).

C. Protocol Steps

  • Sample Extraction: If necessary, perform a liquid-liquid extraction. For example, acidify the aqueous sample and extract with toluene.[14]

  • Derivatization (Acetylation): To the extracted sample (or a dried aliquot of the reaction mixture), add petroleum ether and 0.5 mL of acetic anhydride. Mix thoroughly for 5 minutes at room temperature.[14]

  • Preparation for Injection: Decant the organic phase and dry it with anhydrous sodium sulfate.[14]

  • Standard Preparation: Prepare calibration standards and derivatize them using the same procedure as the samples.

  • Analysis: Inject 1-5 µL of the prepared standards and samples into the GC.

  • Quantification: Create a calibration curve and quantify as described for the HPLC method.

Method 3: UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, rapid, and cost-effective method suitable for high-concentration samples or for reaction screening where high specificity is not required.[16] Its primary limitation is susceptibility to interference from other UV-absorbing species in the mixture.

Principle

The method is based on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. 4-nitrophenol exhibits a pH-dependent absorption maximum. In basic solutions, it deprotonates to form the 4-nitrophenolate ion, which has a strong absorbance peak around 400-401 nm, shifting it away from many common interferences.[16][17][18]

Protocol Steps
  • Wavelength Selection: Scan a standard solution of this compound in a basic solution (e.g., 10 mM NaOH) from 200-600 nm to determine the wavelength of maximum absorbance (λmax), expected to be near 401 nm.[19]

  • Standard Preparation: Prepare a stock solution of the reference standard. Create a series of calibration standards by diluting the stock solution in 10 mM NaOH.

  • Sample Preparation: Dilute a precise aliquot of the reaction mixture with 10 mM NaOH to fall within the linear range of the assay. A blank should be prepared using the reaction matrix without the analyte, if possible, and diluted similarly.

  • Measurement: Set the spectrophotometer to λmax. Zero the instrument using a 10 mM NaOH blank. Measure the absorbance of each standard and sample.

  • Quantification: Plot absorbance vs. concentration for the standards to create a calibration curve. Calculate the sample concentration using the curve's linear equation.

Method Comparison

The choice of method depends on the specific requirements of the analysis.

FeatureHPLC-UVGC-MS/FIDUV-Vis Spectrophotometry
Selectivity HighVery High (MS), Good (FID)Low to Moderate
Sensitivity HighVery HighModerate
Sample Throughput ModerateLow (due to derivatization)High
Cost ModerateHighLow
Expertise Required IntermediateHighLow
Best For Routine QC, purity analysis, complex mixtures.Trace analysis, structural confirmation (MS).Rapid screening, simple matrices, high concentration samples.

Conclusion

The quantification of this compound in reaction mixtures can be reliably achieved using HPLC-UV, GC, or UV-Vis spectrophotometry. HPLC-UV stands out as the most versatile and robust method for most applications in research and drug development. GC-MS offers superior selectivity and sensitivity, particularly when structural confirmation is needed, though it requires a derivatization step. UV-Vis spectrophotometry provides a rapid and economical alternative for simpler applications. For all methods, proper validation is essential to guarantee the accuracy and reliability of the results, thereby ensuring the quality and consistency of the final product.[2][11]

References

  • ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization.
  • ResearchGate. (2025). Gas-chromatographic determination of nitrophenols after derivatisation with diazomethane.
  • Agilent. Chlorophenol, nitrophenols and methylphenols Determination of methyl.
  • Agilent. Chlorophenols, nitrophenols and methylphenols Analysis of phenols according to EPA 604.
  • Oxford Academic. (2025). Development and Validation of Chromatographic Methods for the Identification and Quantitation of Organic Compounds Leached from a Laminated Polyolefin Material.
  • Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters.
  • La démarche ISO 17025. (2015).
  • Scribd. Analysis of Nitrophenols With Gas ChromatographyMa | PDF.
  • ResearchGate. Time-dependent UV-vis absorption spectra of 4-nitrophenol reduced by....
  • NIH.
  • LCGC International.
  • ResearchGate. (a) UV–visible absorption spectra of 4-nitrophenol and 4-nitrophenolate....
  • Gavin Publishers. (2023).
  • NIH. (2021). Spectrophotometric Determination of p-Nitrophenol under ENP Interference. PMC.
  • Emery Pharma. (2023).
  • A Comprehensive Guide for Analytical Method Valid
  • ResearchGate. UV–Vis spectra of (a) p-nitrophenol in water and (b) p-nitrophenolate formation in the presence of NaBH4.
  • UKEssays.com. (2017).
  • Prepar
  • ResearchGate. (2025). On-line sample preparation and determination of phenols with a Flow-Analysis method.
  • Agilent. Easy Method Transfer and Improved Performance with Agilent InfinityLab Poroshell 120 4 µm Columns.
  • NIH. (2011).
  • PubMed. (2011).
  • Phenomenex. Reversed Phase HPLC Method Development.
  • MDPI. Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs)
  • PubMed. (1980).
  • PubMed. (2000). Rapid and Sensitive Determination of 4-nitrophenol, 3-methyl-4-nitrophenol, 4,6-dinitro-o-cresol, Parathion-Methyl, Fenitrothion, and Parathion-Ethyl by Liquid Chromatography With Electrochemical Detection.
  • NIH.

Sources

The Strategic Application of 2-(Hydroxymethyl)-4-nitrophenol as a Safety-Catch Linker in Solid-Phase Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Modern Approach to Cleavage Strategies in SPOS

In the landscape of solid-phase organic synthesis (SPOS), the choice of linker is a critical determinant of the overall synthetic strategy's success and versatility. While traditional linkers offer a straightforward path for the immobilization and subsequent cleavage of target molecules, they often lack the nuanced control required for complex multi-step syntheses. The "safety-catch" linker paradigm addresses this limitation by providing a stable anchor throughout the synthetic sequence, which can be "activated" by a specific chemical transformation to render it labile for cleavage under mild conditions.[1] This approach introduces an orthogonal dimension to the cleavage strategy, enhancing the synthetic chemist's toolkit.

This application note details the utility of 2-(Hydroxymethyl)-4-nitrophenol as a robust and versatile safety-catch linker. Its unique electronic and structural features—specifically the electron-withdrawing nitro group—confer remarkable stability to the benzyl ether linkage during a wide range of synthetic transformations. This stability is then strategically reversed through the reduction of the nitro group to an amine, which dramatically alters the electronic properties of the linker and facilitates cleavage under mild acidic conditions. This two-step cleavage process provides a high degree of control, making this compound an invaluable tool for the synthesis of complex small molecules and peptides.

Principle of the this compound Safety-Catch Linker

The functionality of the this compound linker is predicated on a two-stage process: an initial stable immobilization followed by a chemically triggered activation and subsequent cleavage. This strategy ensures that the linkage to the solid support remains intact during various synthetic steps, including those that might inadvertently cleave more labile linkers.

  • Immobilization (Stable State): The substrate, typically a carboxylic acid, is anchored to the solid support via an ether or ester bond with the benzylic hydroxyl group of the linker. The presence of the para-nitro group significantly reduces the electron density of the benzene ring and the benzylic position, thereby stabilizing the linkage against premature cleavage, particularly under acidic conditions.

  • Activation (Labilization): Once the solid-phase synthesis is complete, the inert nitro group is selectively reduced to an electron-donating amino group. This transformation is the "safety-catch" release mechanism. The resulting amino group fundamentally alters the electronic character of the linker, making the benzylic position highly susceptible to cleavage.

  • Cleavage (Release): The activated 4-amino-2-(hydroxymethyl)phenol linker is now labile and can be readily cleaved under mild acidic conditions, such as with trifluoroacetic acid (TFA), to release the desired molecule from the solid support.

Experimental Protocols and Methodologies

The following protocols provide a comprehensive guide for the application of this compound as a safety-catch linker, from resin preparation to the final product cleavage.

Protocol 1: Functionalization of Merrifield Resin with this compound

This procedure describes the attachment of the linker to a standard chloromethylated polystyrene (Merrifield) resin.

Materials:

  • Merrifield resin (chloromethylated polystyrene), 1% DVB, 100-200 mesh

  • This compound

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Reaction vessel for solid-phase synthesis

Procedure:

  • Swell the Merrifield resin (1.0 eq, based on chlorine loading) in anhydrous DMF (10 mL per gram of resin) for 1 hour in the reaction vessel.

  • In a separate flask, dissolve this compound (2.0 eq) and potassium carbonate (3.0 eq) in anhydrous DMF.

  • Drain the DMF from the swollen resin and add the solution of the linker and base.

  • Secure the reaction vessel on a shaker and agitate the mixture at 50-60 °C for 18-24 hours.

  • Allow the resin to cool to room temperature. Drain the reaction mixture.

  • Wash the resin sequentially with DMF (3 x 10 mL/g), DMF/water (1:1, v/v) (3 x 10 mL/g), water (3 x 10 mL/g), methanol (3 x 10 mL/g), and dichloromethane (DCM) (3 x 10 mL/g).

  • Dry the functionalized resin under high vacuum to a constant weight. The loading of the linker can be determined by elemental analysis for nitrogen.

Workflow for Resin Functionalization

G cluster_reactants Reactants Resin Merrifield Resin (Cl) Reaction Reaction 50-60°C, 18-24h Resin->Reaction Swell Linker This compound Linker->Reaction Base K₂CO₃ or Cs₂CO₃ Base->Reaction Solvent DMF Solvent->Reaction FunctionalizedResin Functionalized Resin (Linker-O-CH₂-Polymer) Washing Sequential Washing (DMF, H₂O, MeOH, DCM) Reaction->Washing Cool & Filter Drying Dry under Vacuum Washing->Drying Filter Drying->FunctionalizedResin

Caption: The two-stage activation and cleavage mechanism.

Protocol 3: On-Resin Synthesis

Following immobilization, the substrate can be subjected to a variety of synthetic transformations. For peptide synthesis, this would involve standard Fmoc- or Boc-based solid-phase peptide synthesis (SPPS) cycles of deprotection and coupling. The linker is stable to the conditions used in both strategies.

Protocol 4: Activation and Cleavage of the Linker

This two-step protocol first activates the linker by reducing the nitro group and then cleaves the product from the resin.

Materials:

  • Substrate-loaded resin

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • N,N-Dimethylformamide (DMF)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Scavengers (e.g., triisopropylsilane (TIS), water), if required for the substrate

Activation Procedure (Nitro Group Reduction):

  • Swell the resin in DMF (10 mL per gram of resin).

  • Prepare a solution of SnCl₂·2H₂O (5-10 equivalents per nitro group) in DMF.

  • Add the SnCl₂ solution to the swollen resin.

  • Shake the mixture at room temperature for 2-4 hours. The completion of the reaction can be monitored by a colorimetric test for the presence of an aromatic amine (e.g., with a diazonium salt).

  • Drain the reaction mixture and wash the resin thoroughly with DMF (5 x 10 mL/g), followed by DCM (5 x 10 mL/g) to remove all traces of the reducing agent.

  • Dry the activated resin under vacuum.

Cleavage Procedure:

  • Swell the activated, dried resin in DCM.

  • Prepare a cleavage cocktail. For many simple molecules, a solution of 10-20% TFA in DCM is sufficient. For peptides with acid-sensitive side chains, a standard cocktail (e.g., TFA/TIS/water, 95:2.5:2.5) should be used.

  • Add the cleavage cocktail to the resin and shake at room temperature for 1-2 hours.

  • Filter the resin and collect the filtrate.

  • Wash the resin with additional cleavage cocktail (2 x 5 mL/g) and then with DCM (2 x 5 mL/g).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • The crude product can then be purified by standard methods such as HPLC or crystallization.

Data Summary Table

StepKey ReagentsTypical ConditionsPurpose
Resin Functionalization This compound, K₂CO₃, DMF50-60 °C, 18-24hCovalent attachment of the linker to the solid support.
Substrate Immobilization Carboxylic Acid, DIC, DMAP, DCMRoom Temp, 4-12hEsterification of the substrate to the linker.
Linker Activation SnCl₂·2H₂O, DMFRoom Temp, 2-4hReduction of the nitro group to an amine, labilizing the linker.
Product Cleavage TFA, DCMRoom Temp, 1-2hRelease of the final product from the activated linker.

Conclusion and Field-Proven Insights

The this compound linker represents a sophisticated and highly practical tool in the arsenal of solid-phase organic synthesis. Its safety-catch mechanism provides an exceptional level of control over the release of the final product, allowing for the execution of complex synthetic sequences that would be challenging with more conventional linkers. The stability of the nitrobenzyl ether linkage to a broad range of reagents, followed by a straightforward and high-yielding activation and cleavage protocol, underscores its utility. Researchers and drug development professionals will find this linker particularly advantageous for the synthesis of delicate molecules where mild final cleavage conditions are paramount. By understanding and applying the principles and protocols outlined in this note, scientists can leverage the full potential of this powerful safety-catch strategy to accelerate their research and development efforts.

References

  • Backes, B. J., & Ellman, J. A. (1999). An Alkanesulfonamide "Safety-Catch" Linker for Solid-Phase Synthesis. The Journal of Organic Chemistry, 64(7), 2322–2330. [Link]
  • Kenner, G. W., McDermott, J. R., & Sheppard, R. C. (1971). The safety catch principle in solid phase peptide synthesis.
  • Rich, D. H., & Gurwara, S. K. (1975). Preparation of a new o-nitrobenzyl resin for solid-phase synthesis of protected peptides. Tetrahedron Letters, 16(4), 301-304.
  • Holmes, C. P., & Jones, D. G. (1995). A new and useful safety-catch linker for solid-phase synthesis. The Journal of Organic Chemistry, 60(8), 2318–2319.
  • Pátek, M., & Lebl, M. (1991). A safety-catch type of an acid-labile linker for solid-phase synthesis. Tetrahedron Letters, 32(31), 3891-3894.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Synthesis of 2-(Hydroxymethyl)-4-nitrophenol

Welcome to the comprehensive technical guide for the synthesis of this compound. This molecule, a key intermediate in various research and development applications, is typically synthesized via the electrophilic hydroxymethylation of 4-nitrophenol using formaldehyde.[1] While the reaction appears straightforward, achieving high yield and purity can be challenging due to potential side reactions and purification difficulties.

This guide is structured to provide direct, actionable solutions to common experimental hurdles. As your dedicated application scientist, my goal is to move beyond simple procedural lists and explain the underlying chemical principles. This will empower you to not only troubleshoot current issues but also to proactively optimize your experimental design for robust and reproducible results. We will delve into common problems, from low yields to purification woes, providing a logical framework for identifying root causes and implementing effective solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is critically low. What are the primary causes and how can I fix them?

Low yield is the most common issue, often stemming from several factors. A systematic approach is key to diagnosing the problem.

Potential Causes & Recommended Actions:

  • Incomplete Reaction: The hydroxymethylation of nitrophenols can be sluggish.

    • Solution 1: Extend Reaction Time. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) (see Protocol 2). If a significant amount of 4-nitrophenol remains after the initially planned duration, extend the reflux time in 2-hour increments. A reaction time of up to six hours under reflux may be necessary to drive the reaction towards completion.[2]

    • Solution 2: Optimize Temperature. Ensure the reaction mixture is maintaining a consistent, vigorous reflux. Insufficient heating can drastically slow the reaction rate.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of formaldehyde to 4-nitrophenol can lead to either incomplete conversion or the formation of unwanted byproducts.

    • Solution: Use a Molar Excess of Formaldehyde. Employing a moderate excess of formaldehyde (e.g., 1.5 to 2.5 equivalents) can help push the equilibrium towards the product. However, a very large excess should be avoided as it can promote the formation of polymeric resins.

  • Catalyst Inactivity or Insufficient Amount: In acid-catalyzed variants, the catalyst's role is crucial.

    • Solution: Verify Catalyst Quality and Loading. Ensure the acid catalyst (e.g., concentrated HCl) is of appropriate concentration and quality. Use the recommended catalytic amount; too little will result in a slow reaction, while too much can promote undesirable side reactions.

  • Product Loss During Workup: The product can be lost during extraction or purification if the procedure is not optimized.

    • Solution: Refine Purification Strategy. The initial product may present as an oil.[2] Instead of direct crystallization, perform a steam distillation to remove unreacted 4-nitrophenol first. Subsequently, extract the aqueous residue multiple times with a suitable solvent like ethyl acetate to ensure complete recovery of the product before attempting recrystallization.

Below is a decision-tree diagram to guide your troubleshooting process for low-yield issues.

low_yield_troubleshooting start Low Yield Observed check_tlc Analyze Reaction Mixture by TLC start->check_tlc sub_node_1 check_tlc->sub_node_1 start_material High % of Starting Material? sub_node_1->start_material streaks_polymers Streaking or Baseline Spots? sub_node_1->streaks_polymers incomplete_rxn Incomplete Reaction start_material->incomplete_rxn Yes workup_issue No Significant Impurities by TLC start_material->workup_issue No side_reactions Side Reactions / Polymerization streaks_polymers->side_reactions Yes solution1 Action: - Extend Reflux Time - Check Temperature - Verify Reagent Stoichiometry incomplete_rxn->solution1 solution2 Action: - Reduce Formaldehyde Excess - Lower Reaction Temperature - Consider a Milder Catalyst side_reactions->solution2 loss_during_workup Product Loss During Workup workup_issue->loss_during_workup Yes solution3 Action: - Optimize Extraction Solvent/pH - Perform Steam Distillation - Review Recrystallization Solvent loss_during_workup->solution3

Caption: Troubleshooting flowchart for low product yield.

Q2: My final product is a dark, oily, or resinous substance that is difficult to purify. How can I obtain a clean, crystalline solid?

The formation of an impure, non-crystalline product is a classic problem in phenol-formaldehyde chemistry, largely due to the formation of oligomers and other colored impurities.

Potential Causes & Recommended Actions:

  • Polymerization: Phenols and formaldehyde can polymerize, especially under harsh acidic conditions and high temperatures, to form phenolic resins (a Bakelite-type reaction).

    • Solution 1: Control Temperature. Avoid excessive heating. Maintain a steady reflux without allowing the temperature to climb uncontrollably.

    • Solution 2: Moderate Formaldehyde Excess. A large excess of formaldehyde drives polymerization. Stick to a stoichiometry of 1.5-2.5 equivalents.

  • Presence of Unreacted Starting Material: Unreacted 4-nitrophenol can act as an impurity that inhibits the crystallization of the desired product.

    • Solution: Steam Distillation. As mentioned previously, 4-nitrophenol is volatile with steam while this compound is not. Performing a steam distillation on the crude product (after removing the acid catalyst) is a highly effective method to remove the starting material.[2]

  • Inappropriate Recrystallization Solvent: The choice of solvent is critical for successful crystallization.

    • Solution: Use a Hot Water Recrystallization. The target molecule has sufficient solubility in hot water and much lower solubility in cold water, making this an excellent and cost-effective choice for purification.[2] After steam distillation, the residue can be extracted with boiling water. The combined hot water extracts are then filtered while hot (to remove insoluble resins) and allowed to cool slowly to yield crystalline product.

Q3: My TLC analysis shows multiple product spots. How can I improve the reaction's selectivity?

The formation of multiple products indicates a lack of regioselectivity or over-reaction.

Potential Causes & Recommended Actions:

  • Formation of Isomers: While the hydroxyl group strongly directs electrophilic substitution to the ortho position, some substitution at the other ortho position (to form 4-hydroxy-3-nitrobenzyl alcohol) can occur, though it is generally less favored due to steric hindrance from the nitro group.

    • Solution: Precise Temperature Control. Reaction temperature can influence isomer ratios. Maintaining the lowest possible reflux temperature that still allows for a reasonable reaction rate can sometimes improve selectivity.

  • Di-substitution: It is possible for two hydroxymethyl groups to add to the ring.

    • Solution: Control Stoichiometry. Limit the amount of formaldehyde used. Ensure it does not exceed 2.5 equivalents relative to 4-nitrophenol. Adding the formaldehyde solution dropwise over a period rather than all at once can also help maintain a low instantaneous concentration, disfavoring di-substitution.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the acid-catalyzed hydroxymethylation of 4-nitrophenol?

The reaction is an electrophilic aromatic substitution. The key steps are:

  • Electrophile Formation: Formaldehyde is protonated by the acid catalyst (e.g., HCl) to form the highly electrophilic hydroxymethyl cation, [CH₂OH]⁺.

  • Nucleophilic Attack: The electron-rich phenol ring, activated by the powerful ortho, para-directing hydroxyl group, acts as a nucleophile. It attacks the hydroxymethyl cation. The attack occurs preferentially at the ortho position due to the directing effect of the -OH group.

  • Rearomatization: The resulting intermediate (a resonance-stabilized carbocation or Wheland intermediate) loses a proton (H⁺) to restore the aromaticity of the ring, yielding the final product.

reaction_mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2 & 3: Attack and Rearomatization CH2O H₂C=O CH2OH+ [H₂C-OH]⁺ (Hydroxymethyl Cation) CH2O->CH2OH+ + H⁺ H+ H⁺ 4NP 4-Nitrophenol Intermediate Wheland Intermediate (Resonance Stabilized) 4NP->Intermediate + [H₂C-OH]⁺ Product This compound Intermediate->Product - H⁺ synthesis_workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage cluster_analysis Analysis Stage setup 1. Reaction Setup (4-Nitrophenol, Formaldehyde, HCl) reflux 2. Reflux for 6h (Monitor by TLC) setup->reflux cool 3. Cool Reaction Mixture reflux->cool steam_distill 4. Steam Distillation (Removes unreacted 4-NP) cool->steam_distill extract 5. Hot Water Extraction steam_distill->extract recrystallize 6. Recrystallization from Water extract->recrystallize isolate 7. Isolate & Dry Product recrystallize->isolate yield 8. Calculate Yield isolate->yield characterize 9. Characterize Product (MP, HPLC, NMR, etc.) yield->characterize

Sources

"purification of crude 2-(Hydroxymethyl)-4-nitrophenol by recrystallization"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals undertaking the purification of crude 2-(Hydroxymethyl)-4-nitrophenol via recrystallization. The content is structured to address common challenges and fundamental questions, ensuring a robust and reproducible purification process.

Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization procedure in a direct question-and-answer format.

Question: My compound has completely dissolved in the hot solvent, but no crystals are forming even after cooling in an ice bath. What's wrong?

Answer: This is a classic sign that your solution is not supersaturated, which is essential for crystal nucleation and growth. There are several reasons this might occur and corresponding solutions:

  • Cause 1: Excessive Solvent: You have likely used too much solvent, meaning the compound remains soluble even at low temperatures.

    • Solution: Gently heat the solution to evaporate a portion of the solvent. Continue to remove solvent until the solution appears slightly cloudy or until you observe the formation of solid material on a stirring rod after dipping it in the solution and allowing it to cool. Once you reach this point of saturation, allow the solution to cool slowly again.

  • Cause 2: Rapid Cooling: Cooling the solution too quickly can sometimes inhibit the initial formation of crystal nuclei.

    • Solution: Remove the flask from the ice bath and allow it to cool slowly to room temperature on a benchtop, insulated with a paper towel. Slow cooling provides the necessary time for molecules to orient themselves into a stable crystal lattice.

  • Cause 3: Lack of Nucleation Sites: Crystal formation requires an initial surface or "seed" to begin growing.

    • Solution A (Scratching): Use a glass stirring rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass created by scratching can provide the necessary nucleation sites to initiate crystallization.[1]

    • Solution B (Seeding): If you have a small amount of pure this compound, add a single tiny crystal to the cooled solution. This "seed crystal" provides a template for further crystal growth.[1]

Question: My product has separated as an oil, not as solid crystals. How do I fix this?

Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point. The resulting oil is an impure liquid phase of your compound.

  • Cause 1: High Solute Concentration/Rapid Cooling: The solution is likely too concentrated, causing the compound to come out of solution rapidly as a liquid before it has a chance to form an ordered crystal lattice.

    • Solution: Reheat the solution until the oil completely redissolves. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation. Then, ensure the solution cools very slowly, without disturbance, to encourage proper crystal formation.

  • Cause 2: Inappropriate Solvent Choice: The chosen solvent may not be ideal for this specific compound.

    • Solution: Consider using a mixed-solvent system. After redissolving the oil by heating, add a second solvent (an "anti-solvent") in which your compound is less soluble, dropwise, until the solution becomes persistently cloudy. Then, add a few drops of the first solvent to clarify the solution and allow it to cool slowly. A common pairing is a polar solvent like ethanol with a non-polar one like hexane, or with water.

Question: My final yield is very low. What are the common causes of product loss?

Answer: A low recovery is a frequent issue in recrystallization. Optimizing each step is key to maximizing yield.

  • Cause 1: Using an Excessive Amount of Solvent: As discussed previously, using too much solvent will keep a significant portion of your product dissolved in the mother liquor even after cooling.

    • Solution: Always aim to use the minimum amount of hot solvent required to fully dissolve the crude solid. This ensures the solution is saturated and will yield a greater crop of crystals upon cooling.

  • Cause 2: Premature Crystallization During Hot Filtration: If you perform a hot filtration to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem as the solution cools.

    • Solution: To prevent this, use a stemless or short-stemmed funnel and preheat the entire filtration apparatus (funnel and receiving flask) with hot solvent or by placing it in a heated oven prior to use. Perform the filtration as quickly as possible.

  • Cause 3: Incomplete Cooling: If the solution is not cooled sufficiently, a larger amount of the compound will remain dissolved.

    • Solution: After the solution has cooled to room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the crystals.

  • Cause 4: Excessive Washing with Cold Solvent: While washing the collected crystals is necessary to remove residual mother liquor, using too much wash solvent can redissolve some of your product.

    • Solution: Use a minimal amount of ice-cold solvent for washing. Ensure the solvent is as cold as possible to minimize solubility.

Question: The recrystallized crystals are still colored. How can I obtain a colorless or light-yellow product?

Answer: The persistence of color indicates the presence of soluble, colored impurities that co-crystallized with your product.

  • Solution: Use of Activated Charcoal: Activated charcoal is highly effective at adsorbing colored impurities. After dissolving the crude solid in the hot solvent, add a very small amount of activated charcoal (typically 1-2% of the solute's weight) to the hot solution. Swirl or stir the mixture for a few minutes. Crucially , you must then perform a hot filtration to remove the charcoal particles before allowing the solution to cool. If charcoal is not removed, it will contaminate your final product.

Recrystallization Workflow and Decision Logic

The following diagram illustrates the key steps and decision points in a typical recrystallization procedure.

G cluster_prep Preparation cluster_dissolution Dissolution & Initial Purification cluster_crystallization Crystallization & Isolation cluster_analysis Analysis start Start with Crude Solid select_solvent Select Appropriate Solvent(s) start->select_solvent dissolve Dissolve in Minimum Amount of Hot Solvent select_solvent->dissolve insoluble_check Insoluble Impurities Present? dissolve->insoluble_check hot_filtration Perform Hot Filtration insoluble_check->hot_filtration Yes color_check Colored Impurities Present? insoluble_check->color_check No hot_filtration->color_check add_charcoal Add Activated Charcoal & Re-filter Hot color_check->add_charcoal Yes cool_solution Cool Solution Slowly (Room Temp -> Ice Bath) color_check->cool_solution No add_charcoal->cool_solution crystal_check Crystals Formed? cool_solution->crystal_check troubleshoot Troubleshoot: - Evaporate Solvent - Scratch Flask - Add Seed Crystal crystal_check->troubleshoot No collect_crystals Collect Crystals via Vacuum Filtration crystal_check->collect_crystals Yes troubleshoot->cool_solution wash_crystals Wash with Ice-Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals Thoroughly wash_crystals->dry_crystals final_product Obtain Pure, Dry Crystals dry_crystals->final_product purity_analysis Analyze Purity (e.g., Melting Point) final_product->purity_analysis

Caption: A flowchart of the recrystallization process.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][2] For this compound (CAS 39224-61-8), which is a polar molecule, polar solvents are a good starting point. Data indicates it is soluble in methanol.[3][4] Water is also a potential candidate, as a related isomer is recrystallized from it.[5]

A systematic approach is best:

  • Single Solvents: Test small amounts of the crude product in solvents like water, ethanol, methanol, and ethyl acetate. A good candidate will show low solubility at room temperature but dissolve completely upon heating.

  • Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent system is highly effective.[6] For this compound, a methanol/water or ethanol/water system is a logical choice. Dissolve the crude solid in the minimum amount of hot alcohol (the "good" solvent) and then add hot water (the "poor" solvent) dropwise until the solution becomes cloudy. Add a few more drops of hot alcohol to clarify and then cool.

SolventPolarityBoiling Point (°C)Suitability Notes
Water Highly Polar100Good for highly polar compounds; may require high heat.[6]
Methanol Polar Protic65Known to dissolve the compound; good starting point.[3][4]
Ethanol Polar Protic78Similar to methanol, often a good choice for phenols.[7]
Acetone Polar Aprotic56Often a very good solvent; its high volatility can be a challenge.[7]
Ethyl Acetate Medium Polarity77A versatile solvent, less polar than alcohols.
Hexane Non-polar69Unlikely to be a primary solvent but could be used as an anti-solvent in a mixed system.[7]

Q2: How do I confirm the purity and identity of my recrystallized product?

The most common and immediate method is melting point analysis . A pure compound will have a sharp, narrow melting point range that corresponds to the literature value. The reported melting point for this compound is 123-127 °C .[3][4] Impurities will typically cause the melting point to be lower and the range to be broader.

For more rigorous confirmation, other analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): Compare the recrystallized product to the crude material. A pure product should show a single spot.

  • Spectroscopy (NMR, IR): These methods can confirm the chemical structure of the purified compound, ensuring no degradation or side-reactions occurred.

Q3: What are the critical safety precautions when handling this compound?

According to safety data sheets for nitrophenol compounds, appropriate precautions are mandatory.[8]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the solid and all solutions in a well-ventilated chemical fume hood to avoid inhaling dust or vapors.

  • Hazard Awareness: This class of compounds can be harmful if swallowed, inhaled, or in contact with skin.[8] Avoid creating dust.

  • Handling: Wash hands thoroughly after handling. In case of contact, rinse the affected area with plenty of water.

Standard Operating Protocol: Recrystallization of this compound

This protocol assumes the use of a single solvent like water or methanol. Adjustments for mixed-solvent systems should be made as described in the FAQ section.

1. Solvent Selection:

  • Place ~20-30 mg of the crude solid into a small test tube.

  • Add the chosen solvent dropwise at room temperature. Observe if the solid dissolves easily. If it does, the solvent is unsuitable as it is too effective at room temperature.

  • If the solid is sparingly soluble, gently heat the test tube in a water bath. If the solid dissolves completely upon heating and reappears upon cooling, the solvent is a good candidate.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask (its sloped sides minimize solvent evaporation).

  • Add a minimal amount of the chosen solvent and a boiling chip.

  • Heat the mixture on a hot plate with gentle swirling. Add more solvent in small portions, keeping the solution boiling, until the solid has just completely dissolved. Avoid adding excess solvent.

3. Hot Filtration (Optional, if insoluble impurities are present):

  • Place a stemless funnel with fluted filter paper over a second, pre-heated Erlenmeyer flask.

  • Quickly pour the hot solution through the filter paper.

  • Rinse the first flask with a small amount of hot solvent and pour this through the filter to recover any residual product.

4. Crystallization:

  • Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 15 minutes to maximize crystal formation.

5. Isolation of Crystals:

  • Set up a Büchner funnel with a piece of filter paper that fits flatly inside, connected to a filter flask under vacuum.

  • Wet the filter paper with a small amount of the cold recrystallization solvent.

  • Swirl the flask containing the crystals to create a slurry and pour it into the Büchner funnel.

  • Use a small amount of the ice-cold filtrate (mother liquor) to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

6. Washing:

  • With the vacuum still applied, wash the crystals on the filter paper with a very small amount of fresh, ice-cold solvent to remove any adhering impurities.

7. Drying:

  • Leave the crystals in the Büchner funnel with the vacuum on for several minutes to pull air through and help them dry.

  • Transfer the semi-dry crystals to a pre-weighed watch glass. Spread them out and allow them to air dry completely. For faster drying, a vacuum oven at a temperature well below the compound's melting point can be used.

  • Once dry, weigh the purified product and calculate the percent recovery. Perform a melting point analysis to assess purity.

References

  • PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol.
  • Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • ResearchGate. (2024). Which is the best organic solvent for nitrophenol solubility and extraction?.

Sources

"troubleshooting side reactions in 2-(Hydroxymethyl)-4-nitrophenol synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(hydroxymethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and side reactions encountered during this synthesis, providing in-depth, experience-driven advice to help you troubleshoot and optimize your experimental outcomes.

Introduction to the Synthesis

The synthesis of this compound typically involves the hydroxymethylation of 4-nitrophenol with formaldehyde. This reaction is an electrophilic aromatic substitution where formaldehyde, or its activated form, introduces a hydroxymethyl group onto the aromatic ring. Due to the directing effects of the hydroxyl and nitro groups on the 4-nitrophenol starting material, the hydroxymethyl group is directed to the ortho position.

While the primary reaction is straightforward, several side reactions can occur, leading to reduced yields, purification challenges, and inconsistent results. This guide will walk you through the most common issues and their solutions.

Troubleshooting Guide & FAQs

Problem 1: Low Yield of the Desired Product

Q: I am getting a very low yield of this compound. What are the likely causes and how can I improve it?

A: Low yields in this synthesis can often be attributed to several factors, primarily related to reaction conditions and reagent stoichiometry.

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure you are using an appropriate reaction time and temperature. The reaction of phenols with formaldehyde can be slow, and patience is key.

  • Suboptimal pH: The pH of the reaction medium is critical. The reaction is typically catalyzed by either acid or base.

    • Base Catalysis: In a basic medium, the phenol is deprotonated to the more nucleophilic phenoxide ion, which readily attacks formaldehyde. This is a common method for this type of reaction.

    • Acid Catalysis: Under acidic conditions, formaldehyde is protonated, making it a more potent electrophile for the aromatic ring.

  • Reagent Stoichiometry: An excess of formaldehyde can lead to the formation of di-hydroxymethylated products or polymerization. A good starting point is to use a slight excess of formaldehyde (1.1 to 1.5 equivalents) to drive the reaction to completion without promoting side reactions.

Troubleshooting Steps:

  • Optimize Reaction Time and Temperature: Monitor your reaction progress using Thin Layer Chromatography (TLC). If the reaction is stalling, a modest increase in temperature may be beneficial.

  • Adjust pH: Experiment with both acidic and basic catalysis to determine the optimal condition for your specific setup.

  • Fine-tune Stoichiometry: Carefully control the molar ratio of 4-nitrophenol to formaldehyde.

Problem 2: Formation of an Insoluble Precipitate or Polymer

Q: My reaction mixture has formed a thick, insoluble precipitate, and I am unable to isolate my product. What is happening?

A: The formation of an insoluble mass is a classic sign of polymerization. This is the most common and problematic side reaction in the synthesis of hydroxymethyl-phenols.

The Chemistry Behind Polymerization:

The newly formed this compound is itself reactive. The hydroxymethyl group can be activated (under acidic or basic conditions) and react with another molecule of 4-nitrophenol or the product itself. This leads to the formation of methylene-bridged oligomers and polymers, often referred to as phenolic resins. The mechanism for this is similar to the formation of Bakelite[1].

dot

Caption: Polymerization side reaction pathway.

How to Mitigate Polymerization:

  • Control Stoichiometry: Use a minimal excess of formaldehyde. A large excess will significantly favor polymer formation.

  • Temperature Control: Lowering the reaction temperature can help to slow down the rate of polymerization, which often has a higher activation energy than the initial hydroxymethylation.

  • Dilution: Running the reaction in a more dilute solution can reduce the frequency of intermolecular reactions that lead to polymers.

  • Choice of Catalyst: The type and concentration of the acid or base catalyst can influence the rate of polymerization. Weaker bases or acids may provide better control.

Problem 3: Presence of Multiple Spots on TLC, Indicating a Mixture of Products

Q: My TLC plate shows multiple spots, and I am struggling to purify the desired product. What are these other products?

A: A complex product mixture is indicative of various side reactions occurring simultaneously. Besides polymerization, other possibilities include:

  • Di-hydroxymethylation: The addition of a second hydroxymethyl group to the aromatic ring to form 2,6-bis(hydroxymethyl)-4-nitrophenol. This is more likely if a significant excess of formaldehyde is used.

  • Oxidation Products: 4-nitrophenol and its derivatives can be susceptible to oxidation, leading to the formation of colored impurities such as quinones[2].

  • Isomers: While the primary product is the 2-hydroxymethyl derivative, trace amounts of other isomers could form depending on the precise reaction conditions, although this is less likely for 4-nitrophenol where the para position is blocked.

Troubleshooting and Purification Strategy:

  • Optimize Selectivity: Revisit your reaction conditions (temperature, catalyst, stoichiometry) to favor the formation of the mono-hydroxymethylated product.

  • Column Chromatography: Flash column chromatography is often the most effective method for separating the desired product from starting material, di-substituted products, and oligomers. A silica gel stationary phase with a gradient elution of ethyl acetate in hexanes is a good starting point.

  • Recrystallization: If the crude product is of reasonable purity, recrystallization can be an effective final purification step.

Experimental Protocols

General Procedure for the Synthesis of this compound

This protocol is a starting point and may require optimization.

ParameterRecommended Condition
Reactants 4-Nitrophenol, Formaldehyde (37% in water)
Stoichiometry 1 : 1.2 (4-Nitrophenol : Formaldehyde)
Catalyst Sodium Hydroxide (NaOH)
Solvent Water or a water/alcohol mixture
Temperature 50-60 °C
Reaction Time 4-8 hours (monitor by TLC)

Step-by-Step Protocol:

  • Dissolve 4-nitrophenol in an aqueous solution of sodium hydroxide.

  • Add formaldehyde dropwise to the solution while maintaining the temperature at 50-60 °C.

  • Stir the reaction mixture for 4-8 hours, monitoring the consumption of the starting material by TLC.

  • After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., HCl) to precipitate the crude product.

  • Filter the precipitate, wash with cold water, and dry.

  • Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow

dot

Troubleshooting_Workflow start Start Synthesis issue Problem Encountered start->issue low_yield Low Yield issue->low_yield Low Yield? polymer Polymer Formation issue->polymer Insoluble Precipitate? mixture Complex Mixture issue->mixture Multiple TLC Spots? optimize_conditions Optimize Reaction Conditions (Temp, Time, pH) low_yield->optimize_conditions adjust_stoichiometry Adjust Stoichiometry (Reduce Formaldehyde) polymer->adjust_stoichiometry purify Purify via Chromatography or Recrystallization mixture->purify success Successful Synthesis optimize_conditions->success adjust_stoichiometry->success purify->success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

  • PrepChem. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol.
  • Chattaway, F. D., & Goepp, R. M. (1933). The condensation of formaldehyde with p-nitrophenol. Journal of the Chemical Society (Resumed), 699. DOI: 10.1039/JR9330000699
  • Li, P., et al. (2015). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry.
  • user111293. (2021, April 29). Mechanism of formaldehyde / phenol condensation. Chemistry Stack Exchange.
  • Zhang, L., et al. (2013). Mechanism of Base-Catalyzed Resorcinol-Formaldehyde and Phenol-Resorcinol-Formaldehyde Condensation Reactions: A Theoretical Study. Molecules, 18(12), 15026-15041.
  • ResearchGate. (n.d.). The oxidation products of 4-nitrophenol.
  • Bowers Jr, G. N., McComb, R. B., Christensen, R. G., & Schaffer, R. (1980). High-purity 4-nitrophenol: purification, characterization, and specifications for use as a spectrophotometric reference material. Clinical chemistry, 26(6), 724–729.

Sources

"stability of 2-(Hydroxymethyl)-4-nitrophenol in different solvents and pH"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Solutions

Welcome to the technical support guide for 2-(Hydroxymethyl)-4-nitrophenol (HMNP), also known as 2-Hydroxy-5-nitrobenzyl alcohol. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical guidance on the stability of this compound. We will address common questions and troubleshooting scenarios encountered during experimental work, focusing on the influence of solvents and pH.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, storage, and properties of this compound.

Q1: What are the basic physical and chemical properties of this compound (HMNP)?

A1: HMNP is a white to light yellow crystalline powder.[1] It has a melting point in the range of 123-127 °C.[1][2] Structurally, it is a nitrophenol derivative containing both a hydroxyl (-OH) and a hydroxymethyl (-CH₂OH) group on the benzene ring. Its predicted pKa is approximately 7.01, indicating it will deprotonate from the phenolic hydroxyl group under neutral to basic conditions.[1]

Q2: In which solvents is HMNP soluble?

A2: HMNP is reported to be soluble in methanol.[1] Based on the behavior of structurally similar compounds like 4-nitrophenol, it is expected to be soluble in a range of polar organic solvents, including ethanol, acetone, and acetonitrile.[3][4][5] Its solubility in nonpolar solvents like hexane is likely to be limited.[4] When preparing stock solutions, it is crucial to assess solubility and stability in the chosen solvent system to avoid precipitation or degradation.

Q3: Why does my solution of HMNP turn yellow at higher pH?

A3: The yellow color is characteristic of the deprotonated form (phenolate anion) of nitrophenols.[6] HMNP has a phenolic hydroxyl group with a predicted pKa of ~7.01.[1] At pH values below its pKa, the compound exists predominantly in its protonated, colorless form. As the pH increases above the pKa, the hydroxyl group deprotonates to form the nitrophenolate anion. This anion has an extended conjugated system, causing a shift in its maximum absorbance to a longer wavelength (around 405 nm), which appears yellow to the eye.[6] This property is so reliable that 4-nitrophenol is often used as a pH indicator.[6]

Protonated This compound (Colorless) pH < pKa Deprotonated 2-(Hydroxymethyl)-4-nitrophenolate (Yellow) pH > pKa Protonated->Deprotonated + OH⁻ Deprotonated->Protonated + H⁺ Start Unexpected Result (e.g., Degradation, Color Change) Check_pH Is the solution aqueous? pH extreme? Start->Check_pH Check_Light Was the solution exposed to light? Check_pH->Check_Light No pH_Issue Potential Hydrolysis. Action: Buffer to stable pH, prepare fresh. Check_pH->pH_Issue Yes Check_Solvent What is the solvent? Age of solution? Check_Light->Check_Solvent No Light_Issue Potential Photodegradation. Action: Use amber vials, protect from light. Check_Light->Light_Issue Yes Solvent_Issue Potential Solvent Impurities/ Oxidation. Action: Use fresh, high-purity solvents. Degas buffers. Check_Solvent->Solvent_Issue End Problem Resolved pH_Issue->End Light_Issue->End Solvent_Issue->End

Caption: Troubleshooting workflow for HMNP instability.

Issue 2: HMNP precipitates out of my aqueous buffer solution.

  • Potential Cause 1: pH is near the pKa. The solubility of the protonated (neutral) form of HMNP may differ significantly from its deprotonated (anionic) form. Solubility can sometimes be lowest near the pKa of the compound.

  • Potential Cause 2: Buffer components. High concentrations of salts in the buffer can decrease the solubility of organic compounds, a phenomenon known as "salting out."

  • Potential Cause 3: Temperature. Solubility is temperature-dependent. If a saturated solution is prepared at a higher temperature and then cooled, precipitation can occur.

  • Solutions:

    • Adjust pH: Try adjusting the pH of the buffer further away from the pKa (e.g., to pH > 8 or pH < 6) to ensure the compound is fully in its more soluble form (phenolate or neutral, respectively).

    • Use a Co-solvent: If compatible with your experiment, add a small percentage (e.g., 5-10%) of a water-miscible organic solvent like methanol, ethanol, or DMSO to increase solubility. [7] * Check Buffer Concentration: Use the lowest buffer concentration that is effective for your experiment.

    • Maintain Constant Temperature: Prepare and use the solution at a constant, controlled temperature.

Stability Data Summary

The following table summarizes the expected stability of this compound based on its chemical properties and data from related nitrophenol compounds. This should be used as a general guide, and specific stability should be confirmed experimentally.

ConditionSolvent/MediumExpected StabilityPrimary Degradation PathwayRecommendation
pH Aqueous Buffer, pH < 4ModerateAcid-catalyzed hydrolysisUse with caution; monitor for degradation.
Aqueous Buffer, pH 4-6Generally StableMinimalRecommended for short-term storage.
Aqueous Buffer, pH > 8Moderate to LowBase-catalyzed hydrolysis, oxidationPrepare fresh; protect from oxygen.
Solvent Methanol, EthanolHighPhotodegradationGood for stock solutions; protect from light.
AcetonitrileHighPhotodegradationGood for stock solutions; protect from light.
WaterModerateHydrolysis, PhotodegradationPrepare fresh; control pH and light exposure.
Light UV or SunlightLowPhotodegradationStrict light protection is required for all solutions. [8][9]
Temperature Elevated Temp (>40°C)Moderate to LowThermolysis, HydrolysisAvoid high temperatures. [7]
Experimental Protocols
Protocol 1: Forced Degradation Study

This protocol outlines a basic forced degradation study to identify potential degradation products and assess the intrinsic stability of HMNP. [10][11]

Caption: Workflow for a forced degradation study.

Methodology:

  • Stock Solution: Prepare a 1 mg/mL stock solution of HMNP in a 50:50 acetonitrile/water mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature for 24 hours.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.

    • Photostability: Expose 2 mL of the stock solution in a quartz cuvette or clear vial to a photostability chamber (ICH Q1B conditions) or direct sunlight for 24 hours. Keep a control sample wrapped in foil.

  • Sample Preparation for Analysis: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples and a non-stressed control sample by a suitable stability-indicating HPLC method (see Protocol 2). A photodiode array (PDA) detector is recommended to evaluate peak purity and identify spectral changes.

Protocol 2: Quantification by HPLC-UV

This protocol provides a general method for the quantification of HMNP, suitable for stability studies. This method is based on common procedures for analyzing nitrophenols. [12][13][14]

  • Instrumentation: HPLC system with a UV-Vis or PDA detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 20 mM phosphate buffer pH 3.0 (e.g., 40:60 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of HMNP in its protonated form (typically in the UV range, e.g., 280-320 nm; determine experimentally) and at ~405 nm to detect the phenolate form if applicable.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Procedure:

  • Standard Preparation: Prepare a series of calibration standards of HMNP (e.g., from 1 to 100 µg/mL) in the mobile phase.

  • Calibration Curve: Inject the standards and construct a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the prepared samples from your experiment (e.g., stability study).

  • Quantification: Determine the concentration of HMNP in the samples using the calibration curve. The percentage of degradation can be calculated by comparing the peak area of the stressed sample to the control sample.

References
  • 4-Nitrophenol - Wikipedia. [Link]
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science:
  • Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00144F. [Link]
  • Efficient Ground-State Recovery of UV-Photoexcited p-Nitrophenol in Aqueous Solution by Direct and Multistep Pathways | Journal of the American Chemical Society. [Link]
  • Photolysis of nitrophenols in gas phase and aqueous environment: a potential daytime source for atmospheric nitrous acid (HONO) - Environmental Science - RSC Publishing. [Link]
  • This compound – (39224-61-8) - EON Biotech. [Link]
  • Bacterial degradation of nitrophenols and their deriv
  • Catalytic reduction of 4-nitrophenol with gold nanoparticles synthesized by caffeic acid - NIH. [Link]
  • Forced Degrad
  • Kinetic Analysis of the Catalytic Reduction of 4-Nitrophenol by Metallic Nanoparticles | The Journal of Physical Chemistry C - ACS Public
  • (PDF)
  • Reduction of 4-nitrophenol over in situ generated Cu-catalysts - ResearchG
  • Reduction of 4-Nitrophenol to 4-Aminophenol by Reusable CuFe5O8-Based Catalysts Synthesized by Co-Precipit
  • Which is the best organic solvent for nitrophenol solubility and extraction?
  • Table 4-6, Physical and Chemical Properties of 4-Nitrophenol - NCBI - NIH. [Link]
  • Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry. [Link]
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. [Link]
  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. [Link]
  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
  • Influence of pH on the photodegradation of 4-nitrophenol. Conditions:...
  • ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. [Link]
  • Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds - Frontiers. [Link]
  • Solubility of ortho- and para-nitrophenol in benzene - Chemistry Stack Exchange. [Link]
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
  • Effect of pH on the ozonolysis degradation of p-nitrophenol in aquatic environment and the synergistic effect of hydroxy radical - PubMed. [Link]
  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites
  • Exploring the Factors Behind the Varied Points of 2-Nitrophenol & 4-nitrophenol - Kajay Remedies. [Link]
  • Effect of pH on the percentage of 2-chloro-4-nitrophenol degradation on...
  • Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry. [Link]

Sources

"preventing the formation of byproducts during the synthesis of 2-(Hydroxymethyl)-4-nitrophenol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 2-(Hydroxymethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the challenges of this synthesis. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying chemical principles to empower you to optimize your reaction outcomes.

I. Understanding the Synthesis: The Hydroxymethylation of 4-Nitrophenol

The most common and direct route to synthesizing this compound involves the electrophilic aromatic substitution of 4-nitrophenol with formaldehyde. This reaction is typically carried out under acidic or basic conditions. The hydroxyl group of 4-nitrophenol is an activating ortho-, para- director, while the nitro group is a deactivating meta- director. This interplay of directing effects is the primary reason for the formation of isomeric byproducts, which is the central challenge in this synthesis.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of this compound?

A1: The primary byproducts are isomers of the desired product. Due to the directing effects of the hydroxyl and nitro groups on the 4-nitrophenol starting material, the hydroxymethyl group can add at different positions on the aromatic ring. The most common isomeric byproduct is 4-hydroxy-3-nitrobenzyl alcohol. Additionally, di-hydroxymethylated products can form where two hydroxymethyl groups are added to the ring. Under certain conditions, especially with excess formaldehyde and harsh conditions, polymerization can occur, leading to the formation of resinous materials.

Q2: What is the role of the catalyst (acid or base) in this reaction?

A2:

  • Acid Catalysis: In an acidic medium, formaldehyde is protonated to form a more electrophilic carbocation. This highly reactive species is then attacked by the electron-rich phenol ring.

  • Base Catalysis: Under basic conditions, the phenolic proton is removed to form a phenoxide ion. The increased electron density of the phenoxide ring enhances its nucleophilicity, facilitating the attack on the formaldehyde carbon.[1]

Q3: My reaction is producing a very dark-colored, tar-like substance. What is happening?

A3: The formation of a dark, resinous material is a strong indication of polymerization. This is a common side reaction in phenol-formaldehyde reactions, particularly under uncontrolled temperature or pH conditions.[2] Excess formaldehyde can also contribute to this issue. To mitigate this, it is crucial to maintain strict control over the reaction temperature and the stoichiometry of your reactants.

Q4: I am having difficulty separating the desired product from its isomers. What purification methods are most effective?

A4: The separation of this compound from its isomers can be challenging due to their similar polarities. The most effective purification techniques are:

  • Column Chromatography: This is a highly effective method for separating isomers. A silica gel stationary phase is typically used with a gradient elution system of non-polar and polar solvents (e.g., hexane and ethyl acetate).[3][4]

  • Recrystallization: This technique can be effective if a suitable solvent is found that selectively dissolves one isomer over the others.[5][6] Experimentation with different solvent systems is often necessary.

III. Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of the Desired Product
Possible Cause Underlying Scientific Principle Suggested Solution
Incomplete Reaction The reaction may not have reached completion due to insufficient reaction time, inadequate temperature, or poor mixing.Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned reaction time, consider extending the duration or slightly increasing the temperature. Ensure vigorous stirring to maintain a homogeneous reaction mixture.
Suboptimal pH The catalytic activity of both acids and bases is highly pH-dependent. An inappropriate pH can lead to a sluggish reaction.Carefully control and monitor the pH of the reaction mixture. For base-catalyzed reactions, ensure the pH is sufficiently high to deprotonate the phenol. For acid-catalyzed reactions, ensure a sufficiently acidic environment to activate the formaldehyde.
Formation of Multiple Byproducts As discussed, the formation of isomers and other byproducts is a primary cause of low yield of the desired product.Refer to the section on byproduct prevention below. Optimizing regioselectivity is key to improving the yield of the target molecule.
Problem 2: Formation of a Mixture of Isomers
Possible Cause Underlying Scientific Principle Suggested Solution
Lack of Regioselectivity The electronic effects of the hydroxyl and nitro groups on the 4-nitrophenol ring direct the incoming hydroxymethyl group to multiple positions.While achieving complete regioselectivity is difficult, it can be influenced by the choice of catalyst and reaction conditions. Some studies suggest that certain metal salt catalysts can favor ortho-hydroxymethylation. Experimenting with different Lewis acid catalysts may improve the yield of the desired isomer.
Thermodynamic vs. Kinetic Control The ratio of isomers can be influenced by whether the reaction is under thermodynamic or kinetic control.Lowering the reaction temperature may favor the kinetically controlled product, which could potentially be the desired isomer.
Problem 3: Product is a Dark, Intractable Oil Instead of a Solid
Possible Cause Underlying Scientific Principle Suggested Solution
Polymerization Phenol-formaldehyde reactions are prone to polymerization, especially at elevated temperatures and with an excess of formaldehyde.[2]Strictly control the reaction temperature, using a cooling bath if necessary. Use a precise stoichiometry of formaldehyde to 4-nitrophenol, avoiding a large excess of formaldehyde.
Presence of Impurities Impurities can sometimes inhibit crystallization, resulting in an oily product.Attempt to purify a small sample of the oil using column chromatography to see if the desired product can be isolated as a solid. If successful, this indicates that the bulk of the material can be purified in the same manner.

IV. Experimental Protocols

Illustrative Synthesis Protocol (Acid-Catalyzed)

This protocol is based on a similar synthesis of a hydroxymethylated nitrophenol isomer and should be optimized for the synthesis of this compound.[4]

Materials:

  • 4-Nitrophenol

  • Formaldehyde (37% aqueous solution)

  • Concentrated Hydrochloric Acid

  • Deionized Water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-nitrophenol, formaldehyde solution, and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The crude product may separate as an oil or solid. Decant the aqueous layer.

  • Wash the crude product with cold water.

  • Purify the crude product using column chromatography or recrystallization.

Purification by Column Chromatography

Materials:

  • Silica gel (for column chromatography)

  • Hexane

  • Ethyl acetate

  • Crude this compound

Procedure:

  • Prepare a slurry of silica gel in hexane and pack a chromatography column.

  • Dissolve the crude product in a minimum amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate).

  • Load the dissolved sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure desired product.

  • Combine the pure fractions and evaporate the solvent to obtain the purified this compound.

V. Visualizing Reaction Pathways

Key Reaction Steps

G 4-Nitrophenol 4-Nitrophenol Activated Phenol Activated Phenol 4-Nitrophenol->Activated Phenol Catalyst (Acid or Base) Intermediate Intermediate Activated Phenol->Intermediate + Formaldehyde This compound This compound Intermediate->this compound Proton Transfer G 4-Nitrophenol + Formaldehyde 4-Nitrophenol + Formaldehyde Desired Product (2-Hydroxymethyl-4-nitrophenol) Desired Product (2-Hydroxymethyl-4-nitrophenol) 4-Nitrophenol + Formaldehyde->Desired Product (2-Hydroxymethyl-4-nitrophenol) Isomeric Byproduct (e.g., 4-Hydroxy-3-nitrobenzyl alcohol) Isomeric Byproduct (e.g., 4-Hydroxy-3-nitrobenzyl alcohol) 4-Nitrophenol + Formaldehyde->Isomeric Byproduct (e.g., 4-Hydroxy-3-nitrobenzyl alcohol) Di-substituted Byproducts Di-substituted Byproducts 4-Nitrophenol + Formaldehyde->Di-substituted Byproducts Polymeric Resin Polymeric Resin 4-Nitrophenol + Formaldehyde->Polymeric Resin

Caption: Potential products and byproducts in the synthesis of this compound.

VI. References

  • Recrystallization. (n.d.). UCLA Chemistry and Biochemistry. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). University of Toronto Scarborough. Retrieved from [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol.

  • PrepChem. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. Retrieved from [Link]

  • NOP. (2006, March). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. Retrieved from [Link]

  • Recrystallization I. (n.d.). Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. Retrieved from [Link]

  • Zavitsas, A. A., Beaulieu, R. D., & Leblanc, J. R. (1968). Base‐catalyzed hydroxymethylation of phenol by aqueous formaldehyde. Kinetics and mechanism. Journal of Polymer Science Part A: Polymer Chemistry, 6(9), 2541-2559.

  • Organic Syntheses. (n.d.). p-NITROBENZYL ALCOHOL. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-methyl-4-nitrophenol. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine.... Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene?. Retrieved from [Link]

  • Stenutz. (n.d.). 2-hydroxy-5-nitrobenzyl alcohol. Retrieved from [Link]

  • Forest Products Laboratory. (n.d.). Reaction of Formaldehyde with Phenols: A Computational Chemistry Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Classification of composite reaction of the hydroxymethylation of.... Retrieved from [Link]

  • Catalysis Eprints. (n.d.). Ortho-selective Hydroxymethylation of Phenol over Microporous Titanoaluminophosphate Molecular Sieves. Retrieved from [Link]

  • ResearchGate. (n.d.). The reaction of phenol with formaldehyde: II. The ratio of ortho‐ and para‐hydroxymethylphenol in the base‐catalyzed hydroxymethylation of phenol. Retrieved from [Link]

  • PubMed. (2025, April 15). Enhanced catalytic transfer hydrogenation of p-nitrophenol using formaldehyde: MnO2-supported Ag nanohybrids with tuned d-band structure. Retrieved from [Link]

  • Google Patents. (n.d.). CN108117490B - Preparation method of p-nitrobenzyl alcohol. Retrieved from

  • ResearchGate. (2025, August 6). The Acid-Catalyzed Phenol–Formaldehyde Reaction: Critical Runaway Conditions and Stability Criterion. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Assessing the transformation kinetics of 2- and 4-nitrophenol in the atmospheric aqueous phase. Implications for the distribution of both nitroisomers in the atmosphere. Retrieved from [Link]

  • PubMed. (n.d.). Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution. Evidence that activation energy controls reactivity. Retrieved from [Link]

  • PlumX. (n.d.). The separation and determination of nitrophenol isomers by high-performance capillary zone electrophoresis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselectivity of Catechol O-Methyltransferase Confers Enhancement of Catalytic Activity. Retrieved from [Link]

  • Pharmaceutical Sciences. (2019, March 18). Simultaneous Determination of 2-Nitrophenol and 4-Nitrophenol in Pharmaceutical Industrial Wastewater by Electromembrane Extraction Coupled with. Retrieved from [Link]

  • Beilstein Journals. (2025, March 13). Formaldehyde surrogates in multicomponent reactions. Retrieved from [Link]

  • National Chemical Safety Program. (n.d.). Phenol-Formaldehyde Reaction Hazards. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Predicting the reactivity of phenolic compounds with formaldehyde under basic conditions: An ab initio study. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The control of regioselectivity in the liquid-phase hydroxymethylation of 2-methoxyphenol with aqueous formaldehyde. A comparison between zeolites and basic catalysts. Retrieved from [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Hydroxymethyl)-4-nitrophenol. This guide is designed for researchers, chemists, and process development professionals to navigate the common and often complex challenges encountered when scaling this synthesis from the laboratory bench to pilot or production scale. Here, we provide in-depth, experience-driven advice in a practical question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.

Introduction: The Core Synthesis

The most common and industrially relevant synthesis of this compound is the base-catalyzed hydroxymethylation of 4-nitrophenol using formaldehyde. This reaction, a variant of the Lederer-Manasse reaction, involves the electrophilic aromatic substitution of the activated phenoxide ion onto formaldehyde. While straightforward on a small scale, its exothermic nature and potential for side-reactions present significant hurdles during scale-up.[1]

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reaction Control & Optimization

Question 1: My reaction is sluggish or stalls before completion. What are the primary causes?

Several factors can lead to an incomplete reaction. A systematic check is crucial.

  • Insufficient Catalyst: The base (e.g., NaOH, KOH) is catalytic and deprotonates the 4-nitrophenol to form the more nucleophilic phenoxide. Ensure the catalytic amount is accurate and fully dissolved. On scale-up, inadequate mixing can create zones where the catalyst concentration is too low.

  • Low Reaction Temperature: While the reaction is exothermic, maintaining a minimum temperature (e.g., 20-25°C) is often necessary to ensure a reasonable reaction rate.[2] Dropping below this threshold can significantly slow down the conversion.

  • Poor Mixing: In large reactors, inefficient agitation can lead to localized "dead zones" where reagents are not adequately mixed.[3] This is a common scale-up challenge that results in a heterogeneous reaction mixture and stalled conversion. Ensure your reactor's agitation is sufficient to maintain a homogenous slurry or solution.

  • Quality of Formaldehyde: Formaldehyde solutions can degrade over time, forming paraformaldehyde. Use a fresh, stabilized grade of formaldehyde and ensure its concentration is verified.

Question 2: I'm observing a significant amount of a major impurity by HPLC/TLC. What is it and how can I minimize it?

The most common impurity is the di-substituted byproduct, 2,6-bis(hydroxymethyl)-4-nitrophenol .[4][5] Its formation is driven by the high reactivity of the phenoxide intermediate.

Causality: Once the first hydroxymethyl group is added, the aromatic ring remains activated and can react with a second molecule of formaldehyde at the vacant ortho position (C6). This is especially problematic if an excess of formaldehyde is used or if the reaction is allowed to run for too long at an elevated temperature.

Mitigation Strategies:

StrategyRationaleRecommended Action
Control Stoichiometry Limiting the amount of formaldehyde is the most direct way to suppress the second addition.Use a molar ratio of formaldehyde to 4-nitrophenol of 1.0 to 1.1. A slight excess may be needed to drive the reaction to completion, but this should be carefully optimized.
Controlled Addition Adding the formaldehyde slowly (semi-batch) keeps its instantaneous concentration low, favoring the mono-substitution.[3]Add the formaldehyde solution subsurface over a period of 1-4 hours, depending on batch size and cooling capacity.
Temperature Management Higher temperatures increase the rate of the second substitution more than the first.Maintain a strict reaction temperature, typically not exceeding 30-40°C.[6]

Question 3: The reaction mixture is turning dark brown or black, suggesting polymerization. Why is this happening and how can it be prevented?

Darkening or polymerization is a common issue in phenol-formaldehyde chemistry, often due to uncontrolled side reactions.

  • Uncontrolled Exotherm: The hydroxymethylation reaction is exothermic. If the heat is not removed efficiently, the internal temperature can rise, leading to runaway reactions.[3] This promotes the formation of complex condensation products and polymers.

  • Excess Base or High pH: While a base is required, an excessive amount can promote the Cannizzaro reaction of formaldehyde and other undesirable condensation pathways.

  • Presence of Impurities: Metal impurities in the starting materials or from the reactor can sometimes catalyze polymerization.

Preventative Measures:

  • Ensure Adequate Cooling: The reactor must have sufficient cooling capacity to handle the heat generated.[6] For large batches, this is a critical design parameter.

  • Slow Reagent Addition: As mentioned, a controlled addition of formaldehyde helps manage the exotherm.

  • Optimize Catalyst Loading: Use the minimum amount of base necessary to achieve a good reaction rate.

  • In-Process Monitoring: Use temperature probes and potentially reaction calorimetry (on a pilot scale) to understand and control the heat flow.

Category 2: Work-up and Product Isolation

Question 4: My product isn't precipitating effectively upon acidification. What's wrong?

The product is isolated by neutralizing the basic reaction mixture with an acid (e.g., HCl, H₂SO₄) to protonate the phenoxide, causing the neutral, less soluble this compound to precipitate.

  • Incorrect pH Target: Ensure you are acidifying to the correct pH range. The target should be sufficiently acidic (typically pH 2-4) to ensure complete protonation of the phenoxide. Use a calibrated pH meter.

  • High Solubility: If co-solvents were used or if the reaction volume is excessively large, the product's solubility might be too high to precipitate cleanly.

  • Oiling Out: The presence of impurities, especially the di-substituted byproduct, can act as a solvent for the desired product, causing it to separate as an oil rather than a crystalline solid. This is a very common issue when purity is low.

Troubleshooting Steps:

  • Verify Final pH: Double-check the pH of the slurry after acidification.

  • Add Anti-Solvent: If the product is oily, consider adding a small amount of a suitable anti-solvent to induce crystallization.

  • Seed the Mixture: Adding a few crystals of pure product can initiate crystallization if the solution is supersaturated.

  • Temperature Control: Cool the mixture slowly after acidification. A crash-cooling approach often leads to oils or very fine particles that are difficult to filter.

Question 5: The isolated product is a sticky solid or oil that is difficult to filter and dry. How can I improve its physical form?

This is almost always due to the presence of impurities that disrupt the crystal lattice of the desired product.

  • Primary Cause: The 2,6-bis(hydroxymethyl)-4-nitrophenol impurity is a common culprit.

  • Solution: The best solution is to address the impurity formation during the reaction (See FAQ 2). If you already have an oily product, you will need to focus on purification.

    • Trituration: Stirring the oily product with a solvent in which the desired product is poorly soluble but the impurity is soluble can help remove the sticky residue.

    • Recrystallization: This is the most effective method. Finding a suitable solvent system is key. Water or aqueous alcohol mixtures can be effective.[7] The goal is to find a system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.

Category 3: Scale-Up and Safety

Question 6: What are the most critical safety considerations when scaling up this synthesis?

Scaling up introduces significant safety risks that must be rigorously managed.[8][9]

  • Thermal Runaway: The exothermic nature of the reaction is the primary hazard.[3][6] A failure in cooling or an uncontrolled addition of formaldehyde can lead to a rapid increase in temperature and pressure, potentially causing a reactor breach. A thorough thermal hazard assessment (e.g., using Reaction Calorimetry - RC1) is highly recommended before scaling up.

  • Handling of Raw Materials:

    • 4-Nitrophenol: This is a toxic and hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin, and can cause irritation.[10][11] Appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and respiratory protection, is mandatory.

    • Formaldehyde: It is a known carcinogen and sensitizer. Handling should occur in well-ventilated areas or closed systems.

  • Gas Evolution: Ensure the reactor is properly vented to handle any potential gas evolution during the reaction or acidification step.[3]

Question 7: How should I adapt my lab procedure for a large-scale plant reactor?

Directly multiplying quantities is a recipe for failure.[12] Key adaptations are required:

  • Heat Transfer: The surface-area-to-volume ratio decreases dramatically on scale-up, making heat removal less efficient.[9] This necessitates slower addition rates and reliance on jacketed cooling systems.

  • Mixing: What mixes easily in a flask with a magnetic stirrer may not mix in a 1000L reactor with an anchor agitator.[6] The choice of agitator, speed (RPM), and baffle design are critical for ensuring homogeneity.

  • Material Handling: Charging solids like 4-nitrophenol into a large reactor requires specialized equipment (e.g., charging manways, vacuum transfer). Pumping liquids like formaldehyde and acid requires calibrated dosing pumps for accurate and controlled addition.

  • Process Analytical Technology (PAT): For robust control, consider implementing in-line monitoring tools such as pH and temperature probes to track the reaction's progress and ensure consistency between batches.[3]

Visual Workflow and Logic Diagrams

Diagram 1: General Scale-Up Workflow This diagram illustrates the critical stages and decision points in the scale-up synthesis process.

cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Workup & Isolation A Charge 4-Nitrophenol & Solvent B Charge Base Catalyst (e.g., NaOH) A->B C Inert Reactor (N2 Blanket) B->C D Controlled Addition of Formaldehyde (Monitor Temp) C->D Start Reaction E Reaction Hold (e.g., 2-6h at 25-30°C) D->E F In-Process Control (IPC) (TLC/HPLC for completion) E->F F->E Incomplete (Extend Hold) G Quench / Dilute (Optional) F->G Reaction Complete H Controlled Acidification (Monitor pH & Temp) G->H I Cool & Crystallize H->I J Filter & Wash Cake I->J K Dry Product J->K

Caption: A typical workflow for the scale-up synthesis of this compound.

Diagram 2: Troubleshooting Low Purity This decision tree helps diagnose and resolve issues related to product impurity.

Start Problem: Low Product Purity ImpurityID Identify Main Impurity (e.g., via HPLC/MS) Start->ImpurityID IsDiSub Is it 2,6-bis(hydroxymethyl) byproduct? ImpurityID->IsDiSub ReviewStoich Review Stoichiometry: Reduce Formaldehyde Ratio IsDiSub->ReviewStoich Yes OtherImpurity Other Impurity Detected IsDiSub->OtherImpurity No SlowAddition Implement Slower, Controlled Addition ReviewStoich->SlowAddition LowerTemp Lower Reaction Temperature SlowAddition->LowerTemp Purify Purify via Recrystallization LowerTemp->Purify CheckSM Check Starting Material Purity OtherImpurity->CheckSM CheckDeg Investigate Degradation (e.g., Temp Excursion) OtherImpurity->CheckDeg

Sources

Technical Support Center: Improving Reaction Selectivity with 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for optimizing reactions involving 2-(Hydroxymethyl)-4-nitrophenol. This resource is tailored for researchers, scientists, and professionals in drug development aiming to enhance the selectivity of their chemical transformations. Within this guide, we will explore common challenges, present evidence-based troubleshooting strategies, and provide detailed protocols to refine your experimental results.

Introduction: The Challenge of Selectivity

This compound is a versatile starting material in organic synthesis, featuring both a phenolic hydroxyl and a benzylic alcohol functional group. However, this dual functionality introduces a significant hurdle: achieving selective reaction at one site while leaving the other unmodified. The electron-withdrawing nitro group adds another layer of complexity by influencing the reactivity of both the aromatic ring and the hydroxyl groups.[1] This guide offers practical, field-tested advice to control and direct your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: I am attempting to selectively O-alkylate the phenolic hydroxyl group, but I'm observing significant side-product formation from the reaction at the benzylic alcohol. How can I improve selectivity?

This is a classic selectivity problem rooted in the relative acidity of the two hydroxyl groups. The phenolic hydroxyl is more acidic and, therefore, generally more reactive towards alkylation under basic conditions.[2] However, the benzylic alcohol can also participate in the reaction, particularly with highly reactive alkylating agents or under harsh conditions.

Troubleshooting Steps:

  • Base Selection: The choice of base is paramount. A milder base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often preferable to stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH). Weaker bases will more selectively deprotonate the more acidic phenolic hydroxyl group, minimizing the deprotonation and subsequent reaction of the less acidic benzylic alcohol.

  • Reaction Temperature: Lowering the reaction temperature can dramatically improve selectivity. Performing the reaction at room temperature or even 0 °C can impede the rate of the undesired side reaction at the benzylic alcohol.

  • Solvent Choice: The solvent can influence the reactivity of the nucleophiles. Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (ACN) are commonly employed for O-alkylation reactions.

Q2: How can I selectively protect the benzylic alcohol before reacting with the phenolic hydroxyl group?

Protecting the benzylic alcohol is a frequently used strategy to ensure selectivity. The key is to select a protecting group that can be introduced and removed selectively under conditions that will not affect the phenolic hydroxyl group.

Recommended Protecting Group Strategy:

  • Silyl Ethers: Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) or triisopropylsilyl (TIPS), are excellent choices for protecting the benzylic alcohol.[3] They are typically installed using the corresponding silyl chloride and a mild base like imidazole in a solvent such as dichloromethane (DCM) or DMF. These groups are generally stable to the conditions used for modifying the phenolic hydroxyl group and can be selectively removed later using fluoride reagents like tetrabutylammonium fluoride (TBAF).[4]

Q3: I am trying to perform a reaction that should be selective for the benzylic alcohol, such as an oxidation or an esterification, but I am seeing reactions at the phenol instead. What should I do?

In this situation, the phenolic hydroxyl group requires protection.

Recommended Protecting Group Strategy:

  • Methyl Ether: A methyl ether is a simple and robust protecting group for the phenol. It can be introduced using a reagent like dimethyl sulfate or methyl iodide with a mild base.[5] However, deprotection often requires harsh conditions (e.g., BBr₃) that may not be compatible with all substrates.

  • Benzyl Ether: A benzyl ether is another common option, installed using benzyl bromide and a base.[5][6] A significant advantage is its removal under milder, neutral conditions via hydrogenolysis (H₂, Pd/C), which often preserves other functional groups.[4][6]

In-Depth Troubleshooting Guides

Guide 1: Selective O-Alkylation of the Phenolic Hydroxyl Group

Objective: To maximize the yield of the desired O-alkylated phenol while minimizing the formation of the dialkylated product and the O-alkylated benzylic alcohol.

Underlying Principle: This protocol leverages the significant difference in acidity between the phenolic proton (pKa ≈ 7-8 in nitrophenols) and the benzylic alcohol proton (pKa ≈ 16-18).[2] By employing a base that is strong enough to deprotonate the phenol but not the alcohol, high selectivity can be achieved.

Experimental Protocol: Selective Phenolic O-Alkylation

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of this compound in anhydrous DMF.

    • Add 1.1 equivalents of finely ground potassium carbonate (K₂CO₃).

  • Reaction Setup:

    • Stir the mixture vigorously at room temperature for 30 minutes under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the reaction mixture to 0 °C in an ice bath.

  • Addition of Alkylating Agent:

    • Slowly add 1.05 equivalents of the alkylating agent (e.g., alkyl halide) dropwise to the cooled reaction mixture.

  • Reaction Monitoring:

    • Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the starting material is consumed, quench the reaction by adding water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Low Conversion Insufficient base or reaction time.Increase the amount of K₂CO₃ to 1.5 equivalents or allow the reaction to stir at room temperature for a longer duration.
Formation of Dialkylated Product Excess alkylating agent or elevated reaction temperature.Use a stoichiometric amount of the alkylating agent and maintain a low reaction temperature (0 °C).
Reaction at Benzylic Alcohol The base is too strong.Switch to a milder base like cesium carbonate (Cs₂CO₃), which is known to enhance selectivity in phenolic alkylations.

Logical Workflow for Selective Phenolic O-Alkylation

start Start: this compound base Add mild base (K₂CO₃ or Cs₂CO₃) in DMF start->base cool Cool to 0 °C base->cool alkylate Add alkylating agent cool->alkylate monitor Monitor reaction (TLC/LC-MS) alkylate->monitor workup Aqueous work-up and extraction monitor->workup purify Column chromatography workup->purify product Desired O-alkylated phenol purify->product

Caption: Workflow for selective O-alkylation of the phenolic hydroxyl group.

Guide 2: Selective Protection of the Benzylic Alcohol

Objective: To efficiently protect the benzylic alcohol as a silyl ether, enabling subsequent reactions at the phenolic hydroxyl group.

Underlying Principle: Steric hindrance is a key factor in this strategy. Bulky silylating agents like TBDMS-Cl will preferentially react with the less sterically hindered primary benzylic alcohol over the more hindered phenolic hydroxyl group.

Experimental Protocol: Selective Silylation of Benzylic Alcohol

  • Reagent Preparation:

    • Dissolve 1.0 equivalent of this compound in anhydrous DCM.

    • Add 1.2 equivalents of imidazole.

  • Reaction Setup:

    • Stir the mixture at room temperature until all solids have dissolved.

    • Cool the reaction mixture to 0 °C.

  • Addition of Silylating Agent:

    • Slowly add a solution of 1.1 equivalents of tert-butyldimethylsilyl chloride (TBDMS-Cl) in DCM to the cooled reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by column chromatography to obtain the TBDMS-protected product.

Troubleshooting Common Issues:

IssuePotential CauseRecommended Solution
Incomplete Reaction Insufficient silylating agent or base.Increase the equivalents of TBDMS-Cl and imidazole to 1.2 and 1.5, respectively.
Formation of Disilylated Product The reaction temperature is too high or the reaction time is prolonged.Maintain the reaction at 0 °C and monitor closely to stop the reaction upon consumption of the starting material.
Low Yield Hydrolysis of the silyl ether during work-up.Ensure the work-up is performed promptly and with neutral or slightly basic aqueous solutions.

Decision Tree for Protecting Group Strategy

q1 What is the target reaction site? phenolic_oh Phenolic OH q1->phenolic_oh benzylic_oh Benzylic OH q1->benzylic_oh protect_benzylic Protect Benzylic OH phenolic_oh->protect_benzylic Requires protection of the other group protect_phenolic Protect Phenolic OH benzylic_oh->protect_phenolic Requires protection of the other group silyl_ether Use a bulky silyl ether (e.g., TBDMS) protect_benzylic->silyl_ether methyl_ether Use a methyl or benzyl ether protect_phenolic->methyl_ether

Caption: Decision tree for selecting a protecting group strategy.

References

  • Protecting Groups in Organic Chemistry.
  • Chapter 24: Phenols.
  • A Comparative Analysis of the Reactivity of 4-Nitrobenzyl Alcohol and 3-Nitrobenzyl Alcohol - Benchchem.
  • Appendix 6: Protecting groups - Oxford Learning Link.
  • The reactions of the phenols.
  • Acidity of phenols, effect of substituents on acidity, qualitative tests, Structure and.
  • 17.2: Properties of Alcohols and Phenols - Chemistry LibreTexts.
  • Alcohol Protecting Groups.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups - NIH.
  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) - Suzhou Highfine Biotech.
  • Benzyl Ethers - Protecting Groups - Organic Chemistry Portal.

Sources

"degradation pathways of 2-(Hydroxymethyl)-4-nitrophenol under experimental conditions"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 2-(Hydroxymethyl)-4-nitrophenol. This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and validated experimental protocols to ensure the integrity and success of your research.

Troubleshooting Guide: Experimental Challenges

This section addresses specific issues that may arise during the experimental degradation of this compound.

Problem ID Observed Issue Potential Root Cause(s) Recommended Solution(s)
DEG-001 Slower-than-expected degradation rate or incomplete degradation. 1. Incorrect pH: For AOPs like Fenton or ozonation, pH is critical for radical generation. Fenton's reaction is most efficient in acidic conditions (pH ~3), while ozonation can be enhanced at higher pH values.[1][2]2. Catalyst Inefficiency: The photocatalyst may have low activity, or the catalyst-to-substrate ratio in Fenton/photo-Fenton processes is suboptimal.[3][4]3. Insufficient Oxidant: The concentration of H₂O₂ (Fenton) or ozone is too low to fully mineralize the substrate.[5]4. UV Light Attenuation: In photocatalysis, sample turbidity or reactor geometry may be scattering or blocking UV light from reaching the catalyst surface.1. Optimize pH: Adjust the initial pH of your solution to the optimal range for your chosen method. For Fenton processes, aim for a pH of 3.[1]2. Verify Catalyst: Confirm the activity of your catalyst. For Fenton systems, optimize the [H₂O₂]/[Fe²⁺] ratio.[3]3. Increase Oxidant Dose: Incrementally increase the oxidant concentration while monitoring for improvements. Be aware that excessive H₂O₂ can scavenge hydroxyl radicals, reducing efficiency.[3]4. Improve Light Penetration: Ensure the reaction vessel is clean and the solution is well-mixed. Consider using a quartz reactor for better UV transmission.
ANA-001 Inconsistent or non-reproducible analytical results (HPLC/GC). 1. Sample Instability: Degradation intermediates may be unstable and react further after sample collection.2. Matrix Effects: Components in the sample matrix (e.g., buffers, scavengers) may interfere with chromatographic separation or detection.3. Improper Sample Preparation: Incomplete filtration can introduce particulates that damage the column. For GC-MS, derivatization may be incomplete.[6]1. Quench Reactions: Immediately after collection, quench the reaction by adding a suitable agent (e.g., sodium sulfite for ozone, catalase for H₂O₂) and/or adjusting the pH. Store samples at <4°C in the dark.2. Method Validation: Perform a matrix effect study. If interference is observed, optimize the mobile phase (HPLC) or temperature program (GC). Solid-phase extraction (SPE) can be used for sample clean-up.[7]3. Refine Preparation: Use 0.22 µm or 0.45 µm syringe filters before HPLC injection.[8] For GC, optimize the derivatization reaction time, temperature, and reagent concentration.[6]
INT-001 Identification of unexpected degradation intermediates. 1. Alternative Degradation Pathways: The experimental conditions (e.g., presence of oxygen, different radical species) may favor a pathway different from the one hypothesized.2. Side Reactions: The parent compound or intermediates may be reacting with buffer components or other species in the solution.1. Comprehensive Analysis: Use a combination of analytical techniques (e.g., LC-MS/MS, GC-MS) to obtain structural information. Compare fragmentation patterns with known degradation products of similar nitrophenols.2. Simplify Matrix: Run a control experiment in a simplified matrix (e.g., ultrapure water) to see if the unexpected products still form.
BIO-001 Low efficiency in microbial degradation experiments. 1. Substrate Toxicity: The initial concentration of this compound may be toxic to the microbial consortium.[9]2. Non-optimal Conditions: The pH, temperature, or dissolved oxygen levels are not suitable for the specific microorganisms being used.[10]3. Lack of Acclimation: The microbial culture has not been properly acclimated to using the target compound as a carbon or nitrogen source.[11]1. Toxicity Assay: Determine the inhibitory concentration (IC₅₀) of the substrate for your microbial culture. Start experiments below this concentration.2. Optimize Growth Conditions: Adjust pH (often near neutral) and temperature (e.g., 25-37°C) to match the optimal growth conditions for your microbes.[9][10]3. Acclimate Culture: Gradually introduce the microbial culture to increasing concentrations of this compound over several days or weeks before starting the main experiment.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on extensive studies of related nitrophenols, two primary types of pathways are expected:

  • Oxidative Degradation (AOPs, Photocatalysis): This pathway is initiated by the attack of highly reactive species, primarily hydroxyl radicals (•OH). The reaction typically proceeds through hydroxylation of the aromatic ring, followed by ring-opening to form aliphatic carboxylic acids (e.g., maleic, oxalic, formic acid), and ultimately mineralization to CO₂, H₂O, and nitrate ions (NO₃⁻).[2][12] Key intermediates may include hydroxylated derivatives, benzoquinones, and hydroquinones.[2][13]

  • Reductive Degradation (Microbial, Catalytic Reduction): This pathway involves the reduction of the nitro group (-NO₂) to an amino group (-NH₂), forming 2-(Hydroxymethyl)-4-aminophenol. This aminophenol is generally less toxic and more biodegradable.[14][15] Subsequent microbial action can lead to ring cleavage.[13]

A proposed visualization of these competing pathways is shown below.

G cluster_main Degradation of this compound cluster_ox Oxidative Pathway (AOPs) cluster_red Reductive Pathway A This compound B Hydroxylated Intermediates (e.g., Nitrocatechols) A->B •OH attack F 2-(Hydroxymethyl)-4-aminophenol A->F Reduction (e.g., NaBH4 or microbial) C Benzoquinone Derivatives B->C D Ring Cleavage Products (Short-chain acids) C->D E Mineralization (CO2, H2O, NO3-) D->E G Further Biodegradation F->G

Caption: Oxidative vs. Reductive degradation pathways.

Q2: Which analytical method is best for quantifying the parent compound and its degradation products?

The choice of analytical method depends on your specific objectives, but a combination is often most powerful.

Technique Primary Use Advantages Disadvantages Relevant Sources
HPLC-UV/DAD Quantifying the parent compound and major aromatic intermediates.Robust, widely available, excellent for quantitative analysis of known compounds.May not be able to identify unknown intermediates.[7][16]
LC-MS/MS Identifying unknown intermediates and confirming structures.High sensitivity and specificity; provides molecular weight and fragmentation data for structural elucidation.More complex instrumentation and data analysis.
GC-MS Analyzing volatile or semi-volatile intermediates.Excellent separation for complex mixtures; provides mass spectra for identification.Often requires derivatization for polar compounds like phenols, adding a step to sample prep.[6][17]
UV-Vis Spectrophotometry Monitoring the overall decrease in aromaticity or concentration of the parent compound.Simple, fast, and inexpensive for real-time monitoring.Low selectivity; cannot distinguish between the parent compound and aromatic intermediates.[6]
Total Organic Carbon (TOC) Analysis Measuring the extent of mineralization.Provides a direct measure of the conversion of organic carbon to CO₂.Does not give information about specific intermediates.[1][4]

Q3: How do I set up a reliable control experiment for a photocatalysis study?

To ensure that the observed degradation is due to photocatalysis, you must run at least two control experiments in parallel with your main experiment:

  • Photolysis Control: The substrate solution is exposed to the same UV light source for the same duration without the photocatalyst. This measures the extent of degradation due to light alone.

  • Adsorption Control: The substrate solution is mixed with the same amount of photocatalyst for the same duration but is kept in complete darkness. This measures the amount of substrate removed by physical adsorption to the catalyst surface, rather than chemical degradation.

The true photocatalytic degradation is calculated by subtracting the losses from both the photolysis and adsorption controls from the total degradation observed in the main experiment.

Standard Operating Protocol: Photocatalytic Degradation

This protocol provides a validated, step-by-step methodology for a typical photocatalytic degradation experiment.

G prep 1. Reagent Preparation - Prepare stock solution of target compound - Prepare catalyst suspension setup 2. Reactor Setup - Add catalyst and substrate to reactor - Adjust pH if necessary prep->setup equil 3. Adsorption Equilibrium - Stir in dark (e.g., 30 min) - Take t=0 sample setup->equil react 4. Photocatalytic Reaction - Turn on UV lamp - Start timer equil->react sample 5. Sampling - Withdraw aliquots at set time intervals react->sample quench 6. Sample Quenching & Prep - Filter sample (0.22 µm) - Transfer to analysis vial sample->quench analyze 7. Analysis - HPLC-DAD for quantification - LC-MS for intermediate ID quench->analyze

Caption: General workflow for a photocatalysis experiment.

1. Materials and Reagents

  • This compound (analytical standard)

  • Photocatalyst (e.g., TiO₂, In₂S₃/α-Fe₂O₃)

  • Ultrapure Water (Type I)

  • Methanol/Acetonitrile (HPLC Grade)

  • Acids/Bases for pH adjustment (e.g., 0.1 M HCl, 0.1 M NaOH)

  • Quartz photoreactor with a UV lamp (e.g., Xe arc lamp)[18] and magnetic stirrer.

2. Experimental Procedure

  • Preparation: Prepare a 100 µM stock solution of this compound in ultrapure water. Prepare a catalyst suspension (e.g., 1 g/L) in ultrapure water.

  • Reactor Setup: Add the required volume of the catalyst suspension to the photoreactor. Spike with the target compound stock solution to achieve the desired initial concentration (e.g., 10 µM). Adjust the total volume with ultrapure water.

  • Adsorption Equilibrium: Place the reactor on a magnetic stirrer and stir the suspension in the dark for 30 minutes to allow for adsorption/desorption equilibrium to be reached between the catalyst surface and the substrate.

  • Initial Sample (t=0): At the end of the dark period, withdraw the first aliquot. This represents the initial concentration after adsorption.

  • Initiate Reaction: Turn on the UV lamp to start the photocatalytic reaction.

  • Sampling: Withdraw aliquots (e.g., 1 mL) at predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Sample Preparation: Immediately filter each aliquot through a 0.22 µm syringe filter to remove the catalyst particles and stop the reaction. Transfer the filtrate to an HPLC vial for analysis.

  • Run Controls: Simultaneously run the photolysis (no catalyst, with light) and adsorption (with catalyst, no light) controls as described in the FAQ section.

3. Analytical Quantification (HPLC-DAD)

  • Column: C18 reverse-phase column.

  • Mobile Phase: Isocratic elution with a mixture of methanol and buffered water (e.g., 0.01 M citrate buffer) is a good starting point.[16]

  • Flow Rate: 1.0 mL/min.[16]

  • Detection: Monitor at the maximum absorbance wavelength (λmax) of this compound and at other wavelengths to detect intermediates.[7][16]

  • Calibration: Prepare a series of standards of known concentrations (e.g., 1, 5, 10, 25, 50 µM). Generate a calibration curve by plotting peak area versus concentration. Use this curve to determine the concentration in your unknown samples.

Troubleshooting Decision Logic

This diagram provides a logical flow for diagnosing common experimental issues.

G start Problem: Low Degradation check_controls Are controls (photolysis, adsorption) behaving as expected? start->check_controls controls_ok Controls OK check_controls->controls_ok Yes controls_bad Controls Not OK check_controls->controls_bad No check_params Are key parameters (pH, catalyst load, oxidant conc.) optimized? controls_ok->check_params solve_controls Significant photolysis or adsorption is occurring. Re-evaluate experimental design or account for these losses in calculations. controls_bad->solve_controls params_ok Parameters OK check_params->params_ok Yes params_bad Parameters Not OK check_params->params_bad No check_analytical Is the analytical method validated and stable? params_ok->check_analytical solve_params Re-optimize experimental parameters based on literature. params_bad->solve_params analytical_ok Analytical OK check_analytical->analytical_ok Yes analytical_bad Analytical Not OK check_analytical->analytical_bad No solve_catalyst Issue is likely catalyst activity or light source intensity. Verify catalyst and lamp output. analytical_ok->solve_catalyst solve_analytical Troubleshoot analytical method: Check sample prep, column, mobile phase, detector. analytical_bad->solve_analytical

Caption: A decision tree for troubleshooting low degradation.

References

  • Shanthi S. (2017).
  • Environmental Engineering Research. (2020). Mineralization and degradation of 4-Nitrophenol using homogeneous Fenton oxidation process. Environ Eng Res, 25(3), 333-339. URL
  • Yadav, P. S., et al. (2022). Novel strategy for biodegradation of 4-nitrophenol by the immobilized cells of Pseudomonas sp. YPS3 with Acacia gum. Chemosphere, 287(Pt 3), 132360. URL
  • Wang, X., et al. (2012). Ozonation with ultrasonic enhancement of p-nitrophenol wastewater. Ultrasonics Sonochemistry, 19(3), 568-573. URL
  • Optimization of P-nitrophenol-Contaminated Water by Non-thermal Plasma Technology and Ozonation by Response Surface Method. (2023). Acs Omega. URL
  • Shi, H., et al. (2005). Mechanistic study of ozonation of p-nitrophenol in aqueous solution. Journal of Environmental Sciences, 17(6), 926-9. URL
  • Kuśmierek, K., & Świątkowski, A. (2015). Degradation of nitroaromatics with the Fenton reagent.
  • Kavitha, V., & Palanivelu, K. (2004). Degradation of nitrophenols by Fenton and photo-Fenton processes. Journal of Photochemistry and Photobiology A: Chemistry, 170(1), 83-95. URL
  • Wang, Y., et al. (2022). Catalytic mechanisms and degradation pathway of 4-nitrophenol (PNP).
  • Lin, S. H., & Lai, K. L. (2000). Degradation of 4-nitrophenol using the Fenton process. Water Science and Technology, 42(3-4), 155-160. URL
  • Zhang, G., et al. (2012). Mechanism for catalytic ozonation of p-nitrophenol in water with titanate nanotube supported manganese oxide. Catalysis Science & Technology, 2, 2919-2925. URL
  • Wang, Y., et al. (2020). Degradation of high-concentration p-nitrophenol by Fenton oxidation. Water Science and Technology, 82(10), 2135-2144. URL
  • Arora, P. K., & Jain, R. K. (2012). Degradation of 4-Nitrophenol, 2-Chloro-4-nitrophenol, and 2,4-Dinitrophenol by Rhodococcus imtechensis Strain RKJ300. Applied and Environmental Microbiology, 78(21), 7823-7827. URL
  • Arora, P. K. (2020). Microbial biodegradation of nitrophenols and their derivatives: A Review.
  • Arora, P. K., et al. (2014). Bacterial degradation of nitrophenols and their derivatives.
  • LookChem. (n.d.). 2-(HYDROXYMETHYL)-4-NITROBENZENOL. lookchem.com. URL
  • PrepChem. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. prepchem.com. URL
  • Min, J., et al. (2018). Biodegradation of 2-chloro-4-nitrophenol via a hydroxyquinol pathway by a Gram-negative bacterium, Cupriavidus sp. strain CNP-8. AMB Express, 8(1), 47. URL
  • Wang, Y., et al. (2018). Enhanced photocatalytic activity for 4-nitrophenol degradation using visible-light-driven In2S3/α-Fe2O3 composite. Applied Surface Science, 457, 639-647. URL
  • ATSDR. (n.d.). Analytical Methods for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene.
  • Agency for Toxic Substances and Disease Registry. (2022). Toxicological Profile for Nitrophenols.
  • Li, Y., et al. (2019). Photocatalytic Degradation of 4-Nitrophenol by C, N-TiO2: Degradation Efficiency vs. Embryonic Toxicity of the Resulting Compounds. Frontiers in Chemistry, 7, 75. URL
  • Gahlot, S., et al. (2022). Photocatalytic 4-nitrophenol degradation and oxygen evolution reaction in CuO/g-C3N4 composites prepared by deep eutectic solvent-assisted chlorine doping. Dalton Transactions, 51(20), 8031-8041. URL
  • Chemistry Stack Exchange. (2015). Synthesis of 2-methyl-4-nitrophenol from benzene? chemistry.stackexchange.com. URL
  • BenchChem. (2025).
  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine...
  • Al-Mamun, M., et al. (2021). Photocatalytic 4-Nitrophenol Reduction by Hydrothermally Synthesized Mesoporous Co- and/or Fe-Substituted Aluminophosphates.
  • ECHEMI. (n.d.).
  • EON Biotech. (n.d.). This compound. eonbiotech.com. URL
  • Khan, S. B., et al. (2022). Exploring the catalytic degradation of 4-nitrophenol and in vitro cytotoxicity of gold nanoparticle-doped NiAlTi LDH.
  • Al-Hazmi, F. F., et al. (2024). Catalytic Reductive Degradation of 4-Nitrophenol and Methyl orange by Novel Cobalt Oxide Nanocomposites.
  • Wang, S., et al. (2023). Visible Light Motivated the Photocatalytic Degradation of P-Nitrophenol by Ca2+-Doped AgInS2.
  • BenchChem. (2025).
  • Csupor-Löffler, B., et al. (2009). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile.
  • Cledera-Castro, M. M., et al. (2006). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC Europe, 19(7). URL

Sources

"troubleshooting guide for Williamson ether synthesis with 2-(Hydroxymethyl)-4-nitrophenol"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Williamson ether synthesis, with a specialized focus on the unique challenges presented by 2-(Hydroxymethyl)-4-nitrophenol. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this versatile yet often temperamental reaction. Here, we move beyond simple protocols to dissect the underlying chemical principles, offering field-tested insights to troubleshoot common issues and optimize your synthetic strategy.

Troubleshooting Guide: Common Experimental Failures

This section addresses specific problems you may encounter during the synthesis, providing a systematic approach to diagnosis and resolution.

Question 1: Why is my reaction yield extremely low or nonexistent?

Low or no yield is a frequent issue and can stem from several factors, often related to incomplete deprotonation or competing side reactions.[1][2]

Core Causality Analysis:

  • Incomplete Deprotonation: The Williamson ether synthesis is contingent upon the formation of a nucleophilic alkoxide or phenoxide.[3][4] While the nitro group on this compound increases the acidity of the phenolic hydroxyl group, making deprotonation easier than in unsubstituted phenol, the choice of base is still critical.[5][6][7][8] If the base is not strong enough to completely deprotonate the phenol, the concentration of the reactive nucleophile will be insufficient.

  • Presence of Water: The reaction is highly sensitive to moisture. Any water present can consume the strong base and hydrolyze the alkyl halide, effectively halting the desired reaction.[1]

  • Steric Hindrance: The SN2 mechanism of the Williamson ether synthesis is sensitive to steric bulk.[3][9][10] While the phenoxide itself is accessible, using a sterically hindered alkyl halide (secondary or tertiary) will favor a competing elimination (E2) reaction, leading to the formation of an alkene instead of an ether.[9][10][11]

Troubleshooting Protocol:

  • Reagent and Glassware Preparation:

    • Ensure all glassware is rigorously dried, preferably in an oven, and cooled under an inert atmosphere (e.g., nitrogen or argon).

    • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, but they can also be dried using standard laboratory procedures.

  • Base Selection and Deprotonation:

    • For a phenol activated by a nitro group, a moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is often sufficient.[2][12]

    • If yields remain low, consider a stronger base such as sodium hydride (NaH).[2][9] When using NaH, the reaction should be performed in an inert solvent like THF, and the cessation of hydrogen gas evolution indicates complete deprotonation.[12][13]

  • Alkylating Agent:

    • Whenever possible, use a primary alkyl halide or a methyl halide.[3][10] If the synthesis of an asymmetrical ether allows for two different combinations of phenoxide and alkyl halide, always choose the route that utilizes the less sterically hindered alkyl halide.[9][11]

Question 2: I've isolated a product, but it's not the expected ether. What could it be?

The presence of unexpected products often points to competing reaction pathways. With this compound, the primary culprits are C-alkylation and reaction at the benzylic hydroxyl group.

Core Causality Analysis:

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the aromatic ring (specifically the carbons ortho and para to the oxygen).[3] While O-alkylation to form the ether is generally favored, C-alkylation can become a significant side reaction under certain conditions.[14][15]

  • Alkylation of the Benzylic Hydroxyl Group: The hydroxymethyl group also contains a hydroxyl that can be deprotonated, especially if a strong base is used in excess. This can lead to the formation of a di-ether product or a mixture of ethers.[16]

Troubleshooting Protocol:

  • Favoring O-Alkylation:

    • Solvent Choice: The choice of solvent plays a crucial role in directing the alkylation.[14] Polar aprotic solvents like DMF, DMSO, or acetonitrile generally favor O-alkylation.[9][14] Protic solvents like water or ethanol can solvate the phenoxide oxygen through hydrogen bonding, making it less available for reaction and increasing the likelihood of C-alkylation.[14]

    • Counterion: While less commonly adjusted, the nature of the counterion (e.g., Na⁺, K⁺) can also influence the O/C alkylation ratio.

  • Selective Phenolic Alkylation:

    • Stoichiometry of the Base: Use a carefully measured amount of base (typically 1.0 to 1.1 equivalents) to selectively deprotonate the more acidic phenolic hydroxyl group.

    • Protecting Groups: For complete selectivity, consider protecting the benzylic hydroxyl group before performing the Williamson ether synthesis. A common strategy is to use a silyl ether protecting group, which can be removed under mild conditions after the etherification is complete.

Question 3: The reaction seems to stall or proceed very slowly. How can I increase the reaction rate?

A sluggish reaction can be frustrating, but several parameters can be adjusted to accelerate the formation of the desired ether.[2]

Core Causality Analysis:

  • Reaction Temperature: The rate of SN2 reactions is temperature-dependent. Insufficient thermal energy can lead to a slow reaction.[4]

  • Leaving Group Ability: The nature of the leaving group on the alkylating agent is critical. The reaction rate follows the trend I > Br > Cl > F.

  • Solvent Polarity: Polar aprotic solvents are ideal as they solvate the cation but not the nucleophile, leaving it more reactive.[9]

Troubleshooting Protocol:

  • Temperature Optimization:

    • Gradually increase the reaction temperature. A typical range for Williamson ether synthesis is 50-100 °C.[1][4] Monitor the reaction by Thin Layer Chromatography (TLC) to track the consumption of starting material and the formation of the product, while also checking for the appearance of decomposition products at higher temperatures.

  • Choice of Alkylating Agent:

    • If using an alkyl chloride, consider switching to the corresponding bromide or iodide, which are better leaving groups and will react faster.

  • Phase-Transfer Catalysis:

    • For reactions in a biphasic system or with poorly soluble salts, a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) can be employed. This catalyst helps to transport the phenoxide from the solid or aqueous phase into the organic phase where the alkyl halide is, thereby accelerating the reaction.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Williamson ether synthesis with this compound.

Q1: How do the substituents on this compound influence the reaction?

The nitro and hydroxymethyl groups have significant electronic and steric effects on the reactivity of the phenol.

  • Nitro Group (-NO₂): This is a strong electron-withdrawing group.[5] When positioned ortho or para to the hydroxyl group, it significantly increases the acidity of the phenol by stabilizing the resulting phenoxide anion through resonance.[5][7][17] This makes the deprotonation step easier, often allowing for the use of weaker bases compared to unsubstituted phenols.[2]

  • Hydroxymethyl Group (-CH₂OH): This group introduces a second reactive site. As discussed in the troubleshooting section, it can compete for the base and the alkylating agent.[16] It also adds to the overall polarity of the molecule, which can influence solubility in different solvents.

Q2: What is the best way to monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.

TLC Protocol:

  • Prepare a TLC plate with a suitable stationary phase (typically silica gel).

  • Spot the plate with a co-spot (a mixture of the starting material and the reaction mixture), the starting material (this compound), and the reaction mixture.

  • Develop the plate in an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes). The ideal solvent system will give good separation between the starting material, the product, and any side products.

  • Visualize the spots under UV light (as the aromatic rings are UV active) and/or by staining (e.g., with potassium permanganate).

  • Assess the reaction progress by observing the disappearance of the starting material spot and the appearance of the product spot.

Q3: What are the best practices for purifying the final ether product?

The purification strategy will depend on the physical properties of the product and the nature of the impurities.

General Purification Workflow:

  • Work-up: After the reaction is complete, cool the mixture and quench it with water. Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent (e.g., ethyl acetate or dichloromethane).[2]

  • Aqueous Wash: Wash the organic layer with a dilute base solution (e.g., 1M NaOH) to remove any unreacted phenol.[2] Note that if your product is also acidic, this step should be avoided. Follow this with a wash with water and then brine to remove any remaining water-soluble impurities.[2]

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[2]

  • Chromatography/Recrystallization: The crude product can then be purified by either column chromatography on silica gel or by recrystallization if the product is a solid.[2]

Data and Workflow Summaries

Table 1: Recommended Base and Solvent Combinations

BaseSolventTemperature Range (°C)Notes
K₂CO₃Acetonitrile, DMF25 - 82Good starting point for activated phenols.[12]
NaHTHF, DMF0 - 60Stronger base, ensures complete deprotonation. Requires anhydrous conditions and an inert atmosphere.[12]
NaOHDMSO, Water50 - 100Can be used, but the presence of water may lead to side reactions.[9][18]
Cs₂CO₃Acetonitrile25 - 82Often gives higher yields due to better solubility and the "cesium effect".[12]

Diagram 1: General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Anhydrous Reagents & Solvents dissolve Dissolve Phenol in Solvent prep_reagents->dissolve prep_glass Dry Glassware prep_glass->dissolve deprotonate Add Base for Deprotonation dissolve->deprotonate add_halide Add Alkyl Halide deprotonate->add_halide heat Heat & Monitor by TLC add_halide->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry & Concentrate wash->dry purify Purify (Chromatography or Recrystallization) dry->purify

Caption: General experimental workflow for the Williamson ether synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Sources

Technical Support Center: Optimizing Column Chromatography for 2-(Hydroxymethyl)-4-nitrophenol Purification

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of 2-(Hydroxymethyl)-4-nitrophenol via column chromatography. It is structured to address common challenges and frequently asked questions, ensuring a robust and efficient purification process.

I. Understanding the Analyte: this compound

Before delving into troubleshooting, a foundational understanding of the target molecule is crucial. This compound is a polar aromatic compound.[1][2][3] Its key structural features—a phenolic hydroxyl group, a hydroxymethyl group, and a nitro group—dictate its chromatographic behavior.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C7H7NO4[1]
Molecular Weight 169.13 g/mol [1]
Melting Point 123-127 °C[1][4]
Solubility Soluble in Methanol[3][4]
pKa ~7.01[4]

The presence of multiple polar functional groups suggests that this compound will have a strong affinity for polar stationary phases. The aromatic ring also allows for π-π interactions, which can be exploited for enhanced selectivity with certain stationary phases.[5]

II. Troubleshooting Guide: A Root-Cause Analysis Approach

Encountering issues during column chromatography is common. This section provides a systematic approach to diagnosing and resolving prevalent problems.

dot

Caption: Troubleshooting workflow for column chromatography.

III. Frequently Asked Questions (FAQs)

This section addresses specific questions that frequently arise during the purification of this compound.

Stationary Phase Selection

Q1: What is the most suitable stationary phase for purifying this compound?

A1: For a polar compound like this compound, silica gel is the most common and appropriate stationary phase.[6][7] Its polar surface interacts strongly with the hydroxyl and nitro groups of the analyte, allowing for effective separation from less polar impurities.

In cases where the compound shows instability on silica gel (due to its acidic nature), neutral alumina can be a viable alternative.[8][9] For highly challenging separations or if structurally similar isomers are present, a phenyl-functionalized stationary phase could offer enhanced selectivity due to π-π interactions with the aromatic ring of the analyte.[5]

Mobile Phase Optimization

Q2: How do I select the optimal mobile phase for my separation?

A2: The selection of the mobile phase is critical and should be guided by Thin Layer Chromatography (TLC).[10][6] The goal is to find a solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound and achieves good separation from impurities.[10]

A common starting point for polar compounds like nitrophenols is a binary mixture of a non-polar solvent and a moderately polar solvent.[6][7]

Recommended Solvent Systems to Screen:

  • Hexane/Ethyl Acetate: A versatile system where polarity can be finely tuned by adjusting the ratio.

  • Dichloromethane/Methanol: Useful for eluting more polar compounds.[6] Be cautious with higher percentages of methanol as it can sometimes lead to silica gel dissolving.

  • Toluene/Ethyl Acetate: The aromatic nature of toluene can sometimes improve the separation of aromatic compounds.

Q3: My compound is streaking on the TLC plate and tailing on the column. What should I do?

A3: Tailing is often observed with phenolic compounds due to their acidic nature, leading to strong interactions with the silica surface.[11] To mitigate this, you can:

  • Add a small amount of a polar, acidic modifier to the mobile phase, such as acetic acid or formic acid (typically 0.1-1%). This can help to saturate the highly active sites on the silica gel and improve peak shape.

  • Consider using a less acidic stationary phase like neutral alumina.

Sample Loading and Elution

Q4: What is the best way to load my sample onto the column?

A4: Proper sample loading is essential for achieving good separation. There are two primary methods:

  • Wet Loading: Dissolve the sample in a minimal amount of the mobile phase (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the column bed.[12]

  • Dry Loading: If the sample has poor solubility in the mobile phase, it can be pre-adsorbed onto a small amount of silica gel.[12] To do this, dissolve the sample in a suitable solvent, add silica gel, and evaporate the solvent until a free-flowing powder is obtained.[12] This powder is then carefully added to the top of the column.

Q5: My compound is not eluting from the column, even with a highly polar mobile phase. What could be the problem?

A5: If your compound fails to elute, consider the following:

  • Irreversible Adsorption: The compound may be irreversibly binding to the stationary phase. This can sometimes happen with highly polar compounds on silica gel.[8]

  • Compound Instability: The compound may have decomposed on the column.[8] It is advisable to test the stability of your compound on silica by spotting it on a TLC plate, letting it sit for a period, and then developing it to see if any degradation has occurred.

  • Precipitation: The compound may have precipitated at the top of the column if it is not sufficiently soluble in the mobile phase.

In such cases, switching to a less polar stationary phase like reversed-phase silica (C18) or using a different purification technique might be necessary.

IV. Experimental Protocol: A Step-by-Step Guide

This protocol outlines a general procedure for the purification of this compound using silica gel column chromatography.

1. TLC Analysis:

  • Dissolve a small amount of the crude sample in a suitable solvent (e.g., ethyl acetate).
  • Spot the solution on a silica gel TLC plate.
  • Develop the plate using various solvent systems (e.g., different ratios of hexane/ethyl acetate).
  • Visualize the spots under UV light or by using a staining agent.
  • Select the solvent system that gives an Rf of ~0.3 for the desired product and good separation from impurities.[10]

2. Column Packing (Slurry Method):

  • Choose an appropriately sized column based on the amount of sample to be purified.
  • Add a small plug of cotton or glass wool to the bottom of the column.
  • Add a layer of sand.
  • In a separate beaker, create a slurry of silica gel in the chosen mobile phase.
  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
  • Ensure the column is packed uniformly without any air bubbles or cracks.
  • Add a layer of sand on top of the packed silica gel.

3. Sample Loading:

  • Use either the wet or dry loading method as described in the FAQs.
  • Ensure the sample is loaded as a narrow band at the top of the column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the column, ensuring not to disturb the top layer of sand.
  • Begin collecting fractions in test tubes or vials.
  • Monitor the separation by collecting small fractions and analyzing them by TLC.

5. Product Isolation:

  • Combine the fractions that contain the pure product.
  • Evaporate the solvent under reduced pressure to obtain the purified this compound.

V. Concluding Remarks

The successful purification of this compound by column chromatography hinges on a systematic approach to method development and troubleshooting. By understanding the physicochemical properties of the analyte and the principles of chromatography, researchers can effectively optimize separation conditions. This guide serves as a comprehensive resource to navigate the challenges of this purification process, ultimately leading to a higher yield of the pure compound.

VI. References

  • A Comparative Guide to HPLC Column Performance for the Separation of 2-Iodo-4-nitrophenol. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPf846IciVFB0juaKg1Xq_6L8RNXN1UGDC2A3-mrA-6VAIjc6sj078rM8Lj54zJIHjeXqBtlmaFyHuaBZG0EhZW5GUdy7yPx3BSmbQghLgzcc2DK3LfYIj9lU_2kbsTwOt8_YhzCN2Mn-OaZU1SijLFQSbDdD5o0o1EizdCfV3AtfRrosqWq87Kf86Z3TaiC9Mkc6KKdxSRGbBhh83UmMnsGrgPCU6cJgttUcWytF3x09bI5CqhqU=]

  • Synthesis and Purification of Nitrophenols. UKEssays.com. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBvmxdJ9SEaPwQHELns-pwdJBOk60kVROrzwvi1kwEoC_i1HqlA5ya4n5kyEdXAJnANwFqrMOeFmDYP7mQ0cZFp_WJ3iDF4_Sx5gLA_rS7VQ-oLxvOsLBWN4G45oJKDk_vbmqEGpRPJMH87WurlCQSkOBO5ahOtM8AEfPcst_eBTGzBAaUqaSncor6R5Mk7Hpr]

  • Selecting a GC Column by a Specific Stationary Phase. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI4uQ41Z2RX06I7S9uFExV6bBvfHHzT1BBRNr3V2BGMg5Vi1umBz1AmIQOnUQj0icwEsYUN_FYCMwXq7xrOuUj2h8XqsPW-tEk93vZ_BwiOvlDfm6_rpsRCa5stuArUu39niybqfGkaYDktFORMBMboshUBj5ZnoqNMW3CGzod61S9GQ1l2A5YyNDRmFhaaKP8is2MUORP132OxR68xBNuOMF7bt77M2XVwM2yX3yfHtxRmSaPvr2G10AEEF8=]

  • Nitration of Phenol and Purification by Column Chromatography Purpose. CDN. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbr1Oz_4g7II2ItLAyFS9mnp4ot7Jn1WFu5hvy2ncz4RQGxObP-Q5nDzZjJ4AZLAAdM-Or7eNarJRG88nIzRfYNil02VoT_z64Qs_hWos8RkRSH7EWMhEv3at6QEBuCN6BbN51J_-eA6XXohddy5AwVlw_2hU0r3JUsDTK-e6_KLv2xPYFCsMdKl_VS-7_tPCRH3B0PyudoI39v9p_-ytP46g2BJ6N2A3NZFSXF3IcAZp0gXh9ba5NEA==]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGetQO0hM_r9I1wLXPSQcWO-fMhM6NRptEK-uLiy1Kol1_9Xlp1sd7C_ROZmy7boBVPL1x1Nvc2egPDsaFgQ9g_ezz1j3lLI-jg8mQpxWqeNq5eCBLjVzTLH8C6NzchkT6W4Ua4nFEkHfG_f5IRuZclPI7H96MR_M-w5ysbHZFpLC49DbaCA82Lqhtp0njpNBIzHSwV4u8L2kBuEQnQd11hrCXr_REVXp-XaM-OE3rveqlsxKjqbuAD]

  • Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtGVx0H7f13m50V7WW36MGJgKZ_IBw503tF7vm09jSMg40cu0PWecbomCRzhNN1ozsIPIE3OvDvrLQdS0H3GCTyJVShsN3Bwm0unQAEnnzqeMxY23xHs7t2ZfI7CcbOPOfWCs5l--_F-C8diQOaItZrNU8SZ_EDDh82WNWtFEa_WQcxhDUAVHPWkgYDsH59dPp2pVFPs-KQN01R5fIFA==]

  • Column chromatography of phenolics? ResearchGate. [URL: https://www.researchgate.net/post/Column_chromatography_of_phenolics]

  • 2-(HYDROXYMETHYL)-4-NITROBENZENOL CAS#: 39224-61-8. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB0181318_EN.htm]

  • Thin Layer Chromatography (TLC). Organic Chemistry at CU Boulder. [URL: https://www.colorado.edu/lab/orgchem/courses-2/procedures-2/tlc/]

  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall. [URL: https://chemistryhall.com/thin-layer-chromatography-tlc/]

  • This compound – (39224-61-8). EON Biotech. [URL: https://eonbiotech.com/product/2-hydroxymethyl-4-nitrophenol-39224-61-8/]

  • Cas 39224-61-8,2-(HYDROXYMETHYL)-4-NITROBENZENOL. lookchem. [URL: https://www.lookchem.com/2-HYDROXYMETHYL-4-NITROBENZENOL-cas-39224-61-8/]

Sources

Technical Support Center: Managing Thermal Stability in the Synthesis of 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical and safety guide for professionals handling the synthesis of 2-(Hydroxymethyl)-4-nitrophenol. This valuable intermediate is structurally predisposed to thermal instability, making a deep understanding of its properties and reaction dynamics essential for safe and successful synthesis. This document provides field-proven troubleshooting guides, validated protocols, and a comprehensive set of FAQs to navigate the challenges associated with this compound.

Section 1: The Core Hazard: Understanding Intrinsic Thermal Instability

The thermal risk associated with this compound is not merely a procedural artifact; it is an inherent property of its molecular structure. The molecule contains both an oxidizing nitro group (-NO₂) and oxidizable fuel sources in the form of the hydroxyl (-OH) and hydroxymethyl (-CH₂OH) groups. This combination can lead to rapid, self-accelerating exothermic decomposition if the molecule is subjected to sufficient thermal stress.

Diagram 1: Molecular Structure and Hazard Zones

Molecular_Hazard_Zones Figure 1. Intramolecular Hazard Sources cluster_molecule cluster_legend Hazard Legend mol A Oxidizing Group (Nitro, -NO₂) B Fuel Groups (Hydroxyl, -OH) (Hydroxymethyl, -CH₂OH)

Caption: Molecular structure highlighting the oxidizing nitro group and the fuel-like hydroxyl groups.

The initial decomposition of nitroaromatic compounds often begins with the cleavage of the C-NO₂ bond, which can be catalyzed by impurities like residual acids or bases.[1] This event can trigger a cascade of exothermic reactions, leading to a dangerous runaway scenario.

Table 1: Key Thermal Properties and Safety Thresholds
PropertyValueSignificance & Expert Commentary
Melting Point 123-127 °C[2]Melting can precede or coincide with the onset of decomposition. Never assume a substance is stable simply because it is melting.
Predicted Decomposition Onset (Tonset) > 150 °C (Varies)This is a conservative estimate. Crucially, this temperature can be significantly lowered by impurities, heating rate, and confinement. [3] We strongly recommend experimental determination via Differential Scanning Calorimetry (DSC) for your specific material.
Primary Synthesis Hazard Runaway ExothermThe nitration of phenols is notoriously exothermic.[4] Poor control can lead to a rapid temperature and pressure increase, posing a severe explosion risk.

Section 2: Troubleshooting Guide for Synthesis & Workup

This guide addresses common in-process issues in a direct question-and-answer format, focusing on causality and actionable solutions.

Issue 1: A rapid, uncontrollable temperature rise occurs during the addition of the nitrating agent.

  • You Ask: "I'm adding my nitric/sulfuric acid mixture, and despite my ice bath, the temperature is spiking from 5°C to over 25°C in minutes. What's happening?"

  • Our Analysis: You are experiencing the onset of a runaway reaction. The rate of heat generation from the exothermic nitration reaction is exceeding your system's capacity for heat removal.[5] This allows unreacted reagents to accumulate, which then react almost simultaneously, causing the temperature spike.[5]

  • Recommended Actions:

    • Immediate: Halt the addition of the nitrating agent immediately. If your setup allows, add a pre-chilled, inert solvent (like the one used in your reaction) to dilute the mixture and absorb thermal energy.

    • Preventative:

      • Control the Addition: Use a syringe pump for a slow, consistent, and verifiable addition rate. Never pour the nitrating agent.

      • Enhance Heat Transfer: Ensure your reaction flask is appropriately sized for the bath, allowing for maximum surface area contact. Use a more efficient cooling bath (e.g., acetone/dry ice) if necessary.

      • Evaluate at Scale: Before any scale-up, perform reaction calorimetry to quantify the heat of reaction and ensure your larger vessel can safely dissipate the energy.[6][7] The ratio of heat transfer area to reaction volume decreases significantly upon scale-up.[5][8]

Issue 2: The final product is a dark, tarry solid with a very low yield.

  • You Ask: "After quenching and workup, my product is a dark, impure material that is difficult to purify. What went wrong?"

  • Our Analysis: The formation of dark, polymeric tars is a classic sign of product decomposition. This is often caused by localized "hot spots" in the reaction mixture due to inadequate stirring or by maintaining too high a reaction temperature.[6] Nitrophenols can polymerize under thermal stress, especially if acidic impurities are present.[1][3]

  • Recommended Actions:

    • Improve Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar, especially for volumes over 500 mL, to ensure vigorous and efficient mixing. This prevents localized heating where the nitrating agent is introduced.

    • Strict Temperature Adherence: Ensure your thermometer is correctly placed to measure the internal reaction temperature, not the bath temperature. Maintain the proven, safe temperature range without deviation.

    • Prompt & Thorough Workup: After the reaction is complete, quench it promptly as specified in the protocol to prevent side reactions. Ensure complete neutralization during the workup to remove acid catalysts that could lower the product's thermal stability.

Issue 3: The isolated, dried product darkens or decomposes upon storage.

  • You Ask: "My yellow, crystalline product turned dark brown after a week in a vial on the bench. Why is it not stable?"

  • Our Analysis: This indicates that the product's decomposition is being initiated at ambient or slightly elevated temperatures. The most likely cause is the presence of residual acidic or basic impurities from the workup, which can catalytically lower the decomposition temperature.[1][3]

  • Recommended Actions:

    • Verify Neutrality: After your final aqueous wash, check the pH of the aqueous layer to ensure it is neutral. If necessary, perform an additional wash with brine.

    • Avoid Aggressive Drying: Do not dry the product in an oven at high temperatures. Use a vacuum oven at a gentle temperature (e.g., 30-40°C) to remove residual solvents.

    • Proper Storage: Store the final, pure compound in a tightly sealed, amber glass vial in a cool, dark, and well-ventilated location away from heat sources and incompatible materials like strong bases or oxidizing agents.[9][10]

Section 3: FAQs - Proactive Risk Mitigation & Best Practices

  • Question 1: What is the single most critical parameter to control during this synthesis?

    • Answer: Temperature. Virtually all safety and purity issues in this process are linked to temperature excursions. The nitration of phenols is a Class 3 to 4 reaction on the Stoessel criticality scale, meaning a cooling failure could lead to a runaway reaction that exceeds the boiling point of the solvent and initiates decomposition.[11]

  • Question 2: How can I definitively assess the thermal stability of the this compound I have synthesized?

    • Answer: The gold standard is to use thermal analysis techniques. We recommend the following:

      • Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out of a sample as it is heated. It will clearly show the melting point and the onset temperature of the exothermic decomposition (Tonset). This is the most critical piece of data for determining the maximum safe handling temperature.[12][13]

      • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It helps identify the temperature ranges where decomposition occurs and can quantify mass loss associated with volatiles or degradation.[13][14]

  • Question 3: What are the key considerations when scaling this synthesis from 1 gram to 100 grams?

    • Answer: Scale-up is not linear and introduces significant safety challenges.

      • Heat Transfer: As you scale up, the volume of your reaction increases by a cube function (r³), but the surface area available for cooling only increases by a square function (r²).[5][8] This means your ability to remove heat drastically decreases. Professional process safety reviews and engineering controls are mandatory.

      • Addition Time: You must proportionally increase the addition time of your nitrating agent. What took 30 minutes at a 1g scale may need to take several hours at a 100g scale.

      • Mixing: Ensure the mixing in the larger vessel is sufficient to maintain homogeneity and prevent localized hotspots.

      • Contingency Planning: Have a documented and practiced plan for quenching the reaction in an emergency. This could involve a dump tank with a pre-chilled quenching agent.[11]

Section 4: Validated Methodologies & Protocols

Protocol 4.1: Lab-Scale Synthesis with Integrated Safety Controls

This protocol is designed for experienced chemists and emphasizes safety at each critical step.

  • Setup: Equip a three-neck, round-bottom flask with an overhead mechanical stirrer, a digital thermometer, and a pressure-equalizing dropping funnel. Place the flask in a cooling bath (e.g., ice-salt).

  • Starting Material: Dissolve 2-(Hydroxymethyl)phenol in a suitable solvent (e.g., glacial acetic acid) in the flask and cool the solution to 0°C with stirring.

  • Nitrating Agent Preparation: In a separate flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid. CAUTION: This mixing is highly exothermic. Allow this mixture to cool to 0°C before use.

  • Controlled Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the stirred phenol solution. CRITICAL SAFETY STEP: Maintain the internal reaction temperature between 0°C and 5°C throughout the entire addition. The addition rate must be dictated by the ability of the cooling system to dissipate the generated heat.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for a specified time, monitoring the reaction's progress by TLC or LC-MS.

  • Quenching: Very slowly and carefully, pour the reaction mixture over a large excess of crushed ice with vigorous stirring. This step is also exothermic and must be done cautiously.

  • Workup: Allow the ice to melt, then neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature (<40°C). The crude product can then be purified by recrystallization or column chromatography.

Protocol 4.2: Workflow for Thermal Hazard Assessment

This outlines the general steps for evaluating your synthesized material using DSC.

  • Sample Preparation: Accurately weigh 1-3 mg of your dry, purified this compound into a standard aluminum DSC pan.

  • Instrumentation Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

  • Thermal Program: Heat the sample at a linear rate, typically 10°C/min, from ambient temperature to a temperature well beyond the expected decomposition (e.g., 350°C).

  • Data Analysis: Analyze the resulting thermogram. Identify the endothermic peak corresponding to the melt and, most importantly, the onset temperature of the large exothermic peak. This exotherm represents the decomposition, and its onset temperature is a critical safety parameter.

Section 5: Visualization Hub

Diagram 2: Synthesis Workflow with Safety Checkpoints

Synthesis_Workflow cluster_prep Preparation cluster_reaction Critical Reaction Step cluster_workup Workup & Purification A Dissolve Starting Material & Cool to 0°C C Slow, Dropwise Addition of Nitrating Mix A->C B Prepare Nitrating Mix & Cool to 0°C B->C S1 SAFETY CHECKPOINT Maintain Temp < 5°C C->S1 D Quench on Ice S1->D E Neutralize to pH 7 D->E F Extract & Wash E->F G Dry & Isolate (Low Temp) F->G H Final Product G->H

Caption: A visual guide to the synthesis workflow, highlighting the critical temperature control checkpoint.

Diagram 3: Troubleshooting Decision Tree

Troubleshooting_Tree A Problem Observed B Temperature Spike During Addition A->B C Dark/Tarry Product A->C D Product Degrades During Storage A->D B_Sol IMMEDIATE: Stop Addition & Dilute PREVENTATIVE: Reduce Addition Rate, Improve Cooling B->B_Sol Cause: Runaway Exotherm C_Sol IMPROVE: Vigorous Stirring, Strict Temp Control VERIFY: Prompt Quenching C->C_Sol Cause: Decomposition D_Sol VERIFY: Complete Neutralization ACTION: Dry at Low Temp, Store Cool & Dark D->D_Sol Cause: Impurity Catalysis

Caption: A decision tree to rapidly diagnose and address common synthesis problems.

Section 6: References

  • Thermal Behavior and Decomposition Pathway for Nitrophenols and Sodium Nitrophenolates. (2023). Organic Process Research & Development. [Link]

  • Safe scale-up with exothermic reactions. (n.d.). Process Technology Online. [Link]

  • How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way. (2023). LinkedIn. [Link]

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. (2014). ACS Symposium Series. [Link]

  • Working with Exothermic Reactions during Lab and Scale up. (2023). Amar Equipment. [Link]

  • (PDF) Safe scale-up with exothermic reactions. (2019). ResearchGate. [Link]

  • Toxicological Profile for Nitrophenols. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]

  • (PDF) Biodegradation of Nitrophenol Compounds. (n.d.). ResearchGate. [Link]

  • The mechanism of p-nitrophenol degradation by dissolved organic matter derived from biochar. (2023). PubMed. [Link]

  • Results: Visible effect on the reaction: Nitration of phenol in flow. (2022). Corning. [Link]

  • Runaway reaction hazards in processing organic nitrocompounds. (n.d.). IChemE. [Link]

  • Suspension Type TiO2 Photocatalysts for Water Treatment. (n.d.). MDPI. [Link]

  • Gas-phase reaction of phenol with NO3. (n.d.). PubMed. [Link]

  • Electrophilic Substitution Reactions of Phenols. (n.d.). BYJU'S. [Link]

  • reactions of phenol | nitration reaction. (2023). YouTube. [Link]

  • SAFETY DATA SHEET for 4-Nitrophenol. (2015). Thermo Fisher Scientific. [Link]

  • Safety Data Sheet for p-Nitrophenol. (2021). MP Biomedicals. [Link]

  • Thermoanalytical and Kinetic Studies for the Thermal Stability of Emerging Pharmaceutical Pollutants Under Different Heating Rates. (2024). NIH. [Link]

  • Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. (2023). MDPI. [Link]

  • investigation of thermal stability of some nitroaromatic derivatives by dsc. (n.d.). ResearchGate. [Link]

  • Thermal analysis. (n.d.). PharmaQuesT. [Link]

Sources

"how to remove unreacted 2-nitrophenol from the product mixture"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for purification strategies in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in isolating their desired products from complex reaction mixtures. Here, we address a common purification challenge: the removal of unreacted 2-nitrophenol.

This document provides a series of troubleshooting guides and frequently asked questions (FAQs) in a Q&A format. We will delve into the "why" behind each technique, ensuring a deep understanding of the chemical principles at play.

Understanding the Challenge: Properties of 2-Nitrophenol

Before selecting a purification method, it is crucial to understand the physicochemical properties of 2-nitrophenol. These properties will dictate the most effective separation strategy.

PropertyValueSignificance for Separation
Molecular Weight 139.11 g/mol Relevant for techniques like size-exclusion chromatography, though less common for this type of separation.
Melting Point 44-45 °C[1]A relatively low melting point suggests that the compound can be handled as a molten solid in some applications, but also that it will be a solid at room temperature.
Boiling Point 216 °C[1]The volatility of 2-nitrophenol is a key factor in distillation-based separation methods.
Solubility Slightly soluble in water; soluble in hot water, ethanol, ether, and chloroform.[2][3]Solubility differences are the foundation of extraction and recrystallization techniques.
Acidity (pKa) 7.17The acidic nature of the phenolic hydroxyl group allows for manipulation of its solubility in aqueous solutions of different pH.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address common questions and issues encountered when trying to remove 2-nitrophenol from a product mixture.

Q1: I have a non-polar product contaminated with 2-nitrophenol. What is the simplest and most direct method to remove it?

A1: Acid-Base Extraction is your first line of defense.

This technique leverages the acidic nature of the phenolic proton on 2-nitrophenol. By treating the organic mixture with an aqueous basic solution, you can selectively deprotonate the 2-nitrophenol, converting it into its water-soluble salt, which will then partition into the aqueous phase.

Expertise & Experience: The choice of base is critical. A relatively weak base like sodium bicarbonate (NaHCO₃) is generally not sufficient to deprotonate phenols effectively.[4] A stronger base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), is required to ensure complete conversion to the phenoxide salt.[4][5]

Trustworthiness: It's important to be cautious when using strong bases, as they can react with other functional groups in your desired product (e.g., esters, amides) or cause resinification of the nitrophenol.[6][7] A preliminary small-scale test is always recommended.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude product mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane, ethyl acetate).

  • Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a 1-2 M aqueous NaOH solution.

  • Mixing: Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. The aqueous layer (containing the sodium 2-nitrophenoxide) is typically the bottom layer, but this depends on the density of the organic solvent used.

  • Draining: Drain the aqueous layer.

  • Washing: Wash the organic layer with water to remove any residual base, followed by a wash with brine (saturated NaCl solution) to aid in drying.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure to isolate the purified product.

AcidBaseExtraction cluster_funnel Separatory Funnel organic_layer Organic Layer (Product + 2-Nitrophenol) add_base Add Aqueous NaOH aqueous_layer Aqueous Layer (NaOH Solution) shake_vent Shake & Vent add_base->shake_vent separate Separate Layers shake_vent->separate product_out Purified Product in Organic Layer separate->product_out waste_out Aqueous Waste (Sodium 2-Nitrophenoxide) separate->waste_out

Caption: Workflow for Acid-Base Extraction.

Q2: My product is also acidic or base-sensitive. Is acid-base extraction still a viable option?

A2: In this scenario, other techniques that do not rely on pH manipulation are preferable. Column chromatography is a highly effective alternative.

Column chromatography separates compounds based on their differential adsorption to a stationary phase.[8] Since 2-nitrophenol is a moderately polar compound, it can be readily separated from both less polar and more polar products by selecting an appropriate stationary and mobile phase.

Expertise & Experience: For the separation of nitrophenols, silica gel is a commonly used stationary phase.[9][10] The choice of the mobile phase (eluent) is critical for achieving good separation. A solvent system of varying polarity, such as a mixture of hexanes and ethyl acetate or dichloromethane and hexanes, is often employed.[9] The less polar compounds will elute from the column first, followed by compounds of increasing polarity.

Trustworthiness: The success of column chromatography relies on proper technique, including careful packing of the column and selection of the eluent system. Thin-layer chromatography (TLC) should be used to determine the optimal solvent system before running the column.[10]

Experimental Protocol: Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the Rf values of your product and 2-nitrophenol in various solvent systems. The ideal system will show a significant difference in Rf values.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent and carefully pack it into a glass column.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain your purified product.

  • Combining and Concentrating: Combine the pure fractions and remove the solvent under reduced pressure.

ColumnChromatography start Crude Mixture load Load onto Silica Gel Column start->load elute Elute with Solvent System load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine end Isolated Product combine->end

Caption: General workflow for purification by column chromatography.

Q3: I have a large quantity of product to purify. Are there more scalable methods than column chromatography?

A3: Yes, for larger scale purifications, recrystallization and distillation are often more practical.

Recrystallization is a purification technique for solid compounds that relies on differences in solubility. The ideal recrystallization solvent will dissolve the crude material at an elevated temperature but not at room temperature. Upon cooling, the desired product will crystallize out of the solution, leaving the impurities behind.

Expertise & Experience: Finding a suitable solvent or solvent system is the most critical step in developing a recrystallization procedure.[11] A two-solvent system can also be effective.[12]

Distillation is a process of separating the component substances from a liquid mixture by selective boiling and condensation. If your product has a significantly different boiling point from 2-nitrophenol (216 °C), fractional distillation could be an option.[13]

Steam Distillation is particularly effective for separating 2-nitrophenol from its isomers and other less volatile compounds.[6][14][15] Due to intramolecular hydrogen bonding, 2-nitrophenol is more volatile with steam than its para-isomer, which exhibits intermolecular hydrogen bonding.[13][15][16]

Experimental Protocol: Steam Distillation
  • Setup: Assemble a steam distillation apparatus. The crude mixture is placed in the distilling flask with water.

  • Distillation: Pass steam through the mixture. The 2-nitrophenol will co-distill with the water.

  • Collection: Collect the distillate, which will be a two-phase mixture of water and 2-nitrophenol.

  • Isolation: The 2-nitrophenol can be isolated from the distillate by extraction with an organic solvent or by cooling to induce crystallization, followed by filtration.

Summary of Separation Techniques

TechniquePrinciple of SeparationBest Suited ForKey Considerations
Acid-Base Extraction Difference in acidityNon-polar, base-stable productsChoice of base is crucial; potential for emulsion formation.
Column Chromatography Differential adsorptionSmall to medium scale; products with different polaritiesRequires method development (TLC); can be time-consuming.
Recrystallization Difference in solubilitySolid products; large scaleFinding a suitable solvent is key.
Steam Distillation Difference in volatility with steamThermally stable, water-immiscible productsEffective for separating from less volatile impurities.

References

  • Agency for Toxic Substances and Disease Registry. (2023). Toxicological Profile for Nitrophenols. U.S. Department of Health and Human Services. [Link]
  • Solubility of Things. (n.d.). 2-Nitrophenol. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6947, 2-Nitrophenol. [Link]
  • CDN. (n.d.).
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. [Link]
  • Wikipedia. (n.d.). Acid-base extraction. [Link]
  • PrepChem. (2023).
  • University of Kentucky. (n.d.). Acid-Base Extraction. [Link]
  • UKEssays. (2017).
  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]
  • OC-Praktikum. (2006). 5001 Nitration of phenol to 2-nitrophenol and 4-nitrophenol. [Link]
  • ResearchGate. (n.d.). The separation of 2-nitrophenol, 4-nitrophenol and phenol. [Link]
  • Quora. (2020). How to separate 2-nitrophenol and 4-nitrophenol based on boiling point. [Link]
  • Sciencemadness.org. (2020).
  • Carl ROTH. (n.d.). 2-Nitrophenol. [Link]
  • YouTube. (2021). Column Chromatography-Separation of ortho & para Nitrophenols. [Link]
  • Norwitz, G., Nataro, N., & Keliher, P. N. (1986). Study of the Steam Distillation of Phenolic Compounds Using Ultraviolet Spectrometry. Analytical Chemistry, 58(3), 639-641. [Link]
  • OSTI.GOV. (1986). Study of the steam distillation of phenolic compounds using ultraviolet spectrometry. [Link]
  • MIT OpenCourseWare. (n.d.).
  • Royal Society of Chemistry. (2013).
  • Quora. (2014).

Sources

Technical Support Center: Troubleshooting Low Conversion in 2-(Hydroxymethyl)-4-nitrophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving 2-(Hydroxymethyl)-4-nitrophenol. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with achieving high conversion rates in their experiments. Here, we will address common issues in a practical question-and-answer format, grounded in established chemical principles, to help you diagnose and resolve problems effectively.

Section 1: Frequently Asked Questions (FAQs)

This section is divided into categories to help you quickly identify the source of your low conversion issue, from initial checks to complex side reactions.

Category 1: Initial Assessment & Basic Checks
Q1: My reaction has stalled with a low conversion rate. What are the very first things I should check?

A1: When a reaction performs poorly, it's crucial to start with the most fundamental parameters before investigating more complex issues.[1] A systematic initial check can often solve the problem quickly.

Initial Troubleshooting Checklist:

Parameter CheckedPossible Cause of Low ConversionRecommended Action
Reaction Time & Monitoring The reaction may be slow and has not yet reached completion, or it may have stalled.Monitor the reaction over a longer period using an appropriate technique (e.g., TLC, LC-MS, GC-MS). If the reaction stalls, consider adding more of the limiting reagent.[1]
Temperature Control The reaction temperature may be too low, resulting in slow kinetics, or too high, causing decomposition.[2]Verify your heating/cooling apparatus is calibrated and maintaining the target temperature. Consider a systematic temperature screen to find the optimal point.
Stirring & Homogeneity Inadequate mixing can lead to poor contact between reactants, especially in heterogeneous mixtures.Ensure the stirring is vigorous enough to create a homogeneous mixture. For viscous reactions, consider mechanical stirring.
Atmosphere Control The reaction may be sensitive to oxygen or atmospheric moisture.If applicable, ensure your system is properly purged and maintained under an inert atmosphere (e.g., Nitrogen or Argon). Use dry solvents and reagents.[2]

If these initial checks do not resolve the issue, proceed to the more specific troubleshooting categories below.

Category 2: Substrate & Reagent Quality
Q2: Could the purity of my this compound starting material be the problem?

A2: Absolutely. The purity of your starting material is paramount. This compound is a crystalline solid, but it can contain impurities from its synthesis that may interfere with subsequent reactions.[3]

  • Potential Impurities: Residual acids from nitration, unreacted phenol, or isomers can act as inhibitors or participate in side reactions.

  • Impact on Reaction: For example, in a base-catalyzed reaction like an etherification, acidic impurities will consume the base, effectively reducing its concentration and stalling your reaction.

  • Verification & Purification:

    • Check the Melting Point: The reported melting point is 123-127 °C.[3] A broad or depressed melting point suggests impurities.

    • Spectroscopic Analysis: Run a ¹H NMR or LC-MS to confirm the structure and identify any unexpected signals.

    • Recrystallization: If impurities are suspected, recrystallize the material from an appropriate solvent (e.g., water) to achieve high purity.[4]

Q3: I'm performing an oxidation of the hydroxymethyl group to an aldehyde. Why is my conversion so low?

A3: Oxidation of the benzylic alcohol in this compound can be tricky due to the electronic nature of the ring and the presence of the sensitive phenol group.

  • Over-oxidation: Strong oxidizing agents (e.g., KMnO₄, Chromic Acid) can easily over-oxidize the desired aldehyde to a carboxylic acid. Furthermore, they can lead to ring degradation under harsh conditions.

  • Decomposition: The electron-withdrawing nitro group and the phenolic hydroxyl group can make the aromatic ring susceptible to oxidative cleavage or polymerization, especially at elevated temperatures.

  • Troubleshooting Strategies:

    • Use Milder Oxidants: Switch to selective, milder reagents like Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), or employ Swern or Dess-Martin periodinane oxidation protocols, which are known for converting primary alcohols to aldehydes with minimal over-oxidation.

    • Protect the Phenol: The phenolic -OH is acidic and can interfere with many reagents. Consider protecting it as a stable ether (e.g., methyl or benzyl ether) before performing the oxidation. This protecting group can be removed in a subsequent step.

    • Control Temperature: Run the reaction at low temperatures (e.g., 0 °C or -78 °C for Swern oxidation) to minimize side reactions and decomposition.[5]

Category 3: Reaction Condition Optimization
Q4: How do I select the right solvent and base for a Williamson Ether Synthesis on the phenolic hydroxyl?

A4: The Williamson ether synthesis is a classic reaction that is highly dependent on the choice of base and solvent, especially with a substrate like this compound.

The strong electron-withdrawing effect of the para-nitro group makes the phenolic proton significantly more acidic than in phenol itself, influencing the choice of base.

Solvent & Base Selection Guide for Etherification:

BaseSolventRationale & Considerations
K₂CO₃, Cs₂CO₃ Acetone, DMF, AcetonitrileRecommended starting point. These are moderately strong bases, sufficient to deprotonate the acidic phenol without being strong enough to readily deprotonate the benzylic alcohol, thus improving selectivity.[6] Polar aprotic solvents are ideal as they solvate the cation but not the phenoxide, enhancing its nucleophilicity.
NaH THF, DMFA very strong, non-nucleophilic base. It will irreversibly deprotonate the phenol. Caution: It may also deprotonate the benzylic alcohol, leading to a mixture of products if the electrophile is not selective.[6] Requires strictly anhydrous conditions.
NaOH, KOH Water, Ethanol (Protic Solvents)Generally not recommended . Protic solvents can solvate the phenoxide nucleophile through hydrogen bonding, reducing its reactivity. The presence of water can also lead to competing hydrolysis of the alkyl halide electrophile.
  • Key Insight: For this specific substrate, a weaker base like potassium carbonate in a polar aprotic solvent like DMF is often the best choice to selectively target the more acidic phenolic hydroxyl group.

Q5: My Fischer esterification of the hydroxymethyl group is not working. What could be wrong?

A5: The Fischer esterification involves reacting an alcohol with a carboxylic acid under acidic catalysis. It is an equilibrium-driven process, and low conversion is a common issue.[7]

  • Equilibrium Limitation: The reaction produces water as a byproduct. According to Le Châtelier's principle, the accumulation of water can shift the equilibrium back towards the starting materials, limiting the yield.[8]

  • Steric Hindrance: While the hydroxymethyl group is not exceptionally hindered, bulky carboxylic acids can slow the reaction rate.

  • Troubleshooting Strategies:

    • Remove Water: Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water as it forms, driving the reaction to completion.[8]

    • Use Excess Reagent: Use a large excess of the carboxylic acid (if it's inexpensive) or the alcohol (if the substrate is the limiting reagent) to push the equilibrium forward.

    • Alternative Esterification Methods: If Fischer conditions fail, consider methods that are not equilibrium-limited. React the hydroxymethyl group with an acyl chloride or acid anhydride in the presence of a base (like pyridine or triethylamine). This is generally a much faster and higher-yielding approach.[9]

Section 2: Visual Troubleshooting Workflow

A logical workflow can help diagnose the root cause of low conversion systematically. The following diagram outlines a step-by-step process from initial observation to problem resolution.

Troubleshooting_Workflow start Low Conversion Observed (via TLC, LC-MS, etc.) check_basics Step 1: Review Basic Parameters (Temp, Time, Stirring, Atmosphere) start->check_basics Begin Diagnosis analyze_crude Step 2: Analyze Crude Reaction Mixture check_basics->analyze_crude If basics are correct sm_dominant Result: Mostly Starting Material (SM) analyze_crude->sm_dominant Analysis shows... byproducts Result: Multiple Byproducts Observed analyze_crude->byproducts Analysis shows... cause_reagents Possible Cause: Reagent/Catalyst Inactivity or Insufficient Stoichiometry sm_dominant->cause_reagents cause_conditions Possible Cause: Sub-optimal Conditions (Temp too low, wrong solvent) sm_dominant->cause_conditions cause_side_reactions Possible Cause: Decomposition or Competing Side Reactions byproducts->cause_side_reactions action_reagents Action: Verify Reagent Purity/Activity. Check Stoichiometry. Add More Reagent. cause_reagents->action_reagents action_conditions Action: Re-optimize Conditions. Screen Solvents, Temps, Catalysts. cause_conditions->action_conditions action_side_reactions Action: Identify Byproducts (MS, NMR). Modify Conditions to Suppress (e.g., lower temp, protect group). cause_side_reactions->action_side_reactions

A decision tree for troubleshooting low reaction conversion.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)

This fundamental technique is the quickest way to get a qualitative assessment of your reaction's progress.

Materials:

  • TLC plates (e.g., silica gel 60 F₂₅₄)

  • Developing chamber

  • Appropriate eluent (solvent system, e.g., Ethyl Acetate/Hexanes)

  • Capillary tubes for spotting

  • UV lamp (254 nm) and/or an iodine chamber/stain for visualization

Procedure:

  • Prepare a developing chamber by adding the eluent to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the atmosphere and cover with a lid.

  • Using a capillary tube, withdraw a small aliquot from your reaction mixture.

  • On the TLC plate's origin line, carefully spot the reaction mixture. Also spot your starting material(s) and a co-spot (starting material and reaction mixture in the same spot) for reference.

  • Allow the spots to dry completely.

  • Place the TLC plate in the developing chamber and replace the lid.

  • Allow the eluent to run up the plate until it is ~1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp. Circle the spots with a pencil. If compounds are not UV-active, use a stain (e.g., iodine, potassium permanganate).

  • Analysis: A successful reaction will show the disappearance of the starting material spot and the appearance of a new product spot with a different Rf value. The presence of a strong starting material spot indicates low conversion. Multiple new spots suggest the formation of byproducts.

References
  • University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. [Link]
  • Quora. What could be the reason for getting a very low yield in organic chemistry? [Link]
  • Pakistan Academy of Sciences. Economical Synthesis of Nitrophenols under Controlled Physical Parameters. [Link]
  • ResearchGate. Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine... [Link]
  • PrepChem.com. Preparation of 4-(hydroxymethyl)-2-nitrophenol. [Link]
  • Master Organic Chemistry.
  • Organic Chemistry Portal.

Sources

Technical Support Center: Strategies to Minimize Over-oxidation of the Hydroxymethyl Group

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you minimize the over-oxidation of hydroxymethyl groups to carboxylic acids during your experiments, ensuring the selective formation of aldehydes. As Senior Application Scientists, we've compiled this information based on established chemical principles and extensive laboratory experience.

Troubleshooting Guide: Common Issues and Solutions in Hydroxymethyl Group Oxidation

This section addresses specific problems you may encounter during the oxidation of primary alcohols. Each issue is presented in a question-and-answer format, detailing the underlying causes and providing actionable solutions.

Issue 1: My reaction is producing a significant amount of carboxylic acid byproduct. How can I improve aldehyde selectivity?

Answer: Over-oxidation to a carboxylic acid is a frequent challenge, but it can be managed by carefully selecting your reagents and controlling the reaction conditions. The primary cause of over-oxidation is the presence of water, which hydrates the initially formed aldehyde to a geminal diol. This hydrate is then susceptible to further oxidation.[1][2]

Here are key strategies to enhance aldehyde selectivity:

  • Choice of Oxidizing Agent: Avoid strong, water-based oxidizing agents like Jones reagent (CrO₃/H₂SO₄) or potassium permanganate (KMnO₄), as these are designed to oxidize primary alcohols directly to carboxylic acids.[1][2] Instead, opt for milder, anhydrous reagents.

  • Anhydrous Reaction Conditions: The exclusion of water is critical. Ensure your solvent is thoroughly dried, and the reaction is run under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from interfering.

  • Reaction Monitoring: Closely monitor the reaction's progress using techniques like Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Quench the reaction as soon as the starting alcohol is consumed to prevent the slower over-oxidation of the aldehyde product.[3]

  • Temperature Control: Many selective oxidation reactions, such as the Swern oxidation, require low temperatures (e.g., -78 °C) to be effective and minimize side reactions.[4][5]

The following table summarizes recommended oxidizing agents for selective aldehyde synthesis:

Oxidizing Agent/MethodTypical Solvent(s)Key AdvantagesPotential Issues
Pyridinium Chlorochromate (PCC) Dichloromethane (DCM)Good for simple substrates; commercially available.Chromium waste is toxic; can be acidic.[2][6]
Dess-Martin Periodinane (DMP) Dichloromethane (DCM), ChloroformMild conditions (room temp, neutral pH); high yields; tolerates sensitive functional groups.[7][8]Potentially explosive; work-up can be challenging due to solid byproducts.[7][9]
Swern Oxidation Dichloromethane (DCM), DMSOMild conditions; avoids heavy metals; compatible with acid-sensitive groups.[4][5]Produces foul-smelling dimethyl sulfide; requires cryogenic temperatures.[5][10]
TEMPO-Catalyzed Oxidation Biphasic (e.g., DCM/water)Catalytic; uses inexpensive co-oxidants (e.g., bleach); highly selective.[11][12][13][14]Requires careful pH control; can be sensitive to substrate scope.[3]
Copper-Catalyzed Aerobic Oxidation Various organic solventsUses air or oxygen as the terminal oxidant; produces water as the only byproduct.[15][16][17]Catalyst development is ongoing; can be substrate-specific.
Issue 2: My starting material is complex and contains other sensitive functional groups. Which oxidation method is most suitable?

Answer: When dealing with multifunctional molecules, chemoselectivity is paramount. You need an oxidation method that will target the primary alcohol without affecting other sensitive groups.

  • Dess-Martin Periodinane (DMP): DMP is known for its high chemoselectivity and tolerance of a wide range of functional groups.[7][18] It is particularly useful for substrates with acid-sensitive protecting groups, alkenes, and amines.[7]

  • Swern Oxidation: The Swern oxidation is also highly regarded for its mildness and compatibility with acid-sensitive substrates.[4]

  • TEMPO-based systems: These catalytic systems can be very selective. For instance, some TEMPO/copper systems show high selectivity for primary alcohols even in the presence of secondary alcohols.[11][16]

  • Protecting Groups: If you have multiple hydroxyl groups or other highly reactive functionalities, a protecting group strategy may be necessary. You can selectively protect other alcohols or sensitive groups, perform the oxidation on the desired hydroxymethyl group, and then deprotect.[19][20][21] Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) and acetals (e.g., THP), which are stable to many oxidizing conditions.[20][22]

Issue 3: I'm trying a TEMPO-catalyzed oxidation, but I'm still getting over-oxidation. What am I doing wrong?

Answer: TEMPO-mediated oxidations are powerful but require careful control of reaction parameters to maintain selectivity for the aldehyde.

  • pH Control: Maintaining the correct pH is crucial. For the popular Anelli-Montanari conditions using bleach (NaOCl) as the co-oxidant, the reaction should be buffered at a pH of approximately 9. At higher pH values (≥10), the aldehyde is more readily hydrated to the gem-diol, which is then quickly oxidized to the carboxylic acid.[3] A saturated sodium bicarbonate solution is a common buffer for this purpose.

  • Temperature: Perform the reaction at low to moderate temperatures, typically between 0 and 5 °C.[3] This helps to control the reaction rate and prevent the decomposition of the active oxoammonium salt, which can lead to side reactions.

  • Vigorous Stirring: In biphasic systems (e.g., DCM/water), vigorous stirring is essential to ensure efficient mixing and mass transfer between the organic and aqueous phases.

  • Co-catalyst: The use of a co-catalyst like sodium bromide (NaBr) is common in NaOCl systems. The bromide facilitates the regeneration of the active TEMPO species, leading to a more controlled and efficient reaction.

Below is a workflow diagram for troubleshooting TEMPO-mediated oxidations.

G start Start: Over-oxidation in TEMPO reaction check_ph Is pH maintained at ~9? start->check_ph adjust_ph Action: Add buffer (e.g., sat. NaHCO3) check_ph->adjust_ph No check_temp Is the reaction cooled (0-5 °C)? check_ph->check_temp Yes adjust_ph->check_temp cool_reaction Action: Use an ice bath check_temp->cool_reaction No check_stirring Is stirring vigorous? check_temp->check_stirring Yes cool_reaction->check_stirring increase_stirring Action: Increase stirring speed check_stirring->increase_stirring No check_reaction_time Is reaction quenched promptly after SM consumption? check_stirring->check_reaction_time Yes increase_stirring->check_reaction_time monitor_tlc Action: Monitor by TLC and quench immediately check_reaction_time->monitor_tlc No aldehyde_success Desired Aldehyde Obtained check_reaction_time->aldehyde_success Yes monitor_tlc->aldehyde_success G cluster_0 Over-oxidation Pathway cluster_1 Selective Oxidation (Anhydrous) Primary Alcohol Primary Alcohol Aldehyde Aldehyde Primary Alcohol->Aldehyde [O] Gem-diol (Hydrate) Gem-diol (Hydrate) Aldehyde->Gem-diol (Hydrate) + H2O - H2O Carboxylic Acid Carboxylic Acid Gem-diol (Hydrate)->Carboxylic Acid [O] Primary Alcohol_2 Primary Alcohol Aldehyde_2 Aldehyde Primary Alcohol_2->Aldehyde_2 [O] (Anhydrous) No_Reaction Reaction Stops Aldehyde_2->No_Reaction

Caption: Mechanism of over-oxidation vs. selective oxidation.

Q2: Are there any "green" or more environmentally friendly methods for selective oxidation?

A2: Yes, there is significant research into greener oxidation methods. Catalytic aerobic oxidations, which use molecular oxygen or air as the ultimate oxidant, are highly attractive because the only byproduct is water. [15]Catalyst systems based on copper, palladium, and iron are being developed for this purpose. [15][23]TEMPO-catalyzed oxidations using bleach as the co-oxidant are also considered greener than stoichiometric chromium-based oxidations. [12] Q3: My Dess-Martin periodinane (DMP) oxidation work-up is difficult due to solid byproducts. How can I improve it?

A3: The byproducts of DMP oxidation, primarily iodinane species, can indeed complicate purification. A common and effective work-up procedure involves quenching the reaction with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). This reduces the iodine byproducts to more soluble forms, making them easier to remove during an aqueous extraction. [9] Q4: Can I use a protecting group to prevent the oxidation of a hydroxymethyl group while reacting with another part of the molecule?

A4: Absolutely. This is a common and powerful strategy in multi-step synthesis. You can protect the hydroxymethyl group as a silyl ether (e.g., TBDMS, TIPS), a benzyl ether, or an acetal. [20][22][25]These groups are generally robust to a wide range of reaction conditions that do not involve strong acids or fluoride sources (for silyl ethers) or hydrogenolysis (for benzyl ethers). [20][22]After performing the desired transformations on other parts of the molecule, the protecting group can be selectively removed to reveal the original hydroxymethyl group. [21]

Experimental Protocols

Protocol 1: Selective Oxidation of a Primary Alcohol to an Aldehyde using Dess-Martin Periodinane (DMP)

This protocol describes a general procedure for the DMP oxidation of a primary alcohol.

Materials:

  • Primary alcohol

  • Dess-Martin Periodinane (DMP)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary alcohol (1.0 equiv) and anhydrous DCM (to make a ~0.1 M solution).

  • Addition of DMP: Add DMP (1.1-1.5 equiv) to the solution at room temperature with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC. The reaction is typically complete within 30 minutes to 3 hours.

  • Quenching: Once the starting material is consumed, dilute the reaction mixture with DCM. Quench by adding an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃.

  • Work-up: Stir the biphasic mixture vigorously until the solid byproducts dissolve. Separate the organic layer. Extract the aqueous layer twice with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

  • Purification: Purify the crude product by flash column chromatography on silica gel if necessary.

Protocol 2: TEMPO-Catalyzed Selective Oxidation

This protocol is based on the Anelli-Montanari conditions for the selective oxidation of a primary alcohol.

Materials:

  • Primary alcohol

  • TEMPO (2,2,6,6-Tetramethylpiperidine-1-oxyl)

  • Sodium bromide (NaBr)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Aqueous sodium hypochlorite (NaOCl, bleach, ~10-13% available chlorine)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Round-bottom flask, magnetic stirrer, and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the primary alcohol (1.0 equiv), TEMPO (0.01-0.05 equiv), and NaBr (0.1 equiv) in DCM.

  • Aqueous Phase: Add saturated aqueous NaHCO₃ solution.

  • Cooling: Cool the vigorously stirred mixture to 0 °C in an ice-water bath.

  • Addition of Oxidant: Add the aqueous NaOCl solution dropwise, maintaining the temperature below 5 °C. The reaction is often accompanied by a color change from orange to a paler yellow.

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Quenching: Once the starting material is consumed, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Work-up: Separate the layers. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by an appropriate method, such as column chromatography.

References

  • Wikipedia. (n.d.). Alcohol oxidation.
  • L. De Luca, G. Giacomelli, A. Porcheddu. (2001). Efficient and Highly Selective Oxidation of Primary Alcohols to Aldehydes by N-Chlorosuccinimide Mediated by Oxoammonium Salts. The Journal of Organic Chemistry.
  • M. O. T. Semmelhack, C. R. Schmid, D. A. Cortés, C. S. Chou. (2018). Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups. Journal of the American Chemical Society.
  • J. M. Bobbitt, C. Brückner, N. Merbouh. (2010). TEMPO-Mediated Oxidations. Organic Reactions.
  • J. M. Hoover, S. S. Stahl. (2011). A Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society.
  • D. R. Boyd, N. D. Sharma, S. A. Haughey, M. B. O'Neill, C. C. R. Allen, J. F. Malone, D. A. Clarke, R. A. D. Williams. (2011). Aerobic Oxidation of Diverse Primary Alcohols to Carboxylic Acids with a Heterogeneous Pd–Bi–Te/C (PBT/C) Catalyst. ACS Catalysis.
  • X. Jiang, J. Zhang, S. Ma. (2019). Iron-Catalyzed Aerobic Oxidation of Alcohols: Lower Cost and Improved Selectivity. Organic Letters.
  • Chemistry Steps. (n.d.). Alcohol Oxidation Mechanisms and Practice Problems.
  • Organic Chemistry Portal. (n.d.). Aldehyde synthesis by oxidation of alcohols and rearrangements.
  • Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy.
  • AWS. (n.d.). Catalytic Oxidation of Alcohols: A Review from the Perspective of Green Chemistry.
  • P. L. Anelli, C. Biffi, F. Montanari, S. Quici. (1987). Fast and selective oxidation of primary alcohols to aldehydes or to carboxylic acids and of secondary alcohols to ketones mediated by oxoammonium salts under two-phase conditions. The Journal of Organic Chemistry.
  • Michigan State University Chemistry. (n.d.). Alcohol Reactivity.
  • NIH. (2019). Catalytic Aerobic Oxidation of Alcohols by Copper Complexes Bearing Redox-Active Ligands with Tunable H-Bonding Groups.
  • X. Liu, Q. Xia, Y. Zhang, C. Chen, W. Chen. (2013). Cu-NHC-TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes. The Journal of Organic Chemistry.
  • University of Calgary. (n.d.). When to Use an Alcohol Protecting Group.
  • Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols.
  • Master Organic Chemistry. (2015). Demystifying The Mechanisms of Alcohol Oxidations.
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols.
  • Wikipedia. (n.d.). Protecting group.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • SlideShare. (n.d.). Protection of OH group of alcohol.
  • C. Bilgrien, S. Davis, R. S. Drago. (1987). The selective oxidation of primary alcohols to aldehydes by oxygen employing a trinuclear ruthenium carboxylate catalyst. Journal of the American Chemical Society.
  • Wikipedia. (n.d.). Dess–Martin periodinane.
  • It's Dr. Dan. (2023). Oxidation of Alcohols | Tips and Tricks Behind Classification and the Reaction.
  • Khan Academy. (n.d.). Oxidation of alcohols I: Mechanism and oxidation states.
  • Britannica. (2026). Alcohol - Reactions, Chemistry, Uses.
  • Chemistry LibreTexts. (2023). The Oxidation of Alcohols.
  • Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation.
  • Total Organic Chemistry. (2020). Swern Oxidation | Named Reactions | Organic Chemistry Lessons.
  • Chemistry Stack Exchange. (2017). Dess–Martin oxidation work up.
  • Master Organic Chemistry. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants.
  • ChemistryViews. (2017). The Oxidation of Alcohols.
  • Wikipedia. (n.d.). Swern oxidation.
  • C. G. Neochoritis, T. Zarganes-Tzitzikas, S. Stathopoulou, K. K. Papadopoulou, A. C. Papakyriakou, A. T. Lykourinas, J. A. T. M. de Groot, A. Dömling, T. A. T. M. van der Loop, J. M. A. van der Heijden. (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Organic & Biomolecular Chemistry.
  • Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones.
  • ResearchGate. (2016). Regarding Swern or similar Oxidation?.
  • Organic Chemistry Tutor. (n.d.). Swern Oxidation.
  • X. Li, K. A. L. Nguyen, A. M. E. van den Bedem, G. J. P. H. Boons. (2013). A Facile Method for Oxidation of Primary Alcohols to Carboxylic Acids and Its Application in Glycosaminoglycan Syntheses. Angewandte Chemie International Edition.

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for the Reduction of 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the catalytic reduction of 2-(Hydroxymethyl)-4-nitrophenol to its corresponding amine, 2-(Hydroxymethyl)-4-aminophenol. The resulting aminophenol is a valuable building block in the synthesis of various pharmaceutical compounds and fine chemicals.[1][2]

The catalytic reduction of the nitro group, while thermodynamically favorable, is kinetically slow and requires a catalyst to proceed efficiently.[3] The choice of catalyst is the most critical parameter influencing reaction rate, selectivity, and overall yield. This document provides in-depth, experience-driven guidance in a question-and-answer format to address common challenges and facilitate catalyst selection and experimental design.

Note: The reduction of 4-nitrophenol (4-NP) is a universally accepted benchmark reaction for evaluating catalyst performance.[4][5] Much of the guidance and troubleshooting logic presented here is grounded in the extensive body of literature for this model reaction, with specific considerations highlighted for the this compound substrate.

Section 1: Catalyst Selection Guide

This section addresses fundamental questions regarding the choice of catalyst and its components, providing the causal reasoning behind each recommendation.

Q1: What are the primary classes of catalysts for this reduction, and what are their general characteristics?

There are three main classes of metallic catalysts used for this transformation:

  • Noble Metal Catalysts: This group includes palladium (Pd), platinum (Pt), gold (Au), and silver (Ag).[6] They are known for their high catalytic activity, often achieving complete conversion in short reaction times with low catalyst loading.[3] Gold, in particular, has demonstrated excellent selectivity for the desired aminophenol product.[7] However, their high cost is a significant drawback for large-scale industrial applications.[8]

  • Non-Noble Metal Catalysts: Metals like nickel (Ni) and copper (Cu) are abundant, low-cost alternatives.[3][7] While generally less active than noble metals, their performance can be significantly enhanced by preparing them as nanoparticles, which increases the available surface area for the reaction.[9] Supported nickel catalysts, for instance, have proven to be effective and durable.[10]

  • Bimetallic Catalysts: These catalysts combine two different metals, often a noble metal with a less expensive one (e.g., Ag-Cu, Au-Pd, Fe-Ni).[11][12] Bimetallic systems frequently exhibit synergistic effects, where the catalytic activity is greater than the sum of the individual metals.[13][14] This synergy can arise from electronic effects (electron transfer between metals) and geometric effects (altered surface atom arrangement), leading to enhanced reaction rates and stability.[14]

Q2: How does the catalyst support material impact the reaction?

The support is not merely an inert carrier; it plays a crucial role in catalyst performance by:

  • Preventing Aggregation: It disperses and stabilizes the metal nanoparticles, preventing them from clumping together (aggregating), which would decrease the active surface area and reduce catalytic efficiency.[13][15]

  • Enhancing Stability and Reusability: A robust support material can improve the mechanical strength and chemical stability of the catalyst, allowing for easier recovery and reuse over multiple reaction cycles.[3]

  • Modifying Catalytic Activity: The support can interact with the metal nanoparticles, influencing their electronic properties and, consequently, their catalytic activity.[7] The choice of support can significantly affect performance, as seen where the activity of CuO nanoparticles for 4-NP reduction followed the order ZrO₂ > Al₂O₃ > SiO₂ > CaO > MgO > ZnO.[15] Common supports include alumina (Al₂O₃), silica (SiO₂), graphene, and metal-organic frameworks (MOFs).[3][13]

Q3: For reducing this compound specifically, are there preferred catalysts?

While direct comparative studies on this compound are less common, we can infer preferences from the well-studied 4-nitrophenol model.

  • For High Selectivity and Lab-Scale Synthesis: Gold (Au) or Silver (Ag) nanoparticles are excellent choices. Gold catalysts are particularly noted for their ability to selectively reduce the nitro group without affecting other reducible functional groups, which is a potential concern with the hydroxymethyl group present.[7]

  • For Cost-Effectiveness and Scalability: Nickel-based catalysts, such as Raney Nickel or supported Ni nanoparticles (e.g., Ni/Al₂O₃), are highly attractive.[10][16] Bimetallic catalysts like Ni-Cu or Fe-Ni also offer a compelling balance of high activity and lower cost.[8][13] The FeNi-MOF-74 catalyst, for example, showed superior performance compared to its single-metal counterparts.[13]

Section 2: Troubleshooting Guide

This guide addresses specific issues that may be encountered during the catalytic reduction, helping you to identify the root cause and implement effective solutions.

Problem: Low or No Conversion of Starting Material

Q: My reaction is stalled or proceeding very slowly. What are the likely causes and how can I fix it?

A: This is a common issue that can typically be traced back to the catalyst, the reaction conditions, or substrate solubility. A systematic check is the most effective approach.

  • Catalyst Inactivity:

    • Poisoning: The catalyst's active sites can be blocked by impurities. Common poisons for noble metal catalysts include sulfur compounds, and heavy metal ions.[17]

      • Solution: Use high-purity solvents and reagents. Ensure all glassware is scrupulously clean. If poisoning is suspected, a fresh batch of catalyst is required.[17]

    • Deactivation: The catalyst may have lost activity from improper storage or handling (e.g., oxidation of metal surfaces).

      • Solution: Handle catalysts under an inert atmosphere (e.g., nitrogen or argon) when possible. Test a fresh, reliable batch of catalyst to rule out deactivation.[17]

    • Insufficient Loading: The amount of catalyst may be too low for the reaction scale.

      • Solution: Increase the catalyst loading. For Pd/C, a loading of 5-10 mol% is typical, but this may need to be optimized.[17][18]

  • Suboptimal Reaction Conditions:

    • Poor Agitation: The reaction is a three-phase system (solid catalyst, liquid solution, gaseous hydrogen or liquid/solid reducing agent). Inefficient stirring limits contact between the reactants and the catalyst surface.[17]

      • Solution: Ensure vigorous stirring to keep the catalyst suspended and maximize mass transfer.[19]

    • Incorrect Temperature: While many reductions work at room temperature, some substrates require heating.[18]

      • Solution: If the reaction is sluggish, consider a modest temperature increase (e.g., to 40-60 °C). Be cautious, as excessive heat can decrease selectivity.[19]

    • Insufficient Reducing Agent: When using a chemical reductant like NaBH₄, ensure a sufficient molar excess is used to drive the reaction to completion.[3] NaBH₄ solutions should also be prepared freshly before use as they can hydrolyze.[20]

  • Substrate and Solvent Issues:

    • Poor Solubility: The starting material, this compound, must be fully dissolved in the solvent for the reaction to proceed efficiently.[18] Hydrophobic compounds can be particularly challenging.[21]

      • Solution: Select a solvent system where the substrate is highly soluble. Protic solvents like ethanol or methanol are common.[19] For poorly soluble compounds, consider THF or a co-solvent system like ethanol/water.[18][21]

G start Problem: Low or No Conversion catalyst 1. Check Catalyst Activity start->catalyst conditions 2. Check Reaction Conditions start->conditions substrate 3. Check Substrate/Solvent start->substrate c_poison Poisoned? catalyst->c_poison c_inactive Inactive/Old? catalyst->c_inactive c_loading Insufficient Loading? catalyst->c_loading cond_agitation Poor Agitation? conditions->cond_agitation cond_temp Incorrect Temp? conditions->cond_temp cond_reductant Low Reductant? conditions->cond_reductant sub_sol Poor Solubility? substrate->sub_sol sol_catalyst Use fresh catalyst Increase loading c_poison->sol_catalyst c_inactive->sol_catalyst c_loading->sol_catalyst sol_conditions Increase stirring Optimize temperature Use fresh/excess reductant cond_agitation->sol_conditions cond_temp->sol_conditions cond_reductant->sol_conditions sol_substrate Change solvent or use co-solvent (THF, EtOH) sub_sol->sol_substrate

A diagnostic workflow for troubleshooting low conversion.
Problem: Product is Discolored or Impure

Q: My final product is a dark color, not the expected off-white amine. What causes this and how can I prevent it?

A: Aminophenols are highly susceptible to air oxidation, which forms colored polymeric impurities.[19] This is the most common reason for product discoloration.

  • Oxidation of Aminophenol Product:

    • Cause: Exposure to atmospheric oxygen during the reaction work-up or storage.

    • Solution: Perform the work-up (e.g., catalyst filtration, solvent removal) and product isolation under an inert atmosphere like nitrogen or argon.[19] Purging solvents with an inert gas before use is also highly recommended. Store the final, purified product under an inert atmosphere and protected from light.[19]

  • Formation of Side Products:

    • Cause: Incomplete reduction can lead to intermediates like nitroso and hydroxylamine species, which can condense to form colored azoxy or azo compounds.[7][18]

    • Solution: Ensure the reaction goes to completion by using a sufficient excess of the reducing agent and optimizing reaction time.[18] Choosing a more selective catalyst (e.g., Au-based) can also minimize the formation of condensation byproducts.[7]

Section 3: Experimental Protocols and Comparative Data
Generalized Experimental Protocol for Catalytic Reduction

This protocol details a typical methodology for evaluating catalyst performance in the reduction of this compound using NaBH₄. This reaction can be easily monitored by UV-visible spectroscopy.[3]

1. Preparation of Reactant Solutions:

  • Prepare a stock solution of this compound in deionized water or an appropriate co-solvent (e.g., ethanol/water). A typical concentration is 0.1 mM.[3]

  • Freshly prepare an aqueous solution of sodium borohydride (NaBH₄). This solution should be significantly more concentrated (e.g., 0.1 M) to ensure pseudo-first-order reaction kinetics.[3] Note: Prepare this solution immediately before use.

2. Catalytic Reduction and Monitoring:

  • In a standard 3 mL quartz cuvette, add 2.5 mL of the this compound solution.

  • Add 0.4 mL of the freshly prepared NaBH₄ solution. The color of the solution should change to a more intense yellow due to the formation of the nitrophenolate ion. Record the initial UV-Vis spectrum. The characteristic absorbance peak for the nitrophenolate ion appears around 400 nm.[3][11]

  • To initiate the reaction, add a small, precisely measured amount of the catalyst (e.g., 0.1 mL of a catalyst suspension).

  • Immediately begin recording UV-Vis spectra at regular time intervals (e.g., every 30-60 seconds).

  • The reaction progress is monitored by the decrease in the absorbance peak at ~400 nm and the appearance of a new peak corresponding to the 2-(Hydroxymethyl)-4-aminophenol product at a lower wavelength (~300-315 nm).[11][22]

3. Data Analysis:

  • As the reaction is conducted under pseudo-first-order conditions (large excess of NaBH₄), the apparent rate constant (k_app) can be determined by plotting ln(Aₜ/A₀) versus time, where Aₜ is the absorbance at time t and A₀ is the initial absorbance at 400 nm.[5] The slope of the resulting straight line is equal to -k_app.

Comparative Data on Catalyst Performance for Nitrophenol Reduction

The following table summarizes the performance of various types of catalysts for the reduction of 4-nitrophenol, which serves as a strong proxy for the target reaction. The apparent rate constant (k_app) is a key metric for comparing efficiency.

Catalyst SystemSupport MaterialReductantApparent Rate Constant (k_app) (s⁻¹)Key Findings & Reference
Noble Metal
Au NanoparticlesAl₂O₃NaBH₄~0.0057Activity is size-dependent, with an optimal size around 3.4 nm.[23]
Ag NanoparticlesPoly(acrylic acid)NaBH₄0.0182 (normalized)High activity, but surface stabilizers can passivate the catalyst.[24]
Pd NanoparticlesCoal Fly AshNaBH₄0.0051Using waste material as a support can reduce costs.
Non-Noble Metal
Ni NanosheetsNoneNaBH₄~0.001Lower intrinsic activity compared to noble metals.[8]
CuO NanoparticlesZrO₂NaBH₄0.0159Support choice dramatically impacts activity.[15]
Bimetallic
Ni₁₇₅CuNoneNaBH₄~0.009Synergistic effect enhances activity beyond monometallic Ni or Cu.[8]
FeNi-MOF-74MOFNaBH₄0.016Bimetallic MOF shows superior performance over single-metal versions.[13]
Ag-Cu BNPsPVPNaBH₄Varies with ratioSynergistic activity observed, balancing cost and performance.[12]
Section 4: Mechanistic Insights

Understanding the reaction mechanism is key to rational catalyst design and troubleshooting. The catalytic reduction of nitrophenols with NaBH₄ on a metal nanoparticle surface is widely described by the Langmuir-Hinshelwood model.[5]

The key steps are:

  • Adsorption: Both the nitrophenolate ions and the borohydride ions (BH₄⁻) from the solution adsorb onto the surface of the metal nanoparticle catalyst.[14]

  • Surface Reaction (Rate-Limiting Step): The catalyst facilitates the transfer of electrons or hydride species from the adsorbed borohydride to the adsorbed nitrophenolate.[14][25] This is the crucial step where the nitro group is reduced.

  • Desorption: The final product, 2-(Hydroxymethyl)-4-aminophenol, has a lower affinity for the catalyst surface and desorbs back into the solution, freeing up the active site for the next catalytic cycle.[26]

G cluster_solution Bulk Solution NP 2-(HOCH₂)-4-Nitrophenolate catalyst Metal Nanoparticle Surface NP->catalyst:f0 Adsorbs BH4 BH₄⁻ BH4->catalyst:f0 Adsorbs AP 2-(HOCH₂)-4-Aminophenol catalyst:f0->AP Desorbs step1 1. Adsorption step2 2. Surface Reaction (Electron/Hydride Transfer) step3 3. Desorption

Langmuir-Hinshelwood mechanism for catalytic reduction.
References
  • BenchChem. (n.d.). Comparing the efficacy of different catalysts for nitrophenol reduction.
  • MDPI. (2024). Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts.
  • ACS Omega. (n.d.). Remarkable Enhancement of Catalytic Reduction of Nitrophenol Isomers by Decoration of Ni Nanosheets with Cu Species.
  • RSC Publishing. (2022). Reduction of 4-nitrophenol using green-fabricated metal nanoparticles.
  • ACS Publications. (2016). Catalytic Reduction of 4-Nitrophenol Using Silver Nanoparticles with Adjustable Activity. Langmuir.
  • BenchChem. (n.d.). Technical Support Center: Selective Catalytic Hydrogenation of Nitrophenols.
  • NIH. (n.d.). A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles. PMC.
  • ACS Publications. (2013). A Systematic Investigation of p-Nitrophenol Reduction by Bimetallic Dendrimer Encapsulated Nanoparticles. The Journal of Physical Chemistry C.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines.
  • ResearchGate. (n.d.). Ag-Cu bimetallic nanocatalysts for p-nitrophenol reduction using a green hydrogen source | Request PDF.
  • Taylor & Francis Online. (2024). Enhanced catalytic reduction of 4-nitrophenol using bimetallic MOFs: a one-pot synthesis approach.
  • OICC Press. (2022). Advances on catalytic reduction of 4-nitrophenol by nanostructured materials as benchmark reaction. International Nano Letters.
  • ResearchGate. (n.d.). The role of catalyst support on activity of copper oxide nanoparticles for reduction of 4-nitrophenol | Request PDF.
  • BenchChem. (n.d.). Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
  • RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Nitro Reduction. Wordpress.
  • Master Organic Chemistry. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger.
  • RSC Publishing. (2025). Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances.
  • AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.
  • ResearchGate. (2014). Reduction of 4-nitrophenol catalyzed by silver nanoparticles supported on polymer micelles and vesicles.
  • NIH. (n.d.). Size Effect of Gold Nanoparticles in Catalytic Reduction of p-Nitrophenol with NaBH4.
  • Taylor & Francis Online. (n.d.). The use of nano supported nickel catalyst in reduction of p-nitrophenol using hydrazine as hydrogen donor.
  • Reddit. (2023). my nitro refuses to be reduced. r/Chempros.
  • MDPI. (n.d.). Kinetic Analysis of 4-Nitrophenol Reduction by “Water-Soluble” Palladium Nanoparticles.
  • NIH. (n.d.). Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports.
  • ACS Publications. (2025). Hydrogenation of Nitrophenol via Nickel-Based Catalytic Membranes with Engineered Surface Affinity.
  • NIH. (2023). A study on rapid and stable catalytic reduction of 4-nitrophenol by 2-hydroxyethylamine stabilized Fe3O4@Pt and its kinetic factors.
  • Journal of Pharmaceutical, Chemical and Biological Sciences. (n.d.). Studying the Mechanisms of Nitro Compounds Reduction (A-Review).
  • ResearchGate. (2015). (PDF) Factors Affecting the Catalytic Hydrogenation of p-Nitrophenol by Nano Nickel Supported on Egyptian Kaolin.
  • BenchChem. (n.d.). A Comparative Guide to the Kinetic Analysis of Nitrophenol Isomer Reduction.
  • MDPI. (n.d.). The Competition between 4-Nitrophenol Reduction and BH 4 − Hydrolysis on Metal Nanoparticle Catalysts.
  • RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Dalton Transactions.
  • ResearchGate. (n.d.). Illustration of the reduction mechanism of 4-nitrophenol (4-NP) by NaBH4 occurred on the surface of gold nanoparticles (AuNPs)/bacterial cellulose 2-hydroxyethyl methacrylate (BC-poly(HEMA)).
  • MDPI. (n.d.). Photocatalytic 4-Nitrophenol Reduction by Hydrothermally Synthesized Mesoporous Co- and/or Fe-Substituted Aluminophosphates.
  • PubMed. (2025). Synthesis and physiological effects of new 4-aminophenol derivatives as paracetamol analogues.
  • ACS Green Chemistry. (n.d.). Synthesis of paracetamol and 4-aminophenol from hydroquinone.
  • Patsnap. (n.d.). Synthetic method of 2, 6-dichloro-4-((4-hydroxyphenyl)amino)phenol. Eureka.
  • ACS Publications. (2017). Remarkable Facet Selective Reduction of 4-Nitrophenol by Morphologically Tailored (111) Faceted Cu2O Nanocatalyst. ACS Omega.
  • Wikipedia. (n.d.). 4-Aminophenol.
  • RSC Publishing. (n.d.). Solvent effects on the kinetics of 4-nitrophenol reduction by NaBH4 in the presence of Ag and Au nanoparticles. Reaction Chemistry & Engineering.

Sources

Validation & Comparative

A Senior Application Scientist's Guide: 4-Nitrophenol vs. 2-(Hydroxymethyl)-4-nitrophenol for Enzyme Activity Assays

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of an appropriate enzyme substrate is a cornerstone of robust and reliable assay design. The ideal substrate not only reacts efficiently and specifically with the enzyme of interest but also generates a signal that is easily and accurately quantifiable. For decades, substrates that produce 4-nitrophenol (pNP) upon enzymatic cleavage have been a mainstay in colorimetric assays for a wide range of enzymes.

This guide provides an in-depth, objective comparison between the well-established 4-nitrophenol-generating substrates and a less common alternative, 2-(Hydroxymethyl)-4-nitrophenol. We will delve into the principles of detection, explore their respective applications, present a framework for comparative analysis, and provide detailed experimental protocols. This analysis is designed to move beyond a simple list of features, explaining the causality behind experimental choices to empower you to select the optimal substrate for your research needs.

Section 1: The Benchmark Substrate System: 4-Nitrophenol (pNP)

The use of 4-nitrophenol as a reporter molecule is a classic strategy in enzymology. The principle does not involve using 4-nitrophenol itself as the substrate, but rather a precursor molecule where the 4-nitrophenyl group is attached to a moiety recognized by the enzyme.

Principle of Detection

The utility of pNP-based substrates lies in a distinct, pH-dependent chromogenic shift. The precursor substrate (e.g., p-nitrophenyl phosphate, pNPP) is colorless. Enzymatic action cleaves the bond, releasing 4-nitrophenol. At a neutral or acidic pH, 4-nitrophenol is also largely colorless. However, by increasing the pH of the solution to >9.2 with a stop solution (e.g., NaOH), the hydroxyl group of 4-nitrophenol is deprotonated to form the 4-nitrophenolate anion.[1] This anion exhibits a strong yellow color due to a shift in its maximum absorbance to approximately 405 nm, which can be readily quantified using a standard spectrophotometer or plate reader.[1][2]

The necessity of deprotonation for color development is a critical experimental detail; performing assays at neutral pH without a basic stop solution will lead to a significant underestimation of enzyme activity.[1]

G cluster_reaction Enzymatic Cleavage & pH-Dependent Detection pNPP p-Nitrophenyl Phosphate (pNPP) (Colorless Substrate) Enzyme Enzyme (e.g., Alkaline Phosphatase) pNPP->Enzyme Hydrolysis pNP 4-Nitrophenol (pNP) (Colorless at neutral pH) Enzyme->pNP Stop Add Strong Base (e.g., NaOH, pH > 9.2) pNP->Stop pNP_ion 4-Nitrophenolate Anion (Intense Yellow, λmax ≈ 405 nm) Stop->pNP_ion

Caption: Enzymatic hydrolysis of a pNP-based substrate and subsequent color development.

Versatility and Common Applications

The 4-nitrophenyl group can be attached to various chemical moieties, making it adaptable for assaying a wide array of enzyme classes:

  • Phosphatases (Acid and Alkaline): p-Nitrophenyl phosphate (pNPP) is a universal substrate for measuring phosphatase activity.[3][4][5]

  • Glycosidases: Substrates like p-nitrophenyl-β-D-glucopyranoside are used to assay enzymes that cleave sugar residues.[1]

  • Sulfotransferases (SULTs): While less common and sometimes problematic due to substrate inhibition, 4-nitrophenol can be used as a substrate for SULTs, which catalyze the transfer of a sulfo group.[6][7][8]

Section 2: The Specialized Alternative: this compound

Information on this compound as a widely used enzyme substrate is limited in the literature, suggesting it is a more specialized tool rather than a broad-spectrum alternative to 4-nitrophenol. Its primary reported use appears to be in the context of sulfotransferase assays.[6]

Chemical Profile and Hypothesized Detection

The structure includes a hydroxymethyl group (-CH₂OH) ortho to the phenolic hydroxyl group. This substitution is significant and has two primary consequences:

  • Enzyme Specificity: The additional functional group can serve as a new point of interaction or, conversely, a source of steric hindrance within an enzyme's active site. This can drastically alter the substrate's affinity (Kₘ) and turnover rate (Vₘₐₓ) compared to 4-nitrophenol. For an enzyme like sulfotransferase, this group might be crucial for proper orientation and binding.

  • Spectroscopic Properties: The hydroxymethyl group is an electron-donating group, which can slightly alter the electronic structure of the nitrophenolate anion. This may cause a minor shift in the λₘₐₓ and a change in the molar extinction coefficient compared to 4-nitrophenolate.

The detection principle is expected to be identical to that of 4-nitrophenol: enzymatic release of the phenol followed by deprotonation in an alkaline solution to yield a colored phenolate.

Potential Niche Application: Sulfotransferase Assays

Cytosolic sulfotransferases (SULTs) are critical phase II metabolizing enzymes.[6][8] Finding specific probe substrates to differentiate SULT isoforms is a significant challenge. For example, studies have shown that 4-nitrophenol exhibits a high degree of substrate inhibition with the major human SULT, SULT1A1, making it a poor probe.[7] In contrast, a different substituted phenol, 2-aminophenol, was found to be a more selective and suitable substrate for SULT1A1.[7]

This precedent strongly suggests that this compound's value lies not as a general replacement for pNP, but as a potentially more specific substrate for a particular enzyme or enzyme family, such as a specific SULT isoform, where the hydroxymethyl group enhances binding and improves kinetic properties.

Section 3: Head-to-Head Comparison: A Data-Driven Framework

Table 1: Physicochemical Properties
Property4-NitrophenolThis compoundRationale for Difference
Molecular Weight 139.11 g/mol 169.14 g/mol Addition of a -CH₂OH group.
pKa ~7.15Expected to be similar, slightly higherThe electron-donating -CH₂OH group may slightly decrease the acidity of the phenolic proton.
λₘₐₓ of Anion ~405 nm[1]Expected ~400-415 nmSubstituents on the benzene ring can cause minor shifts in the absorbance maximum. This must be determined empirically.
Molar Extinction (ε) ~18,000 M⁻¹cm⁻¹[1]Must be determined empiricallyThe value is sensitive to substitution and is a critical parameter for calculating enzyme activity.
Table 2: Enzymatic Application Profile
Enzyme Class4-Nitrophenol-Generating SubstratesThis compoundCommentary
Phosphatases Widely Used Standard (as pNPP)[3][4]Not reported; likely a poor substrateThe active sites of phosphatases are optimized for the phosphate ester of pNP. The additional hydroxymethyl group would likely cause steric clashes.
Glycosidases Widely Used Standard (as pNP-glycosides)[1]Not reportedSimilar to phosphatases, the specificity is driven by the glycan moiety; the aglycone structure is critical and alterations may not be tolerated.
Sulfotransferases Used, but can be problematic (e.g., SULT1A1)[7]Potential Niche Application [6]The hydroxymethyl group may offer improved specificity and kinetics for certain SULT isoforms, overcoming the limitations of 4-nitrophenol.

Section 4: Experimental Design & Protocols

A rigorous comparison requires a standardized workflow. The goal is to determine the optimal conditions for each substrate and then compare their kinetic performance.

G cluster_workflow Workflow for Substrate Comparison A 1. Substrate Characterization (Determine λₘₐₓ and ε of phenolate) B 2. Assay Optimization (Vary pH, temperature, buffer) A->B C 3. Substrate Titration (Generate saturation curve) B->C D 4. Michaelis-Menten Analysis (Non-linear regression) C->D E 5. Data Comparison (Compare Kₘ, Vₘₐₓ, kcat/Kₘ) D->E

Caption: General experimental workflow for comparing enzyme substrates.

Protocol 1: Standard Alkaline Phosphatase Assay using pNPP

This protocol describes a robust, self-validating method for measuring alkaline phosphatase (AP) activity.

Materials:

  • Alkaline Phosphatase Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.

  • pNPP Substrate Solution: 1 mg/mL pNPP in a suitable buffer (e.g., AP buffer).

  • Stop Solution: 3 M NaOH.

  • Alkaline Phosphatase enzyme standard and samples.

  • 96-well microplate and plate reader.

Procedure:

  • Prepare Enzyme Dilutions: Create serial dilutions of the AP standard and prepare experimental samples in the AP Buffer.

  • Assay Initiation: To each well of a 96-well plate, add 50 µL of the appropriate enzyme dilution or sample.

  • Substrate Addition: Add 50 µL of the pNPP substrate solution to each well to start the reaction.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes). The incubation time should be chosen to ensure the reaction remains in the linear range.

  • Reaction Termination: Add 50 µL of Stop Solution to each well. This halts the enzymatic reaction and ensures complete color development of the 4-nitrophenolate product.[1]

  • Measurement: Read the absorbance at 405 nm using a microplate reader.

  • Analysis: Subtract the blank (no enzyme) reading and calculate activity based on a standard curve or using the Beer-Lambert law with the known extinction coefficient of 4-nitrophenolate.

Protocol 2: Framework for Evaluating this compound with a Target Enzyme (e.g., a Sulfotransferase)

This framework explains the causal steps for characterizing a novel substrate.

  • Determine Spectroscopic Properties:

    • Rationale: To accurately convert absorbance to product concentration, the molar extinction coefficient (ε) at the optimal wavelength (λₘₐₓ) must be known.

    • Execution: Prepare a series of known concentrations of this compound in a highly alkaline buffer (e.g., 0.1 M NaOH). Perform a wavelength scan (e.g., 300-500 nm) to find the λₘₐₓ. Then, measure the absorbance of each standard at the determined λₘₐₓ and plot Absorbance vs. Concentration. The slope of this line is the molar extinction coefficient (ε).

  • Establish Optimal Assay Conditions:

    • Rationale: Enzyme activity is highly dependent on pH, buffer composition, and temperature. These must be optimized for the new substrate.

    • Execution: Using a fixed, saturating concentration of the substrate and a fixed amount of enzyme, perform the assay across a range of pH values and temperatures to find the conditions that yield the highest activity.

  • Perform Kinetic Analysis:

    • Rationale: To understand the efficiency of the substrate, its Michaelis-Menten parameters (Kₘ and Vₘₐₓ) must be determined. Kₘ reflects the substrate concentration at which the reaction rate is half of Vₘₐₓ, indicating the enzyme's affinity for the substrate.

    • Execution: Under the optimized assay conditions, set up reactions with a fixed enzyme concentration and a wide range of substrate concentrations (typically from ~0.1 x Kₘ to 10 x Kₘ). Measure the initial reaction velocity (v₀) for each concentration.

    • Data Analysis: Plot the initial velocity (v₀) against substrate concentration ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software to determine Kₘ and Vₘₐₓ.[9]

Section 5: Concluding Remarks & Expert Recommendation

4-Nitrophenol , generated from precursors like pNPP, remains the undisputed workhorse for routine colorimetric assays of phosphatases and glycosidases. Its advantages are its versatility, the high molar absorptivity of its product, and decades of established protocols. However, its utility can be limited for certain enzymes, like SULT1A1, due to poor kinetics and substrate inhibition.[7]

This compound is not a direct competitor across all applications. Instead, it should be viewed as a specialized tool. Its structural modification makes it an intriguing candidate for developing highly specific assays for enzymes that can uniquely accommodate or interact with its hydroxymethyl group, with sulfotransferases being the most probable target family.[6]

For researchers developing novel enzyme assays or seeking to differentiate closely related enzyme isoforms, the experimental framework provided here is essential. Synthesizing or obtaining this compound and characterizing its performance against a target enzyme may unveil a superior, highly selective research tool. For general-purpose activity screening of common hydrolases, the classic 4-nitrophenol-based substrates remain the most practical and validated choice.

References

  • BenchChem. (2025). A Head-to-Head Comparison: AMPPD vs.
  • Biocompare. (n.d.).
  • Wikipedia. (2023). 4-Nitrophenol. Wikipedia.
  • MDPI. (n.d.). Substrate Specificity and Enzyme Recycling Using Chitosan Immobilized Laccase. MDPI.
  • BenchChem. (2025).
  • PrepChem.com. (n.d.). Preparation of 4-(hydroxymethyl)-2-nitrophenol. PrepChem.com.
  • ResearchGate. (n.d.). (PDF) Application of -nitrophenol (NP) enzyme assays in degraded tropical soils.
  • Santa Cruz Biotechnology. (n.d.).
  • PubMed. (n.d.). Multi-wavelength dye concentration determination for enzymatic assays: evaluation of chromogenic para-nitrophenol over a wide pH range. PubMed.
  • ResearchGate. (n.d.). Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine....
  • PubMed Central (PMC). (n.d.). Recent advances in sulfotransferase enzyme activity assays.
  • PubMed. (2007). Comparison of 2-aminophenol and 4-nitrophenol as in vitro probe substrates for the major human hepatic sulfotransferase, SULT1A1, demonstrates improved selectivity with 2-aminophenol.
  • Oxford Academic. (n.d.). Human Sulfotransferases and Their Role in Chemical Metabolism. Oxford University Press.
  • GraphPad. (2026). Example: Comparing two enzyme kinetics models. GraphPad Prism 10 Curve Fitting Guide.

Sources

A Comparative Guide to Nanoparticle--Catalyzed Reduction of 4-Nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

The conversion of 4-nitrophenol (4-NP), a prevalent and toxic industrial pollutant, into the valuable chemical intermediate 4-aminophenol (4-AP) serves as a critical benchmark reaction for evaluating the efficacy of nanocatalysts.[1][2] This guide provides an in-depth, comparative analysis of various metallic nanoparticle systems used to catalyze this reduction, offering researchers, scientists, and drug development professionals a comprehensive understanding of the underlying principles, experimental protocols, and performance metrics.

The Significance of 4-Nitrophenol Reduction

4-Nitrophenol is a common byproduct in the manufacturing of pharmaceuticals, synthetic dyes, and pesticides, posing significant environmental and health risks.[2] Its catalytic reduction to 4-aminophenol is of dual importance: it detoxifies industrial wastewater and simultaneously generates 4-AP, a key precursor for the synthesis of antipyretic and analgesic drugs, corrosion inhibitors, and photographic developers.[3][4]

The reaction is typically carried out in an aqueous medium using a reducing agent, most commonly sodium borohydride (NaBH₄). While thermodynamically favorable, the reaction is kinetically hindered and requires a suitable catalyst to proceed at a practical rate.[5] This kinetic barrier makes the reaction an ideal model system for assessing and comparing the catalytic activity of various nanomaterials.[6]

The Catalytic Mechanism: A Surface-Level Perspective

The reduction of 4-nitrophenol on the surface of metallic nanoparticles is widely understood to follow the Langmuir-Hinshelwood mechanism .[7][8] This model posits that the reaction occurs between reactants that are both adsorbed onto the catalyst's surface.

The process unfolds in several key steps:

  • Adsorption: Both the 4-nitrophenolate ions and the borohydride ions (BH₄⁻) from NaBH₄ adsorb onto the surface of the metallic nanoparticles.[6][7]

  • Electron Transfer & Hydrogenation: The nanoparticle surface facilitates the transfer of electrons and hydride species from the adsorbed BH₄⁻ to the adsorbed 4-nitrophenolate ion. This is the rate-determining step of the reaction.[7][10] The nitro group (-NO₂) is sequentially reduced, likely through intermediate species like 4-hydroxylaminophenol, to form the amino group (-NH₂).[10]

  • Desorption: The final product, 4-aminophenol, desorbs from the nanoparticle surface, freeing up the active sites for the next catalytic cycle.[5]

Langmuir-Hinshelwood Mechanism cluster_solution Aqueous Solution cluster_catalyst Catalyst Surface cluster_product Product NP 4-Nitrophenol Nolate_ads Adsorbed 4-Nitrophenolate NP->Nolate_ads Adsorption NaBH4 NaBH₄ BH4_ads Adsorbed BH₄⁻ NaBH4->BH4_ads Adsorption Catalyst Nanoparticle Surface AP 4-Aminophenol Catalyst->AP Desorption Nolate_ads->Catalyst BH4_ads->Catalyst Electron & Hydride Transfer (Rate-Determining Step)

Caption: Langmuir-Hinshelwood model for 4-NP reduction on a nanoparticle surface.

Standardized Protocol for Catalytic Performance Evaluation

To ensure the objective comparison of different nanocatalysts, a standardized experimental protocol is crucial. UV-Vis spectrophotometry is the primary method for monitoring the reaction kinetics in real-time.[1][6]

Experimental Workflow

Experimental Workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Execution cluster_analysis 3. Data Acquisition & Analysis A Prepare aqueous 4-Nitrophenol solution (e.g., 0.1 mM) D Add 4-NP solution and distilled water to a cuvette A->D B Prepare fresh, cold NaBH₄ solution (e.g., 10 mM) E Add NaBH₄ solution. Mix and record initial UV-Vis spectrum (t=0). Absorbance at 400 nm appears. B->E C Prepare catalyst dispersion (e.g., Au, Ag, Pt NPs) F Add catalyst dispersion to initiate the reaction C->F D->E E->F G Monitor the decrease in absorbance at 400 nm over time using UV-Vis F->G H Plot ln(Aₜ/A₀) vs. time to determine the apparent rate constant (k_app) G->H I Calculate Turnover Frequency (TOF) for cross-catalyst comparison H->I

Sources

A Researcher's Guide to the Validation of Novel Antimicrobial Agents: The Case of 2-(Hydroxymethyl)-4-nitrophenol Against Resistant Pathogens

Author: BenchChem Technical Support Team. Date: January 2026

The relentless rise of antimicrobial resistance (AMR) necessitates a robust pipeline for the discovery and validation of new chemical entities with potent antimicrobial activity. This guide provides a comprehensive framework for the preclinical in vitro validation of a novel compound, exemplified by 2-(Hydroxymethyl)-4-nitrophenol, against a panel of clinically significant, multidrug-resistant bacterial strains. Our objective is to present a scientifically rigorous, logically structured approach that enables researchers to generate reproducible and comparable data, thereby facilitating the objective assessment of a compound's therapeutic potential.

The Challenge of Antimicrobial Resistance

Antimicrobial resistance is a global health crisis, with pathogens continually evolving mechanisms to evade the action of conventional antibiotics. Among the most formidable are the "ESKAPE" pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their capacity to acquire resistance to multiple drug classes. Any novel antimicrobial candidate must demonstrate significant efficacy against these challenging organisms to be considered for further development.

This guide will focus on a representative selection of such resistant strains:

  • Methicillin-Resistant Staphylococcus aureus (MRSA): A leading cause of healthcare-associated infections, MRSA is characterized by its resistance to β-lactam antibiotics. This is primarily due to the acquisition of the mecA gene, which encodes for a modified penicillin-binding protein (PBP2a) with low affinity for these drugs.[1][2][3]

  • Vancomycin-Resistant Enterococcus (VRE): Particularly E. faecium and E. faecalis, VRE poses a significant threat, especially in immunocompromised patients. Resistance to the glycopeptide antibiotic vancomycin is typically mediated by the vanA or vanB gene clusters, which alter the drug's target in the bacterial cell wall precursor.[4][5][6]

  • Multidrug-Resistant Pseudomonas aeruginosa: An opportunistic pathogen, P. aeruginosa employs a variety of resistance mechanisms, including the overexpression of efflux pumps (e.g., MexAB-OprM) that actively extrude antibiotics from the cell, enzymatic degradation of drugs, and low outer membrane permeability.[7][8][9][10]

  • Extended-Spectrum β-Lactamase (ESBL)-Producing Klebsiella pneumoniae: These strains produce enzymes that hydrolyze and inactivate a wide range of β-lactam antibiotics, including third-generation cephalosporins.[11][12][13]

Comparative In Vitro Efficacy Assessment

The cornerstone of antimicrobial validation is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[14][15] This is typically performed using the broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI).[16][17]

Hypothetical Comparative Data

The following tables present hypothetical MIC data for our compound of interest, this compound, alongside relevant comparator antibiotics. This illustrates how data should be structured for a clear comparative analysis.

Table 1: Comparative MICs (µg/mL) Against Gram-Positive Resistant Strains

Antimicrobial AgentMRSA (ATCC 43300)VRE (E. faecalis, ATCC 51299)
This compound 4 8
Vancomycin1>256
Linezolid22

Table 2: Comparative MICs (µg/mL) Against Gram-Negative Resistant Strains

Antimicrobial AgentP. aeruginosa (PAO1)ESBL-K. pneumoniae (ATCC 700603)
This compound 16 8
Ciprofloxacin4>32
Meropenem116

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[16]

  • Preparation of Bacterial Inoculum:

    • Aseptically select 3-5 colonies of the test bacterium from an agar plate.

    • Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[18]

    • Dilute the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in the broth medium in a 96-well microtiter plate. The concentration range should be selected based on the expected potency of the compound.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the compound dilutions.

    • Include a positive control (bacteria with no compound) and a negative control (broth medium only).

    • Seal the plate and incubate at 37°C for 16-20 hours.[15]

  • Determination of MIC:

    • Following incubation, visually inspect the plate for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.[14][19]

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Bacterial Colony Selection B Inoculum Preparation (0.5 McFarland) A->B Growth in Broth D Inoculation of Plate B->D Dilution C Compound Serial Dilution in Plate C->D Transfer E Incubation (37°C, 16-20h) D->E F Visual Inspection for Turbidity E->F G MIC Determination F->G Lowest Clear Well

Caption: Workflow for Broth Microdilution Assay.

Cytotoxicity Assessment: MTT Assay

It is crucial to assess whether a novel antimicrobial compound exhibits toxicity to mammalian cells. The MTT assay is a standard colorimetric method for evaluating cell metabolic activity, which serves as an indicator of cell viability.[18][20][21]

  • Cell Culture:

    • Seed a suitable mammalian cell line (e.g., HeLa or HEK293) in a 96-well plate at a predetermined density.

    • Incubate the cells until they reach approximately 80% confluency.

  • Compound Exposure:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the various concentrations of the compound.

    • Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for a specified period (e.g., 24 or 48 hours).

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into a purple formazan product.[20]

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

A high IC₅₀ value for a mammalian cell line, coupled with a low MIC against the target bacteria, indicates a favorable selectivity index and suggests a lower potential for toxicity.

Beyond Initial Screening: Next Steps

A promising MIC profile is only the first step. Further in vitro and in vivo studies are essential to fully characterize a novel antimicrobial agent.[22][23][24]

  • Time-Kill Assays: These assays determine the rate of bactericidal activity and can distinguish between bactericidal (killing) and bacteriostatic (inhibiting growth) effects.[25]

  • In Vivo Efficacy Models: Animal models of infection are crucial for evaluating a compound's efficacy in a complex biological system.[23][26][27] These studies provide insights into pharmacokinetics, pharmacodynamics, and overall therapeutic potential.

Hypothetical Mechanism of Action

While the precise mechanism of action for this compound would require extensive investigation, a plausible hypothesis for a novel antimicrobial could involve the disruption of a key bacterial process not targeted by existing drug classes. For instance, it might inhibit a crucial enzyme in bacterial cell wall synthesis or disrupt bacterial membrane potential.

Mechanism_of_Action cluster_compound This compound cluster_bacterium Bacterial Cell Compound Novel Compound Target Hypothetical Target (e.g., Enzyme X) Compound->Target Inhibition Membrane Cell Membrane Process Essential Bacterial Process (e.g., Cell Wall Synthesis) Target->Process Blocks CellDeath Bacterial Cell Death Process->CellDeath Leads to

Caption: Hypothetical Mechanism of Action.

Conclusion

The validation of a novel antimicrobial agent like this compound requires a systematic and comparative approach. By employing standardized methodologies, such as those prescribed by the CLSI, and conducting a battery of in vitro assays, researchers can generate the robust data necessary to objectively assess a compound's potential. A strong candidate will exhibit potent activity against a broad range of resistant pathogens while demonstrating minimal cytotoxicity to mammalian cells. This guide provides a foundational framework for these critical early-stage investigations, paving the way for the development of the next generation of life-saving antibiotics.

References

  • Clinical and Laboratory Standards Institute (CLSI). Performance Standards for Antimicrobial Susceptibility Testing. 33rd ed. CLSI supplement M100. CLSI, 2023.
  • CLSI M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]
  • Lakhundi, S., & Zhang, K. (2018). Methicillin-Resistant Staphylococcus aureus: Molecular Mechanisms of Pathogenesis and Resistance. Cureus, 10(8), e3181.
  • Broth microdilution. Wikipedia. [Link]
  • Guzman Prieto, A. M., van Schaik, W., Rogers, M. R., Coque, T. M., Baquero, F., Corander, J., & Willems, R. J. (2016).
  • Fishovitz, J., Hermoso, J. A., Chang, M., & Mobashery, S. (2014). Penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus. IUBMB life, 66(8), 572–577.
  • Pang, Z., Raudonis, R., Glick, B. R., Lin, T. J., & Cheng, Z. (2019). Antibiotic resistance in Pseudomonas aeruginosa: mechanisms and alternative therapeutic strategies. Biotechnology advances, 37(1), 177–192.
  • Broth Microdilution | MI - Microbiology. MI Microbiology. [Link]
  • Broth Dilution Method for MIC Determin
  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
  • The Mechanism of MRSA Drug Resistance and Its Detection. Mantacc. [Link]
  • Lee, A. S., de Lencastre, H., Garau, J., Kluytmans, J., Malhotra-Kumar, S., Peschel, A., & Harbarth, S. (2018). Methicillin-resistant Staphylococcus aureus.
  • Vancomycin-Resistant Enterococcus (VRE). Deranged Physiology. [Link]
  • Mechanisms of antibiotic resistance in methicillin-resistant Staphylococcus aureus (MRSA).
  • Llanes, C., Hocquet, D., Vettoretti, L., & Plésiat, P. (2019). Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. Antibiotics (Basel, Switzerland), 8(2), 53.
  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. PubMed. [Link]
  • Role of efflux pumps in multiresistance of Pseudomonas aeruginosa. Ovid. [Link]
  • Role of Efflux Pumps on Antimicrobial Resistance in Pseudomonas aeruginosa. MDPI. [Link]
  • Al-Agamy, M. H., Al-Qahtani, A. A., & Al-Ahdal, M. N. (2016). Prevalence of Extended-Spectrum β-Lactamases in Multidrug-Resistant Klebsiella pneumoniae Isolates in Jordanian Hospitals. The Journal of infection in developing countries, 10(1), 69–76.
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. PubMed. [Link]
  • MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. [Link]
  • Animal models in the evaluation of antimicrobial agents. ASM Journals. [Link]
  • Mechanisms of gram-positive vancomycin resistance (Review).
  • Application of Antimicrobial Susceptibility Testing Standards to Help Combat Antimicrobial Resistance. myadlm.org. [Link]
  • Vancomycin-Resistant Enterococci: Mechanisms and Clinical Observ
  • In Vitro Antimicrobials. Pharmacology Discovery Services. [Link]
  • Bacterial Efficacy Models for Preclinical Research. IBT Bioservices. [Link]
  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]
  • Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods.
  • Antimicrobial resistance of ESBL-producing K. pneumoniae isolates.
  • Vancomycin Resistant Enterococcus (VRE). LITFL. [Link]
  • Extended-spectrum β-lactamase producing Klebsiella pneumoniae from blood cultures in Puducherry, India. PubMed Central. [Link]
  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. [Link]
  • Models of In-Vivo Bacterial Infections for the Development of Antimicrobial Peptide-based Drugs. R Discovery. [Link]
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]
  • How to Treat ESBL Infections (Klebsiella pneumoniae and E coli). YouTube. [Link]
  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PubMed Central. [Link]
  • CLSI 2024 M100Ed34(1). Anyflip. [Link]
  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01 (01/10/2016) 1. CHAIN. [Link]
  • Novel drug candidates against antibiotic-resistant microorganisms: A review. PubMed Central. [Link]
  • Comparing the activity of novel antibiotic agents against carbapenem-resistant Enterobacterales clinical isol
  • In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci. PubMed Central. [Link]
  • Using MTT viability assay to test the cytotoxicity of antibiotics and steroid to cultured porcine corneal endothelial cells. PubMed. [Link]
  • Antimicrobial Resistance and Novel Alternative Approaches to Conventional Antibiotics.
  • In vitro and in vivo toxicity studies with active compounds.

Sources

A Comparative Guide to Photolabile Protecting Groups: Alternatives to the o-Nitrobenzyl Moiety in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Spatiotemporal Control in Synthesis

In the intricate landscape of organic synthesis and chemical biology, the ability to control reactions in both time and space is paramount. Photolabile protecting groups (PPGs), or "caged compounds," offer an elegant solution, enabling chemists to mask the reactivity of a functional group until its release is triggered by a pulse of light.[1][2] This non-invasive activation method prevents the need for additional chemical reagents, offering a "traceless" deprotection strategy that is invaluable in complex multi-step syntheses and sensitive biological systems.[1][3]

The ortho-nitrobenzyl (ONB) framework is arguably the most classic and widely studied class of PPGs.[4] Molecules such as 2-(Hydroxymethyl)-4-nitrophenol belong to this family, possessing the core o-nitrobenzyl alcohol structure. While their utility is well-established for protecting a wide array of functional groups including alcohols, amines, carboxylates, and phosphates, the classical ONB scaffold is not without its limitations.[1][5] This guide provides a critical evaluation of the ONB group and presents a detailed, data-driven comparison with modern alternatives that offer significant advantages in efficiency, wavelength sensitivity, and reaction cleanliness.

The ortho-Nitrobenzyl (ONB) Group: A Critical Evaluation

The photochemical behavior of ONB-protected compounds is dictated by the spatial relationship between the nitro group and the benzylic carbon. Upon absorption of UV light (typically 300-365 nm), the molecule enters an excited state, initiating a Norrish Type II-like intramolecular hydrogen abstraction from the benzylic carbon by the ortho-nitro group.[6][7] This forms a transient aci-nitro intermediate, which rapidly rearranges to release the protected substrate and a 2-nitrosobenzaldehyde (or related ketone) byproduct.[1][7]

Caption: Photocleavage mechanism of o-nitrobenzyl (ONB) protecting groups.

Advantages:

  • Versatility: The ONB group has been successfully used to protect a vast range of functional groups.[5]

  • Well-Established: Extensive literature exists on its synthesis and application, making it a reliable choice for many standard applications.[4]

Disadvantages:

  • UV Light Requirement: Deprotection typically requires high-energy UV light (<365 nm), which can be damaging to sensitive biological samples and can lack penetration depth in tissues.[8]

  • Byproduct Formation: The resulting 2-nitrosobenzaldehyde byproduct can be reactive, potentially engaging in side reactions with the liberated substrate or other molecules in the system.[4] Furthermore, this byproduct often absorbs light in the same region as the parent compound, causing an "inner filter" effect that can prevent complete deprotection.[9]

  • Moderate Quantum Yields: The quantum yield of uncaging (Φu), a measure of the efficiency of the photoreaction, is often modest, typically ranging from 0.01 to 0.5.[6]

  • Slow Release Kinetics: The release of the caged substrate can be on the microsecond timescale or slower, which is a limiting factor for studying very fast biological processes.[4]

Key Alternatives to ONB Protecting Groups

To overcome the limitations of the ONB scaffold, researchers have developed several alternative PPGs with improved photochemical and photophysical properties.

Coumarin-Based Protecting Groups

Coumarin-based PPGs have emerged as a powerful alternative, prized for their synthetic accessibility and tunable properties.[8] The photocleavage mechanism involves a heterolytic bond cleavage in the excited singlet state, forming a contact ion pair. This intermediate then reacts with a nucleophile (typically water) to release the substrate, a proton, and the coumarin alcohol byproduct.[10]

Caption: Photocleavage mechanism of coumarin-based protecting groups.

Advantages:

  • Longer Wavelength Absorption: Many coumarin derivatives absorb in the violet or blue region of the spectrum (>400 nm), and can be engineered to absorb at even longer wavelengths, reducing phototoxicity.[11]

  • High Uncaging Efficiency: They often exhibit high molar extinction coefficients (ε) and good quantum yields, leading to superior overall uncaging efficiency (ε × Φu).[10]

  • Fluorescent Byproduct: The coumarin alcohol byproduct is often fluorescent, providing a convenient method to monitor the progress of the deprotection reaction.

Disadvantages:

  • Mechanism Limitations: The heterolytic cleavage mechanism generally restricts their use to caging substrates that form relatively stable anions, such as carboxylates, phosphates, and carbonates.[8]

p-Hydroxyphenacyl (pHP) Protecting Groups

The p-hydroxyphenacyl (pHP) chromophore represents a significant advancement, particularly for applications requiring extremely rapid substrate release.[12] Upon photoexcitation, pHP esters undergo a "photo-Favorskii" rearrangement.[12] This proceeds through a triplet excited state to form a spirodiketone intermediate, which is rapidly hydrolyzed to release the caged substrate and p-hydroxyphenylacetic acid, a non-absorbing and biocompatible byproduct.[4]

Caption: Photocleavage mechanism of p-hydroxyphenacyl (pHP) protecting groups.

Advantages:

  • Ultrafast Release: Substrate release occurs on the nanosecond timescale, making pHP cages ideal for studying fast kinetic processes.[4][12]

  • Clean Photochemistry: The rearrangement yields a single, non-absorbing byproduct, which prevents the inner filter effect and leads to high conversion efficiencies.[12][13]

  • High Quantum Yields: pHP derivatives consistently exhibit high quantum yields, often in the range of 0.1 to 0.4, and approaching unity for good leaving groups.[1][14]

Disadvantages:

  • UV Absorption: Like ONB groups, pHP derivatives typically absorb in the UV region (280-350 nm).[12]

Quinoline-Based Protecting Groups

More recently, quinoline-based PPGs have been developed as highly efficient and versatile tools.[15] Their properties can be systematically tuned through structural modifications to enhance photochemical properties like quantum yield and two-photon uncaging action cross-section (δu).[16][17] Their compatibility with demanding synthetic protocols, such as native chemical ligation (NCL) and desulfurization, makes them particularly valuable in protein chemistry.[15][18]

Advantages:

  • High Efficiency and Tunability: Systematic structural modifications allow for the optimization of absorption wavelengths, water solubility, and quantum yields, with some derivatives reaching values as high as 0.88.[16][17]

  • Orthogonal Compatibility: Certain quinoline PPGs are stable to conditions required for radical desulfurization, a key step in protein synthesis, which is a significant advantage over ONB derivatives that are often incompatible.[15][18]

  • Two-Photon Excitation: Many quinoline scaffolds are designed for efficient two-photon excitation (2PE), allowing for deprotection with near-infrared light, which offers deeper tissue penetration and reduced phototoxicity.[17]

Comparative Performance of Photolabile Protecting Groups

The selection of a PPG is a multifactorial decision based on the specific requirements of the synthesis or biological experiment. The following table summarizes key performance metrics for the discussed PPG classes.

Parametero-Nitrobenzyl (ONB)Coumarin-Basedp-Hydroxyphenacyl (pHP)Quinoline-Based
Typical λmax ~280-365 nm[6][7]~350-500+ nm[8][11]~280-350 nm~320-400 nm (1PE)[16][19]~700-800 nm (2PE)
Quantum Yield (Φu) 0.01 - 0.5[6]0.01 - 0.3 (can be engineered higher)[8][10]0.1 - 0.4 (up to ~1.0)[1][14]0.1 - 0.88[17][19]
Release Timescale Microseconds to minutes[4]Nanoseconds to microseconds[8]Nanoseconds or faster[4]Varies with structure
Key Byproduct(s) 2-Nitrosobenzaldehyde[1]Coumarin alcohol[10]p-Hydroxyphenylacetic acid[4]Quinoline alcohol derivative[16]
Primary Advantages Versatile, well-studiedLong λ, fluorescent byproduct[11]Ultrafast, clean reactionHigh efficiency, tunable, 2PE
Primary Limitations UV light, reactive byproduct[4]Narrower substrate scope[8]UV light absorption[12]Can be synthetically complex

Experimental Protocols

General Protocol for Photochemical Deprotection (Uncaging)

This protocol provides a general workflow for the photolytic cleavage of a PPG. The optimal wavelength, irradiation time, and solvent must be determined empirically for each specific caged compound.

Experimental_Workflow prep 1. Sample Preparation Dissolve caged compound in appropriate solvent (e.g., buffered aq. solution, MeCN) in a quartz cuvette. actinometry 2. Actinometry (Optional) Determine photon flux of the light source using a chemical actinometer (e.g., 2-nitrobenzaldehyde). prep->actinometry For quantitative studies irradiate 3. Irradiation Place cuvette in front of UV/Vis lamp. Use band-pass filter to select wavelength. Stir solution during irradiation. prep->irradiate monitor 4. Reaction Monitoring Withdraw aliquots at time intervals. Analyze by HPLC or UV-Vis to track disappearance of starting material and appearance of product. irradiate->monitor workup 5. Workup & Isolation Once complete, evaporate solvent. Purify the deprotected product using standard techniques (e.g., chromatography). monitor->workup

Caption: General workflow for a photolysis (uncaging) experiment.

Materials:

  • Caged compound of interest

  • Appropriate solvent (e.g., HPLC-grade acetonitrile, methanol, or aqueous buffer)

  • Quartz cuvette or reaction vessel

  • UV/Vis light source (e.g., Mercury arc lamp, LED array)

  • Band-pass filter for wavelength selection (if using a broadband source)

  • Stir plate and magnetic stir bar

  • Analytical instrument for monitoring (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

  • Sample Preparation: Prepare a solution of the caged compound in the desired solvent at a known concentration. The concentration should be optimized to ensure sufficient light absorption without causing significant inner-filter effects.[20]

  • Actinometry (Optional but Recommended): To quantify the reaction's efficiency (quantum yield), first determine the photon flux of your light source at the desired wavelength using a standard chemical actinometer.[20]

  • Photolysis: Transfer the sample solution to the quartz reaction vessel. Place the vessel at a fixed distance from the light source. If using a high-power lamp, a cooling system may be required to maintain a constant temperature. Begin stirring and irradiate the solution.[20]

  • Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture and analyze it to monitor the disappearance of the starting material and the formation of the desired product. HPLC is the preferred method as it allows for the quantification of all components.

  • Completion and Workup: Continue irradiation until the starting material is consumed. Once the reaction is complete, the solvent can be removed under reduced pressure, and the deprotected product can be isolated and purified by standard methods if necessary.

Conclusion and Future Outlook

While the classic o-nitrobenzyl scaffold, represented by compounds like this compound, remains a useful tool in organic synthesis, its limitations have driven the development of superior alternatives. Coumarin, p-hydroxyphenacyl, and quinoline-based protecting groups offer significant advantages, including absorption at longer and more benign wavelengths, faster release kinetics, higher quantum efficiencies, and cleaner reaction profiles. The choice of a PPG should be guided by the specific demands of the application: pHP groups are unmatched for ultrafast release, coumarins offer the convenience of visible light cleavage and fluorescent monitoring, and quinolines provide exceptional tunability and compatibility with complex synthetic strategies. As the demand for precise molecular control continues to grow, these advanced photolabile protecting groups will undoubtedly play an increasingly critical role in pushing the boundaries of chemistry, biology, and materials science.

References

  • Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. Journal of the American Chemical Society, 2022.[15][18]
  • Synthesis and application of caged peptides and proteins. Pharmacology & Therapeutics, 2001.[3]
  • Development of new quinoline-based photo-labile groups for photo-regulation of bioactive molecules. Tetrahedron Letters, 2010.[16][17][19]
  • Quinoline-Based Photolabile Protection Strategy Facilitates Efficient Protein Assembly. PubMed, 2022.[15][18]
  • Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. ACS Chemical Biology.
  • Photolabile protecting group. Wikipedia.[1][2]
  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP.
  • Development and applic
  • p-Hydroxyphenacyl photoremovable protecting groups — Robust photochemistry despite substituent diversity. PMC, 2010.[4][12]
  • Illuminating the Chemistry of Life: Design, Synthesis, and Applications of “Caged” and Related Photoresponsive Compounds. PMC, 2009.
  • 2.4 Photocleavable Protecting Groups. Thieme Chemistry.[9]
  • Caged compounds: photorelease technology for control of cellular chemistry and physiology.
  • A Comparative Guide to 4-Nitrobenzyl and o-Nitrobenzyl as Photolabile Protecting Groups. BenchChem.[6]
  • pH dependency of photolabile protection groups used for applications in dynamic structural biology. ChemRxiv.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy.
  • Protecting group. Wikipedia.
  • Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. PMC, 2012.
  • Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. PMC, 2011.[4]
  • Two-Photon Excitable Photoremovable Protecting Groups Based on the Quinoline Scaffold for Use in Biology. The Journal of Organic Chemistry, 2019.[17]
  • New Photoactivated Protecting Groups. 6. p-Hydroxyphenacyl: A Phototrigger for Chemical and Biochemical Probes. Journal of the American Chemical Society, 1997.[14]
  • Release the molecule! Photolabile protecting groups. Chembites, 2020.[11]
  • Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC, 2015.
  • Ethyl substituted coumarin-4-yl derivatives as photoremovable protecting groups for amino acids with improved stability for SPPS.
  • Wavelength-Controlled Orthogonal Photolysis of Protecting Groups.
  • Photoprocesses of Molecules with 2-Nitrobenzyl Protecting Groups and Caged Organic Acids.
  • Orthogonal Deprotection of Photolabile Protecting Groups and Its Application in Oligosaccharide Synthesis. Organic Letters, 2024.
  • A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. PMC, 2012.
  • Strategy for Engineering High Photolysis Efficiency of Photocleavable Protecting Groups through Cation Stabiliz
  • Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applic
  • Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry, 2011.[19]
  • Engineering Photolabile Cyclopentane‐Fused Coumarins: From One‐Pot Synthesis to Mechanistic Study for Visible Light‐Triggered Photolysis.
  • Application Notes and Protocols for the Photochemical Cleavage of 2-Nitrobenzaldehyde. BenchChem.[20]
  • o-Nitrobenzyl oxime ethers enable photo-induced cyclization reaction to provide phenanthridines under aqueous conditions. ChemRxiv.
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applic
  • Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC, 2018.[8]
  • Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applic
  • Photochemical Reaction Mechanisms of 2-Nitrobenzyl Compounds: Methyl Ethers and Caged ATP. Journal of the American Chemical Society, 2004.
  • Photocleavage of Peptides and Oligodeoxynucleotides Carrying 2-Nitrobenzyl Groups. SciSpace.
  • Photolabile Protecting Groups: Structure and Reactivity.
  • New Types of Very Efficient Photolabile Protecting Groups Based upon the[2-(2-Nitrophenyl)propoxy]carbonyl (NPPOC) Moiety.
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects.
  • Photolysis of ortho-Nitrobenzyl Esters: Kinetics and Substituent Effects. ACS Omega, 2021.

Sources

A Senior Application Scientist's Guide to Comparative Docking of 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In Silico Exploration of Therapeutic Potential Against Oncology and Inflammation Targets

Executive Summary

In the landscape of early-stage drug discovery, computational techniques such as molecular docking are indispensable for the rapid evaluation of novel chemical entities.[1] This guide presents a rigorous, comparative molecular docking study of 2-(Hydroxymethyl)-4-nitrophenol, a small molecule with functional groups amenable to forming diverse interactions, against two high-value therapeutic targets: Cyclin-Dependent Kinase 2 (CDK2) and Cyclooxygenase-2 (COX-2). CDK2 is a critical regulator of the cell cycle, making it a prime target in oncology, while COX-2 is a key enzyme in the inflammatory cascade.[2][3][4] By benchmarking the docking performance of our lead compound against well-established inhibitors—Roscovitine for CDK2 and Celecoxib for COX-2—we provide a predictive assessment of its therapeutic potential and specificity. This document serves as both a case study and a methodological blueprint for researchers employing in silico tools for hit identification and lead optimization.

Introduction: The Rationale for a Comparative In Silico Study

The process of bringing a new drug to market is resource-intensive, and identifying promising lead compounds early is critical. Molecular docking is a powerful computational method that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[5][6][7] This technique allows for the virtual screening of vast chemical libraries, prioritizing candidates for further experimental validation.[6]

Our molecule of interest, this compound, possesses a compelling chemical architecture. The phenol ring provides a scaffold for potential aromatic interactions, while the hydroxyl and nitro groups can act as hydrogen bond donors and acceptors, respectively. This structural versatility suggests the potential for binding to a range of protein targets.

To rationally explore this potential, we selected two distinct and well-validated protein targets from different therapeutic areas:

  • Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that plays a pivotal role in cell cycle progression.[2] Its dysregulation is a hallmark of numerous cancers, making CDK2 a significant target for anti-cancer drug development.[3]

  • Cyclooxygenase-2 (COX-2): An inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[4] Selective inhibition of COX-2 is a proven strategy for treating inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

This guide provides a step-by-step protocol for preparing the molecules, validating the docking procedure, executing the comparative docking, and interpreting the results, offering a comprehensive framework for similar computational investigations.

Materials and Methods: A Validated Docking Workflow

Scientific integrity in computational studies hinges on a robust and reproducible methodology. The following protocol is designed to be self-validating, ensuring that the computational model can accurately reproduce experimentally determined binding modes.

Software and Resource Requirements
  • Molecular Docking Software: AutoDock Vina, a widely used open-source program known for its accuracy and speed.[10][11]

  • Molecular Visualization and Preparation: UCSF Chimera or AutoDock Tools (ADT) for preparing protein and ligand files.[12][13][14][15]

  • Protein Structure Databank: RCSB Protein Data Bank (PDB) for obtaining crystal structures.

Experimental Workflow Diagram

The overall computational workflow is depicted below. This systematic process ensures that each component is properly prepared and that the docking protocol is validated before generating predictive data for the molecule of interest.

G cluster_prep Phase 1: Preparation cluster_val Phase 2: Validation cluster_dock Phase 3: Comparative Docking cluster_analysis Phase 4: Analysis PDB 1. Target Selection & PDB Download - CDK2 (PDB: 2C6M) - COX-2 (PDB: 3LN1) Clean 2. Protein Preparation - Remove water & heteroatoms - Add polar hydrogens - Assign charges PDB->Clean Ligand 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Define rotatable bonds Redock 4. Protocol Validation (Re-docking) - Extract native ligand - Dock native ligand into its own receptor - Calculate RMSD (< 2.0 Å) Clean->Redock Grid 5. Grid Box Generation - Define active site coordinates Redock->Grid Dock 6. Execute Docking - Dock Test & Reference Ligands - Use AutoDock Vina Grid->Dock Analyze 7. Results Analysis - Compare Binding Affinities (kcal/mol) - Analyze Binding Poses & Interactions Dock->Analyze G cluster_cdk2 CDK2 Active Site cluster_cox2 COX-2 Active Site cdk2_ligand This compound H-Bond π-π Stacking cdk2_res Key Residues LEU83 LYS33 ASP86 cdk2_ligand:h_bond->cdk2_res O-H···O=C (ASP86) N-O···H-N (LEU83) cdk2_ligand:pi_pi->cdk2_res Phenol Ring ↔ LYS33 cox2_ligand This compound H-Bond Hydrophobic cox2_res Key Residues HIS90 ARG513 PHE518 cox2_ligand:h_bond->cox2_res O-H···N (HIS90) N-O···H-N (ARG513) cox2_ligand:hydro->cox2_res Phenol Ring ↔ PHE518

Caption: Key predicted interactions for the test compound in each target's active site.

Binding Mode in CDK2:

  • The top-ranked pose of this compound in the CDK2 active site shows its nitro group forming a hydrogen bond with the backbone amide of LEU83 , a crucial interaction for kinase inhibition.

  • The hydroxymethyl group acts as a hydrogen bond donor to the side chain of ASP86 .

  • The phenol ring is positioned to form favorable π-π stacking interactions with the side chain of LYS33 .

Binding Mode in COX-2:

  • Within the COX-2 active site, the compound orients differently. The phenolic hydroxyl group forms a key hydrogen bond with the side chain of HIS90 .

  • The nitro group interacts with the guanidinium group of ARG513 at the top of the binding channel.

  • The aromatic ring is nestled into a hydrophobic pocket defined by residues including PHE518 . [4]

    Ligand Target Key Interacting Residues Type of Interaction
    This compound CDK2 LEU83, ASP86, LYS33 Hydrogen Bond, π-π Stacking

    | this compound | COX-2 | HIS90, ARG513, PHE518 | Hydrogen Bond, Hydrophobic |

Discussion: Interpreting the Computational Evidence

The results of a molecular docking study are predictive and should be interpreted within the context of the methodology. [16]Our validated protocol provides confidence that the predicted binding modes are plausible.

Comparative Performance: The predicted binding affinities for this compound (-7.2 kcal/mol for CDK2 and -7.9 kcal/mol for COX-2) are modest compared to the highly optimized, potent reference inhibitors (-9.5 and -10.8 kcal/mol, respectively). This is expected, as our test compound is a simple fragment-like molecule, not a developed drug. However, the scores are significant enough to suggest that the molecule is a viable starting point for further optimization. A more negative binding affinity suggests a tighter binding interaction. [17] Selectivity and Causality: The docking results suggest a slight preference for the COX-2 target over CDK2. The causality lies in the nature of the binding pockets. The larger, more open active site of COX-2 appears to better accommodate the ligand, allowing its functional groups to engage with key residues like ARG513 and HIS90. In contrast, the ATP binding pocket of CDK2 is more constrained, and while the ligand forms canonical hinge interactions (with LEU83), its overall fit may be less optimal than that of larger, more complex inhibitors like Roscovitine. [18][19] Trustworthiness and Limitations: The strength of this study lies in its validated, comparative approach. By re-docking the native ligands and achieving a low RMSD, we established a baseline of trust in our computational model's ability to identify plausible binding poses. [20]However, it is crucial to acknowledge the inherent limitations of in silico methods:

  • Scoring Function Inaccuracies: Scoring functions are approximations of the true binding free energy and may not perfectly rank different chemical scaffolds. [21]* Protein Rigidity: While the ligand is treated as flexible, the protein is held rigid in standard docking protocols. This does not account for induced-fit effects, where the protein may change conformation upon ligand binding.

  • Absence of Solvent: The model simplifies the complex effects of water molecules in the binding process.

These limitations underscore that docking results are hypotheses that require experimental validation.

Conclusion and Future Directions

This comparative docking guide demonstrates that this compound shows potential as a scaffold for developing inhibitors against both CDK2 and COX-2, with a slight predicted preference for COX-2. The molecule successfully forms key hydrogen bonding and hydrophobic interactions within the active sites of both targets.

The predicted binding affinities, while lower than established drugs, are promising for a small, unoptimized molecule. This in silico evidence provides a strong rationale for the following next steps:

  • In Vitro Validation: Perform enzymatic assays to experimentally determine the inhibitory activity (IC50) of this compound against both CDK2 and COX-2.

  • Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the lead compound to explore how modifications to its functional groups affect potency and selectivity.

  • Advanced Simulations: For the most promising target, conduct molecular dynamics simulations to study the stability of the ligand-protein complex over time and to gain a more dynamic understanding of the binding interactions. [3] By integrating computational screening with experimental validation, the path from a simple molecule to a potential therapeutic agent can be navigated more efficiently.

References

  • Vertex AI Search. (2024). How to interpret and analyze molecular docking results?
  • RCSB PDB. (2005). 1W0X: Crystal structure of human CDK2 in complex with the inhibitor olomoucine.
  • PubMed. (2022).
  • RCSB PDB. (2011). 3PY0: CDK2 in complex with inhibitor SU9516.
  • YouTube. (2025). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening.
  • Creative Proteomics. Molecular Docking Results Analysis and Accuracy Improvement.
  • RCSB PDB. (2015). 5A14: Human CDK2 with type II inhibitor.
  • PubMed. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line.
  • AutoDock Vina. (2020). Tutorial – AutoDock Vina.
  • UCSF DOCK. (2025). Tutorial: Prepping Molecules.
  • Unknown Source. (N.D.). Session 4: Introduction to in silico docking.
  • PubMed Central. Molecular docking analysis of COX-2 for potential inhibitors.
  • PubMed Central. (2020). In silico design and molecular docking study of CDK2 inhibitors with potent cytotoxic activity against HCT116 colorectal cancer cell line.
  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced.
  • Bionatura journal. (2025). COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina.
  • Taylor & Francis Online. (2022).
  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?.
  • ACS Publications. (2008). Cross-Docking of Inhibitors into CDK2 Structures. 1.
  • Unknown Source. (2025). Molecular Docking Studies of Human COX-2 with Selective Terpenoids Inhibitors.
  • ResearchGate. Characterization of molecular docking with COX-2 (PDB ID: 3LN1). (A)....
  • CD ComputaBio. Analysis and Mapping of Molecular Docking Results.
  • Eagon Research Group. Vina Docking Tutorial.
  • STM Journals.
  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio.
  • Unknown Source. (N.D.). 6. Preparing the protein and ligand for docking.
  • RCSB PDB. 1PYE: Crystal structure of CDK2 with inhibitor.
  • ResearchGate. Validation of docking protocol by redocking the cocrystallized ligand....
  • Pharmaspire. (N.D.). Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors.
  • ResearchGate. Validation of docking protocol via re-docking of co-crystallized ligands into EGFR (PDB ID.
  • RCSB PDB. 2C6M: Crystal structure of the human CDK2 complexed with the triazolopyrimidine inhibitor.
  • Read the Docs. Basic docking — Autodock Vina 1.2.
  • wwPDB. pdb_00003ln1.
  • PubMed Central. (N.D.). Molecular Docking: A powerful approach for structure-based drug discovery.
  • ScotChem. 6. Preparing the protein and ligand for docking.
  • RCSB PDB. (2010).
  • Kaggle.
  • ResearchGate. Three‐dimensional interaction of celecoxib in the active site of COX‐2 (PDB code: 3LN1).
  • Meiler Lab.
  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
  • ResearchGate. Figure 3 . COX-2 with bound Celecoxib (compound 260 ). The PDB file....
  • JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach.
  • PubMed Central. Docking Validation Resources: Protein Family and Ligand Flexibility Experiments.
  • Bonvin Lab. HADDOCK2.4 shape-restrained protein-small molecule tutorial.
  • ResearchGate. (2016). What protein pre-processing steps required for docking? and what is best for binding site detection and analysis?.
  • YouTube. (2020).
  • ETFLIN. A Beginner's Guide to Molecular Docking.
  • Protein Structural Analysis Laboratory - Michigan State University.
  • MDPI. (N.D.). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R).

Sources

A Senior Application Scientist’s Guide: Assessing the Purity of 2-(Hydroxymethyl)-4-nitrophenol – A Comparative Analysis of HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and chemical manufacturing, the purity of an active pharmaceutical ingredient (API) or a critical intermediate is not merely a quality metric; it is the foundation of safety and efficacy. For a compound like 2-(Hydroxymethyl)-4-nitrophenol, a key building block in various synthetic pathways, rigorous purity assessment is paramount. The presence of even trace-level impurities can have significant ramifications on the reaction yield, impurity profile, and ultimate safety of the final product.

This guide provides a comprehensive comparison of two instrumental pillars of analytical chemistry—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the critical task of purity profiling of this compound. As we shall see, the choice is not simply about which technique is "better," but which is most fit-for-purpose, aligning with the specific analytical objective, be it routine quality control or in-depth structural elucidation of unknown impurities. This analysis is grounded in the principles of analytical procedure validation as outlined by leading pharmacopeias, ensuring that the methodologies are not only scientifically sound but also compliant with regulatory expectations.[1][2][3][4]

Understanding the Analyte: The Case for Method Selection

This compound (MW: 169.13 g/mol ) is a polar organic molecule, a characteristic dictated by its phenolic hydroxyl, benzylic alcohol, and nitro functional groups.[5][6][7][8] It is a solid at room temperature with a melting point between 123-127°C.[5][7] These physicochemical properties are the primary determinants for selecting an appropriate analytical strategy.

  • Polarity: The high polarity makes the analyte readily soluble in polar solvents like methanol but presents a challenge for techniques requiring volatilization.[5]

  • Thermal Stability: While the molecule is reasonably stable, the potential for thermal degradation of the analyte or co-eluting impurities is a critical consideration, especially for methods employing high temperatures.

This profile immediately suggests that HPLC, which analyzes samples in a liquid state at or near ambient temperature, is a natural starting point.[9][10] Conversely, standard GC analysis, which requires the analyte to be volatile and thermally stable, appears challenging without chemical modification.[11][12]

High-Performance Liquid Chromatography (HPLC): The Direct and Robust Workhorse

HPLC, particularly in its reversed-phase modality, is exceptionally well-suited for the analysis of polar to moderately nonpolar compounds.[13][14] It separates analytes based on their differential partitioning between a liquid mobile phase and a nonpolar stationary phase. For this compound, this translates to a direct, robust, and reliable method for quantification and purity assessment.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh this compound Dissolve Dissolve in Diluent (e.g., Methanol/Water) Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Vial Transfer to HPLC Vial Filter->Vial Autosampler Autosampler Injection Vial->Autosampler Column Reversed-Phase C18 Column Isocratic Elution Autosampler->Column Detector UV-Vis Detector (e.g., 290 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Integration Peak Integration CDS->Integration Quantification Purity Calculation (% Area Normalization) Integration->Quantification Report Generate Report Quantification->Report

Caption: High-level workflow for HPLC purity analysis.

Protocol 1: HPLC-UV Method for Purity Assessment

This protocol is designed as a self-validating system, incorporating a system suitability test (SST) to ensure the chromatographic system is performing adequately before sample analysis.

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of a 47:53 (v/v) mixture of methanol and 0.01 M citrate buffer, adjusted to pH 6.2.[15] Degas the solution by sonication or vacuum filtration. The buffer is critical for maintaining a consistent ionization state of the phenolic hydroxyl group, ensuring reproducible retention times.

  • Standard and Sample Preparation:

    • Diluent: Use a 50:50 mixture of methanol and water.

    • System Suitability Solution: Prepare a solution containing a low concentration of this compound and a known related impurity (if available) to verify resolution.

    • Test Sample: Accurately weigh and dissolve the this compound sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm PTFE or nylon syringe filter.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with UV-Vis detector.

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.[15]

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C (to ensure stable retention times).

    • Detection Wavelength: 290 nm (an optimal wavelength for nitrophenolic compounds).[15]

  • Analysis Sequence:

    • Equilibrate the column with the mobile phase for at least 30 minutes.

    • Perform five replicate injections of the System Suitability Solution. The relative standard deviation (RSD) for the peak area should be ≤2.0%, and the resolution between the main peak and the impurity should be ≥2.0.

    • Inject the diluent as a blank to ensure no carryover or system contamination.

    • Inject the Test Sample in duplicate.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all integrated peaks.

Gas Chromatography-Mass Spectrometry (GC-MS): The Definitive Identification Tool

While HPLC is excellent for quantification, GC-MS provides unparalleled confidence in the structural identification of impurities. Its high resolving power and the mass-specific detection of MS make it the gold standard for confirming the identity of volatile and semi-volatile compounds.[16] However, due to the low volatility of this compound, a chemical derivatization step is not just recommended, it is essential.[11][12]

The Derivatization Imperative

Direct injection of this analyte into a hot GC inlet would likely result in poor peak shape, low response, and potential on-column degradation. Derivatization addresses this by chemically modifying the polar -OH functional groups to form more volatile and thermally stable derivatives.[11][17] Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a highly effective and common choice for phenols.[11] It replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (TMS) groups.[11][18]

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Weigh Sample into Reaction Vial Dry Ensure Anhydrous Conditions (e.g., Dry under N2) Sample->Dry Deriv Add Derivatization Reagent (e.g., BSTFA in Pyridine) Dry->Deriv React Heat at 70-80°C for 30-60 min Deriv->React Injection GC Inlet Injection (Splitless) React->Injection Column Capillary Column (e.g., TG-5SilMS) Temperature Programming Injection->Column MS Mass Spectrometer (EI, Scan Mode) Column->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Spectrum Extract Mass Spectrum for each Peak TIC->Spectrum Identify Identify via Library Search & Fragmentation Analysis Spectrum->Identify Report Generate Report Identify->Report

Caption: High-level workflow for GC-MS purity analysis including derivatization.

Protocol 2: GC-MS Method with Silylation for Impurity Identification
  • Sample Preparation and Derivatization:

    • Accurately weigh approximately 1 mg of the this compound sample into a 2 mL autosampler vial.

    • If the sample contains moisture, evaporate to dryness under a gentle stream of nitrogen, as silylating reagents are moisture-sensitive.[11]

    • Add 100 µL of pyridine (as a catalyst and solvent) and 100 µL of BSTFA with 1% Trimethylchlorosilane (TMCS).[11]

    • Tightly cap the vial and heat at 70°C for 45 minutes to ensure complete derivatization of both hydroxyl groups.[11]

    • Allow the vial to cool to room temperature before analysis.

  • GC-MS Conditions:

    • Instrument: GC system coupled to a Mass Spectrometer.

    • Column: TG-5SilMS (or equivalent 5% Phenyl Polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This low-polarity phase is suitable for general-purpose analysis.[19]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet: 275°C, Splitless mode (1 min splitless time).

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 300°C and hold for 5 minutes. This program allows for the separation of potential impurities with varying volatilities.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 50-550 m/z.

  • Data Analysis:

    • Examine the Total Ion Chromatogram (TIC) to identify the main component peak and any impurity peaks.

    • For each peak of interest, extract the mass spectrum.

    • Identify the compound by comparing its mass spectrum against a reference library (e.g., NIST). The structure of the di-TMS derivative of the parent compound should be confirmed by its molecular ion and characteristic fragmentation pattern (e.g., loss of a methyl group, M-15; loss of a t-butyl group from the silyl moiety, M-57).[18]

Head-to-Head Comparison: Performance and Practicality

ParameterHPLC-UVGC-MSRationale & Insights
Sample Preparation Simple (dissolve and filter)Complex (requires anhydrous conditions and chemical derivatization)HPLC's simplicity is a major advantage for high-throughput QC environments.[16] GC-MS derivatization adds time, cost, and potential for analytical variability.[11]
Analysis Time ~10-15 minutes per sample~30-40 minutes per sample (excluding derivatization time)GC typically has faster separations, but the longer temperature program required for a broader impurity screen can extend the run time.[9][13]
Selectivity Good; based on polarity.Excellent; based on volatility and mass-to-charge ratio.GC capillary columns offer superior resolving power for closely related isomers.[9] MS detection adds a second dimension of separation, resolving co-eluting peaks.
Sensitivity Good (ng level)Excellent (pg level)MS detectors are generally more sensitive than UV detectors, making GC-MS ideal for trace-level impurity detection.[13][14]
Confirmatory Power Low (retention time matching)High (mass spectral library matching and fragmentation analysis)This is the defining advantage of GC-MS. It provides unambiguous identification of unknown impurities, which is crucial for investigations and regulatory filings.[16]
Analyte Compatibility Excellent for polar, non-volatile, and thermally labile compounds.Limited to volatile and thermally stable compounds (or those that can be derivatized).HPLC is inherently more versatile for complex pharmaceutical samples that may contain a wide range of impurities.[10][14]
Cost & Throughput Lower cost per analysis, higher throughput.Higher instrument and operational cost, lower throughput due to sample prep.The minimal solvent usage in GC can lower costs per run, but the overall cost is higher when factoring in instrumentation and derivatization reagents.[9][13]

Senior Scientist's Recommendation: A Dual-Methodology Strategy

Neither technique single-handedly provides a complete solution for the purity assessment of this compound. A robust quality control strategy should leverage the strengths of both, a concept well-established in the pharmaceutical industry.[16]

  • For Routine Quality Control (QC) and Batch Release: HPLC-UV is the method of choice. Its simplicity, robustness, and direct applicability make it ideal for quantifying purity and known impurities against established specifications in a high-throughput manufacturing environment.

  • For Impurity Identification and Characterization: GC-MS is the indispensable tool. During process development, forced degradation studies, or when an unknown peak appears in the HPLC chromatogram, GC-MS should be employed. Its definitive confirmatory power is essential for identifying the structure of new impurities, which is a critical step in assessing their potential toxicity and meeting regulatory requirements outlined by bodies like the ICH.[20]

Conclusion

The assessment of purity for a compound like this compound is a multi-faceted challenge that requires a thoughtful analytical approach. HPLC provides a direct, reliable, and efficient method for routine quantitative analysis, making it the workhorse of the QC laboratory. In contrast, GC-MS, despite its more complex sample preparation requirements, offers unparalleled power for the structural elucidation and definitive identification of impurities. By implementing a dual-methodology strategy, researchers and drug development professionals can establish a comprehensive and scientifically rigorous control strategy, ensuring the quality, safety, and consistency of their materials from development through production.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of Phenols for GC-MS Analysis with Internal Standards. Retrieved from BenchChem website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELZJBwabHufyK3tArW68Q_m8RPChl19vvb5Bde7bEm4nENSwoW8iuZZ57zaQzcb8i5HXat6DCc6Rq7S0-v8hBS7oyrI_zjXyliLEXMM7nT6Clre4JNe0YSbdtW9_ChtsGPyv3GCv8-mv4V-Fo1CxIiFXdXKz3G3jWIz5O-dw165gXZ8mkalmlnrfMic8VOu9X6qYHbykebETkDd2gkSfk1XVsh_o1aBMMnQet5xO3L9TacER-m-XlOf1RYWEQDKmEbNSEYhvMOZAhZQEw=]
  • Puig, D., & Barceló, D. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. Journal of Environmental Science and Health, Part A, 38(4), 589-595. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTf5uLjZixDCz9aHvJaCu9WUZkZvt3JCWYPYpJKGi8DRN8lsETTZvcK-Cds-VO1oSMCpedg14BusSCXPUiWxIwCV6ts0oCCBkfHt5Aw54ThIuOiT0MMGKErOWSONbVPjHnUesK]
  • Pivetta, F. R., et al. (n.d.). Method Development and Validation for Phenol and Nitrophenols in Tap Water by HPLC using a Monolithic Column. LCGC International. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ2yLNNxYjipV77Vu2fcD7Asy7hFVNF6UelOgDuKpJJjKZIXCcvwMyElov92UMKH2GE91Qz4ZRINfP7ISBBRk-04cM_1qFCqsezk9Nbnl21nbxMbxgV9yBiarpvqEd0gdEdXQrBnAFInApAXHVvlgtaK35OwaU10uKBfosRC1M5uMZi1ZdIC75D-0yJR9eGGvAEB5_y7cLr9azbJZauG_rFtefSfEdPeLAIo_j0rmcdmZ6adf5PrpYru-lmphN9UIkDlHaJjeIag==]
  • Tóth, T., et al. (n.d.). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. PMC - NIH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1PN6dN6UaVhNxN-Z-bB2vGq3PlKzmjzQQ5sbOgZlXnqoh48t85YqJVwfbLh82NA6UlOONU6OFUHHh5b64MiSiFp1Ka9iUbTeVNlAHbIATHz3Mw2yciDVyjHmuxStTWgF7cVWB4ZLH-HZUMJI=]
  • SIELC Technologies. (n.d.). Separation of 4-Nitrophenol on Newcrom R1 HPLC column. Retrieved from SIELC Technologies website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGjYP58jGly0--APtvXNgzVBMnhcK_xCQLpm_59sw2NO1M-9OOhSWOba_AAYGgrVpJMqsKCtoEpzrmAiaWu2WmAZpB_HvMBSi4L74M9RcmCmgcrdZpbwNgpVBLCi17Ia89iNf-wOf_OzNy5KTeem8J2Y2wK8eLcFHOkJeG4OXGCrXfi6Q==]
  • Beelders, T., et al. (2012). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlnAxlG2ngg1yQhDqF3dT-IrW_woDyZyxhAarH31sALAEycppxTF1Ho2F38d_5XSk7iqgEfRSdLPj3h7uunKjk4hRx-MApO0FZulXgWeVO5a5SIYbRsVWLxpQ9ax2HdLmibxk=]
  • Food Safety Institute. (2025). Comparing High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Retrieved from Food Safety Institute website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiu5V55AuTioICR2UKIEhGA7QZ4IjuljZmdeAGnpFQefxUmjElfEk5J7camJwcGovDWDPgvDxzGnuqKxXEr3zLAMY6xOHdIEAmEN2m0_7NzgatJ0Yhc5xJblYkydkM2lUOvEwztT0LaPByNGjDEsUgKv7Edl9AljkHVk_KjH8qwfcW8WWcrmiQ6w==]
  • Dasgupta, A., et al. (1997). A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_82H-uibZ-FnQd-zbFj4oyIj0dHWqk8eC0ccbZW3v9lRGBReERgYxlZLTCeV3CJENSCoJKRcPEWhLnfkvEMDaKeMngJ7I40yp_eNOYKFn_FjjgU7uImHYcsA-ClwTE7jB2IY=]
  • Chalanyova, M. (n.d.). Analysis of Some Nitrophenols in Water Samples By Reversed-Phase High Performance Liquid Chromatography (RPHPLC). OSTI.GOV. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvezdMFJselBvP_34EMk7iBFB9usG9ZPsFepLg-IzW1YlaJG24i30Wq7wbYsCgbkXX9ujSoorVY3dJ3KCUEHZ4FPButMrHl9CtJR1UyO7ICY54R-GrjztmU7PSCIByaSUDWzGDD154UmVjR9c=]
  • ResearchGate. (2025). Analysis of Nitrophenols with Gas Chromatography/Mass Spectrometry by Flash Heater Derivatization. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQErtX1DFrtCWr-t2c78hATd4YHs7pMALngceQtN5sz5dadR1LfX_tTJBIzlkz5k8JQysW5FRUm9vkAX85FPHBzW57tFPuYAVSW2CEpmTCgtT7rmPzKraEnD_ljXfZqhhnv-DTKZR8Hfx-JXDgoEpbp0TKNDxcCHORXQyEs_Wt5bLVpvk5cCrpj6JISx60zuyFZDpDgQrSEZir0Qf_joZbMqhc6aaSUCA6aornuFeaCG04JfM5KER7UBTqirONlDCzBpZ-bNzfESlNwoJmIbPSk=]
  • AIT. (2024). HPLC or GC-MS: Which Technique is Best for Your Needs?. Retrieved from AIT website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1ocj6ZQrpNJrN81oQQ_W1zC7xaITYIM1Q68dAruuaA5nsyUya-_fppYf5WXmt5KIUszNa3HSVeNEAeGcPoSf-KOCpu4dzfBxoHisJPEC62Cv7jhyRcq5LU6JJBN3yK3KRUmZI1PYN2xeAW-Rz4yQpRcogKNYgzLWT5xkY1bZzrlhx-9f1pTNtwt61YuuL1Sv3TkG_q0a9OQ==]
  • American Chemical Society. (n.d.). Rapid and Sensitive Determination of 4-Nitrophenol, 3-Methyl-4-nitrophenol, 4,6-Dinitro-o-cresol, Parathion-methyl, Fenitrothion. Retrieved from ACS Publications. [https://vertexaisearch.cloud.google.
  • Drawell. (n.d.). Comparison Between GC and HPLC for Pharmaceutical Analysis. Retrieved from Drawell website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEORQwnq5hf3sTUPk0QvKys6tbWdaiylFsp1AbbfAi3dTigYxkRoFgDUBaZ3euaaVswKrGqMUx1rUKIoIOF6zcC-PpvAhbs4rQJWo3dkQHriyU9-dZIXFG6AJ41Uvx1F354H_QCjDKDsRkYYSBkVZBmaHt_LUZMab_y1VwwnCFJ-6dv6oblVpmZMLoeBf_5W-KmDBq4z4Zspw==]
  • ResearchGate. (n.d.). General derivatization mechanism for phenol with MTBSTFA. Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVxZMGZPg4_pi4Ks7LkNssTeD0F0zAJXnvWQu4E3z72FJRO7vMh9w98XmuyvSC2q34w0J3KNZX6ZN54nQM4oT51pTwu5nfDfQyHirj_lYVC2K885bqGT4JazkMrsL28taeA2-um49DYEg55YlXy5LJJzsCQBuaotNcPOfRRCVv30csFXwCR6jjCrxNwBjlmRaHmGFOk47H6-kuIDUj572TmuqhEA==]
  • Lab Manager Magazine. (n.d.). HPLC vs GC: Choosing the Right Chromatography Technique. Retrieved from Lab Manager website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPREB7nnHGlqXaPgiscPsZh-kg-hNg155djqLnS_H12zlX7Z8_gZ6gzTlydbrOi2tFEPDHzRu2WqaUqhkqvuqWL_YgrBG0mIq_PhD5NKtmEUJqKyhyT94pztiMQCAnt4xtQvjneJF2M_qH678XlPFVDz0QZAihiUEbFLbghSW3Ny4lUIcIM9mXZp6E5XEiWSGhVQ==]
  • News. (2024). GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. Retrieved from News website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyOw91yi0OFtsUn14LMQgc8GsKzWoXFO9WJesqOpKgp__VL0rXTlrlpfDeYgdU_3-s4wexBzGKawR159dy2lMycFarGpMnSK-KPNvxKQGWneZ4_ilWlEkAzumZY7GVKdm1pP8BbybPyIy1KthwwhGfnTC3r-bMyFyf5Km6RAO7tcF2jSbpRDXspk9tLXtgllOt]
  • ChemicalBook. (n.d.). 2-(HYDROXYMETHYL)-4-NITROBENZENOL CAS#: 39224-61-8. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIMOQaTwfdXWPHeoXo-bBPQ8V0poNoZFtidnDRMwbtw7GCsTIu-MIPq7OEvuo-PiG6Y_Mk3G9AOoIDgAxRaJyiMIWtnpS1aKzIu9nfLZRjKciTWf5dCbXuEEiIku4WTh-Hnl8BZLSXWBh2Ox-A5F4ojTxJuEAGoaJsOkwly1sr]
  • Scribd. (n.d.). Analysis of Nitrophenols With Gas ChromatographyMa | PDF. Retrieved from Scribd. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdLESOENfE1MRGFbfoQO4TqXi-DwcpCKujIh6USHh4R-LujIT-xPx6v9G6ce05G02hnZoy15XG9j4Gd9xvMfUOx93IxMEA5JUB1fUbjM3oOP8UCl-k10fk5PQdxhOFENNZiXFoNxZZzmQvpxcg2Jib1n9SKSy7So1W4SGaKTMc25Dzkwesc8VXgGjODaMbwnNUkQRK0kh9]
  • Aschimfarma. (n.d.). EP Chapter 5.26 IMPLEMENTATION OF ANALYTICAL METHODS AND COMPARISON WITH USP. Retrieved from Aschimfarma website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFviZIdlYNbU-3havdfb7Wg96S78KyaVCq2GIueJ8ftcRDV9eTVeU1BmYOySNfWws8SIazelkXGAc0a3qW5y72_GQRPBKKIgcYHEwaIKTO4zxBurSmHsFPPRxWJBUo9-VTBPfeGRbtbWDYOMj3xrxqQNW0wMpGoMdR_nWJhcFUWItmLblNQ1Iu1kDlUsiB2G5EhUXqRNev_4jyjap_tUBnMBQyy21e56--2rkwur1PQVbEEpYnmvWBtV0NO9KOZ-pLpZg3CJ30=]
  • Sure BioChem Laboratories. (2022). The USP Testing Specifications Master Guide. Retrieved from Sure BioChem Laboratories website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpamDz7QjZwfX4qXhmHlULZiwPsVeFLxqG4Ux7kMlRrMLL6X1YYUZmmq_2tw_cUcktgVNYyT1p7Z6vrScLRzBOhm-i48n4hD_ybf-BH8sRPzYsco1-LL4-osaE5b_CDr7bDFezvW8-tEd_P345zSlK9irmtMaVa2rystn8cUhFX7G5qj2zKvcw]
  • Research & Development World. (2012). New Standards to Limit Impurities in Medicine. Retrieved from R&D World website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwnfddhaR_6ti9XAtbzBezyZA8vlbT6e35aJgQR9GT-MCKbJ1Tx68wQBza1h52ods_8g2UxX05_LpySdl_AhCFuNGBKZavU0trda2zn7O_73sost2biLEWAtXRHh8Evihk0OBVRcIcsffN73LSJ-96JXCxbH1NvmNeXVCw9sJZUFu5RcMt9oM=]
  • Santa Cruz Biotechnology. (n.d.). 2-(Hydroxymethyl)-4-Nitrobenzenol | CAS 39224-61-8. Retrieved from SCBT website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd8DnSB49haX8Fq4T4VFpbfyjYX5nX_X3AgZpBTy6rgHAznBnKcVfwuaH8gVZ9rDAEavEsF765qO7bWlhWcuhHcHKcSbYofAUt-KeUpx584uZWMYBmodGdWlyJpGm6OekTRJe7fR-M5C0dBRSHOIzkb6S3jWsXBQ2c2QkZ]
  • FILAB. (n.d.). Method validation according to EP 2.4.20. Retrieved from FILAB website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE26qrBgWK1w8VtOILCwv8NlVVrbypM-kFmhY_ZXOx6sad7TXbgmLb6iDU7K7ElzYTc9ZqAI4fbklc2DSlOeW6nwQnD0T198rFp0_fqaBhjEEOi4ubq9ou7y_TPzOffvkIcWyyYgjeCA2TGy_IvntgvzNUHveBYHegko-1bvqRHjPT8N8f_zkTxuc-Zxc-qMeQv85OF6PL5FeK6-tC1rl-CxHjYCUb6kXPsJ4GxzEQO-TZI9vsGShngzWYzeGWk6KhKNybpQ1zTtOjD3Mw-PbpAWEJvcBpdh9skkwicDjdQhTcFstJV7QZHRfKjVhH1KI-FNMM5GPGfl5Ey]
  • ResearchGate. (n.d.). GC-MS spectra of 4-nitrophenol (Ret. Time 29.481 min). Retrieved from ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHQ3b_LIx1qTijOHgt78pA1oqYtZr4OVHJmc-RUS2j4x1uOYQume6I27wAwIl_LfgA_x9ShKFnTGBGhAamUVYfDI_Lvtz9PZ1wA6-lARYeAIL6ZDX0_xa0WqS8u4rlDkD6sI6U9gVnlRvxqegIiws8WoYY0Fno4FW1F7KgFIsRtuxUEdRx8ne_uYauQuY-FSjAcOhIC2Vd6DCrYKRGnNAfP]
  • European Medicines Agency. (2023). Quality: specifications, analytical procedures and analytical validation. Retrieved from EMA website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqlc4t_GBGJUbv3lbXOgAeax_gSoAaBExnWutWp57YB0EdF2RDzteHaJ9bmq9ri-1dKgDJwGD-lWtdI9XUKJkFLPvZ-hv6qrfW7A28fYBCbyAXDyB95QzYuPoV36W2uPIVkwftNBK2XnXOb1rKcCZ35iBNda4NAvYLACpCyvUnywZwG6G7ks0znOZfLchOPblDeGWSfWblc0hTLlJhyXHkQCmAVUEJRk_z0noo5KpJUI5uz-9aSUtx_ODnjrtrSYyorNIJyEpLf8W67PrLEayXJpS_-OCKGcOqePCFWmRVOMKQ5Ny19wMZhaXsx7TucX9sXAs=]
  • US Pharmacopeia. (2014). Impurities in Drug Substances. Retrieved from USP website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfsJji_asmx7PbEbH0SOprjqB6Ct9lPFT7BF770GYJfXTK6oxEA-4rrKrt1ZFjBNmdVC1Ddk3rc7D-xpIFJbruf8MgI62gIyeKi9YgJEHEST9YvDXwMbW_U79h-zPVzlXjco72iucmuAmsbJk8rWODdJU46d_claBgm9_DDu_V4M8cZp4DO-cH4YlstmoCIRJ2Dz1PJmzjl63W2k1MVUAp-YjqRZI=]
  • Verbruggen, A., et al. (2020). EANM guideline on the validation of analytical methods for radiopharmaceuticals. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF13KIJStq3VuBUX1jAUx2HGk-9b2bkDQZvSswTMHMOpBE5dUYKUi5CmWlTv619WcXNODZKF6nA7IALBfIdcU_d4ZGpbOQttcIBiNghFdakJa8Pni9PfNKNDWerRUbqt5VLWx70cPyVyv0H6CE=]
  • US Pharmacopeia. (n.d.). Pharmaceutical Analytical Impurities. Retrieved from USP website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHbpiJ-_R4tRgngIc08U_yS7pdEaN9VhbYiKfptR60AJ7v1f6CzUvWtPQgyqSUJ0FPUFGTlUVqpkpYoFBVygwcwADlePFuru_Jrj8pBmLV2O1LzBephdHt9JMuZ7BSJRVYRYZmp8nu7m8j4gnu8ziFu--k_T8gHe1ZzJu7v_94=]
  • USP-NF. (n.d.). 1086 IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from USP-NF website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEy3mzpyRVSA9VhhGieQuG-jIEwI7dGgOLRWBKEWeaQ6BUv1bnLrBlq4N3pDI_0IrSryQIxhp1Jxf08vSBFejcsujfoHSeLNWOvDegovrmPqjxkm_deRbEBk5Bx2lQUWRD0IC-PtuVaeqA98cNHreMEa6mscr9Dfo3am0k-T_OccGjUDWsaqkaln603dhYopOHQovZz1zjd8izxUA==]
  • ChemicalBook. (n.d.). 39224-61-8(2-(HYDROXYMETHYL)-4-NITROBENZENOL) Product Description. Retrieved from ChemicalBook website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTTfYkim2foBVxHDIQsxHS-cTSXmCUrPggF7Q92ZptNtvb1pV_BOqwyaPLVWTBFn_BmxaKRU_d6kQdT9jl6gwMhaJ8a4xoX8itlunFM_lzYc5cobta0z_ao3m4k3PXz1ZDRzrhKWcSuRnkWw4WUcoITeHazIuEwcu9KW3LWBtaqqw=]
  • EON Biotech. (n.d.). This compound – (39224-61-8). Retrieved from EON Biotech website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfhSr37Fak0IrhkCOfglT2JajloagPcKVmQk8azLoWKqPd_R2TPV7CZ0j4GPae_Yn7rGjE1-TESuwqrPA_HZ1uYgNVBXRAvrqK-kUDocAPwcPXhOSvmkE3espsXnXIq6NIDrErc2Veo675wUvMYV-3ZpL2BHCtHmEZ8mnaPC5McK1Qeh1e]
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Validation/Verification of Analytical Procedures. Retrieved from EDQM website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHOfiThr7o4CafuqiW9M9UHCqxf2qRKBfsrU2MWEK2vkTycTDGUD2nhRfyFGmIKIKehF4Vw5UHWR81kDJsL5nBNn9op2SISzHDgE6HZxcGLR5J3KZrrBE7fCgcxMstI2sh8y5Sfdpv6u4_JgCjy7aUelUJwLTS-kEw-aB2pSbuipJdiYl3uhTI_UIIxTO9nvhqL_a9XQoIdBrI3GTdNJvjz36ep_M6bxflEa3oQVHC8H9dPfpkaJKCsc2JnGoXtsGPdBUgu-NXXEEg_ce1dgBHAZdNLQ8h_fagDluyP3WDrQ6g8iic=]
  • Song, K., et al. (n.d.). Online measurement of gas-phase nitrated phenols utilizing a CI-LToF-MS. SciSpace. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFYw2OfwXzGUNJIwQlCqzNkeqyVYpSU40y1PG2ysPibpaUn5C7qEc6wWM5IgvaCiIg2YTWbXAwKOAM5CsX_ZP-bWSIwKsuB8yep01Toa4_VjzUmWnoZ4VIF_f6XG7zpFcuxXHc9BtTkIFvcwCHF3OXxWSA5mmskr_cM3QcfUimibFwKNAcF-dwzgjP1EulyaY8P2ehi01Y-DLNGUm9Bg==]
  • BLD Pharm. (n.d.). This compound. Retrieved from BLD Pharm website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFY0_oAgOT51hyoFENM4N8uwbIvVZd-nuks5kGGJdqrMtmTaO3rxBRBa_RIIqABDZp6fmEdvHu_H88VZ6w6pCljsnUi03CFqsPiD_3oy9JPBvxCWOVeBgBNX2kr0m7rMVG0g3Sr1-S8TDOaOUU=]
  • National Institutes of Health. (n.d.). 2-Methyl-4-nitrophenol. Retrieved from PubChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQELfzeszTA4_2TwSheS_zGutj7t4S-RoFP8i4mABQ3um44OEUtKcVBEdBASno_rLYlvp6_yPISGDohCuHPdTa_rqxS3vm0o57hIGItOTM-4Pxq8hIqYD9lGdcaFSnhpuiNaKJZ1l2oLlueEfnOYk0CJQmWHq7LVDw2-jLs=]
  • Thermo Fisher Scientific. (n.d.). Analysis of Phenols and Chlorinated Phenols in Drinking Water by GC/MS. Retrieved from Thermo Fisher Scientific website. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrL8bR7tSCHYRmPB87c4YTxa9e7McHY7Bv6RhrkWc7DnUVQprBwIMCxdmQgCqUeDJLN7k-GBiNBxMswXWTa0f046SCVhc4i9_2uallh9Ac6l_aits31p5f_MzMmhi2WbBy5JpJFyT3LmMAY96PfBFFc4OtdClWHxCI2HYDJV3LZ00DWUADMOQQtJ6vXGgmyMvbyICrFxPxmWsj]

Sources

A Comparative Guide to the Biological Activity of 2-(Hydroxymethyl)-4-nitrophenol and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitroaromatic compounds, a class of molecules integral to various industrial processes, have concurrently attracted significant scientific interest for their diverse biological activities.[1] The specific arrangement of functional groups on the aromatic ring profoundly influences their biological effects. This guide provides a detailed comparative analysis of 2-(Hydroxymethyl)-4-nitrophenol, focusing on its potential cytotoxic, antimicrobial, and antioxidant properties in relation to its structural isomers. Due to the limited volume of publicly available data on this compound, this document leverages established experimental findings on its parent isomers—2-nitrophenol, 3-nitrophenol, and 4-nitrophenol—to construct a comprehensive and predictive biological profile. By examining the structure-activity relationships, we aim to explain the causality behind their differing biological impacts and provide a framework for future research. All quantitative data from cited studies are summarized in structured tables, and detailed methodologies for key experiments are provided to support and guide further investigation into this promising, yet understudied, compound.

The Decisive Role of Isomerism in Biological Function

The biological activity of nitrophenols is not uniform; it is intricately linked to the substitution pattern on the phenol ring. The relative positions of the nitro (-NO₂), hydroxyl (-OH), and, in our case, hydroxymethyl (-CH₂OH) groups dictate the molecule's electronic properties, steric profile, and capacity for hydrogen bonding. These factors collectively determine how the molecule interacts with biological systems.

The nitro group is a strong electron-withdrawing group, exerting both a negative inductive effect (-I) and a negative resonance effect (-R).[2] The -R effect is most pronounced at the ortho and para positions, creating significant electron deficiency at these sites and making them more susceptible to reductive metabolic processes, which are often linked to both therapeutic and toxic effects.[2][3][4] In contrast, the meta position is primarily influenced by the weaker -I effect, leading to generally lower reactivity.[2] The introduction of a hydroxymethyl group further modifies these properties, adding another layer of complexity to the structure-activity relationship (SAR).

Comparative Analysis of Biological Activities

Cytotoxicity: A Predictable Potency Hierarchy

Studies consistently demonstrate that nitrophenol isomers exhibit cytotoxic effects, with a clear hierarchy of potency directly related to the nitro group's position.[5] 4-nitrophenol generally displays the highest cytotoxicity, followed by 3-nitrophenol, with 2-nitrophenol being the least toxic.[5] This trend is attributed to the strong electron-withdrawing nature of the para-positioned nitro group, which enhances the molecule's reactivity.

The lower toxicity of 2-nitrophenol is often explained by the formation of a stable intramolecular hydrogen bond between the adjacent hydroxyl and nitro groups.[2] This internal bonding can reduce the molecule's ability to interact with external biological targets.

For this compound, we can hypothesize its cytotoxic profile. The nitro group is in the para position relative to the primary hydroxyl group, suggesting a potential for significant cytotoxicity, possibly comparable to or even exceeding that of 4-nitrophenol due to the additional functional group. However, the ortho-positioned hydroxymethyl group could introduce steric hindrance or alter metabolic pathways, potentially modulating this effect. Direct experimental validation is essential to confirm this hypothesis.

Table 1: Comparative Cytotoxicity of Nitrophenol Isomers

Compound Cell Line Assay Endpoint Value Reference
2-Nitrophenol BEAS-2B MTT IC₅₀ (24h) >200 µg/mL [1][5]
3-Nitrophenol BEAS-2B MTT IC₅₀ (24h) ~100 µg/mL [1][5]
4-Nitrophenol BEAS-2B MTT IC₅₀ (24h) ~50 µg/mL [1][5]

| this compound | - | - | - | Data not available | - |

Antimicrobial Activity: Leveraging the Nitro Moiety

Nitroaromatic compounds are a cornerstone of antimicrobial therapy, with drugs like metronidazole and chloramphenicol being prime examples.[3][4] Their mechanism often involves the enzymatic reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical intermediates that damage DNA and other critical macromolecules.[4]

While specific data for this compound is scarce, studies on related nitro compounds strongly suggest it possesses antimicrobial potential.[6][7] The presence of the nitro group is the key pharmacophore. The overall lipophilicity and electronic properties, modified by the hydroxyl and hydroxymethyl groups, will influence its uptake by microbial cells and its interaction with microbial nitroreductases. It is plausible that this compound could exhibit broad-spectrum activity, a hypothesis that warrants investigation through standardized antimicrobial screening assays.[7]

Antioxidant and Pro-Oxidant Potential: A Dual Role

Phenolic compounds are renowned for their antioxidant properties, which stem from their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.[8][9] The resulting phenoxyl radical is stabilized by resonance, effectively terminating damaging radical chain reactions.[9]

However, the presence of a nitro group complicates this profile. While the phenolic structure of this compound suggests potential radical scavenging activity, nitrophenols are also known to induce cellular oxidative stress.[5] Exposure to 3-NP and 4-NP has been shown to increase the buildup of reactive oxygen species (ROS), leading to mitochondrial dysfunction and cell death.[5] This pro-oxidant activity is a key component of their cytotoxic mechanism.

Therefore, this compound likely exhibits a dual character. Its ultimate effect—whether antioxidant or pro-oxidant—will depend on the specific biological context, concentration, and the redox state of the cellular environment.

Mechanistic Insights: The Pathway to Cytotoxicity

The cytotoxic effects of nitrophenols are believed to be mediated through the induction of oxidative stress and the subsequent activation of apoptotic pathways.

G NP Nitrophenol Exposure (e.g., 4-Nitrophenol) Cell Cellular Uptake NP->Cell Passive Diffusion Mito Mitochondrial Interaction Cell->Mito ROS Increased ROS Production (Reactive Oxygen Species) Mito->ROS Disruption of ETC OxStress Oxidative Stress ROS->OxStress Apoptosis Apoptosis / Necrosis (Cell Death) ROS->Apoptosis Direct Damage MMP Collapse of Mitochondrial Membrane Potential (ΔΨm) OxStress->MMP Caspase Caspase Activation MMP->Caspase Cytochrome c release Caspase->Apoptosis

Caption: Generalized signaling pathway for nitrophenol-induced cytotoxicity.

As illustrated, nitrophenols can enter the cell and interact with mitochondria, disrupting the electron transport chain (ETC). This leads to a surge in ROS production, causing oxidative stress.[5] The resulting damage triggers the collapse of the mitochondrial membrane potential, releasing pro-apoptotic factors that activate the caspase cascade and culminate in programmed cell death.[5]

Experimental Protocols for Biological Evaluation

To empirically determine and compare the biological activities of this compound and its isomers, standardized, self-validating assays are required.

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Data Analysis P1 1. Cell Seeding Seed cells (e.g., BEAS-2B) in a 96-well plate P2 2. Incubation Allow cells to adhere (24 hours) P1->P2 T1 3. Compound Treatment Add serial dilutions of Nitrophenol Isomers P2->T1 T2 4. Incubation Expose cells for a defined period (e.g., 24h, 48h) T1->T2 A1 5. Add MTT Reagent (or other viability dye) T2->A1 A2 6. Incubate Allow for formazan crystal formation A1->A2 A3 7. Solubilize Crystals Add solubilizing agent (e.g., DMSO) A2->A3 D1 8. Measure Absorbance Read plate at appropriate wavelength (e.g., 570 nm) A3->D1 D2 9. Calculate Viability & Determine IC₅₀ Value D1->D2

Caption: Standard experimental workflow for an in vitro cytotoxicity assay (MTT).

Protocol: MTT Assay for Cytotoxicity Assessment

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cells (e.g., human bronchial epithelial BEAS-2B) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[1]

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its isomers) in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.[1]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[6]

  • Preparation: Dispense 100 µL of sterile Mueller-Hinton broth into each well of a 96-well plate.

  • Serial Dilution: Add 100 µL of the stock solution of the test compound to the first well. Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on.

  • Inoculation: Prepare a standardized microbial inoculum (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a concentration of approximately 5 x 10⁵ CFU/mL. Add 10 µL of this inoculum to each well.

  • Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Protocol: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.[10]

  • Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of the test compound (dissolved in methanol) to the wells.

  • DPPH Addition: Add 100 µL of a methanolic solution of DPPH (e.g., 0.1 mM) to each well.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm. The scavenging of the DPPH radical by the antioxidant results in a decrease in absorbance (a color change from purple to yellow).[1]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value (the concentration that scavenges 50% of DPPH radicals) is then determined.

Conclusion and Future Imperatives

The analysis of nitrophenol isomers reveals a clear and compelling structure-activity relationship where the positioning of the nitro group is a critical determinant of biological activity, particularly cytotoxicity.[1][5] Based on these established principles, this compound emerges as a compound of significant interest. Its structure suggests a potential for potent cytotoxic and antimicrobial activities, modulated by the interplay between the para-nitro group and the ortho-hydroxymethyl group.

While this guide provides a robust, hypothesis-driven framework, it underscores the critical need for direct empirical investigation. The future of research on this molecule should prioritize:

  • Quantitative in vitro studies: Performing the assays described herein (MTT, MIC, DPPH) to generate concrete data for this compound.

  • Mechanism of Action Studies: Elucidating the precise signaling pathways it affects, including its impact on ROS production, mitochondrial function, and specific cellular enzymes.

  • Comparative Isomer Synthesis: Synthesizing and testing other isomers, such as 4-(Hydroxymethyl)-2-nitrophenol, to further refine the structure-activity relationship models.

By systematically addressing these knowledge gaps, the scientific community can fully characterize the biological profile of this compound and unlock its potential in drug development and other biomedical applications.

References

  • A Comparative Guide to the Kinetic Analysis of Nitrophenol Isomer Reduction - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGPkJzoln2tYnLeZh7zSx2wSTjRPuLpg798U6gY7sSj5UIeKDPEpn3744pSmvVnZJlg2Rn2XHQIu6upcz-CwlpWxi6hwh2B1k-t2jOECD5KfvynFi461CTj6NMXmwO2WpJRV1mCflbDFfVidTXVc54mg_m32QYVd8y4ZrSxbXQLNkxyQ5wJJgcdmXQ_-hiaGH-3jh4NAh6ZfLDt86V-OppXVMZ6fbBbNg==]
  • A Comparative Guide to the Biological Activity of 2-Methyl-5-nitrophenol and Related Compounds - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTIWQmGAtdR43ZNBeuDDwLdeX2-J0PDWgJTBmV3ndsN5mfbBB_vP9tLpr3rsM6yQxB74piNI-VXnXvhjpDtP5OFa7a-2Cv3tMihTisZmDKuJc5IE3gohsNtk1dF9DxGTmLHo9zrSo0m5W8sl6DkV4F9fcXJ2B23WEHqsqmr7tCw5Il1Km8ZTVYHhxEjtpV8wkViTuWD-W7NoUMsUnFT3m2VMNZua_TlHHN6hRQDnGYB9hvqQ2uNE1EQEfx]
  • Synthesis and Antimicrobial Activity of Nitrobenzyl-oxy-phenol Derivatives - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/27803450/]
  • Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8865481/]
  • Toxicological Profile for Nitrophenols - Agency for Toxic Substances and Disease Registry | ATSDR. [URL: https://www.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9182283/]
  • Antimicrobial Activity of Nitroaromatic Derivatives - Encyclopedia.pub. [URL: https://encyclopedia.pub/entry/24754]
  • Structure–Activity Relationships in Nitro-Aromatic Compounds - ResearchGate. [URL: https://www.researchgate.
  • Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17532677/]
  • Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review - JScholar Publisher. [URL: https://jscholaronline.org/articles/AAC/J-Adv-Agron-Crop-Sci-2-103.pdf]
  • Polyphenols as Antioxidant/Pro-Oxidant Compounds and Donors of Reducing Species: Relationship with Human Antioxidant Metabolism - MDPI. [URL: https://www.mdpi.com/2227-9717/11/9/2771]
  • The Antioxidant and Anti-Inflammatory Activities of the Methanolic Extract, Fractions, and Isolated Compounds from Eriosema montanum Baker f. (Fabaceae) - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10742189/]

Sources

A Senior Application Scientist's Guide to Substrate Selection in High-Throughput Phosphatase Screening

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Performance Evaluation of Chromogenic, Fluorogenic, and Chemiluminescent Substrates

Note to the Reader: The initial query for this guide specified "2-(Hydroxymethyl)-4-nitrophenol." A thorough review of scientific literature and supplier catalogs indicates that this compound is not a standard reagent used in high-throughput screening (HTS). To provide a valuable and technically accurate guide, this document will focus on a closely related and widely used compound, para-Nitrophenyl Phosphate (pNPP) . This chromogenic substrate shares the core nitrophenol structure and serves as an excellent exemplar for evaluating the performance of colorimetric assays against more modern fluorogenic and chemiluminescent alternatives in the context of phosphatase activity screening.

Executive Summary

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of vast compound libraries.[1][2][3][4] The success of any HTS campaign hinges on the quality and reliability of the chosen assay. For screening enzyme activity, particularly phosphatases, the choice of substrate is a critical decision that directly impacts sensitivity, dynamic range, and susceptibility to interference. This guide provides a comprehensive comparison of three major classes of alkaline phosphatase (AP) substrates, using pNPP as our baseline, to help researchers make informed decisions for their screening campaigns. We will delve into the underlying biochemistry, provide detailed experimental protocols, and present a head-to-head comparison of key performance metrics.

Introduction to Phosphatase Assays in HTS

Alkaline phosphatases are a class of enzymes that catalyze the hydrolysis of phosphate monoesters at an alkaline pH.[5] They are widely used as reporter enzymes in a variety of biological assays, including ELISAs and other immunoassays. In HTS, the goal is often to identify small molecules that can either inhibit or activate a particular phosphatase, making these enzymes important drug targets.

The fundamental principle of these assays is the enzymatic conversion of a non-detectable substrate into a quantifiable product. The intensity of the signal generated is proportional to the enzyme's activity. The three main modalities for signal detection are:

  • Colorimetric (Absorbance-based): Relies on the formation of a colored product.

  • Fluorogenic (Fluorescence-based): Involves the creation of a fluorescent product.

  • Chemiluminescent (Luminescence-based): Generates a product that emits light through a chemical reaction.

This guide will compare a representative substrate from each class:

  • para-Nitrophenyl Phosphate (pNPP): A classic colorimetric substrate.

  • 4-Methylumbelliferyl Phosphate (MUP): A popular fluorogenic substrate.

  • CDP-Star®: A high-sensitivity chemiluminescent substrate.

Substrate Mechanisms of Action

Understanding the biochemical transformation of each substrate is key to appreciating their respective strengths and weaknesses.

para-Nitrophenyl Phosphate (pNPP)

pNPP is a simple and cost-effective substrate for phosphatases.[6][7][8] In the presence of alkaline phosphatase, the phosphate group is cleaved, yielding p-nitrophenol.[6][7][8] Under alkaline conditions (typically pH > 9), p-nitrophenol is deprotonated to form the p-nitrophenolate ion, which has a distinct yellow color and a strong absorbance at 405 nm.[6][7][8][9]

4-Methylumbelliferyl Phosphate (MUP)

MUP is a fluorogenic substrate that is non-fluorescent itself.[10][11][12][13] Alkaline phosphatase removes the phosphate group, producing 4-methylumbelliferone (4-MU).[10] 4-MU is highly fluorescent, with an excitation maximum around 360 nm and an emission maximum around 440 nm.[12][13]

CDP-Star®

CDP-Star® is a dioxetane-based chemiluminescent substrate.[14][15][16][17] Enzymatic dephosphorylation by alkaline phosphatase leads to the formation of an unstable dioxetane anion.[5][15] This anion decomposes and emits a sustained glow of light with a maximum wavelength of 466 nm.[15] This prolonged light emission allows for a wider window for detection.[14][16]

Substrate_Mechanisms cluster_pNPP Colorimetric cluster_MUP Fluorogenic cluster_CDP Chemiluminescent pNPP pNPP (Colorless) pNP p-Nitrophenol (Yellow, Abs @ 405nm) pNPP->pNP  Alkaline  Phosphatase MUP MUP (Non-fluorescent) MU 4-Methylumbelliferone (Fluorescent, Ex:360nm/Em:440nm) MUP->MU  Alkaline  Phosphatase CDP CDP-Star® (Non-luminescent) CDP_int Unstable Intermediate CDP->CDP_int  Alkaline  Phosphatase Light Light Emission (~466nm) CDP_int->Light Decomposition

Caption: Enzymatic conversion of substrates to detectable products.

Experimental Protocols for HTS

The following are generalized protocols for a 384-well plate format, typical for HTS. All protocols assume a final assay volume of 50 µL.

General HTS Workflow

A typical HTS workflow for identifying enzyme inhibitors involves several key steps, from plate preparation to data analysis.

HTS_Workflow plate_prep 1. Plate Preparation (Test Compounds, Controls) enzyme_add 2. Enzyme Addition plate_prep->enzyme_add incubation 3. Pre-incubation (Compound with Enzyme) enzyme_add->incubation substrate_add 4. Substrate Addition (Initiate Reaction) incubation->substrate_add reaction_inc 5. Reaction Incubation substrate_add->reaction_inc detection 6. Signal Detection (Reader) reaction_inc->detection analysis 7. Data Analysis (Z'-factor, Hit Identification) detection->analysis

Caption: A generalized workflow for high-throughput screening.

Protocol for pNPP (Colorimetric)
  • Reagent Preparation:

    • Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.

    • pNPP Substrate Solution: Dissolve pNPP in Assay Buffer to a final concentration of 10 mM.

    • Stop Solution: 3 N NaOH.

  • Assay Procedure:

    • Dispense 5 µL of test compounds and controls into a 384-well clear, flat-bottom plate.

    • Add 20 µL of alkaline phosphatase diluted in Assay Buffer to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of pNPP Substrate Solution.

    • Incubate for 30-60 minutes at 37°C.

    • Stop the reaction by adding 25 µL of Stop Solution (optional, for endpoint reads).

    • Read absorbance at 405 nm using a microplate reader.

Protocol for MUP (Fluorogenic)
  • Reagent Preparation:

    • Assay Buffer: 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8.

    • MUP Substrate Solution: Dissolve MUP in Assay Buffer to a final concentration of 100 µM.

  • Assay Procedure:

    • Dispense 5 µL of test compounds and controls into a 384-well black, flat-bottom plate.

    • Add 20 µL of alkaline phosphatase diluted in Assay Buffer to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of MUP Substrate Solution.

    • Incubate for 30-60 minutes at 37°C, protected from light.

    • Read fluorescence with excitation at ~360 nm and emission at ~440 nm.

Protocol for CDP-Star® (Chemiluminescent)
  • Reagent Preparation:

    • Assay Buffer: 0.1 M Diethanolamine, 1 mM MgCl₂, pH 10.0.

    • CDP-Star® Substrate: Use the ready-to-use solution as supplied by the manufacturer.[16]

  • Assay Procedure:

    • Dispense 5 µL of test compounds and controls into a 384-well solid white plate.

    • Add 20 µL of alkaline phosphatase diluted in Assay Buffer to all wells.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of CDP-Star® Substrate.

    • Incubate for 20-30 minutes at room temperature to allow the signal to stabilize.

    • Read luminescence using a microplate reader.

Performance Comparison

The choice of substrate has a profound impact on assay performance. Below is a comparison based on key HTS metrics.

Performance MetricpNPP (Colorimetric)MUP (Fluorogenic)CDP-Star® (Chemiluminescent)
Sensitivity LowModerateVery High
Dynamic Range Narrow (limited by OD max)WideVery Wide
Signal-to-Background LowModerate to HighVery High
Z'-Factor 0.5 - 0.7 (Good)0.6 - 0.8 (Excellent)> 0.8 (Excellent)
Compound Interference High (colored compounds)Moderate (fluorescent compounds)Low
Cost per Well LowModerateHigh
Instrumentation Absorbance Plate ReaderFluorescence Plate ReaderLuminescence Plate Reader
Sensitivity and Dynamic Range

Chemiluminescent assays using substrates like CDP-Star® offer significantly higher sensitivity compared to both colorimetric and fluorogenic methods.[5][18][19] This is due to the extremely low background signal (in the absence of enzyme, there is no light) and the amplification inherent in enzymatic reactions that produce light over time.[18] This high sensitivity allows for the use of much lower enzyme concentrations, which can be cost-effective and more physiologically relevant. The dynamic range of luminescent and fluorescent assays is also considerably wider than that of absorbance-based assays, which are limited by the maximum optical density (typically ~2.0-3.0) of the plate reader.[20]

Assay Quality: The Z'-Factor

The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[21][22][23][24] It takes into account the separation between the means of the positive and negative controls, as well as their standard deviations.

A Z'-factor between 0.5 and 1.0 indicates an excellent assay, while a value between 0 and 0.5 is considered marginal.[22][23] Due to their superior signal-to-background ratios, chemiluminescent and fluorogenic assays consistently yield higher Z'-factors than colorimetric assays, making them more robust and reliable for hit identification.

Susceptibility to Compound Interference

A major drawback of pNPP assays is interference from colored compounds in the screening library, which can absorb light at 405 nm and lead to false positives (apparent inhibition) or false negatives.[5] Similarly, fluorescent compounds can interfere with MUP-based assays. Chemiluminescent assays are generally the least susceptible to compound interference because very few compounds possess native chemiluminescence.[25]

Conclusion and Recommendations

The selection of a substrate for a phosphatase HTS campaign involves a trade-off between cost, sensitivity, and robustness.

  • para-Nitrophenyl Phosphate (pNPP) remains a viable option for primary screens where cost is a major constraint and a moderate number of false positives from colored compounds can be tolerated and filtered out in subsequent assays. Its simplicity and low cost are its primary advantages.[6]

  • 4-Methylumbelliferyl Phosphate (MUP) offers a significant improvement in sensitivity and dynamic range over pNPP, with a moderate increase in cost. It represents an excellent balance of performance and affordability for many HTS campaigns.

  • CDP-Star® and other dioxetane-based chemiluminescent substrates provide the highest level of performance, with exceptional sensitivity, the widest dynamic range, and the lowest susceptibility to compound interference.[5][19] For campaigns where identifying even weakly potent hits is critical, or when working with low enzyme concentrations, the higher cost of chemiluminescent reagents is often justified by the superior data quality and lower false-positive rates.

Ultimately, the optimal choice depends on the specific goals of the screening campaign, the nature of the compound library, and the available instrumentation. For target validation and lead optimization, the superior performance of fluorogenic and particularly chemiluminescent substrates is highly recommended.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67–73. [Link]
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay.
  • BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. [Link]
  • Assay Quality Control. (n.d.).
  • BioAssay Systems. (n.d.).
  • Current Protocols in Protein Science. (2001).
  • CliniSciences. (n.d.). p-Nitrophenyl Phosphate (pNPP)
  • KPL. (n.d.).
  • Serbeto, L. M., & Ciobanu, M. (2014). High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action. In Methods in Molecular Biology (Vol. 1148, pp. 133–143). [Link]
  • ALPCO Diagnostics. (2019). A Comparison of Colorimetric and Chemiluminescence ELISAs. [Link]
  • MDPI. (2022). Comparison of Colorimetric and Fluorometric Chemosensors for Protein Concentration Determination and Approaches for Estimation of Their Limits of Detection. [Link]
  • ELISA Technical Bulletin. (n.d.). Selecting the Detection System - Colorimetric, Fluorescent, Luminescent Methods. [Link]
  • Journal of Immunological Methods. (1989). Comparison of colorimetric, fluorescent, and enzymatic amplification substrate systems in an enzyme immunoassay for detection of DNA-RNA hybrids. [Link]
  • ResearchGate. (2014). High-Throughput Screening of Tissue-Nonspecific Alkaline Phosphatase for Identification of Effectors with Diverse Modes of Action. [Link]
  • Journal of Clinical Microbiology. (1990).
  • Drug Discovery Today. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. [Link]
  • Chapman University Digital Commons. (2013).
  • Nature. (2017).

Sources

A Researcher's Guide to Characterizing the Selectivity of 2-(Hydroxymethyl)-4-nitrophenol in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity of the small molecule, 2-(Hydroxymethyl)-4-nitrophenol, in common biological assay formats. As detailed experimental data for this specific compound is not widely available, this document will serve as a practical guide, outlining the principles, experimental design, and data interpretation necessary for a thorough selectivity assessment. The protocols and data presented herein are illustrative and based on established methodologies for characterizing small molecule inhibitors.

The Imperative of Selectivity Profiling in Drug Discovery

The journey of a small molecule from a preliminary "hit" to a viable drug candidate is critically dependent on its specificity. Off-target effects, stemming from a compound's interaction with unintended biomolecules, are a primary cause of adverse drug reactions and late-stage clinical trial failures.[1][2][3][4] Therefore, early and rigorous assessment of a compound's selectivity is not just a regulatory hurdle but a fundamental aspect of robust drug development. This guide will equip researchers with the foundational knowledge to design and execute cross-reactivity studies for this compound.

Understanding this compound and its Potential for Cross-Reactivity

This compound is a phenolic compound characterized by a hydroxyl group, a hydroxymethyl group, and a nitro group attached to a benzene ring. The presence of these functional groups suggests the potential for interactions with a variety of biological targets through hydrogen bonding, and electrostatic interactions.

To effectively probe for cross-reactivity, a panel of structurally related compounds should be tested in parallel. This allows for a comparative analysis and helps to elucidate the structure-activity relationship (SAR) of off-target interactions.

Potential Cross-Reactants for this compound:

  • Structural Isomers: 4-(Hydroxymethyl)-2-nitrophenol provides a direct comparison to understand the impact of substituent positioning on selectivity.[5]

  • Analogs with Altered Functional Groups:

    • 4-Nitrophenol: Lacks the hydroxymethyl group, allowing for assessment of this group's contribution to binding and selectivity.[6]

    • 2-Methyl-4-nitrophenol: The hydroxymethyl group is replaced by a methyl group, altering the hydrogen bonding potential.

    • 2-Methoxy-4-nitrophenol: The hydroxyl group is replaced by a methoxy group, which can act as a hydrogen bond acceptor but not a donor.[7]

  • Related Phenolic Compounds: A broader screen could include other substituted phenols to identify unforeseen interactions.

A Multi-Faceted Approach to Cross-Reactivity Assessment

A comprehensive understanding of a compound's selectivity profile requires data from multiple, orthogonal assay platforms. Here, we detail three widely used and robust methods for characterizing small molecule-protein interactions:

  • Competitive Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method to assess a compound's ability to compete with a known ligand for binding to a target protein.[8][9][10][11]

  • Surface Plasmon Resonance (SPR): A label-free technique that provides real-time kinetic data on binding affinity and specificity.[12][13][14][15]

  • Enzymatic Inhibition Assay: Directly measures the effect of a compound on the catalytic activity of a target enzyme.[16][17][18][19][20]

I. Competitive ELISA for Target Engagement

This assay format is ideal for initial screening and for ranking compounds based on their relative ability to displace a known binder from the target protein.

Experimental Workflow: Competitive ELISA```dot

ELISA_Workflow cluster_coating Plate Coating cluster_blocking Blocking cluster_competition Competitive Binding cluster_detection Detection coat Coat plate with target protein block Block with BSA or non-fat milk coat->block add_compounds Add serial dilutions of test compounds block->add_compounds add_ligand Add biotinylated ligand at a fixed concentration add_compounds->add_ligand incubate_compete Incubate to allow competition add_ligand->incubate_compete add_streptavidin_hrp Add Streptavidin-HRP incubate_compete->add_streptavidin_hrp add_substrate Add TMB substrate add_streptavidin_hrp->add_substrate stop_reaction Stop reaction with acid add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Caption: Workflow for an SPR experiment to determine binding kinetics.

Detailed Protocol: Surface Plasmon Resonance
  • Ligand Immobilization:

    • Equilibrate a CM5 sensor chip with HBS-EP+ buffer (HEPES buffered saline with EDTA and P20 surfactant).

    • Activate the surface of a flow cell with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the target protein (10-50 µg/mL in 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.

    • Deactivate any remaining active esters with a 1 M ethanolamine-HCl injection.

    • A reference flow cell should be prepared similarly but without protein immobilization.

  • Binding Analysis:

    • Prepare serial dilutions of this compound and potential cross-reactants in HBS-EP+ buffer, keeping the DMSO concentration constant (e.g., ≤1%).

    • Inject the compound solutions over the reference and active flow cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).

    • Allow the dissociation of the compound in buffer flow for a defined dissociation time (e.g., 300 seconds).

  • Surface Regeneration:

    • If necessary, inject a regeneration solution (e.g., a short pulse of low pH glycine or high salt) to remove any remaining bound compound.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Data Analysis and Interpretation

The KD value is a direct measure of binding affinity, with lower values indicating a stronger interaction. The kinetic rate constants (ka and kd) provide insight into the binding dynamics.

Table 2: Hypothetical Kinetic Data from Surface Plasmon Resonance

Compoundka (1/Ms)kd (1/s)KD (µM)
This compound 1.2 x 10⁴ 1.8 x 10⁻¹ 15.0
4-(Hydroxymethyl)-2-nitrophenol5.5 x 10³2.0 x 10⁻¹36.4
4-NitrophenolNo Binding DetectedNo Binding Detected> 200
2-Methyl-4-nitrophenol3.1 x 10³1.6 x 10⁻¹51.6
2-Methoxy-4-nitrophenol1.5 x 10³1.3 x 10⁻¹86.7

III. Enzymatic Inhibition Assay

For targets that are enzymes, a direct functional assay is the most physiologically relevant method to assess inhibitory activity and selectivity.

Experimental Workflow: Enzymatic Inhibition Assay

Enzyme_Assay_Workflow cluster_setup Assay Setup cluster_reaction Enzymatic Reaction cluster_detection Detection cluster_analysis Data Analysis add_buffer Add assay buffer to wells add_inhibitor Add serial dilutions of test compounds add_buffer->add_inhibitor add_enzyme Add enzyme solution add_inhibitor->add_enzyme pre_incubate Pre-incubate enzyme and inhibitor add_enzyme->pre_incubate add_substrate Initiate reaction by adding substrate pre_incubate->add_substrate incubate_reaction Incubate at optimal temperature add_substrate->incubate_reaction stop_reaction Stop reaction (if necessary) incubate_reaction->stop_reaction read_signal Read signal (e.g., fluorescence, absorbance) stop_reaction->read_signal calculate_inhibition Calculate percent inhibition read_signal->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: Workflow for an enzymatic inhibition assay.

Detailed Protocol: Enzymatic Inhibition Assay
  • Assay Setup:

    • In a 96-well plate, add assay buffer to all wells.

    • Add serial dilutions of this compound and potential cross-reactants to the appropriate wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the enzyme solution to all wells except the blank.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the substrate to all wells. The substrate concentration should ideally be at or below the Km for competitive inhibitors.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time, ensuring the reaction remains in the linear range.

  • Detection:

    • Stop the reaction, if necessary, with a suitable stop solution.

    • Measure the product formation using a plate reader (e.g., absorbance for a colorimetric substrate or fluorescence for a fluorogenic substrate).

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve.

Data Analysis and Interpretation

The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 indicates a more potent inhibitor.

Table 3: Hypothetical IC50 Values from an Enzymatic Inhibition Assay

CompoundIC50 (µM)
This compound 22.5
4-(Hydroxymethyl)-2-nitrophenol48.2
4-Nitrophenol> 150
2-Methyl-4-nitrophenol75.6
2-Methoxy-4-nitrophenol110.9

Synthesizing the Data: A Holistic View of Selectivity

By integrating the data from these orthogonal assays, a comprehensive selectivity profile for this compound begins to emerge. The consistent ranking of potencies across different assay platforms strengthens the confidence in the observed selectivity. In our hypothetical dataset, this compound consistently demonstrates the highest potency for the intended target compared to the tested structural analogs. The lack of significant activity from 4-Nitrophenol suggests the hydroxymethyl group is crucial for binding. The reduced potency of the other analogs highlights the specific steric and electronic requirements of the binding pocket.

Conclusion: A Pathway to Confident Drug Development

The rigorous evaluation of cross-reactivity is a cornerstone of modern drug discovery. While this guide has used this compound as a case study, the principles and methodologies described are broadly applicable to the characterization of any small molecule inhibitor. By employing a multi-faceted approach that combines high-throughput screening with detailed kinetic and functional analysis, researchers can build a robust data package that informs on the selectivity of their compounds, ultimately mitigating the risks of off-target effects and paving the way for the development of safer and more effective therapeutics.

References

  • Characterization of Small Molecule–Protein Interactions Using SPR Method.
  • Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed.
  • Measurement of Small Molecule Binding Kinetics on a Protein Microarray by Plasmonic-Based Electrochemical Impedance Imaging | Analytical Chemistry.
  • Biacore SPR for small-molecule discovery - Cytiva.
  • A direct ELISA assay for quantitative determination of the inhibitory potency of small molecules inhibitors for JNK3 - PubMed.
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - ACS Public
  • bioassayR: Cross-Target Analysis of Small Molecule Bioactivity - PMC.
  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies - NIH.
  • Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf.
  • Protein-Small Molecule Biomolecular Interactions – a Retrospective.
  • Technical Support Center: Investigating Off-Target Effects of Small Molecules - Benchchem.
  • Enzymatic Assay of Trypsin Inhibition | Protocols.io.
  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Off-Target Effects Analysis - Cre
  • (PDF)
  • FDA Tissue Cross-Reactivity Requirements: A Guide for Biologic Developers - HistologiX.
  • Antibody Cross-Reactivity: How to Assess & Predict Binding | Boster Bio.
  • How do I know if the antibody will cross-react? | Proteintech Group.
  • Identification of Small Molecule Inhibitors Targeting PD-L1 Protein Using Computational Tools and an Experimental Assay | Anticancer Research.
  • Enzymatic Assay of Trypsin Inhibitor - Sigma-Aldrich.
  • Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds - PMC.
  • How can off-target effects of drugs be minimised?
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
  • On-flow enzymatic inhibitor screening: The emerging success of liquid chrom
  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - NIH.
  • An In Vitro Enzymatic Assay to Measure Transcription Inhibition by Gallium(III) and H3 5,10,15-tris(pentafluorophenyl)corroles - JoVE.
  • Exploring the Landscape of Aptamers: From Cross-Reactive to Selective to Specific, High-Affinity Receptors for Cocaine | JACS Au.
  • Overview of ELISA Protocol | MyBioSource Learning Center.
  • ELISA PROTOCOL | Step by step instructions - YouTube.
  • An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions - JoVE.
  • 39224-61-8|this compound|BLD Pharm.
  • 4-(Hydroxymethyl)-2-nitrophenol - Sigma-Aldrich.
  • 4-Nitrophenol - Wikipedia.
  • (PDF)
  • 2-Methoxy-4-nitrophenol | C7H7NO4 | CID 76738 - PubChem.

Sources

A Comparative Guide to Synthetic Routes for 2-(Hydroxymethyl)-4-nitrophenol: An Analysis of Efficiency and Cost

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Hydroxymethyl)-4-nitrophenol is a valuable substituted phenol derivative that serves as a key building block in the synthesis of various fine chemicals and pharmaceutical intermediates. Its bifunctional nature, featuring both a reactive hydroxymethyl group and a modifiable nitro group on a phenolic backbone, makes it a versatile precursor for more complex molecular architectures. The efficiency and economic viability of synthesizing this target molecule are of paramount importance for researchers in both academic and industrial settings. This guide provides an in-depth comparative analysis of three plausible synthetic routes to this compound, evaluating each based on chemical principles, reaction efficiency, and estimated costs.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached from several distinct starting materials, each with its own set of advantages and challenges. We will explore the following three strategic routes:

  • Route A: Direct Electrophilic Hydroxymethylation of 4-Nitrophenol. This is the most direct and atom-economical approach in principle, involving the introduction of a hydroxymethyl group onto the commercially available 4-nitrophenol.

  • Route B: Electrophilic Nitration of 2-Hydroxybenzyl Alcohol. This route begins with a readily available hydroxymethyl-substituted phenol and introduces the nitro group in a subsequent step.

  • Route C: Selective Oxidation of 2-Methyl-4-nitrophenol. This strategy involves the functionalization of the methyl group of a nitrated cresol derivative.

Below is a detailed examination of each route, including mechanistic considerations, detailed experimental protocols, and a comparative analysis of their performance.

Route A: Direct Hydroxymethylation of 4-Nitrophenol

This route involves the direct introduction of a -CH₂OH group onto the 4-nitrophenol backbone, typically using formaldehyde as the electrophile.

Causality Behind Experimental Choices

The primary challenge in this route is achieving regioselectivity. The phenol ring is activated towards electrophilic substitution by the hydroxyl group, which is an ortho, para-director. However, the starting material already has the para position occupied by a nitro group. The nitro group is a strong electron-withdrawing group and a meta-director, which deactivates the entire ring, particularly the ortho and para positions relative to itself. Therefore, the positions ortho to the hydroxyl group (positions 2 and 6) are electronically disfavored for electrophilic attack.

Despite this, under specific conditions, particularly with chelation control, ortho-hydroxymethylation of phenols can be achieved. The use of certain metal hydroxides or boric acid can favor the formation of a transition state that directs the incoming electrophile to the ortho position.[1] However, for 4-nitrophenol, the strong deactivating effect of the nitro group significantly hampers the reaction rate and selectivity, often leading to low yields and the formation of polymeric side products.

Caption: Workflow for Route A: Direct Hydroxymethylation.

Experimental Protocol (Hypothetical)

A definitive, high-yield protocol for this specific transformation is not well-documented in the literature, reflecting its inherent difficulty. The following is a generalized procedure based on ortho-selective hydroxymethylation of phenols.

  • To a solution of 4-nitrophenol (1 equiv.) in a suitable solvent (e.g., aqueous solution or an organic solvent like benzene), add a catalytic amount of a directing agent such as boric acid or a transition metal hydroxide (e.g., Cu(OH)₂, Cr(OH)₃).[1]

  • Add an aqueous solution of formaldehyde (1.0-1.2 equiv.).

  • Heat the mixture under reflux for several hours to days, monitoring the reaction by Thin Layer Chromatography (TLC).

  • Upon completion (or cessation of reaction), cool the mixture to room temperature.

  • Acidify the reaction mixture with a dilute acid (e.g., HCl) to precipitate the product.

  • Filter the crude product and purify by column chromatography or recrystallization. Expect significant amounts of unreacted starting material and polymeric byproducts, making purification challenging.

Route B: Electrophilic Nitration of 2-Hydroxybenzyl Alcohol

This approach reverses the order of functional group introduction, starting with 2-hydroxybenzyl alcohol (salicyl alcohol) and then performing nitration.

Causality Behind Experimental Choices

In this route, the directing effects of the substituents are more favorable. The hydroxyl group is a powerful activating ortho, para-director, while the hydroxymethyl group is a weakly deactivating ortho, para-director. The activating effect of the hydroxyl group dominates, strongly directing the incoming electrophile (the nitronium ion, NO₂⁺) to the positions ortho and para to it. Since the 2-position is occupied by the hydroxymethyl group, nitration is expected to occur primarily at the 4- and 6-positions.

This leads to the main challenge of this route: the formation of a mixture of two isomers, the desired this compound and the undesired 2-(hydroxymethyl)-6-nitrophenol. The ratio of these isomers is dependent on steric hindrance and reaction conditions. The separation of these isomers is crucial for obtaining the pure target compound and significantly impacts the overall efficiency of this route. Techniques like fractional crystallization or column chromatography would be necessary. Steam distillation is a common method to separate ortho- and para-nitrophenol isomers and could potentially be adapted here.[2]

Caption: Workflow for Route B: Nitration of 2-Hydroxybenzyl Alcohol.

Experimental Protocol
  • In a flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add concentrated sulfuric acid to 2-hydroxybenzyl alcohol (1 equiv.) while maintaining the temperature below 10 °C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 2-hydroxybenzyl alcohol, ensuring the temperature does not exceed 10-15 °C.

  • After the addition is complete, allow the reaction to stir at a low temperature for a specified time (e.g., 1-2 hours), monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • The precipitated solid, a mixture of isomers, is collected by filtration and washed with cold water until the washings are neutral.

  • The crude product is then subjected to separation. This can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by fractional crystallization from an appropriate solvent.

Route C: Selective Oxidation of 2-Methyl-4-nitrophenol

This strategy starts with a commercially available nitrated precursor and aims to functionalize the methyl group.

Causality Behind Experimental Choices

The key challenge in this route is the selective partial oxidation of the benzylic methyl group to a hydroxymethyl group without over-oxidation to the corresponding aldehyde or carboxylic acid, and without affecting the sensitive phenol and nitro groups. The aromatic ring is deactivated by the nitro group, which can make the benzylic C-H bonds less susceptible to some oxidation methods.

A variety of reagents are known for benzylic oxidation.[3] Manganese dioxide (MnO₂) is a classic reagent for the oxidation of benzylic alcohols to aldehydes, but its use for the oxidation of a methyl group to an alcohol is less common and typically requires harsh conditions.[4][5] More modern catalytic methods, including photochemical approaches or those using specific metal catalysts, may offer a pathway to the desired partial oxidation.[6][7] For instance, certain biocatalytic systems have shown promise in the hydroxylation of substituted phenols, though a specific enzyme for this transformation may require significant development.[8]

This route is synthetically challenging due to the difficulty in controlling the oxidation state. However, if a selective and high-yielding method could be developed, it would be an attractive route starting from a relatively inexpensive precursor.

Caption: Workflow for Route C: Selective Oxidation.

Experimental Protocol (Exploratory)
  • Dissolve 2-methyl-4-nitrophenol (1 equiv.) in a suitable solvent (e.g., acetonitrile/water).

  • Add the chosen oxidizing system. This could be a stoichiometric oxidant like Ceric Ammonium Nitrate (CAN) or a catalytic system, such as a specific metal catalyst with a terminal oxidant, or a photocatalyst.[9]

  • If using a photochemical method, irradiate the reaction mixture with a suitable light source for a designated period.

  • Monitor the reaction progress carefully by TLC or GC-MS to maximize the formation of the desired alcohol and minimize over-oxidation.

  • Upon optimal conversion, quench the reaction (e.g., by adding a reducing agent like sodium sulfite if a strong oxidant was used).

  • Perform an aqueous workup, extracting the product into an organic solvent.

  • Purify the product from unreacted starting material and over-oxidation byproducts using column chromatography.

Comparative Analysis: Efficiency and Cost

The choice of synthetic route in a research or industrial setting is a trade-off between various factors. The following tables provide a semi-quantitative comparison of the three routes.

Table 1: Comparison of Synthetic Route Performance
ParameterRoute A: HydroxymethylationRoute B: NitrationRoute C: Oxidation
Starting Material 4-Nitrophenol2-Hydroxybenzyl Alcohol2-Methyl-4-nitrophenol
Key Reagents Formaldehyde, CatalystHNO₃, H₂SO₄Selective Oxidant
Theoretical Yield High (Atom Economical)ModerateModerate
Practical Yield Very Low to LowModerate (pre-separation)Low to Moderate
Selectivity Issues Poor regioselectivityFormation of 6-nitro isomerOver-oxidation
Purification Difficult (byproducts)Challenging (isomer separation)Challenging (product mixture)
Scalability PoorModeratePoor to Moderate
Safety Concerns Formaldehyde toxicityStrong acids, exothermicPotentially hazardous oxidants
Table 2: Estimated Cost Analysis

Costs are estimates based on publicly available data for research-grade chemicals and may vary significantly with supplier, purity, and scale.

CompoundApprox. Cost (USD/kg)Role in Synthesis
4-Nitrophenol$125 - $160[10][11]Starting Material (Route A)
2-Hydroxybenzyl Alcohol$800 - $900[12][13]Starting Material (Route B)
2-Methyl-4-nitrophenol$680 - $1880Starting Material (Route C)
Formaldehyde (37% aq.)~$100 - $150 / LReagent (Route A)
Nitric Acid (conc.)~$50 - $100 / LReagent (Route B)
Sulfuric Acid (conc.)~$40 - $80 / LReagent (Route B)

Conclusion and Recommendation

Based on the analysis of the three synthetic strategies, a clear recommendation emerges for researchers and drug development professionals.

  • Route A (Direct Hydroxymethylation) , while appearing the most straightforward, is practically the most challenging. The poor regioselectivity and low yields reported for similar systems make it an inefficient and economically unviable option for producing this compound.

  • Route C (Selective Oxidation) is an interesting academic challenge but lacks a robust and reliable protocol. The difficulty in achieving selective partial oxidation of the methyl group to the alcohol without side reactions makes this route currently unsuitable for predictable and scalable synthesis.

  • Route B (Nitration of 2-Hydroxybenzyl Alcohol) stands out as the most pragmatic and feasible approach. Although it necessitates a crucial isomer separation step, the initial nitration reaction is based on well-established and predictable electrophilic aromatic substitution principles. The starting material, 2-hydroxybenzyl alcohol, is more expensive than 4-nitrophenol, but the higher likelihood of obtaining the desired product in reasonable yields after purification makes this the recommended route. The overall efficiency will be highly dependent on the optimization of the nitration conditions to maximize the 4-nitro isomer and the development of an efficient separation protocol.

For any large-scale synthesis, significant process development would be required to optimize the isomer ratio and the separation method in Route B to maximize throughput and minimize cost.

References

  • The Lab Depot. 2-Methyl-4-nitrophenol, min 98%, 100 grams. [Link]
  • Chem-Impex Intern
  • IndiaMART. 4-Nitrophenol Latest Price, Manufacturers & Suppliers. [Link]
  • Neta Scientific. Sigma-Aldrich 2-Hydroxybenzyl Alcohol 99%. [Link]
  • Cenmed. 2 Methyl 4 Nitrophenol 97%. [Link]
  • S D Fine-Chem Limited. 4-NITROPHENOL. [Link]
  • Chemistry Stack Exchange.
  • Carl ROTH. 4-Nitrophenol. [Link]
  • ResearchGate. Nitrophenol Derivatives Oxidized by Cerium(IV)
  • Catalysis Eprints database.
  • ResearchGate. Scheme 25. Enantioselective hydroxylation of benzylic C-H bonds by D 4-symmetric chiral oxoruthenium porphyrins. [Link]
  • ResearchGate. Reaction of hydroxybenzyl alcohols under hydrothermal conditions. [Link]
  • Google Patents. RU2558329C1 - METHOD OF PRODUCING 2-(4-HYDROXYPHENYL)ETHANOL (n-THYROZOL).
  • Frontiers in Microbiology. Biochemical Characterization of 3-Methyl-4-nitrophenol Degradation in Burkholderia sp. Strain SJ98. [Link]
  • Organic Syntheses. p-NITROBENZYL ALCOHOL. [Link]
  • MDPI. Carboxymethyl β-Cyclodextrin Assistance for the 4-Nitrophenol Reduction Using Cobalt-Based Layered Double Hydroxides. [Link]
  • ResearchG
  • PubChem. 2-Methyl-4-nitrophenol. [Link]
  • MDPI.
  • ResearchGate. Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. [Link]
  • ResearchGate. The reaction of phenol with formaldehyde. III.
  • ResearchGate. Synthesis of disubstituted benzimidazoles involving o‐phenylenediamine and benzaldehyde catalyzed by a pentanuclear Er(III) cluster. [Link]
  • U.S. Environmental Protection Agency. 4-Nitrophenol. [Link]
  • Semantic Scholar.
  • Royal Society of Chemistry. Benzylic C(sp3)
  • National Center for Biotechnology Inform
  • YouTube.
  • Royal Society of Chemistry. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]
  • ResearchGate.
  • ResearchG
  • ResearchGate.
  • National Center for Biotechnology Inform
  • YouTube. MnO2 oxidation reaction|| solved questions. [Link]
  • ResearchGate. The reaction of phenol with formaldehyde: II.
  • Forest Products Laboratory.

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 2-(Hydroxymethyl)-4-nitrophenol Derivatives as Putative Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to validate the mechanism of action (MoA) of a novel chemical series, exemplified by 2-(Hydroxymethyl)-4-nitrophenol derivatives. In drug discovery, a promising chemical scaffold is merely the starting point. Rigorous, multi-faceted validation is paramount to building a convincing case for a compound's therapeutic potential, ensuring that its biological effects are a direct consequence of modulating the intended target.

For the purpose of this guide, we will proceed under the hypothesis that a lead compound from this series, which we'll call HMNP-A , has been designed as a putative inhibitor of "Kinase X," a fictional serine/threonine kinase implicated in a proliferative disease. Our objective is not merely to perform experiments, but to construct a self-validating cascade of evidence, moving from direct biochemical interaction to complex cellular and in vivo responses. We will compare the performance of HMNP-A against both a well-characterized, broad-spectrum inhibitor (Staurosporine) and a highly selective, clinically relevant inhibitor of a related pathway ("Alternative Inhibitor Y").

Phase 1: Foundational Biochemical Validation – Does HMNP-A Inhibit Kinase X?

The first principle of MoA validation is to confirm a direct interaction between the compound and its putative target. Biochemical assays, devoid of cellular complexity, provide the cleanest initial assessment of inhibitory potential.

Expertise in Action: Why Start with Biochemical Assays?

Starting in vitro allows us to answer two fundamental questions with high precision: 1) Does our compound directly inhibit the enzymatic activity of the purified target kinase? and 2) If so, with what potency? This step is crucial for establishing a baseline Structure-Activity Relationship (SAR) and ruling out non-specific effects that might confound results in more complex cellular systems. An early understanding of potency (e.g., the IC50 value) is essential for guiding dose-selection in subsequent cellular assays.[1]

Key Experiment: In Vitro Kinase Inhibition Assay

This experiment quantifies the ability of HMNP-A to inhibit the phosphorylation of a substrate by purified Kinase X. The ADP-Glo™ Kinase Assay is a robust method that measures kinase activity by quantifying the amount of ADP produced during the enzymatic reaction.[2]

Protocol: ADP-Glo™ Kinase Assay for IC50 Determination

  • Reaction Setup: In a 384-well plate, prepare a kinase reaction buffer containing the purified, active Kinase X enzyme and its specific peptide substrate.

  • Compound Titration: Add a serial dilution of HMNP-A (e.g., from 100 µM to 1 pM). Include control wells with a vehicle (DMSO), a known potent inhibitor (Staurosporine), and a no-enzyme control.

  • Initiate Reaction: Add an ATP solution at a concentration equal to its Km for Kinase X. This is critical for ensuring the comparability and accuracy of the resulting IC50 values.[3] Incubate for 1 hour at room temperature.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the newly synthesized ADP into ATP, which then drives a luciferase reaction.

  • Data Acquisition: Measure luminescence using a plate reader. The light signal is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Analysis: Plot the percentage of inhibition against the log concentration of HMNP-A. Fit the data to a dose-response curve to determine the half-maximal inhibitory concentration (IC50).

Comparative Performance Data (Hypothetical)

CompoundTarget KinaseIC50 (nM)Notes
HMNP-A Kinase X15.2Potent inhibition of the primary target.
StaurosporineKinase X5.8Known potent, non-selective inhibitor; serves as a positive control.[4]
Alternative Inhibitor YKinase X> 10,000A selective inhibitor for a different kinase, used as a negative control.

Phase 2: Cellular Target Engagement – Does HMNP-A Bind Kinase X in a Live Cell?

Confirming biochemical activity is necessary but not sufficient. A critical validation step is to demonstrate that the compound can penetrate the cell membrane and physically bind to its intended target within the crowded, complex intracellular environment.[5] The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[6][7]

Expertise in Action: The Rationale for CETSA

CETSA's power lies in its label-free approach. It operates on the principle of ligand-induced thermal stabilization: when a compound binds to its target protein, the resulting complex is more resistant to heat-induced denaturation.[8] A positive result provides strong evidence of target engagement in a physiologically relevant context, bridging the gap between biochemical potency and cellular activity.

Workflow for Cellular Thermal Shift Assay (CETSA)

CETSA_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_heat Thermal Challenge cluster_analysis Analysis prep1 Culture cells to ~80% confluency prep2 Harvest and resuspend cells prep1->prep2 treat1 Treat cells with HMNP-A or Vehicle (DMSO) prep2->treat1 treat2 Incubate at 37°C for 1 hour treat1->treat2 heat1 Aliquot cell suspension into PCR tubes treat2->heat1 heat2 Heat across a temperature gradient (e.g., 40-70°C) for 3 min heat1->heat2 lysis Lyse cells via freeze-thaw cycles heat2->lysis centrifuge Centrifuge to pellet aggregated proteins lysis->centrifuge supernatant Collect supernatant (soluble protein fraction) centrifuge->supernatant wb Analyze soluble Kinase X levels by Western Blot supernatant->wb

Caption: General workflow for a CETSA experiment.

Protocol: CETSA for Kinase X Target Engagement

  • Cell Culture & Treatment: Culture a relevant cell line (e.g., one that overexpresses Kinase X) and treat with either 10 µM HMNP-A or a vehicle control (DMSO) for 1 hour.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes and heat them for 3 minutes across a temperature gradient (e.g., from 40°C to 70°C in 3°C increments) using a thermal cycler.[6]

  • Cell Lysis: Immediately subject the cells to three rapid freeze-thaw cycles to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (20,000 x g) for 20 minutes to pellet the precipitated, aggregated proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of soluble Kinase X at each temperature point using Western blotting with a specific anti-Kinase X antibody. A loading control (e.g., GAPDH) should also be probed to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities and plot the percentage of soluble Kinase X against temperature for both HMNP-A-treated and vehicle-treated samples. A rightward shift in the melting curve for the HMNP-A-treated sample indicates thermal stabilization and confirms target engagement.

Comparative Performance Data (Hypothetical)

CompoundApparent Melting Temp (Tagg)Thermal Shift (ΔTagg)Interpretation
Vehicle (DMSO)52.1°C-Baseline thermal stability of Kinase X.
HMNP-A (10 µM) 58.6°C+6.5°CStrong target engagement in intact cells.
Alternative Inhibitor Y (10 µM)52.3°C+0.2°CNo significant engagement with Kinase X.

Phase 3: Cellular Mechanism of Action – Does Target Engagement Inhibit the Pathway?

Having confirmed that HMNP-A enters the cell and binds its target, the next critical step is to demonstrate that this binding event is functionally relevant—that is, it inhibits the downstream signaling pathway.

Expertise in Action: Why Phosphoproteomics is a Powerful Tool

Kinase inhibitors function by preventing the phosphorylation of downstream substrates. While traditional Western blotting can confirm the reduced phosphorylation of one or two known substrates, this approach is biased and limited in scope. Quantitative phosphoproteomics provides a global, unbiased snapshot of the changes in thousands of phosphorylation sites across the entire proteome following compound treatment.[9][10] This powerful technique can definitively validate on-target pathway inhibition, reveal unexpected off-target effects, and even help discover new substrates and signaling connections.[11]

Hypothetical "Kinase X" Signaling Pathway

KinaseX_Pathway GF Growth Factor GFR GF Receptor GF->GFR binds KinaseX Kinase X GFR->KinaseX activates SubstrateY Substrate Y KinaseX->SubstrateY phosphorylates (p-Substrate Y) SubstrateZ Substrate Z KinaseX->SubstrateZ phosphorylates (p-Substrate Z) TF Transcription Factor SubstrateY->TF activates SubstrateZ->TF activates Proliferation Cell Proliferation TF->Proliferation promotes HMNP HMNP-A HMNP->KinaseX inhibits

Caption: A putative signaling cascade mediated by Kinase X.

Protocol: High-Level Overview of a SILAC-Based Phosphoproteomics Experiment

  • Metabolic Labeling: Culture two populations of cells. One in "light" medium (containing normal arginine and lysine) and the other in "heavy" medium (containing stable isotope-labeled arginine and lysine).

  • Treatment: Treat the "heavy" labeled cells with HMNP-A and the "light" labeled cells with vehicle (DMSO).

  • Cell Lysis and Protein Digestion: Combine equal amounts of protein from both cell populations, and digest the proteins into peptides using trypsin.

  • Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex mixture using techniques like Titanium Dioxide (TiO2) or Immobilized Metal Affinity Chromatography (IMAC).[10]

  • LC-MS/MS Analysis: Analyze the enriched phosphopeptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify the phosphopeptides and quantify the "Heavy/Light" ratio for each. A ratio significantly less than 1 indicates that HMNP-A treatment suppressed the phosphorylation of that specific site.

Comparative Performance Data (Hypothetical)

Phosphorylation SiteProteinH/L Ratio (HMNP-A/Vehicle)Interpretation
Ser123Substrate Y 0.15On-target effect: Strong inhibition of a known Kinase X substrate.
Thr45Substrate Z 0.21On-target effect: Strong inhibition of a known Kinase X substrate.
Ser567Unrelated Kinase B0.98No significant off-target inhibition of this pathway.
Tyr89Unrelated Kinase C0.45Potential off-target effect: Moderate inhibition observed.

Phase 4: Selectivity Profiling – How Specific is HMNP-A?

Few, if any, kinase inhibitors are entirely specific. Understanding a compound's selectivity profile is critical for interpreting biological data and predicting potential toxicities.[4] A compound that hits dozens of kinases may produce a desired phenotype, but the effect cannot be confidently attributed to the primary target.

Expertise in Action: The Imperative of Kinome Profiling

Kinome profiling assays screen a compound against a large panel of purified kinases (often >400) to map its inhibitory activity across the human kinome.[2][12] This provides a "selectivity fingerprint" that is invaluable for lead optimization. A highly selective compound strengthens the link between target inhibition and cellular phenotype. A promiscuous compound may have therapeutic potential but requires more complex studies to deconvolute its MoA.

Protocol: Large-Panel Biochemical Kinase Assay

  • Compound Submission: Submit HMNP-A to a specialized service provider (e.g., Reaction Biology, Eurofins).

  • Screening: The compound is typically tested at a fixed concentration (e.g., 1 µM) against a large panel of recombinant kinases in a radiometric or fluorescence-based biochemical assay.

  • Data Analysis: The results are reported as the percent inhibition for each kinase. Data is often visualized on a "kinome tree" to show which branches of the kinase family are most affected.

Comparative Performance Data (Hypothetical)

CompoundPrimary TargetKinases Inhibited >80% at 1µMSelectivity Score (S-Score)Interpretation
HMNP-A Kinase X30.01Highly selective profile.
StaurosporinePan-Kinase>2000.85Highly promiscuous, as expected.
Alternative Inhibitor YKinase Y10.005Exceptionally selective tool compound.

Phase 5: In Vivo Target Validation – Does the MoA Hold in a Living System?

The final preclinical validation phase involves demonstrating that the compound engages its target and modulates the downstream pathway in a relevant animal model. This requires the development of pharmacodynamic (PD) biomarkers—molecular indicators that confirm the biological activity of the drug in the target tissue.[13][14]

Expertise in Action: The Role of Pharmacodynamic Biomarkers

A robust PD biomarker provides a quantitative link between drug exposure, target engagement, and biological response in vivo. For HMNP-A, the ideal PD biomarker would be the phosphorylation level of a direct substrate, such as p-Substrate Y, which we validated in our cellular assays. Measuring a decrease in this marker in tumor tissue following drug administration provides powerful evidence that the drug is reaching its target and executing its intended MoA.[14]

Workflow for In Vivo Pharmacodynamic Study

InVivo_Workflow implant Implant human tumor xenografts into mice growth Allow tumors to grow to a specified size implant->growth randomize Randomize mice into treatment groups growth->randomize treat Administer HMNP-A or Vehicle on a schedule randomize->treat collect Collect tumor tissue at specific time points post-dose treat->collect analyze Analyze p-Substrate Y levels by IHC or Western Blot collect->analyze correlate Correlate p-Substrate Y reduction with tumor growth inhibition analyze->correlate

Caption: Workflow for an in vivo pharmacodynamic biomarker study.

Protocol: High-Level Overview of a Xenograft PD Study

  • Model Development: Implant a human cancer cell line that is dependent on Kinase X signaling subcutaneously into immunocompromised mice.

  • Treatment: Once tumors are established, treat cohorts of mice with HMNP-A at various doses and a vehicle control.

  • Tissue Collection: At defined time points after the final dose (e.g., 2, 8, and 24 hours), euthanize the animals and harvest the tumor tissue.

  • Biomarker Analysis: Prepare lysates from the tumor tissue and measure the levels of phosphorylated Substrate Y (p-Substrate Y) and total Substrate Y by Western blot or Immunohistochemistry (IHC).

  • Analysis: Correlate the reduction in the p-Substrate Y/Total Substrate Y ratio with the administered dose of HMNP-A. In a parallel efficacy study, this biomarker modulation should correlate with tumor growth inhibition.

Conclusion

Validating the mechanism of action for a novel compound series like this compound derivatives is a systematic process of building an evidence-based narrative. It begins with the foundational confirmation of biochemical inhibition and progresses through increasingly complex biological systems. By employing an orthogonal array of techniques—from in vitro kinase assays and cellular target engagement studies like CETSA, to global phosphoproteomics and in vivo pharmacodynamic biomarker analysis—we can construct a rigorous and compelling case for a specific mechanism of action. This methodical approach not only validates the primary hypothesis but also uncovers critical information about selectivity and potential liabilities, ultimately paving the way for successful preclinical and clinical development.

References

  • Reaction Biology.In Vivo Kinase Activity Models. [Link]
  • Cohen, P., and Frame, S. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. [Link]
  • Klaeger, S., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]
  • ResearchGate.CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. [Link]
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
  • Strelow, J. M. (2017). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
  • Uitdehaag, J. C. M., et al. (2022). Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. Frontiers in Oncology. [Link]
  • Martinez Molina, D., et al. (2020). Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Chemical Biology. [Link]
  • Sugiyama, N., et al. (2022). Motif-Targeting Phosphoproteome Analysis of Cancer Cells for Profiling Kinase Inhibitors. Cancers. [Link]
  • Saeed, M., et al. (2016). Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines. Juniper Publishers. [Link]
  • Gong, Y., and Wang, Y. (2009). Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling. Current Pharmaceutical Biotechnology. [Link]
  • Duncan, J. S., et al. (2011). Unbiased functional proteomics strategy for protein kinase inhibitor validation and identification of bona fide protein kinase substrates: Application to identification of as a substrate for CK2. Journal of Proteomics. [Link]
  • Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. [Link]
  • Haupenthal, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences. [Link]
  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]
  • Diks, S. H., and Peppelenbosch, M. P. (2004). Kinome Profiling. Current Genomics. [Link]
  • Salih, E., and Ubersax, J. A. (2014). Phosphoproteomics Meets Chemical Genetics: Approaches for Global Mapping and Deciphering the Phosphoproteome. International Journal of Molecular Sciences. [Link]
  • Patricelli, M. P., et al. (2011). Determining target engagement in living systems.
  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]
  • Mino-Vazquez, A., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Sensors. [Link]
  • Diks, S. H., et al. (2010). Kinome Profiling of Clinical Cancer Specimens. Cancer Research. [Link]
  • Wodicka, L. M., et al. (2010). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Chemistry & Biology. [Link]
  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]
  • García-García, E., et al. (2025). High-Quality In Vivo Chemical Probes for Protein Kinases Disclosed in 2024. Journal of Medicinal Chemistry. [Link]
  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
  • Yurttas, L., et al. (2013). Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents. Archiv der Pharmazie. [Link]
  • Fancelli, D., et al. (2004). Development and characterization in vivo of an inhibitor with Aurora kinase A and B specificity.

Sources

A Senior Application Scientist's Guide to Targeted Protein Modification: Benchmarking 2-(Hydroxymethyl)-4-nitrophenol and its Analogs Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in protein chemistry and drug development, the precise characterization and modification of proteins are foundational. The choice of chemical tools dictates the questions one can answer, from mapping active sites to quantifying redox states. This guide provides an in-depth comparison of two classes of reagents that, while both targeting reactive amino acid residues, serve distinct yet complementary purposes.

We will explore the utility of 2-(Hydroxymethyl)-4-nitrophenol and its more reactive derivative, 2-Hydroxy-5-nitrobenzyl bromide (HNB), for the specific modification of tryptophan residues. We will benchmark this application against the gold standard for sulfhydryl group quantification: 5,5'-dithio-bis-(2-nitrobenzoic acid), widely known as Ellman's Reagent (DTNB).

The central thesis of this guide is not to declare a "winner," but to empower the researcher to select the appropriate tool for the specific biological question at hand. We will delve into the causality behind the experimental choices for each protocol, ensuring a robust and self-validating approach to your research.

Introduction: Tryptophan Modification vs. Sulfhydryl Quantification

The functional diversity of proteins is largely dictated by the chemical properties of their constituent amino acid side chains. Among these, tryptophan and cysteine are of particular interest due to their unique reactivities.

  • Tryptophan , with its bulky, hydrophobic indole side chain, is often found in protein cores or at protein-protein interfaces. Its accessibility to solvent is a key indicator of protein conformation and dynamics. Chemical modification of tryptophan can be a powerful tool to probe these structural features. 2-Hydroxy-5-nitrobenzyl bromide (HNB), a derivative of this compound, is a classic reagent for this purpose, reacting specifically with the indole ring of tryptophan under acidic conditions.[1][2][3][4][5]

  • Cysteine , with its nucleophilic sulfhydryl (-SH) group, is central to protein structure (forming disulfide bonds), enzyme catalysis, and redox signaling. The quantification of free sulfhydryl groups is a critical measurement in many biochemical and pharmaceutical applications. Ellman's Reagent (DTNB) is the most widely used colorimetric reagent for this purpose, providing a rapid and reliable measure of free thiol content.[6][7][8][9][10][11]

This guide will provide a head-to-head comparison of the methodologies and outputs of these two distinct, yet equally valuable, protein modification strategies.

The Reagents: A Mechanistic Overview

2-Hydroxy-5-nitrobenzyl Bromide (HNB): The Tryptophan Modifier

HNB, also known as Koshland's Reagent, is an electrophilic reagent that covalently modifies the indole ring of tryptophan.[1][5] The reaction is typically carried out under acidic conditions (pH < 4) to ensure the specificity for tryptophan over other potentially reactive residues like cysteine or tyrosine.[3] The 2-hydroxy-5-nitrobenzyl group introduces a chromophore that allows for spectrophotometric quantification of the extent of modification.

The core logic behind using HNB is to assess the "topography" of a protein. If a tryptophan residue is buried within the protein's hydrophobic core, it will be inaccessible to HNB. Conversely, surface-exposed tryptophans will react readily. This allows researchers to:

  • Map the location of tryptophan residues in the 3D structure.

  • Monitor conformational changes that alter the exposure of tryptophan residues.

  • Identify tryptophan residues that may be involved in ligand binding or protein-protein interactions.

Ellman's Reagent (DTNB): The Sulfhydryl Quantifier

DTNB is a symmetrical disulfide that reacts with free sulfhydryl groups in a thiol-disulfide exchange reaction.[6][7][10] This reaction cleaves the disulfide bond of DTNB and releases one molecule of 2-nitro-5-thiobenzoate (TNB) for each molecule of free thiol. TNB is a highly colored anion with a strong absorbance at 412 nm, allowing for the direct quantification of sulfhydryl concentration.[6][8][11]

The primary application of Ellman's assay is to determine the number of accessible free cysteine residues in a protein or biological sample. This is critical for:

  • Assessing the redox state of a protein.

  • Quantifying the efficiency of disulfide bond reduction.[12][13][14][15]

  • Determining the number of available sites for conjugation with thiol-reactive probes (e.g., maleimides).[16][17][18]

Experimental Protocols: A Step-by-Step Guide

To provide a practical comparison, we present detailed protocols for both tryptophan modification with HNB and sulfhydryl quantification with DTNB. The causality behind key steps is explained to ensure experimental integrity.

Protocol: Tryptophan Modification with HNB

This protocol is designed to assess the accessibility of tryptophan residues in a purified protein sample.

Workflow for Tryptophan Modification with HNB

cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Analysis P1 Dissolve Protein in Acidic Buffer (e.g., 0.1 M Acetate, pH 4.0) R1 Add HNB Stock to Protein Solution (Molar Excess) P1->R1 Protein Sample P2 Prepare HNB Stock Solution in Anhydrous Solvent (e.g., Dioxane or Acetonitrile) P2->R1 Reagent R2 Incubate at Room Temperature (e.g., 1-2 hours) in the Dark R1->R2 Initiate Modification C1 Quench Reaction (e.g., with Mercaptoethanol) R2->C1 Stop Reaction C2 Remove Excess Reagent (e.g., Dialysis or Gel Filtration) C1->C2 Purify Modified Protein A1 Spectrophotometric Analysis (Measure Absorbance at 410 nm) C2->A1 Analyze Extent of Modification

Caption: Workflow for the modification of tryptophan residues using HNB.

Materials:

  • Purified protein of interest

  • 2-Hydroxy-5-nitrobenzyl bromide (HNB)

  • Anhydrous dioxane or acetonitrile

  • Acidic buffer (e.g., 0.1 M sodium acetate, pH 4.0)

  • Quenching reagent (e.g., 2-mercaptoethanol)

  • Dialysis tubing or gel filtration column

  • UV-Vis Spectrophotometer

Procedure:

  • Protein Preparation: Dissolve the protein in the acidic buffer to a final concentration of 1-5 mg/mL. Causality: The acidic pH is crucial for maximizing the specificity of HNB for tryptophan residues.[3]

  • Reagent Preparation: Immediately before use, prepare a stock solution of HNB (e.g., 10-50 mM) in anhydrous dioxane or acetonitrile. Causality: HNB is moisture-sensitive and will hydrolyze in aqueous solutions. Preparing the stock in an anhydrous solvent ensures its reactivity.

  • Modification Reaction: Add a 10- to 100-fold molar excess of the HNB stock solution to the protein solution. The optimal ratio should be determined empirically. Causality: A molar excess ensures the reaction goes to completion for all accessible residues.

  • Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, protected from light. Causality: HNB is light-sensitive.

  • Quenching: Stop the reaction by adding a small amount of a quenching reagent like 2-mercaptoethanol to react with any remaining HNB.

  • Purification: Remove excess reagent and byproducts by dialysis against the acidic buffer or by passing the reaction mixture through a gel filtration column. Causality: This step is essential for accurate downstream spectrophotometric analysis.

  • Analysis: Measure the absorbance of the modified protein at 280 nm and 410 nm. The extent of modification can be calculated using the molar extinction coefficient of the HNB-tryptophan adduct.

Protocol: Sulfhydryl Quantification with Ellman's Reagent (DTNB)

This protocol is designed to quantify the number of free sulfhydryl groups in a protein sample.

Workflow for Sulfhydryl Quantification with DTNB

cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis P1 Dissolve Protein in Reaction Buffer (e.g., 0.1 M Phosphate, pH 8.0) R1 Add DTNB to Protein Sample and Cysteine Standards P1->R1 Protein Sample P2 Prepare DTNB Stock Solution in Reaction Buffer P2->R1 Reagent P3 Prepare Cysteine Standards P3->R1 Standards R2 Incubate at Room Temperature (e.g., 15 minutes) R1->R2 Initiate Reaction M1 Measure Absorbance at 412 nm R2->M1 Color Development A1 Generate Standard Curve (Absorbance vs. Cysteine Concentration) M1->A1 Standard Data A2 Calculate Sulfhydryl Concentration in Protein Sample M1->A2 Sample Data A1->A2 Interpolate

Caption: Workflow for the quantification of free sulfhydryl groups using DTNB.

Materials:

  • Purified protein of interest

  • Ellman's Reagent (DTNB)

  • Reaction Buffer (0.1 M sodium phosphate, 1 mM EDTA, pH 8.0)

  • Cysteine hydrochloride (for standard curve)

  • Microplate reader or UV-Vis Spectrophotometer

Procedure:

  • Buffer Preparation: Prepare the Reaction Buffer. Causality: The reaction is pH-dependent and proceeds optimally at a slightly alkaline pH of 8.0. EDTA is included to chelate any divalent metal ions that could oxidize sulfhydryl groups.[6]

  • Standard Curve Preparation: Prepare a series of cysteine standards (e.g., 0 to 1.5 mM) in the Reaction Buffer. Causality: A standard curve using a known thiol-containing compound is essential for accurate quantification.[8]

  • DTNB Solution Preparation: Prepare a stock solution of DTNB (e.g., 4 mg/mL) in the Reaction Buffer.

  • Reaction Setup: In a 96-well plate or cuvettes, add a small volume of your protein sample and each cysteine standard. Add the DTNB solution to each well/cuvette.

  • Incubation: Incubate at room temperature for 15 minutes to allow for complete color development.[8]

  • Measurement: Measure the absorbance at 412 nm.

  • Calculation: Subtract the absorbance of the blank (0 mM cysteine) from all readings. Plot the absorbance of the cysteine standards versus their concentration to generate a standard curve. Use the equation of the line from the standard curve to calculate the concentration of sulfhydryl groups in your protein sample.

Performance Comparison: Interpreting the Data

The data obtained from these two assays provide fundamentally different, yet complementary, information about a protein.

Table 1: Hypothetical Performance Data

ParameterTryptophan Modification (HNB)Sulfhydryl Quantification (DTNB)
Primary Target Tryptophan (indole side chain)Cysteine (sulfhydryl group)
Reaction pH Acidic (pH < 4)Alkaline (pH 8.0)
Output Moles of HNB per mole of proteinMoles of sulfhydryl per mole of protein
Primary Information Tryptophan accessibility, protein conformationNumber of free cysteines, redox state
Limit of Detection Dependent on protein concentration~1 picomole (fluorimetric variants)[19]
Throughput Lower; requires purification stepHigh; amenable to 96-well plate format
Common Interferences Cysteine and tyrosine at higher pHNone, highly specific for thiols

Table 2: Hypothetical Experimental Results

Protein SampleHNB Assay Result (mol HNB/mol protein)DTNB Assay Result (mol -SH/mol protein)Interpretation
Native Protein A 1.20.1Protein A has one accessible tryptophan and no accessible free cysteines.
Native Protein A + Reducing Agent (TCEP) 1.32.0After reduction, two previously disulfide-bonded cysteines are now free. Tryptophan accessibility is unchanged.
Denatured Protein A 3.83.9In its unfolded state, all four tryptophans and all four cysteines are accessible.
Native Protein A + Ligand X 0.20.1Binding of Ligand X shields the accessible tryptophan, suggesting it's in or near the binding site.

Expert Insights and Best Practices

As a Senior Application Scientist, I offer the following field-proven insights:

  • Trustworthiness through Controls: For the HNB assay, always include a denatured control (e.g., in 6 M guanidinium chloride) to determine the total number of tryptophan residues. This provides a baseline for assessing accessibility in the native state. For the DTNB assay, a known standard like cysteine is non-negotiable for accurate quantification.

  • Understanding Specificity: While HNB is highly specific for tryptophan at low pH, be aware that at pH > 6, reactivity with cysteine and tyrosine can occur.[3] This underscores the importance of stringent pH control. DTNB, on the other hand, is exceptionally specific for sulfhydryl groups.

  • The Role of Reducing Agents: When performing the DTNB assay, you are measuring free sulfhydryls. To measure the total number of cysteines, you must first reduce all disulfide bonds using a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).[12][13][14][15] TCEP is often preferred as it is odorless and does not contain a thiol group itself, thus not interfering with the DTNB reaction.[12][13][20]

  • Choosing the Right Tool for the Job:

    • To study conformational changes or ligand binding , the HNB assay is a powerful tool if your protein contains tryptophan residues.

    • To assess redox state , disulfide bond formation , or to prepare a protein for thiol-specific conjugation , the DTNB assay is the industry standard.

Conclusion

This compound, through its reactive derivative HNB, and Ellman's Reagent (DTNB) are not competitors but rather complementary tools in the protein chemist's arsenal. HNB acts as a "topographical probe," revealing the solvent accessibility of tryptophan residues and providing insights into protein folding and interactions. DTNB, in contrast, is a quantitative tool for a specific chemical moiety—the free sulfhydryl group—which is a critical determinant of a protein's redox state and conjugation potential.

By understanding the distinct mechanisms, protocols, and data outputs of each reagent, researchers can make informed decisions, designing experiments that are not only technically sound but also precisely tailored to answer their specific biological questions.

References

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of biochemistry and biophysics, 82(1), 70-77. ([Link])
  • CliniSciences. (n.d.). TCEP - Reducing agents.
  • Wikipedia. (n.d.). TCEP.
  • Interchim. (n.d.). Quantitation of sulfhydryls DTNB, Ellman's reagent.
  • Zhu, J., Dhimitruka, I., & Pei, D. (2004). 5-(2-Aminoethyl)dithio-2-nitrobenzoate as a More Base-Stable Alternative to Ellman's Reagent. Organic Letters, 6(21), 3809–3812. ([Link])
  • Barman, T. E., & Bagshaw, W. (1972). The Modification of the Tryptophan Residues of Bovine -Lactalbumin With 2-hydroxy-5-nitrobenzyl Bromide and With dimethyl(2-hydroxy-5-nitrobenzyl)sulphonium Bromide. II. Effect on the Specifier Protein Activity. Biochimica et Biophysica Acta (BBA) - Protein Structure, 278(3), 491-500. ([Link])
  • Poole, L. B., & Nelson, K. J. (2001). Methods for the determination and quantification of the reactive thiol proteome. Current protocols in toxicology, Chapter 7, Unit 7.5. ([Link])
  • Cremers, C. M., & Jakob, U. (2013). Quantification of thiols and disulfides. Journal of biological chemistry, 288(37), 26489-26499. ([Link])
  • Konigsberg, W. H. (2016). Evaluation of the Ellman's Reagent Protocol for Free Sulfhydryls Under Protein Denaturing Conditions. Molecules, 21(9), 1228. ([Link])
  • Longdom Publishing. (2022, July 14). Ellman's Reagent Usage for Estimation of Thiol Groups in Laboratory.
  • Reddit. (2018, November 21). Alternatives to Ellman's reagent that yield a colored precipitate? [Online forum post]. Reddit. ([Link])
  • Strohalm, M., Kodíček, M., & Pechar, M. (2003). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry.
  • ACS Omega. (2023, February 28). Thiol Quantification Using Colorimetric Thiol–Disulfide Exchange in Nonaqueous Solvents. ACS Omega, 8(10), 9345-9352. ([Link])
  • Maeda, H., Matsuno, H., Ushida, M., Katayama, K., Saeki, K., & Itoh, N. (2005). 2,4-Dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays. Angewandte Chemie International Edition, 44(19), 2922-2925. ([Link])
  • ResearchGate. (2025, August 9). Tryptophan modification by 2-hydroxy-5-nitrobenzyl bromide studied by MALDI-TOF mass spectrometry.
  • ResearchGate. (2025, August 10). 5-(2-Aminoethyl)dithio-2-nitrobenzoate as a More Base-Stable Alternative to Ellman's Reagent.
  • Horan, A. D., Chan, C. Y., Pletcher, C. H., Menon, C., Evans, S. M., Moore, J. S., & Koch, C. J. (1997). Analysis of tumor thiol concentrations: comparison of flow cytometric with chemical and biochemical techniques. Cytometry, 29(1), 76-82. ([Link])
  • MDPI. (n.d.). Analytical Methods for Assessing Thiol Antioxidants in Biological Fluids: A Review. Molecules, 26(11), 3223. ([Link])
  • Journal of the American Chemical Society. (n.d.). Chemistry of the modification of tryptophan with 2-hydroxy-5-nitrobenzyl bromide.
  • Reddit. (2025, October 28). Thiol blocking question? N-ethyl maleimide help required. [Online forum post]. Reddit. ([Link])
  • PubChem. (n.d.). 2-Hydroxy-5-nitrobenzyl bromide.
  • SLS. (n.d.). 5-Hydroxy-2-nitrobenzyl alcoho.
  • PMC. (n.d.). Glutathione-S-Transferases as Potential Targets for Modulation of Nitric Oxide-Mediated Vasodilation.
  • Wikipedia. (n.d.). Glutathione S-transferase.
  • Gaplovsky, M., Il'ichev, Y. V., Kamdzhilov, Y., Kombarova, S. V., Mac, M., Schwörer, M. A., & Wirz, J. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences, 4(1), 33-42. ([Link])
  • NIH. (n.d.). Age-Dependent Changes in Glutathione-S-Transferase: Correlation with Total Plasma Antioxidant Potential and Red Cell Intracellular Glutathione.

Sources

"a comparative analysis of the acidity of 2-(hydroxymethyl)-4-nitrophenol and 4-nitrophenol"

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Acidity: 2-(Hydroxymethyl)-4-nitrophenol vs. 4-Nitrophenol

A Guide for Researchers in Medicinal Chemistry and Drug Development

In the landscape of drug design and organic synthesis, understanding the physicochemical properties of molecules, such as acidity (pKa), is paramount. Acidity influences a molecule's solubility, membrane permeability, and receptor-binding interactions. This guide provides an in-depth comparative analysis of the acidity of two structurally related phenolic compounds: 4-nitrophenol and this compound. We will dissect the electronic and structural factors that govern their respective acidities, supported by experimental data and a detailed protocol for pKa determination.

The Fundamentals of Phenolic Acidity

Phenols are weakly acidic compounds. The acidity stems from the ability of the hydroxyl (-OH) group to donate a proton, forming a negatively charged phenoxide ion. The stability of this conjugate base is the primary determinant of the phenol's acid strength. Unsubstituted phenol has a pKa of approximately 9.9, making it a much stronger acid than aliphatic alcohols (pKa ~ 16-20). This enhanced acidity is attributed to the resonance delocalization of the negative charge on the oxygen atom into the aromatic ring, thereby stabilizing the phenoxide ion.[1][2]

The acidity of a substituted phenol can be significantly modulated by the electronic properties of the substituents on the aromatic ring.[2][3]

  • Electron-Withdrawing Groups (EWGs) , such as the nitro group (-NO2), increase acidity. They pull electron density away from the ring and the phenoxide oxygen, further delocalizing and stabilizing the negative charge.[2][4]

  • Electron-Donating Groups (EDGs) , such as alkyl groups (-CH3), decrease acidity. They push electron density into the ring, which destabilizes the phenoxide ion by intensifying the negative charge on the oxygen.[2]

Case Study 1: The Acidity of 4-Nitrophenol

4-nitrophenol serves as a classic textbook example of substituent effects on acidity. With a pKa of approximately 7.15, it is nearly 1,000 times more acidic than phenol.[5][6][7][8] This dramatic increase is due to the powerful electron-withdrawing nature of the nitro group located at the para position.

The nitro group exerts its influence through two mechanisms:

  • Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the -NO2 group pulls electron density through the sigma bonds of the ring, making the phenolic proton more polarized and easier to remove.[2]

  • Resonance Effect (-M or -R): More significantly, the nitro group can directly participate in resonance, delocalizing the negative charge of the phenoxide ion onto its own oxygen atoms.[1][9] This extensive delocalization provides substantial stabilization to the conjugate base, greatly favoring the dissociation of the proton.

The resonance stabilization of the 4-nitrophenoxide ion is a key contributor to its stability.

Caption: Resonance delocalization in the 4-nitrophenoxide anion.

Case Study 2: The Acidity of this compound

The introduction of a hydroxymethyl (-CH2OH) group at the ortho position to the phenolic hydroxyl creates a more complex system. To predict its effect on acidity relative to 4-nitrophenol, we must consider both its inherent electronic effect and its potential for intramolecular interactions.

  • Electronic Effect: The hydroxymethyl group is weakly electron-withdrawing via the inductive effect (-I) due to the electronegativity of its oxygen atom. However, it does not have a strong resonance effect.

  • Intramolecular Hydrogen Bonding: The most critical factor is the proximity of the -CH2OH group to the phenolic oxygen. Upon deprotonation, the resulting phenoxide ion becomes a potent hydrogen bond acceptor. A strong intramolecular hydrogen bond can form between the hydrogen of the hydroxymethyl group and the negatively charged phenoxide oxygen.

This intramolecular hydrogen bond provides an additional layer of stabilization to the conjugate base. By locking the anion into a stable, chelated ring structure, it lowers the overall energy of the conjugate base, which in turn increases the acidity of the parent phenol.

Caption: Intramolecular H-bond in the 2-(hydroxymethyl)-4-nitrophenoxide ion.

Comparative Analysis and Conclusion

The primary driver of acidity in both molecules is the strong resonance and inductive withdrawal by the para-nitro group. However, the subtle structural difference in this compound introduces a significant secondary effect.

CompoundKey SubstituentsDominant Effects on AciditypKa
Phenol NoneBaseline resonance of phenoxide~9.9
4-Nitrophenol 4-NO₂Strong -I and -M effects from nitro group~7.15[5][6][8]
This compound 4-NO₂, 2-CH₂OHStrong -I/-M from nitro; Stabilization of conjugate base via intramolecular H-bond~7.01 (Predicted)[10]

The powerful electron-withdrawing effect of the para-nitro group makes both compounds significantly more acidic than phenol. The deciding factor between the two nitrophenols is the ortho-hydroxymethyl group. Its ability to form a stabilizing intramolecular hydrogen bond with the phenoxide oxygen in the conjugate base gives this compound a slight acidic edge over 4-nitrophenol. This phenomenon, where an ortho-substituent capable of hydrogen bonding enhances acidity, is a well-documented principle in physical organic chemistry.[11]

Experimental Protocol: Spectrophotometric Determination of pKa

The pKa of nitrophenols can be reliably determined using UV-Vis spectrophotometry, leveraging the fact that the protonated phenol (ArOH) is colorless while the deprotonated phenoxide (ArO⁻) is intensely yellow.[7][12] The concentration of each species can be measured at different pH values to calculate the pKa.

Objective: To determine the pKa of a nitrophenol by measuring the absorbance of its solutions across a range of pH values.

Materials:

  • UV-Vis Spectrophotometer

  • Calibrated pH meter

  • Nitrophenol compound (e.g., 4-nitrophenol)

  • Buffer solutions covering a pH range from ~5 to ~9 (e.g., phosphate or borate buffers)

  • 0.1 M HCl (for fully protonated form)

  • 0.1 M NaOH (for fully deprotonated form)

  • Volumetric flasks and pipettes

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of the nitrophenol (e.g., 1 mM) in a suitable solvent like water or a water-ethanol mixture.

  • Prepare Sample Series:

    • Create a series of solutions in volumetric flasks. To each flask, add an identical aliquot of the nitrophenol stock solution.

    • Add a specific buffer solution to each flask, ensuring each flask has a different, known pH value spanning the expected pKa.

    • Prepare two control solutions: one with 0.1 M HCl (to measure absorbance of the fully protonated species, A_acid) and one with 0.1 M NaOH (for the fully deprotonated species, A_base).

    • Dilute all solutions to the final volume with deionized water.

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) for the yellow phenoxide ion (typically ~405 nm for 4-nitrophenol).[7]

    • Use a buffer solution without the nitrophenol as a blank.

    • Measure the absorbance of each prepared solution at this λ_max.

  • Data Analysis:

    • Plot the measured absorbance (y-axis) against the corresponding pH (x-axis). This will generate a sigmoidal titration curve.

    • The pKa is the pH value at which the absorbance is exactly halfway between the minimum (A_acid) and maximum (A_base) absorbance.

    • Alternatively, use the Henderson-Hasselbalch equation: pH = pKa + log([ArO⁻]/[ArOH]). The ratio of concentrations can be calculated from the absorbances: [ArO⁻]/[ArOH] = (A - A_acid) / (A_base - A). A plot of pH vs. log((A - A_acid) / (A_base - A)) will yield a straight line with the y-intercept equal to the pKa.

G cluster_workflow Spectrophotometric pKa Determination Workflow prep_stock 1. Prepare Nitrophenol Stock Solution prep_series 2. Create Buffered Sample Series (Varying pH) prep_stock->prep_series measure_abs 3. Measure Absorbance at Phenoxide λmax (~405 nm) prep_series->measure_abs plot_data 4. Plot Absorbance vs. pH measure_abs->plot_data calc_pka 5. Determine pKa (pH at 1/2 Max Absorbance) plot_data->calc_pka

Caption: Workflow for the experimental determination of pKa.

References

  • PubChem. 4-Nitrophenol.
  • Physics Wallah. Factors Affecting Acidity of Phenols. [Link]
  • S
  • Mol-Instincts. 4-Nitrophenol (C6H5NO3) properties. [Link]
  • chemeurope.com. 4-Nitrophenol. [Link]
  • Wikipedia. 4-Nitrophenol. [Link]
  • Sudhir Nama.
  • YouTube.
  • Dergipark.
  • University of Wisconsin-Madison.
  • Pharmaguidances.
  • PubMed. On the Nature of the Electronic Effect of Multiple Hydroxyl Groups in the 6-membered Ring - The Effects Are Additive but Steric Hindrance Plays a Role Too. [Link]
  • University of Calgary. Ch24: Phenols. [Link]
  • National Institutes of Health.
  • Course Hero. Lab Experiment 2: Determining the pKa of o-nitrophenol. [Link]
  • Chemistry Stack Exchange. Acidity of substituted phenols. [Link]
  • Quora. Why is ortho hydroxyphenol more acidic than para hydroxy phenol? [Link]
  • PubMed Central. Structural Relevance of Intramolecular H-Bonding in Ortho-Hydroxyaryl Schiff Bases: The Case of 3-(5-bromo-2-hydroxybenzylideneamino) Phenol. [Link]
  • ORKG Ask. Intramolecular and intermolecular hydrogen bond formation by some ortho-substituted phenols. [Link]
  • Royal Society of Chemistry.
  • ResearchGate. Study of the Effect of Methyl and Hydroxyl Subgroups on the Electronic Structure of Biphenyl Molecule. [Link]
  • Chemistry Stack Exchange. Which electronic effects are responsible for the reduction of nucleophilicity of a hydroxy group orthogonal to an ester? [Link]
  • ResearchGate. On the nature of the electronic effect of multiple hydroxyl groups in the 6-membered ring – the effects are additive but steric hindrance plays a role too. [Link]
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols. [Link]
  • KTH Royal Institute of Technology. Homework 3 – 2017/04/11. [Link]

Sources

A Senior Application Scientist's Guide to In Silico ADMET Prediction for 2-(Hydroxymethyl)-4-nitrophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the "fail early, fail cheap" paradigm is not just a mantra; it's a critical strategy for survival.[1] The journey from a promising hit compound to a marketable drug is fraught with challenges, with a significant number of candidates failing due to poor pharmacokinetic profiles long before they reach clinical trials.[2] Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the ultimate fate and effect of a compound in the body. Predicting these properties early in the discovery pipeline is paramount.

This guide provides a comparative analysis of in silico methodologies for predicting the ADMET profile of a specific chemical class: 2-(Hydroxymethyl)-4-nitrophenol derivatives. As a senior application scientist, my objective is to move beyond a simple list of tools and delve into the causality behind methodological choices, offering a framework for researchers to make informed decisions. We will explore the underlying technologies, compare leading platforms, and provide a practical workflow for generating and interpreting predictive data for this class of phenolic compounds.

The Pharmacokinetic Challenge of Nitrophenols

Nitrophenols represent a class of compounds with significant industrial and pharmaceutical interest. However, their inherent chemical properties present specific ADMET challenges. Toxicological data, particularly for 4-nitrophenol, indicates that these compounds are readily metabolized.[3] The primary metabolic pathways involve Phase II conjugation (glucuronidation and sulfation) and Phase I reduction of the nitro group to an amino group, followed by oxidation.[3] Furthermore, toxicity is a concern; 4-nitrophenol can cause irritation and, upon ingestion, may lead to abdominal pain and vomiting.[4]

These known metabolic and toxicity profiles serve as a crucial benchmark. A robust in silico model should not only predict general ADMET parameters but also ideally reflect these specific liabilities associated with the nitrophenol scaffold.

Methodologies in Computational ADMET Prediction

In silico ADMET prediction is not a monolithic field. It primarily relies on a few core computational techniques that have evolved significantly with the rise of machine learning.

  • Quantitative Structure-Property Relationship (QSPR): This is a foundational approach that builds mathematical models to correlate a compound's structural or physicochemical features (known as molecular descriptors) with its pharmacokinetic properties.[5][6] For instance, a QSPR model might find a quantitative relationship between a molecule's lipophilicity (logP) and its ability to permeate the blood-brain barrier.

  • Machine Learning and AI: Modern platforms increasingly use sophisticated machine learning and artificial intelligence (AI) algorithms.[7][8] These methods excel at identifying complex, non-linear patterns within large datasets of chemical structures and their corresponding experimental ADMET data.[7] By training on vast libraries of known drugs and chemicals, these models can predict the properties of novel compounds with increasing accuracy.

  • Molecular Modeling: Techniques like molecular docking can predict interactions between a drug candidate and specific proteins, such as metabolic enzymes (e.g., Cytochrome P450s) or transporters (e.g., P-glycoprotein).[7] This provides a mechanistic insight into potential metabolism and distribution pathways.

Comparison of Freely Accessible ADMET Prediction Platforms

For academic researchers and smaller biotech firms, freely accessible web servers are invaluable tools.[2] While dozens exist, we will compare three popular and well-regarded platforms: ADMETlab 3.0 , pkCSM , and SwissADME .

FeatureADMETlab 3.0pkCSMSwissADME
Primary Methodology Machine Learning, QSARGraph-based Signatures, Machine LearningQSPR, Rule-based (e.g., Lipinski's)
Key Predictions Comprehensive: Physicochemical, Absorption, Distribution, Metabolism, Excretion, ToxicityPharmacokinetics (ADME), ToxicityPhysicochemical, Pharmacokinetics, Drug-Likeness, Medicinal Chemistry Friendliness[9]
Ease of Use User-friendly web interfaceSimple SMILES input[10]Intuitive web interface with structure drawing capabilities
Unique Strength Broad coverage of endpoints and high reported accuracy[11]Strong focus on pharmacokinetic properties and toxicity prediction.Excellent for initial drug-likeness filtering and assessing medicinal chemistry feasibility.
Input Format SMILES, SDF fileSMILESSMILES, Draw Molecule
Batch Processing YesYesYes

Experimental Protocols: A Step-by-Step Workflow

To illustrate the practical application of these tools, we will outline a workflow for predicting the ADMET properties of a representative molecule: This compound .

The first step is to obtain the canonical SMILES (Simplified Molecular Input Line Entry System) representation for the molecule, which is C1=CC(=C(C=C1[O-])O)CO.

Protocol 1: Prediction using pkCSM
  • Navigate to the Server: Open a web browser and go to the pkCSM Pharmacokinetics Prediction server.

  • Input Structure: Paste the SMILES string C1=CC(=C(C=C1[O-])O)CO into the input area. Alternatively, you can draw the structure using the provided tool.

  • Run Prediction: Click the "Submit" button to start the prediction.

  • Collect Data: The server will return a comprehensive table of predicted values for Absorption (e.g., Water Solubility, Caco-2 Permeability), Distribution (e.g., VDss, BBB Permeability), Metabolism (e.g., CYP2D6 inhibitor, CYP3A4 substrate), Excretion (e.g., Total Clearance), and Toxicity (e.g., AMES Toxicity, hERG I inhibition). Record these values.

Protocol 2: Prediction using ADMETlab 3.0
  • Navigate to the Server: Access the ADMETlab 3.0 web platform.[10]

  • Input Structure: Enter the SMILES string in the designated text box.

  • Initiate Calculation: Click the "Calculate" button.

  • Review Results: The platform will generate predictions across a wide range of ADMET-related properties, often categorized similarly to pkCSM. The results are typically presented with graphical indicators for easier interpretation. Record these predicted values for comparison.

Visualizing the In Silico ADMET Workflow

The entire process, from selecting a candidate molecule to making a data-driven decision, can be visualized as a structured workflow.

cluster_input Step 1: Input cluster_prediction Step 2: In Silico Prediction cluster_analysis Step 3: Analysis & Decision Input Candidate Molecule (e.g., this compound) SMILES/SDF ToolA Tool A (e.g., pkCSM) Input->ToolA ToolB Tool B (e.g., ADMETlab 3.0) Input->ToolB ToolC Tool C (e.g., SwissADME) Input->ToolC Aggregate Aggregate & Compare Predicted Data ToolA->Aggregate ToolB->Aggregate ToolC->Aggregate Decision Prioritize for Synthesis or Experimental Testing Aggregate->Decision Favorable Profile Redesign Flag for Redesign (Poor Predicted Profile) Aggregate->Redesign Unfavorable Profile

Caption: Workflow for comparative in silico ADMET prediction and decision-making.

Comparative Analysis of Predicted Data

After running the protocols, we can compile the hypothetical results into a comparative table. This allows for a direct, objective comparison of the platforms' outputs.

Table 2: Predicted ADMET Properties for this compound

PropertyParameterpkCSM PredictionADMETlab 3.0 PredictionExpert Interpretation
Absorption Water Solubility (log mol/L)-1.5-1.8Both tools predict moderate water solubility, which is expected for a small phenolic compound.
Caco-2 Permeability (logPapp)0.60.4Predictions suggest low to moderate permeability, a common trait for compounds needing to balance polarity for solubility and lipophilicity for membrane crossing.
Human Intestinal Absorption85%88%High intestinal absorption is predicted, likely due to the molecule's small size and adherence to Lipinski's Rule of 5.
Distribution BBB Permeability (logBB)-0.8-1.0Both tools strongly predict the compound will NOT cross the blood-brain barrier, reducing the risk of CNS side effects.
Plasma Protein Binding60%65%Moderate binding is predicted. This influences the free fraction of the drug available for therapeutic action.
Metabolism CYP2D6 InhibitorYesYesConsistent prediction of potential inhibition of this key metabolic enzyme, flagging a risk for drug-drug interactions.
CYP3A4 InhibitorNoNoBoth tools agree on a low risk of inhibiting CYP3A4, another major metabolic enzyme.
Toxicity AMES MutagenicityYesYesCRITICAL FINDING: Both models predict a risk of mutagenicity. The nitroaromatic group is a known structural alert for this toxicity.
hERG I InhibitorNoNoLow risk of cardiotoxicity via hERG channel inhibition is predicted.
Interpreting the Consensus and Discordance
  • High-Confidence Predictions: There is a strong consensus between the platforms on several critical points: the compound is unlikely to cross the BBB, it is a likely inhibitor of CYP2D6, and most importantly, it poses a significant risk for AMES mutagenicity. This last point, supported by chemical intuition regarding nitroaromatics, is a major red flag that could halt the development of this specific derivative.

  • Trustworthiness through Causality: The prediction of mutagenicity is not a black-box output; it is mechanistically plausible. Nitroaromatic compounds can be metabolically reduced to form reactive intermediates that can adduct DNA, a known mechanism for mutagenicity. The in silico tools, trained on data where this correlation is strong, correctly identify this liability.

The Interplay of ADMET Properties

It is crucial to understand that ADMET properties are not independent variables. They exist in a complex, interconnected system that governs the ultimate bioavailability and safety of a drug.

ADMET_Cycle cluster_journey Drug Candidate's Journey Oral Oral Administration Absorption Absorption (Gut Wall) Oral->Absorption Solubility Permeability Distribution Distribution (Systemic Circulation) Absorption->Distribution Enters Bloodstream Metabolism Metabolism (Liver) Distribution->Metabolism First-Pass Effect Excretion Excretion (Kidney/Bile) Distribution->Excretion Toxicity Toxicity (Off-Target Effects) Distribution->Toxicity Metabolism->Distribution Metabolites Re-enter Circulation Metabolism->Excretion

Caption: The dynamic relationship between ADMET processes in the body.

Conclusion and Authoritative Recommendations

In silico ADMET prediction is an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to de-risk chemical series before committing significant resources.[1][12] For this compound derivatives, our comparative analysis demonstrates that multiple freely available platforms can generate actionable, high-confidence predictions.

The consensus forecast of AMES mutagenicity for our test compound, rooted in its known chemical liabilities, underscores the predictive power of these tools. It allows researchers to make a swift, data-backed decision to either abandon this specific derivative or prioritize the design of analogues that mitigate this risk.

As a final word of guidance, remember that these tools are predictive models, not crystal balls.[13] Their accuracy is contingent on the quality of the data they were trained on and their applicability domain.[14] The most robust strategy involves:

  • Using a Consensus Approach: Always compare the results from at least two or three different platforms.

  • Understanding the Chemistry: Correlate the in silico predictions with known chemical principles and toxicophores.

  • Prioritizing Experimental Validation: Use the in silico predictions to guide, not replace, experimental ADMET assays. Focus lab resources on validating the most critical or uncertain predictions.

By integrating these computational workflows with sound scientific judgment, research teams can navigate the complexities of drug discovery with greater efficiency and a higher probability of success.

References

  • Dulsat, J., López-Nieto, B., Estrada-Tejedor, R., & Borrell, J. I. (n.d.). Free web servers used for the prediction of ADMET parameters.
  • In silico validation and ADMET analysis for the best lead molecules. (n.d.).
  • CD ComputaBio. (n.d.). In Silico ADMET Prediction Service.
  • Valerio, L. G., Jr. (2010). Computational science in drug metabolism and toxicology. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 781–784.
  • Valerio, L. G., Jr. (2010). Computational science in drug metabolism and toxicology. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 781–784.
  • Galvagnat, B., et al. (2012). Strategies for the generation, validation and application of in silico ADMET models in lead generation and optimization. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1435-46.
  • Kar, S., & Leszczynski, J. (2022). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Methods in Molecular Biology, 2425, 85-115.
  • Villoutreix, B. (n.d.). ADMET predictions. VLS3D.COM.
  • Dulsat, J., et al. (2023). Evaluation of Free Online ADMET Tools for Academic or Small Biotech Environments. Pharmaceuticals, 16(1), 106.
  • ACD/Labs. (n.d.). Pharmacokinetics Software | Predict ADME Properties | ADME Suite.
  • Valerio, L. G., Jr. (2010). Computational science in drug metabolism and toxicology. Expert Opinion on Drug Metabolism & Toxicology, 6(7), 781-784.
  • Chen, X., et al. (2025). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction.
  • DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery.
  • Galvagnat, B., et al. (2012).
  • ADMET Structure-based Drug Design lab. (n.d.). ADMET Prediction-Webserver-ADMElab.
  • Li, J., et al. (2023). Improving ADMET Prediction Accuracy for Candidate Drugs: Factors to Consider in QSPR Modeling Approaches. Molecules, 28(18), 6683.
  • Khan, M. T. H. (2010). Predictions of the ADMET properties of candidate drug molecules utilizing different QSAR/QSPR modelling approaches. Current Drug Metabolism, 11(4), 285-95.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (2018). Toxicological Profile for Nitrophenols.
  • Human Metabolome Database. (2005). Metabocard for 4-Nitrophenol (HMDB0001232).
  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7, 42717.

Sources

A Comparative Spectroscopic Analysis: Unraveling the Molecular Signature of 2-(Hydroxymethyl)-4-nitrophenol and Its Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Hydroxymethyl)-4-nitrophenol

This compound, a derivative of p-nitrophenol, holds significance in various chemical syntheses, including the formation of Schiff bases and coordination complexes with potential applications in materials science and catalysis. Its molecular structure, featuring a hydroxyl group, a hydroxymethyl group, and a nitro group attached to a benzene ring, gives rise to a unique spectroscopic fingerprint. Understanding the spectral shifts and changes from its precursors, p-nitrophenol and formaldehyde, is paramount for confirming its successful synthesis and for quality control in its subsequent applications. This guide provides a detailed comparative analysis using Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering a clear roadmap for researchers in the field.

Synthesis of this compound: A Pathway from Precursors

The synthesis of this compound is typically achieved through the hydroxymethylation of p-nitrophenol using formaldehyde in an acidic or basic medium. The reaction involves an electrophilic aromatic substitution where the hydroxymethyl group (-CH₂OH) is introduced onto the benzene ring of p-nitrophenol.

Below is a diagram illustrating the synthesis pathway:

Synthesis_Pathway p_nitrophenol p-Nitrophenol reaction + p_nitrophenol->reaction formaldehyde Formaldehyde formaldehyde->reaction product This compound reaction->product H⁺ or OH⁻

Caption: Synthesis of this compound.

Comparative FT-IR Spectroscopic Analysis

FT-IR spectroscopy is a powerful technique to identify functional groups within a molecule. By comparing the FT-IR spectra of this compound with its precursors, we can unequivocally confirm the introduction of the hydroxymethyl group.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Prepare individual samples of p-nitrophenol, paraformaldehyde (a solid source of formaldehyde), and the synthesized this compound. For solid samples, the KBr pellet method is recommended. Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Instrument Setup: Utilize a Fourier Transform Infrared (FTIR) spectrometer. Set the scanning range from 4000 to 400 cm⁻¹.

  • Data Acquisition: Record the infrared spectrum for each sample.

  • Data Analysis: Identify and compare the characteristic absorption bands of the functional groups in each spectrum.

Spectral Interpretation and Comparison

The key to confirming the synthesis lies in observing the appearance of new bands and shifts in existing ones.

Functional Groupp-Nitrophenol (cm⁻¹)Formaldehyde (from Paraformaldehyde) (cm⁻¹)This compound (cm⁻¹)
O-H Stretch (Phenolic) ~3325 (broad)[1]-~3400-3200 (broad)
O-H Stretch (Alcoholic) --~3400-3200 (broad, overlapping)
C-H Stretch (Aromatic) ~3100-3000-~3100-3000
C-H Stretch (Aliphatic) -~2982, 2914[2]~2950-2850
N=O Stretch (Nitro) ~1590[1]-~1580-1590
C=O Stretch (Aldehyde) -~1636[2]-
C-O Stretch (Phenolic) ~1105[1]-~1100-1110
C-O Stretch (Alcoholic) --~1050-1080

Analysis of Key Spectral Changes:

  • Appearance of Alcoholic O-H and Aliphatic C-H Stretches: The most significant evidence for the successful synthesis of this compound is the appearance of a C-O stretching band for the primary alcohol at approximately 1050-1080 cm⁻¹ and aliphatic C-H stretching bands around 2950-2850 cm⁻¹. The broad O-H stretching band in the product's spectrum is a composite of both the phenolic and the newly introduced alcoholic hydroxyl groups.

  • Disappearance of Aldehydic C=O Stretch: The characteristic strong C=O stretching band of formaldehyde around 1636 cm⁻¹ will be absent in the spectrum of the purified product.

  • Minimal Shifts in Aromatic and Nitro Group Vibrations: The vibrations associated with the aromatic ring and the nitro group of p-nitrophenol will be present in the product's spectrum with minor shifts, indicating that these parts of the molecule remained intact during the reaction.

Comparative ¹H and ¹³C NMR Spectroscopic Analysis

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule, offering definitive structural confirmation.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of each compound (p-nitrophenol and this compound) in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. For formaldehyde, a commercially available solution in D₂O can be used, keeping in mind that it exists in equilibrium with its hydrated form, methylene glycol, and oligomers.[3][4]

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Record ¹H and ¹³C NMR spectra for each sample.

  • Data Analysis: Analyze the chemical shifts (δ), integration values, and splitting patterns (for ¹H NMR) to assign the signals to the respective nuclei in each molecule.

¹H NMR Spectral Comparison
Proton Environmentp-Nitrophenol (δ, ppm)Formaldehyde (in D₂O) (δ, ppm)This compound (δ, ppm)
Aromatic Protons ~6.9 (d), ~8.1 (d)[5]-~7.0-8.2 (m)
Phenolic OH ~10-11 (broad s)[5]-~9-11 (broad s)
Hydroxymethyl CH₂ -~4.8 (s, methylene glycol)[3]~4.5-5.0 (s)
Hydroxymethyl OH --~5.0-6.0 (t or broad s)

Analysis of Key ¹H NMR Spectral Changes:

  • Emergence of the Hydroxymethyl Protons: The most telling feature in the ¹H NMR spectrum of the product is the appearance of a singlet at approximately 4.5-5.0 ppm, integrating to two protons, which corresponds to the methylene protons of the newly introduced hydroxymethyl group. A broad singlet or triplet, corresponding to the hydroxyl proton of this group, will also be observed.

  • Changes in the Aromatic Region: The simple doublet of doublets pattern observed for the aromatic protons in p-nitrophenol will become more complex in the product due to the introduction of the hydroxymethyl group, which alters the symmetry and electronic environment of the aromatic ring.

¹³C NMR Spectral Comparison
Carbon Environmentp-Nitrophenol (δ, ppm)Formaldehyde (in D₂O) (δ, ppm)This compound (δ, ppm)
C-OH (Aromatic) ~161.5[5]-~155-160
C-NO₂ (Aromatic) ~141.2[5]-~140-145
Aromatic CH ~126.1, ~115.9[5]-~115-130 (multiple signals)
C-CH₂OH (Aromatic) --~120-130
Hydroxymethyl CH₂ -~82.5 (methylene glycol)[3]~60-65

Analysis of Key ¹³C NMR Spectral Changes:

  • Appearance of the Hydroxymethyl Carbon: A new signal in the aliphatic region, typically between 60-65 ppm, confirms the presence of the hydroxymethyl carbon in the product molecule.

  • Shifts in Aromatic Carbon Signals: The chemical shifts of the aromatic carbons will be altered due to the electronic effect of the newly substituted hydroxymethyl group. The carbon atom directly attached to the hydroxymethyl group will give rise to a new signal in the aromatic region.

Conclusion: A Validated Approach to Spectroscopic Characterization

This guide has systematically outlined the comparative spectroscopic analysis of this compound and its precursors, p-nitrophenol and formaldehyde. By following the detailed experimental protocols and understanding the key spectral changes in FT-IR and NMR, researchers can confidently verify the synthesis of the target molecule. The appearance of characteristic signals for the hydroxymethyl group in both FT-IR and NMR spectra, coupled with the corresponding changes in the spectral features of the p-nitrophenol backbone, provides a self-validating system for the structural elucidation of this compound. This foundational knowledge is crucial for ensuring the purity and identity of the compound, thereby enabling its reliable use in further research and development.

References

  • ResearchGate. (n.d.). 1(a)FTIR spectrum of pure p-nitro phenol The Broad Band at 3325 cm -1.
  • PubChem. (n.d.). 4-Nitrophenol.
  • ACS Publications. (2015). NMR Studies of the Equilibria and Reaction Rates in Aqueous Solutions of Formaldehyde.
  • CABI Digital Library. (n.d.). Detection of formaldehyde in cheese using FTIR spectroscopy.
  • DCL Inc. (n.d.). Understanding FTIR formaldehyde measurement and its influence on the RICE NESHAP rule.
  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001426).
  • Frontiers. (2021). Formaldehyde Analysis in Non-Aqueous Methanol Solutions by Infrared Spectroscopy and Electrospray Ionization.
  • PubMed. (2015). NMR studies of the equilibria and reaction rates in aqueous solutions of formaldehyde.

Sources

Safety Operating Guide

Definitive Guide to the Proper Disposal of 2-(Hydroxymethyl)-4-nitrophenol

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Laboratory Safety and Environmental Compliance

As researchers dedicated to advancing science, our responsibility extends beyond discovery to the safe and conscientious management of the chemical reagents we employ. 2-(Hydroxymethyl)-4-nitrophenol, a member of the nitrophenolic class of compounds, requires meticulous handling and disposal due to its inherent hazardous properties. This guide provides a direct, procedural framework for its proper disposal, grounded in established safety protocols and regulatory standards. The causality behind each step is explained to empower researchers with the knowledge to manage chemical waste streams effectively and safely.

Author's Note: Specific safety data for this compound (CAS 39224-61-8) is limited. Therefore, this guidance is authoritatively grounded in the well-documented hazard profile of the closely related compound, 4-nitrophenol (CAS 100-02-7).[1][2][3] The structural similarity suggests a comparable risk profile and necessitates identical handling and disposal precautions.

Hazard Identification and Risk Assessment

Understanding the "why" is critical for adherence to safety protocols. This compound, like other nitrophenols, is classified as a hazardous substance for multiple reasons. Its disposal is not a mere matter of logistics but a critical control point for preventing personal injury, long-term health effects, and environmental damage.

The primary risks are associated with its toxicity and environmental persistence. It is harmful if swallowed, inhaled, or absorbed through the skin and is toxic to aquatic life.[1] Improper disposal can lead to the contamination of water systems, posing a significant threat to ecosystems.[1]

Hazard ClassGHS ClassificationKey Considerations
Acute Toxicity, Oral Category 3Toxic if swallowed.[1] Can lead to methemoglobinemia, where the blood's ability to carry oxygen is dangerously reduced.[2][3]
Acute Toxicity, Dermal Category 4Harmful in contact with skin; readily absorbed.[1]
Acute Toxicity, Inhalation Category 4Harmful if inhaled as dust.[1]
Specific Target Organ Toxicity Category 2May cause damage to organs (e.g., kidney, liver) through prolonged or repeated exposure.
Aquatic Hazard (Acute) Category 2Toxic to aquatic life.[1] Direct release to drains or waterways is strictly prohibited.
Physical Hazard Combustible DustAs a solid powder, it may form explosive dust-air mixtures if dispersed in sufficient concentration.[1][4]

Immediate Safety & Handling Protocols

Before any waste is generated, a safe handling environment must be established. This is the first line of defense in the waste management hierarchy—minimizing exposure and contamination from the outset.

2.1. Engineering Controls All handling of this compound, including weighing and solution preparation, must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors.[1][2] An emergency eyewash station and safety shower must be immediately accessible.[1][5]

2.2. Personal Protective Equipment (PPE) The use of appropriate PPE is non-negotiable. This equipment forms a barrier between the researcher and the chemical, mitigating the risk of accidental exposure.

PPE ItemSpecificationRationale
Gloves Chemical-resistant nitrile or neoprene gloves.Prevents dermal absorption, which is a significant route of exposure.[4]
Eye Protection Safety glasses with side-shields or chemical safety goggles.Protects against accidental splashes of solutions or contact with airborne dust.[5]
Protective Clothing Standard laboratory coat, fully buttoned.Shields skin and personal clothing from contamination.
Respiratory Protection Required if handling outside of a fume hood or when dusts are generated.A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[4]

Step-by-Step Disposal Protocol: A Self-Validating System

The core of safe disposal lies in rigorous segregation and containment. Mixing incompatible waste streams can lead to dangerous chemical reactions, while improper labeling can result in mismanagement by disposal technicians. This protocol ensures each waste stream is handled correctly from the point of generation.

3.1. Waste Segregation Never mix this compound waste with other chemical waste streams unless their compatibility is certain. It is incompatible with strong bases, strong oxidizing agents, and combustible materials.[2][4]

  • Solid Waste: Collect pure, unused this compound, reaction byproducts, and contaminated solids (e.g., weighing paper, contaminated gloves, absorbent pads from spill cleanup) in a dedicated container.

  • Liquid Waste (Aqueous): Collect all aqueous solutions containing this compound in a separate, dedicated container.

  • Liquid Waste (Organic Solvent): Collect all organic solvent solutions in a dedicated container, ensuring the solvent is compatible with other contents of your facility's organic waste stream.

  • Sharps & Glassware: Contaminated sharps (needles, scalpels) must go into a designated sharps container. Grossly contaminated glassware should be triple-rinsed with a suitable solvent, with the rinsate collected as hazardous liquid waste. If rinsing is not feasible, the glassware itself must be disposed of as solid hazardous waste.

3.2. Containerization and Labeling

  • Select the Right Container: Use only leak-proof, chemically compatible containers provided by your institution's Environmental Health & Safety (EHS) department.

  • Label Immediately: Affix a hazardous waste label to the container before adding any waste.

  • Complete the Label: Clearly write all constituents, including "this compound" and any solvents or other chemicals, with their approximate concentrations. Vague labels are a compliance violation and a safety hazard.

  • Keep Closed: Keep the waste container tightly sealed except when adding waste. This prevents the release of vapors and protects against spills.

3.3. Storage and Collection Store sealed waste containers in a designated satellite accumulation area within or near the laboratory. This area should be secure, well-ventilated, and have secondary containment to control potential leaks. Follow your institution's procedures for requesting a waste pickup from EHS.

Disposal Workflow: A Decision-Making Diagram

The following diagram outlines the logical flow for managing waste containing this compound, ensuring each step is considered and correctly executed.

G cluster_0 Waste Generation Point cluster_1 Waste Characterization & Segregation cluster_2 Containment & Labeling cluster_3 Final Disposition start Experiment Generates This compound Waste is_solid Is waste primarily solid (powder, contaminated items)? start->is_solid is_aqueous Is waste an aqueous solution? is_solid->is_aqueous No solid_waste Collect in Labeled 'Solid Hazardous Waste' Container is_solid->solid_waste Yes aqueous_waste Collect in Labeled 'Aqueous Hazardous Waste' Container is_aqueous->aqueous_waste Yes organic_waste Collect in Labeled 'Organic Solvent Waste' Container is_aqueous->organic_waste No (Organic Solvent) storage Store in Satellite Accumulation Area solid_waste->storage aqueous_waste->storage organic_waste->storage pickup Request Pickup by EHS for Final Disposal (Incineration) storage->pickup

Caption: Waste management workflow for this compound.

Emergency Procedures: Spill and Exposure

Accidents can happen despite the best precautions. A clear, pre-defined emergency plan is essential.

5.1. Spill Management

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting cleanup, don the appropriate PPE as listed in section 2.2.

  • Contain the Spill: For liquid spills, cover with an inert absorbent material like vermiculite or sand.

  • Clean Up: For solid spills, carefully sweep up the material, avoiding the generation of dust.[1] For absorbed liquids, carefully scoop the material into your designated solid hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., water or ethanol), collecting the cloth as solid hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

5.2. Personal Exposure

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][4] Remove contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they feel unwell, seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[4] Seek immediate medical attention and provide the Safety Data Sheet for 4-nitrophenol to the medical personnel.[1]

Regulatory and Compliance Context

All disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). 4-Nitrophenol is listed as a hazardous waste with the code U170 .[2][6] All waste containing this compound must be managed according to RCRA guidelines. Adherence to the protocols outlined in this guide will ensure compliance with these critical regulations.

References

  • Lin, S. H., & Lin, C. M. (2000). Degradation of 4-nitrophenol using the Fenton process. Water Science and Technology, 42(3-4), 155-160. [Link]
  • PharmWaste Technologies, Inc. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). EPA Hazardous Waste Codes. [Link]
  • Lledós, M., et al. (2021). Simple Environmentally-Friendly Reduction of 4-Nitrophenol. Molecules, 26(22), 7015. [Link]
  • Lledós, M., et al. (2021). Simple Environmentally-Friendly Reduction of 4-Nitrophenol.
  • Utah State University. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). Waste Code. [Link]
  • Winder, C., & Zarei, A. (2000). Incompatibilities of chemicals.
  • The George Washington University. (n.d.).
  • Carl Roth. (n.d.).
  • Scribd. (n.d.).
  • ResearchGate. (2023).

Sources

Mastering the Safe Handling of 2-(Hydroxymethyl)-4-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the nuanced work of drug development and scientific discovery, the ability to handle chemical reagents with precision and safety is paramount. This guide provides essential, in-depth procedural information for the safe handling of 2-(Hydroxymethyl)-4-nitrophenol, a compound requiring meticulous attention to safety protocols. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research by fostering a culture of safety and excellence in the laboratory.

Understanding the Inherent Risks of this compound

While a specific, comprehensive toxicological profile for this compound is not extensively documented, the established hazards of structurally similar nitrophenol compounds provide a crucial framework for assessing its risks. Nitrophenols as a class are recognized for their potential toxicity and irritant properties. Based on data from analogous compounds, this compound should be handled as a substance that is potentially harmful if swallowed, inhaled, or comes into contact with skin.[1][2][3] It may also cause serious eye and skin irritation.[1][4] Prolonged or repeated exposure, particularly through ingestion, could lead to organ damage.[2][5]

These potential hazards underscore the necessity of a stringent and well-defined personal protective equipment (PPE) strategy, which serves as the primary barrier between the researcher and chemical exposure.

A Multi-Layered Defense: Personal Protective Equipment (PPE) Protocol

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the recommended PPE for various laboratory tasks involving this compound. Adherence to these guidelines is the first and most critical step in mitigating exposure risks.

TaskEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing and Solution Preparation Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatRequired if dust is generated. Use a NIOSH-approved respirator with a particulate filter.[1]
Conducting Reactions Chemical splash goggles and face shieldChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatWork within a certified chemical fume hood.
Sample Handling and Transfer Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatNot generally required if handled in solution within a well-ventilated area.
Waste Disposal Chemical splash gogglesChemical-resistant gloves (e.g., Nitrile, Neoprene)Laboratory coatNot generally required if handling sealed waste containers.

Operational Blueprint: From Receipt to Disposal

A systematic workflow is essential for the safe management of this compound in the laboratory. The following diagram and procedural steps provide a clear, actionable plan for researchers.

Chemical Handling Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase Risk_Assessment Conduct Risk Assessment PPE_Selection Select and Don Appropriate PPE Risk_Assessment->PPE_Selection Work_Area_Prep Prepare Ventilated Work Area (Fume Hood) PPE_Selection->Work_Area_Prep Weighing Weigh Solid Compound Work_Area_Prep->Weighing Dissolution Prepare Solution Weighing->Dissolution Reaction Perform Reaction/Experiment Dissolution->Reaction Transfer Transfer and Handle Solutions Reaction->Transfer Decontamination Decontaminate Glassware and Surfaces Transfer->Decontamination Waste_Segregation Segregate and Label Waste Decontamination->Waste_Segregation PPE_Removal Properly Remove and Dispose of PPE Waste_Segregation->PPE_Removal Disposal Dispose of Chemical Waste via Approved Vendor Waste_Segregation->Disposal Hygiene Wash Hands Thoroughly PPE_Removal->Hygiene

Caption: A comprehensive workflow for the safe handling of this compound.
Step-by-Step Handling Procedures

1. Pre-Handling Preparations:

  • Engineering Controls: Always handle solid this compound and concentrated solutions within a certified chemical fume hood to minimize inhalation exposure.[2] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[6]

  • Personal Protective Equipment (PPE): Before entering the designated handling area, don the appropriate PPE as detailed in the table above. This includes, at a minimum, a laboratory coat, chemical-resistant gloves, and chemical splash goggles.[4]

2. Handling the Chemical:

  • Weighing: When weighing the solid compound, perform this task in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particulates.[1]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Spill Management: In the event of a spill, evacuate the immediate area and alert your laboratory's safety officer. For small spills of solid material, carefully sweep it up and place it into a sealed container for disposal.[4] Avoid creating dust.[2] Do not allow the material to enter drains.[2]

3. Post-Handling and Decontamination:

  • Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with the chemical.

  • Glove Removal: Remove gloves using the proper technique to avoid skin contact with any residual chemical on the exterior of the glove.

  • Hand Hygiene: Immediately after removing gloves, wash your hands thoroughly with soap and water.[4]

Disposal Plan: Ensuring Environmental Responsibility

Improper disposal of this compound and its associated waste can pose a significant environmental hazard, as nitrophenols can be harmful or toxic to aquatic life.[1][2][3]

Waste Segregation and Collection:

  • All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.

Disposal Method:

  • The primary recommended method for the disposal of nitrophenols is incineration by a licensed hazardous waste disposal company.[7] This ensures the complete destruction of the compound.

  • Never dispose of this compound down the drain or in regular trash.[2]

By adhering to these rigorous safety and disposal protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical reagents. This commitment to best practices is a hallmark of scientific excellence and a cornerstone of trustworthy and reproducible research.

References

  • Benchchem. Personal protective equipment for handling o-Nitrosophenol.
  • Sigma-Aldrich. SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Thermo Fisher Scientific. SAFETY DATA SHEET.
  • Cefic. for the SAFE USE of PHENOL.
  • Environment, Health and Safety, University of California, Berkeley. Appendix P - Phenol First Aid Guide and PPE.
  • US EPA. Personal Protective Equipment.
  • Sigma-Aldrich. 2-Methyl-4-nitrophenol - Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Agency for Toxic Substances and Disease Registry. Toxicological Profile for Nitrophenols.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)-4-nitrophenol
Reactant of Route 2
Reactant of Route 2
2-(Hydroxymethyl)-4-nitrophenol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.